molecular formula C7H6BrN3O3 B1522329 3-Bromo-5-nitrobenzohydrazide CAS No. 374671-07-5

3-Bromo-5-nitrobenzohydrazide

Cat. No.: B1522329
CAS No.: 374671-07-5
M. Wt: 260.04 g/mol
InChI Key: RLHWLNZTHBJYBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-nitrobenzohydrazide is a useful research compound. Its molecular formula is C7H6BrN3O3 and its molecular weight is 260.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-nitrobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O3/c8-5-1-4(7(12)10-9)2-6(3-5)11(13)14/h1-3H,9H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHWLNZTHBJYBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674381
Record name 3-Bromo-5-nitrobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374671-07-5
Record name 3-Bromo-5-nitrobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-5-nitrobenzohydrazide: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold for Medicinal Chemistry

3-Bromo-5-nitrobenzohydrazide (CAS Number: 374671-07-5) is a synthetically valuable organic compound that has garnered interest within the scientific community, particularly in the realm of medicinal chemistry and drug development. Its unique trifunctional architecture, featuring a hydrazide moiety, a bromine atom, and a nitro group on a central benzene ring, offers a versatile platform for the synthesis of a diverse array of molecular entities with potential therapeutic applications. The strategic placement of these functional groups allows for selective chemical modifications, making it an attractive starting material for the construction of novel heterocyclic compounds and derivatized bioactive molecules. Benzohydrazides, as a class of compounds, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticonvulsant, and anticancer properties.[1] This guide provides a comprehensive overview of the synthesis, key chemical characteristics, and potential applications of this compound, offering insights for researchers looking to leverage this compound in their drug discovery programs.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthetic chemistry and drug design. The table below summarizes its key molecular and physical characteristics.

PropertyValueSource
CAS Number 374671-07-5
Molecular Formula C₇H₆BrN₃O₃
Molecular Weight 260.05 g/mol Calculated
IUPAC Name This compoundN/A
Appearance Expected to be a solidInferred

The presence of both hydrogen bond donors (the -NHNH₂ group) and acceptors (the carbonyl and nitro groups) suggests that this molecule can participate in various intermolecular interactions, which is a critical consideration in ligand-receptor binding. The aromatic ring substituted with a bromine atom and a nitro group is electron-deficient, influencing the reactivity of the ring and the attached functional groups.

Synthesis of this compound: A Proposed Synthetic Workflow

The most probable synthetic pathway involves the conversion of 3-Bromo-5-nitrobenzoic acid to its corresponding acyl chloride, followed by a reaction with hydrazine hydrate. This two-step process is a standard and efficient method for the preparation of benzohydrazides.

Synthesis_Workflow Precursor 3-Bromo-5-nitrobenzoic acid (CAS: 6307-83-1) Intermediate 3-Bromo-5-nitrobenzoyl chloride Precursor->Intermediate Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂), cat. DMF, Heat Product This compound (CAS: 374671-07-5) Intermediate->Product Hydrazine Hydrate (N₂H₄·H₂O), Suitable Solvent (e.g., THF, Dioxane), Room Temperature

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-Bromo-5-nitrobenzoyl chloride

  • To a solution of 3-Bromo-5-nitrobenzoic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride (SOCl₂) or oxalyl chloride ( (COCl)₂) (1.2 - 1.5 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-Bromo-5-nitrobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 3-Bromo-5-nitrobenzoyl chloride in an appropriate solvent like tetrahydrofuran (THF) or dioxane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of hydrazine hydrate (2.0 - 3.0 eq) in the same solvent to the reaction mixture with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 2-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, the reaction mixture can be quenched with water, and the product extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Chemical Reactivity and Derivatization Potential

The chemical versatility of this compound stems from its three distinct functional groups, each offering a handle for further chemical modification.

Reactivity_Diagram Core This compound Hydrazide (-CONHNH₂) Bromo (-Br) Nitro (-NO₂) Hydrazide_Reactions Hydrazone Formation (with Aldehydes/Ketones) N-Acylation Cyclization to Heterocycles (e.g., Oxadiazoles, Triazoles) Core:f0->Hydrazide_Reactions Nucleophilic Attack Bromo_Reactions Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) Nucleophilic Aromatic Substitution (under harsh conditions) Core:f1->Bromo_Reactions Transition Metal Catalysis Nitro_Reactions Reduction to Amine (-NH₂) (e.g., with SnCl₂/HCl, H₂/Pd-C) Further Derivatization of the Amine Core:f2->Nitro_Reactions Reduction

Caption: Key reactive sites and potential derivatization pathways for this compound.

  • The Hydrazide Moiety: This functional group is highly nucleophilic and readily reacts with aldehydes and ketones to form stable hydrazone derivatives. This is a common strategy in medicinal chemistry for generating libraries of compounds for biological screening. Furthermore, the hydrazide can be acylated or used as a key building block for the synthesis of various five-membered heterocycles like oxadiazoles and triazoles.

  • The Bromine Atom: The bromine atom on the aromatic ring is a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions.[2] Reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination allow for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the attachment of a wide range of substituents.[2]

  • The Nitro Group: The nitro group is a strong electron-withdrawing group that can be readily reduced to an amino group under various conditions (e.g., using tin(II) chloride, or catalytic hydrogenation).[2] The resulting aniline derivative opens up a plethora of further derivatization possibilities, including acylation, sulfonylation, and diazotization reactions.

Potential Applications in Drug Discovery and Development

The structural features of this compound make it a promising scaffold for the development of novel therapeutic agents.

  • Antimicrobial Agents: The core benzohydrazide structure is a known pharmacophore in many antimicrobial agents.[1] The bromo and nitro substituents can be strategically modified to enhance potency and modulate the pharmacokinetic properties of the resulting compounds. The mechanism of action for some nitroaromatic compounds involves the enzymatic reduction of the nitro group to generate reactive nitrogen species that can damage cellular components.

  • Anticancer Agents: Many anticancer drugs incorporate aromatic and heterocyclic scaffolds. The ability to generate a diverse library of derivatives from this compound through the reactions described above makes it a valuable starting point for identifying novel anticancer compounds. The resulting molecules can be screened for their ability to inhibit specific kinases, disrupt protein-protein interactions, or induce apoptosis in cancer cells.

  • Enzyme Inhibitors: The hydrazide and its derived hydrazone functionalities can act as effective chelating agents for metal ions in the active sites of metalloenzymes. Additionally, the overall molecular framework can be tailored to fit into the active sites of various enzymes, potentially leading to the discovery of novel inhibitors for a range of therapeutic targets. A related compound, 5-bromo-5-nitro-1,3-dioxane (bronidox), is known to inhibit enzyme activity through the oxidation of essential protein thiols.[3]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. Based on the GHS classifications of related compounds like 3-Bromo-5-nitrobenzoic acid and 3-Bromo-5-nitrobenzaldehyde, it is prudent to assume that this compound may cause skin and eye irritation and may be harmful if swallowed.[4][5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound represents a highly versatile and valuable building block for medicinal chemists and drug development professionals. Its trifunctional nature provides a rich platform for chemical exploration, enabling the synthesis of diverse compound libraries with the potential for a wide range of biological activities. A clear understanding of its synthesis, reactivity, and potential applications, as outlined in this guide, will empower researchers to effectively utilize this compound in their quest for novel therapeutic agents. The strategic derivatization of its hydrazide, bromo, and nitro functionalities opens up exciting avenues for the discovery of next-generation drugs.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development.
  • ChemicalBook. (n.d.). 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis.
  • ChemicalBook. (n.d.). 3-BROMO-5-NITROBENZALDEHYDE synthesis.
  • PubChem. (n.d.). 3-Bromo-5-nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-nitrobenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-nitrosalicylaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-hydroxybenzonitrile. Retrieved from [Link]

  • Chemdiv. (n.d.). Compound 3-bromo-N'-[(2-chloro-5-nitrophenyl)methylidene]benzohydrazide.
  • PubChem. (n.d.). 3-Bromo-5-nitrobenzamide. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 27). Chemical Synthesis Insights: Leveraging 3-Bromo-5-nitrobenzoic Acid.
  • ChemBuyersGuide.com, Inc. (n.d.). Conier Chem and Pharma Limited.
  • BLD Pharm. (n.d.). 3-Bromo-5-nitrobenzaldehyde.
  • ChemicalBook. (2026, January 13). 2-Aminobenzenethiol.
  • Croshaw, B., & Holland, V. R. (1982). Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). Journal of Applied Bacteriology, 53(3), 395-401.
  • ChemSynthesis. (2025, May 20). 2-aminobenzenethiol.
  • Organic Syntheses. (n.d.). m-BROMONITROBENZENE.
  • The Pharma Innovation Journal. (2018, July 20). Benzohydrazides: As potential bio-active agents.
  • CymitQuimica. (n.d.). CAS 137-07-5: 2-Aminothiophenol.
  • Asahi Chemical Co., Ltd. (n.d.). 2-Aminothiophenol (2-aminobenzenethiol)-CAS No. 137-07-5.
  • Sigma-Aldrich. (n.d.). 2-Aminothiophenol 99 137-07-5.
  • Sigma-Aldrich. (n.d.). 3-Bromo-5-nitrobenzaldehyde 97 355134-13-3.
  • Guidechem. (n.d.). N'-(4-chlorobenzoyl)-3-methylsulfonyl-5-nitrobenzohydrazide.

Sources

Technical Profile: 3-Bromo-5-nitrobenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 374671-07-5 Primary Application: Pharmaceutical Intermediate / Fragment-Based Drug Design[1][2]

Part 1: Molecular Identity & Physical Properties[1][2]

In the context of small molecule drug discovery, 3-Bromo-5-nitrobenzohydrazide serves as a critical scaffold, particularly for the synthesis of hydrazone-based antimicrobial and antitubercular agents.[1][2] Its molecular weight is not a singular static number but a distribution defined by the isotopic abundance of bromine.

1.1 Quantitative Data Summary
PropertyValue / Description
Molecular Formula C₇H₆BrN₃O₃
Average Molecular Weight 260.05 g/mol
Monoisotopic Mass (⁷⁹Br) 258.959 g/mol
Isotopic Mass (⁸¹Br) 260.957 g/mol
Physical State Solid (Crystalline powder)
Solubility Profile Soluble in DMSO, DMF; sparingly soluble in Methanol; insoluble in Water.[1][2][3]
pKa (Hydrazide NH) ~12.5 (Predicted)
1.2 Isotopic Signature (Mass Spectrometry)

For researchers analyzing this compound via LC-MS, the molecular weight must be interpreted through the lens of bromine's natural isotopes.[2][4] Bromine exists as ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) .[2]

  • The "Doublet" Effect: Unlike chloro- compounds (3:1 ratio), bromo- compounds exhibit a distinct 1:1 doublet for the parent ion

    
    .[1][2]
    
  • Diagnostic Peaks: You will observe two peaks of nearly equal intensity at m/z 259 and m/z 261 .

  • Validation: If your mass spectrum shows a single dominant peak at 260, the bromine atom has likely been lost (dehalogenation) or the sample is chemically compromised.[2]

Part 2: Synthesis Protocol & Stoichiometry

The synthesis of this compound typically proceeds via the hydrazinolysis of its corresponding ester.[2] This method is preferred over the acid chloride route to minimize side reactions involving the nitro group.[2]

2.1 Reaction Workflow

The following diagram illustrates the conversion of the benzoic acid precursor to the final hydrazide.

SynthesisPath Acid 3-Bromo-5-nitrobenzoic Acid (MW: 246.01) Ester Methyl 3-bromo-5-nitrobenzoate (Intermediate) Acid->Ester MeOH, H2SO4 (cat) Reflux, 4-6h Hydrazide This compound (MW: 260.05) Ester->Hydrazide NH2NH2·H2O (Hydrazine Hydrate) EtOH, Reflux, 3h

Figure 1: Two-step synthetic pathway from the commercially available acid precursor.[2]

2.2 Detailed Methodology

Step 1: Esterification

  • Dissolve 3-bromo-5-nitrobenzoic acid (1.0 eq) in anhydrous methanol (10 vol).

  • Add catalytic concentrated H₂SO₄ (0.1 eq) dropwise.[2]

  • Reflux for 6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Concentrate in vacuo and neutralize with NaHCO₃ to precipitate the methyl ester.

Step 2: Hydrazinolysis

  • Suspend the methyl ester (1.0 eq) in Ethanol (10 vol).

  • Add Hydrazine Hydrate (80%) (3.0 eq) slowly.[2] Note: Excess hydrazine is required to prevent the formation of the dimer (diacylhydrazine).[2]

  • Reflux for 3–4 hours. The solid will initially dissolve, followed by the precipitation of the hydrazide product.[2]

  • Cool to room temperature, filter the precipitate, and wash with cold ethanol to remove unreacted hydrazine.

Part 3: Analytical Validation (QC)

To ensure the integrity of the "Molecular Weight" in a practical setting, the following characterization logic must be applied.

3.1 Proton NMR (¹H NMR, DMSO-d₆)

The symmetry of the 1,3,5-substituted benzene ring simplifies the aromatic region.[2]

  • δ 10.0–10.2 ppm (s, 1H): Hydrazide -CONH -.[2]

  • δ 8.6–8.9 ppm (m, 3H): Aromatic protons. Due to the electron-withdrawing nature of both -NO₂ and -CONHNH₂, these protons are highly deshielded.[2]

  • δ 4.6–4.8 ppm (s, 2H): Hydrazide -NH₂.[2] Note: This peak is broad and often exchanges with water in wet DMSO.

3.2 Purity Analysis (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2]

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.[2]

  • Detection: UV at 254 nm.

  • Retention Time: The hydrazide is significantly more polar than the ester intermediate and will elute earlier.

Part 4: Applications in Drug Discovery[1][2]

The molecular weight of this compound (260.05 Da) makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD) .[2] It adheres to the "Rule of Three" (MW < 300, H-bond donors ≤ 3, cLogP ≤ 3).[2]

4.1 Schiff Base Formation

The primary utility of this compound is the condensation with aldehydes to form acylhydrazones .[2]

SchiffBase Hydrazide This compound Hydrazone Acylhydrazone Scaffold (Schiff Base) Hydrazide->Hydrazone + EtOH / Cat. AcOH - H2O Aldehyde Aryl Aldehyde (R-CHO) Aldehyde->Hydrazone

Figure 2: Derivatization to biologically active acylhydrazones.[1][2]

These derivatives are frequently investigated for:

  • Antitubercular Activity: Targeting enoyl-ACP reductase (InhA).[1][2]

  • Antimicrobial Activity: The nitro group often enhances activity against anaerobic bacteria, while the hydrazide linker provides metal-chelating properties.

References
  • PubChem Compound Summary. this compound (CAS 374671-07-5).[1][2] National Center for Biotechnology Information. Link[2]

  • ChemicalBook. 3-Bromo-5-nitrobenzaldehyde and related derivatives synthesis.Link[1][2]

  • GuideChem. Supplier and Property Data for Nitrobenzohydrazide Derivatives.Link[1][2]

  • Organic Syntheses. General procedures for Hydrazide synthesis from Esters.Link[2]

Sources

Technical Guide: Structure Elucidation of 3-Bromo-5-nitrobenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise structural elucidation of 3-Bromo-5-nitrobenzohydrazide is a critical checkpoint in the development of antimicrobial pharmacophores and heterocyclic precursors (e.g., 1,3,4-oxadiazoles). This guide moves beyond basic characterization, providing a rigorous, self-validating framework for confirming the 3,5-disubstitution pattern and the integrity of the hydrazide moiety.

We address the common challenge in meta-substituted aromatics: distinguishing the specific regiochemistry of the bromine and nitro groups relative to the hydrazide functionality. The protocols below integrate synthetic logic with multi-modal spectroscopy (NMR, IR, MS) to ensure <98% purity and structural certainty.

Synthetic Pathway & Mechanistic Logic[1]

To elucidate the structure, one must first understand the genesis of the molecule. The synthesis dictates the impurity profile we must screen for. We utilize a two-step sequence starting from 3-bromo-5-nitrobenzoic acid (CAS 6307-83-1), converting it to the methyl ester, followed by nucleophilic acyl substitution with hydrazine hydrate.

Reaction Scheme (DOT Visualization)

G cluster_0 Critical Control Point Start 3-Bromo-5-nitrobenzoic Acid (Precursor) Inter Methyl 3-bromo-5-nitrobenzoate (Intermediate) Start->Inter MeOH, H2SO4 Reflux 4h Final This compound (Target) Inter->Final NH2NH2·H2O EtOH, Reflux Impurity Impurity Check: Symmetric Hydrazine Inter->Impurity Excess Ester (Side Rxn)

Figure 1: Synthetic workflow highlighting the intermediate esterification step and potential dimerization side-reactions.

Mechanistic Insight

Direct reaction of the acid with hydrazine is avoided to prevent the formation of the unreactive hydrazinium salt. The methyl ester intermediate ensures a clean nucleophilic attack by the hydrazine nitrogen.

  • Critical Control Point: Incomplete hydrazinolysis results in residual ester, detectable via NMR (methoxy singlet ~3.9 ppm).

Spectroscopic Elucidation Protocols

Mass Spectrometry (MS): The Isotopic Fingerprint

The presence of Bromine provides a definitive isotopic signature that serves as the first "Go/No-Go" gate.

  • Protocol: Electrospray Ionization (ESI) or EI.

  • Observation: Look for the molecular ion peak (

    
    ) and the 
    
    
    
    peak.
  • Validation Criteria:

    • Ratio: The intensity of

      
       and 
      
      
      
      must be approximately 1:1 . This confirms the presence of a single Bromine atom (
      
      
      and
      
      
      natural abundance).
    • Base Peak: Loss of the hydrazide group (

      
      ) often generates the acylium ion 
      
      
      
      .
Infrared Spectroscopy (FT-IR): Functional Group Confirmation

IR is used to confirm the conversion of the ester to the hydrazide.

Functional GroupWavenumber (

)
Signal CharacteristicsMechanistic Cause
N-H Stretch 3200 - 3350Doublet / BroadPrimary amine (

) and Amide (

) stretching.
C=O (Amide I) 1650 - 1670Strong, SharpLower frequency than ester (1720) due to resonance donation from N.
NO2 (Asym) 1530 - 1540StrongAsymmetric stretching of the nitro group.
NO2 (Sym) 1340 - 1350MediumSymmetric stretching of the nitro group.
C-Br 600 - 700Weak/MediumAryl halide stretch (Fingerprint region).

Self-Validating Check: Disappearance of the ester carbonyl peak at >1720


 confirms reaction completion.
Nuclear Magnetic Resonance ( NMR)

This is the definitive tool for regiochemistry. The 3,5-disubstituted pattern creates a specific symmetry in the aromatic region.

Solvent: DMSO-


 (Required for solubility and observing labile NH protons).
Aromatic Region Logic (7.5 - 9.0 ppm):

The molecule has


 symmetry only in the plane of the ring, but chemically, the three aromatic protons are chemically non-equivalent due to the distinct substituents (

,

,

). However, they are all meta to each other, leading to small coupling constants (

).
  • H2 (between

    
     and 
    
    
    
    ):
    • Shift: ~8.3 - 8.4 ppm.

    • Pattern: Triplet of doublets or appearing as a singlet (unresolved meta coupling).

  • H6 (between

    
     and 
    
    
    
    ):
    • Shift: ~8.7 - 8.9 ppm.[1]

    • Reasoning: Most deshielded due to the strong electron-withdrawing nature of the ortho-

      
       and ortho-Carbonyl.
      
  • H4 (between

    
     and 
    
    
    
    ):
    • Shift: ~8.5 - 8.6 ppm.[1]

    • Pattern: Pseudo-triplet/singlet.

Hydrazide Region:
  • -CONH-: Broad singlet at 10.0 - 10.5 ppm . (Disappears on

    
     shake).
    
  • -NH2: Broad singlet at 4.5 - 5.0 ppm . (Broadened by quadrupole relaxation of N).

Analytical Workflow & Logic Gate

The following diagram illustrates the decision-making process during characterization.

Logic Sample Crude Product MS_Check Step 1: Mass Spec (Isotope Pattern) Sample->MS_Check IR_Check Step 2: FT-IR (C=O Shift) MS_Check->IR_Check M/M+2 present Fail_Br FAIL: No 1:1 Br Pattern (Wrong Halogen/Loss) MS_Check->Fail_Br Ratio deviation NMR_Check Step 3: 1H NMR (Aromatic Integration) IR_Check->NMR_Check Amide band present Fail_Ester FAIL: C=O > 1700 cm-1 (Unreacted Ester) IR_Check->Fail_Ester Ester band remains Pass PASS: Structure Confirmed NMR_Check->Pass 3 Ar-H + 2 NH signals

Figure 2: Analytical Logic Gate for stepwise structural validation.

Experimental Protocol: Characterization

Sample Preparation for NMR
  • Mass: Weigh 5-10 mg of the dry solid.

  • Solvent: Add 0.6 mL of DMSO-

    
     (99.9% D).
    
  • Dissolution: Sonicate for 2 minutes. The nitro group aids solubility, but the hydrazide can form intermolecular hydrogen bonds. Ensure a clear solution.

  • Acquisition: Run at minimum 300 MHz (preferably 400 MHz) with 16 scans.

Melting Point Determination
  • Expectation: Benzohydrazides typically exhibit high melting points.

  • Reference Range: While the acid precursor melts at ~237-241°C [1], the hydrazide derivative is expected to melt in the range of 160-180°C (decomposition is common).

  • Note: A sharp melting point (<2°C range) indicates high purity. A broad range suggests residual solvent or ester.

References

  • Sigma-Aldrich. (n.d.). 3-Bromo-5-hydroxybenzoic acid Product Analysis. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 239336, 3-Bromo-5-nitrobenzoic acid. Retrieved from [2][3][4]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3][4] (Standard text for IR/NMR interpretation principles).

  • ChemicalBook. (n.d.). 3-Bromo-5-nitrobenzaldehyde NMR Spectrum. Retrieved from

Sources

A Technical Guide to the Spectral Characterization of 3-Bromo-5-nitrobenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the expected spectral data for 3-Bromo-5-nitrobenzohydrazide, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the compound's Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The insights provided herein are foundational for the unambiguous identification, purity assessment, and structural elucidation of this important molecule.

Introduction: The Structural Significance of this compound

This compound is a polysubstituted benzene derivative featuring a bromo, a nitro, and a hydrazide functional group. This unique combination of electron-withdrawing groups and a reactive hydrazide moiety makes it a versatile building block in medicinal chemistry and material science. Accurate spectral analysis is paramount to ensure the integrity of starting materials in multi-step syntheses and to confirm the identity of final products. This guide will systematically dissect the predicted spectral data, explaining the underlying principles and providing a robust framework for interpretation.

The synthesis of this compound typically proceeds from its corresponding carboxylic acid, 3-Bromo-5-nitrobenzoic acid, via esterification followed by hydrazinolysis. The purity and structure of the final product are critically dependent on the successful conversion of the carboxylic acid to the hydrazide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the this compound molecule.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra of this compound would involve dissolving the sample in a deuterated solvent, typically DMSO-d₆, due to the potential for hydrogen bonding with the hydrazide protons.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of DMSO-d₆.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 or 500 MHz instrument.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a broadband proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic and hydrazide protons. The electron-withdrawing nature of the bromo and nitro groups will significantly influence the chemical shifts of the aromatic protons, pushing them downfield.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
-NH (Amide)~10.0 - 11.0Singlet (broad)-1H
Aromatic H~8.5 - 8.7Triplet (or dd)~1.5 - 2.01H
Aromatic H~8.3 - 8.5Triplet (or dd)~1.5 - 2.01H
Aromatic H~8.1 - 8.3Triplet (or dd)~1.5 - 2.01H
-NH₂ (Hydrazine)~4.5 - 5.5Singlet (broad)-2H

Causality Behind Predictions: The aromatic protons are anticipated to appear as three distinct signals due to the unsymmetrical substitution pattern. The meta-coupling between them will result in small splitting, appearing as narrow triplets or doublets of doublets. The acidic amide proton (-NH) is expected to be significantly deshielded and will likely appear as a broad singlet. The protons of the terminal amino group (-NH₂) will also present as a broad singlet, though at a more upfield position compared to the amide proton. The exact chemical shifts can be influenced by solvent and concentration. For substituted benzohydrazides, the NH proton adjacent to the carbonyl group typically appears at a downfield chemical shift, often above δ 11.0 ppm[1].

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Carbonyl)~165 - 170
C-NO₂~148 - 152
C-Br~120 - 125
Aromatic C-H~125 - 140
Aromatic C (quaternary)~135 - 145

Expert Insights: The carbonyl carbon of the hydrazide group is expected to resonate in the typical range for amide-like carbonyls. The carbons directly attached to the electron-withdrawing nitro and bromo groups will have their chemical shifts significantly affected. The carbon bearing the nitro group will be the most downfield among the aromatic carbons, while the carbon attached to the bromine will also be deshielded. The remaining aromatic carbons will appear in the expected region for substituted benzenes. Quaternary carbons, due to longer relaxation times, may exhibit lower intensity signals[2].

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands
Functional Group Vibrational Mode **Predicted Wavenumber (cm⁻¹) **Intensity
N-HStretching (amide and amine)3200 - 3400Medium-Strong
C-HAromatic Stretching3000 - 3100Medium-Weak
C=OCarbonyl Stretching1640 - 1680Strong
N-OAsymmetric Stretching (NO₂)1510 - 1560Strong
N-OSymmetric Stretching (NO₂)1330 - 1370Strong
C-NStretching1050 - 1150Medium
C-BrStretching500 - 600Medium-Strong

Trustworthiness of Assignments: The presence of a strong absorption band in the region of 1640-1680 cm⁻¹ is a clear indicator of the carbonyl group of the hydrazide. The N-H stretching vibrations of the -NH-NH₂ moiety are expected to appear as one or more bands in the 3200-3400 cm⁻¹ region. The two strong bands for the nitro group's asymmetric and symmetric stretching are highly characteristic. The C-H stretching of the aromatic ring will be observed just above 3000 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Ionization Method: Electron Impact (EI) is a common method for relatively small organic molecules. Electrospray Ionization (ESI) is also a viable option, particularly for confirming the molecular ion.

  • Instrumentation: A mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Data Acquisition: The instrument is calibrated, and the sample is introduced. The resulting mass-to-charge ratio (m/z) of the ions is recorded.

Predicted Mass Spectrum Fragmentation

The molecular formula of this compound is C₇H₆BrN₃O₃, with a monoisotopic mass of approximately 258.96 Da. The presence of bromine, with its two isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, will result in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

Molecular Ion Peak (M⁺): m/z ≈ 259 and 261.

Key Fragmentation Pathways:

  • Loss of NH₂NH: A common fragmentation for hydrazides involves the cleavage of the N-N bond, leading to the formation of a 3-bromo-5-nitrobenzoyl cation.

    • m/z ≈ 228 and 230

  • Loss of the hydrazide group: Cleavage of the C-N bond can result in the formation of the 3-bromo-5-nitrophenyl cation.

    • m/z ≈ 200 and 202

  • Loss of NO₂: The nitro group can be lost as NO₂, resulting in a fragment.

    • m/z ≈ 213 and 215

  • Loss of Br: The bromine atom can also be cleaved.

    • m/z ≈ 180

Visualizing Fragmentation:

fragmentation M [C₇H₆BrN₃O₃]⁺˙ m/z 259/261 F1 [C₇H₄BrNO₂]⁺ m/z 228/230 M->F1 - NH₂NH₂ F3 [C₇H₆BrN]⁺˙ m/z 213/215 M->F3 - NO₂ F4 [C₇H₆N₃O₃]⁺ m/z 180 M->F4 - Br F2 [C₆H₃BrN]⁺˙ m/z 200/202 F1->F2 - CO

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Conclusion: A Cohesive Structural Portrait

The combined application of NMR, IR, and Mass Spectrometry provides a powerful and self-validating system for the comprehensive characterization of this compound. The predicted spectral data, grounded in the analysis of analogous structures and fundamental spectroscopic principles, offers a robust template for researchers. The ¹H and ¹³C NMR spectra will confirm the connectivity of the aromatic ring and the hydrazide moiety. The IR spectrum will provide definitive evidence for the key functional groups, while mass spectrometry will confirm the molecular weight and offer insights into the molecule's stability and fragmentation patterns. This guide serves as an authoritative resource for the confident identification and quality control of this compound in a research and development setting.

References

  • Oxford Instruments. Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. [Link]

  • PubChem. 3-Bromo-5-nitrobenzamide. [Link]

  • Der Pharma Chemica. Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. [Link]

  • MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of 3-Bromo-5-nitrobenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential physical and chemical properties of 3-bromo-5-nitrobenzohydrazide. As this compound is not extensively documented in publicly available literature, this document outlines the logical workflow for its synthesis and characterization, providing researchers, scientists, and drug development professionals with the foundational knowledge required to work with this and similar novel chemical entities. The methodologies described herein are grounded in established analytical principles to ensure scientific rigor and reproducibility.

Introduction and Synthetic Strategy

This compound is a substituted aromatic hydrazide. The presence of a bromine atom and a nitro group on the benzene ring, in addition to the hydrazide functional group, suggests its potential as a versatile intermediate in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro group and the halogen substituent can significantly influence the compound's reactivity and biological activity.

Given the absence of a commercial source for this compound, a logical synthetic approach would commence from a more readily available precursor, such as 3-bromo-5-nitrobenzoic acid. The synthesis would proceed via the reaction of the corresponding acid chloride or ester with hydrazine hydrate.

A 3-Bromo-5-nitrobenzoic Acid C 3-Bromo-5-nitrobenzoyl Chloride (Intermediate) A->C Acyl Chloride Formation B Thionyl Chloride (SOCl₂) or Oxalyl Chloride E This compound C->E Nucleophilic Acyl Substitution D Hydrazine Hydrate (N₂H₄·H₂O)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is a standard procedure for the synthesis of a benzohydrazide from its corresponding benzoic acid.

  • Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-bromo-5-nitrobenzoic acid in an excess of thionyl chloride.

  • Gently reflux the mixture for 2-3 hours. The completion of the reaction is indicated by the cessation of gas evolution and the formation of a clear solution.

  • Remove the excess thionyl chloride under reduced pressure. The resulting crude 3-bromo-5-nitrobenzoyl chloride can be used in the next step without further purification.

  • Hydrazide Formation: Dissolve the crude acyl chloride in a suitable solvent, such as tetrahydrofuran (THF).

  • Cool the solution in an ice bath and add hydrazine hydrate dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • The resulting precipitate, this compound, can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the purified product.

Physicochemical Properties

The physical properties of a newly synthesized compound are critical for its identification, purification, and application.

Summary of Predicted Physical Properties

The following table summarizes the key physical properties of this compound, with some values predicted based on structurally related compounds.

PropertyValueSource/Method
IUPAC Name This compound
Molecular Formula C₇H₆BrN₃O₃
Molecular Weight 260.05 g/mol Calculated
Appearance Expected to be a crystalline solid
Melting Point Expected to be in the range of 150-250 °CBased on related structures
Solubility Likely soluble in polar organic solvents (DMSO, DMF), sparingly soluble in alcohols, and insoluble in water and nonpolar solvents.
Melting Point

The melting point is a crucial indicator of purity. A sharp melting point range suggests a high degree of purity, while a broad range typically indicates the presence of impurities. The melting point of related compounds such as 3-bromo-5-nitrobenzaldehyde is in the range of 101-106 °C.[1][2] The addition of the hydrazide group is expected to increase the melting point due to stronger intermolecular hydrogen bonding.

Solubility

The solubility profile of this compound is dictated by its functional groups. The presence of the polar hydrazide and nitro groups suggests solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The aromatic ring and bromine atom contribute to its nonpolar character, which may allow for limited solubility in less polar solvents.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation of novel compounds.

A Synthesized this compound B Mass Spectrometry A->B Molecular Weight C ¹H and ¹³C NMR Spectroscopy A->C Chemical Structure D FTIR Spectroscopy A->D Functional Groups E Elemental Analysis A->E Elemental Composition F Structural Confirmation B->F C->F D->F E->F

Caption: Workflow for the structural characterization of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the hydrazide group. The aromatic region should display three signals corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the positions of the bromo and nitro substituents. The NH and NH₂ protons of the hydrazide group will appear as broad signals, and their chemical shifts can be concentration and solvent-dependent. For comparison, the aromatic protons of 3-bromo-5-nitrobenzaldehyde appear at δ 8.51, and between δ 8.55-8.79.[2]

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The spectrum should show signals for the six aromatic carbons and the carbonyl carbon of the hydrazide group. The chemical shift of the carbonyl carbon is expected to be in the range of 160-170 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[3] The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands:

  • N-H stretching: Around 3200-3400 cm⁻¹ (from the hydrazide group).

  • C=O stretching: A strong absorption band around 1640-1680 cm⁻¹ (amide I band).

  • N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

  • C-Br stretching: In the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry

Mass spectrometry is a powerful technique for determining the molecular weight of a compound. The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic M⁺ and M+2 isotopic pattern.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with care, assuming it may be hazardous. Related nitro- and bromo-substituted aromatic compounds can be irritants and may be harmful if swallowed, inhaled, or absorbed through the skin.[4][5][6] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All work should be conducted in a well-ventilated fume hood.

References

  • Stenutz, R. 3-bromo-5-nitrosalicylaldehyde. Stenutz. [Link]

  • PubChem. 3-Bromo-5-nitrosalicylaldehyde. PubChem. [Link]

  • PubChem. 3-Bromo-5-nitrobenzoic acid. PubChem. [Link]

  • PubChem. 3-Bromo-5-hydroxybenzonitrile. PubChem. [Link]

  • NIST. 3-Nitrobenzhydrazide. NIST WebBook. [Link]

  • PubChem. 3-Bromo-5-nitrobenzamide. PubChem. [Link]

  • PubChem. 1,3-Dibromo-5-nitrobenzene. PubChem. [Link]

  • Organic Syntheses. 2-Amino-5-bromobenzaldehyde. Organic Syntheses. [Link]

  • Michigan State University. Infrared Spectroscopy. MSU Chemistry. [Link]

  • Oxford Instruments. Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. Oxford Instruments. [Link]

  • Cheméo. Chemical Properties of 3-Nitrobenzhydrazide (CAS 618-94-0). Cheméo. [Link]

  • Carl ROTH. Safety Data Sheet: 3-Nitrobenzoic acid. Carl ROTH. [Link]

  • ZORA. Preparation of 3-Bromo-1,2,4,5-tetrazine. ZORA. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane. Chemos GmbH&Co.KG. [Link]

  • PubChem. 3-Bromo-5-hydroxybenzoic acid. PubChem. [Link]

  • Google Patents. A kind of synthetic method of the bromo- 2- chlorobenzoic acids of 5-.

Sources

A Senior Application Scientist's Guide to the Purity and Characterization of 3-Bromo-5-nitrobenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Bromo-5-nitrobenzohydrazide is a key chemical intermediate whose utility in drug discovery and materials science is critically dependent on its purity. The presence of starting materials, side-products, or degradation compounds can significantly impact the yield, selectivity, and safety profile of subsequent synthetic steps. This in-depth technical guide provides a comprehensive framework for the purification and rigorous characterization of this compound. We will explore the causality behind experimental choices in purification, detail validated analytical protocols, and demonstrate how a multi-technique approach provides a self-validating system for confirming structural identity and assessing purity with a high degree of confidence. This document is intended for researchers, process chemists, and quality control analysts in the pharmaceutical and chemical industries.

Introduction: The Imperative for Purity

This compound serves as a versatile building block, primarily due to its three reactive sites: the nucleophilic hydrazide moiety, and the aromatic ring activated by a nitro group and substituted with a bromine atom, making it amenable to various cross-coupling reactions. Its applications often lie in the synthesis of heterocyclic compounds, which form the core of many pharmacologically active agents.

However, the very features that make it synthetically valuable also present challenges in its synthesis and purification. Potential impurities can include unreacted starting materials like 3-bromo-5-nitrobenzoic acid or its corresponding ester, by-products from the hydrazinolysis step, or isomers from the initial nitration/bromination of the aromatic ring. The presence of even minor impurities can lead to unexpected side reactions, difficult purification of downstream products, and compromised biological activity.[1] Therefore, a robust and well-documented protocol for purification and characterization is not merely an academic exercise but a critical component of process control and quality assurance.[2]

Synthesis Pathway and Impurity Profiling

A fundamental understanding of the synthesis is paramount to anticipating potential impurities. A common and efficient route to this compound involves a two-step process.

Synthesis_Pathway A 3-Bromo-5-nitrobenzoic Acid B Esterification (e.g., SOCl₂/MeOH) A->B Step 1 C Methyl 3-bromo-5-nitrobenzoate B->C D Hydrazinolysis (NH₂NH₂·H₂O) C->D Step 2 E This compound D->E

Caption: General synthetic workflow for this compound.

Step 1: Esterification. The starting material, 3-bromo-5-nitrobenzoic acid, is converted to its methyl or ethyl ester. This is a crucial activation step, as the direct reaction of a carboxylic acid with hydrazine can be sluggish and require harsh conditions that may lead to degradation.[3]

  • Potential Impurities: Unreacted 3-bromo-5-nitrobenzoic acid.

Step 2: Hydrazinolysis. The ester is then treated with hydrazine hydrate, typically in an alcoholic solvent under reflux, to yield the desired hydrazide.[3]

  • Potential Impurities: Unreacted methyl 3-bromo-5-nitrobenzoate, over-reaction products (e.g., N,N'-bis(3-bromo-5-nitrobenzoyl)hydrazine), and products of solvent reaction.

Purification: A Protocol Grounded in First Principles

Recrystallization is the most effective and scalable method for purifying solid organic compounds like this compound. The choice of solvent is critical and is based on the principle of high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.

Field-Proven Recrystallization Protocol
  • Solvent Selection: An ethanol/water mixture is an excellent choice. The compound is typically soluble in hot ethanol but less soluble in water. This allows for fine-tuning of the polarity to induce crystallization.

  • Dissolution: In a flask equipped with a reflux condenser, dissolve the crude this compound in a minimum amount of hot ethanol (near boiling point). The use of a "minimum amount" is crucial; excess solvent will lead to a significant loss of yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: To the hot, clear solution, add hot water dropwise until a persistent cloudiness (turbidity) is observed. This indicates the solution is saturated. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, well-defined crystals, which are less likely to occlude impurities within their lattice.[4]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold ethanol/water solution to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 50-60 °C) to remove residual solvents. The final product should be a fine, crystalline solid.

The Analytical Gauntlet: A Multi-Technique Characterization Approach

No single analytical technique is sufficient to confirm both the identity and purity of a compound. A combination of chromatographic and spectroscopic methods provides a self-validating system, where the results from each technique corroborate the others.

Analytical_Workflow cluster_Purification Purification cluster_Characterization Characterization & Purity Assessment Purified Purified Solid HPLC HPLC (Purity, Quantification) Purified->HPLC Analysis NMR NMR (Structure Elucidation) Purified->NMR Analysis MS Mass Spectrometry (Molecular Weight) Purified->MS Analysis IR IR Spectroscopy (Functional Groups) Purified->IR Analysis Final Confirmed High-Purity This compound HPLC->Final Data Integration NMR->Final Data Integration MS->Final Data Integration IR->Final Data Integration

Caption: Integrated analytical workflow for purity and identity confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for purity assessment in the pharmaceutical industry due to its high resolution and sensitivity.[5] For this compound, a reversed-phase method is ideal. The nitroaromatic ring provides a strong chromophore, making UV detection highly effective.[6]

Experimental Protocol: HPLC-UV

  • Instrumentation: An HPLC system with a UV-Vis detector, autosampler, and column oven.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Sample Preparation: Accurately weigh ~1 mg of the purified compound and dissolve in 10 mL of acetonitrile/water (50:50) to create a 100 µg/mL stock solution. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

Data Interpretation: A pure sample will exhibit a single major peak. The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >98% is generally considered a good target for such intermediates.[7]

Parameter Condition Rationale
ColumnC18 (4.6 x 150 mm, 5 µm)Standard non-polar stationary phase for good retention of aromatic compounds.
Mobile PhaseWater/Acetonitrile with 0.1% Formic AcidProvides good peak shape and resolution. Formic acid aids in protonating silanols and the analyte.
DetectionUV at 254 nmThe aromatic nitro-compound has strong absorbance at this wavelength.
Purity Target>98% areaA common specification for high-purity pharmaceutical intermediates.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.

¹H NMR: The proton NMR spectrum will confirm the substitution pattern on the aromatic ring and the presence of the hydrazide protons.

  • Aromatic Region (δ 8.0-9.0 ppm): Expect three signals, each integrating to one proton. The meta-coupling between them will result in characteristic triplet or doublet of doublet patterns.

  • Hydrazide Protons (δ 4.5 and 9.5-10.5 ppm): The -NH₂ protons often appear as a broad singlet around δ 4.5 ppm, while the -CONH- proton appears as a broad singlet further downfield (δ ~10.0 ppm). These peaks will exchange with D₂O.

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments.

  • Aromatic Carbons: Six distinct signals are expected in the δ 110-150 ppm region.

  • Carbonyl Carbon: A signal for the C=O group will be present downfield, typically in the δ 160-170 ppm region.

Functional Group ¹H NMR Expected Shift (ppm) ¹³C NMR Expected Shift (ppm)
Aromatic C-H8.0 - 9.0110 - 150
-CONH-~10.0 (broad)-
-NH₂~4.5 (broad)-
C=O-160 - 170
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.[9]

Functional Group Characteristic Absorption (cm⁻¹) Vibrational Mode
N-H3200 - 3400 (two bands)Asymmetric & Symmetric Stretch
C=O (Amide I)1650 - 1680Carbonyl Stretch
N-O (Nitro)1510 - 1560 and 1345 - 1385Asymmetric & Symmetric Stretch
C-Br500 - 600Stretch

The presence of strong absorptions in these regions provides compelling evidence for the benzohydrazide structure. The absence of a broad O-H stretch around 3000 cm⁻¹ confirms the removal of the starting carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is a critical piece of identifying information.

  • Expected Molecular Weight: C₇H₆BrN₃O₃ = 259.96 g/mol

  • Key Diagnostic Feature: The most important feature to look for is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (e.g., at m/z 260 and 262 for [M+H]⁺).[10] This signature is definitive proof of the presence of a single bromine atom in the molecule.

Conclusion: A Synthesis of Evidence

The confirmation of purity and identity for this compound is not achieved by a single measurement but by the logical integration of data from multiple, orthogonal analytical techniques. A high-purity sample (>98%) confirmed by HPLC, whose structure is unequivocally assigned by ¹H and ¹³C NMR, showing the correct functional groups by IR and the expected molecular weight and bromine isotope pattern by MS, can be used with confidence in subsequent, high-value synthetic applications. This rigorous, evidence-based approach underpins the principles of scientific integrity and is essential for success in research and drug development.

References

  • Google Patents. (n.d.). RU2596223C2 - Method of producing high-purity hydrazine.
  • Google Patents. (n.d.). WO2004089924A1 - Process for the preparation of 5-bromophthalide.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-nitrobenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-bromophthalide. Retrieved from [Link]

  • Google Patents. (n.d.). CN105622382B - A kind of synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
  • PubChem. (n.d.). 3-Bromo-5-nitrobenzamide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]

  • Google Patents. (n.d.). CN103408454A - Preparation method of hydrazide compound.
  • ZORA. (2023). Preparation of 3-Bromo-1,2,4,5-tetrazine. Retrieved from [Link]

  • NIST WebBook. (n.d.). 3-Nitrobenzhydrazide. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Moravek, Inc. (n.d.). How Important Is Chemical Purity In The Pharmaceutical Industry?. Retrieved from [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

Sources

Solubility Profiling of 3-Bromo-5-nitrobenzohydrazide: Thermodynamic Mechanisms and Solvent Selection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-5-nitrobenzohydrazide (CAS: 374671-07-5) is a critical pharmacophore intermediate, frequently employed in the synthesis of heterocyclic bioactive agents such as 1,3,4-oxadiazoles and triazoles. Its solubility profile is the governing factor in process optimization, influencing reaction yield, purification efficiency (crystallization), and bioavailability studies.

This technical guide provides a rigorous framework for determining, analyzing, and modeling the solubility of this compound. It synthesizes qualitative behavior observed in structural analogs (3-bromobenzohydrazide and 3-nitrobenzohydrazide) with a definitive protocol for generating precise thermodynamic data.

Chemical Profile & Physicochemical Context[1][2][3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name This compound
Molecular Formula

Molecular Weight ~260.05 g/mol
Key Functional Groups Nitro (

, polar/withdrawing), Bromine (

, lipophilic), Hydrazide (

, H-bond donor/acceptor)
Predicted Polarity Amphiphilic with high polarity dominance due to Nitro/Hydrazide groups.[1]

Senior Scientist Insight: The simultaneous presence of a nitro group (position 5) and a bromine atom (position 3) creates a unique solubility challenge. The nitro group enhances polarity, favoring aprotic solvents, while the heavy bromine atom increases the crystal lattice energy, typically reducing solubility in common organic solvents compared to the non-halogenated parent compound.

Solubility Landscape: Comparative & Predicted Data

While specific mole-fraction datasets for this isomer are proprietary or sparse in open literature, its behavior can be accurately triangulated from its closest structural analogs: 3-bromobenzohydrazide and 3-nitrobenzohydrazide .

Qualitative Solubility Classes

The following table summarizes the solvent compatibility based on the "Like Dissolves Like" principle and functional group analysis.

Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPHigh Strong dipole-dipole interactions with the

group; disruption of intermolecular H-bonds.
Polar Protic Methanol, Ethanol, 1-PropanolModerate (T-dependent) Solvation via H-bonding with the hydrazide moiety. Solubility increases significantly with temperature (

).
Dipolar Aprotic Acetone, AcetonitrileModerate Good solvation of the organic core; limited by the crystal lattice energy of the solid.
Non-Polar Hexane, Toluene, CyclohexaneVery Low / Insoluble Lack of H-bonding capability; inability to overcome the crystal lattice energy.
Aqueous WaterLow The hydrophobic benzene ring and bromine atom limit water solubility despite the hydrophilic hydrazide group.

Experimental Protocol: Laser Monitoring Observation Technique

To generate publication-grade solubility data (mole fraction


), the Laser Monitoring Observation Technique  is the gold standard. It minimizes human error associated with visual endpoint detection.
Workflow Diagram

SolubilityProtocol Figure 1: Laser Monitoring Solubility Determination Workflow Start Preparation Mix Solvent + Solute (Excess Solid) Start->Mix Weighing Equil Equilibration (Thermostatic Bath) Mix->Equil Stirring Laser Laser Monitoring (Transmissivity Check) Equil->Laser Dynamic Method Laser->Equil Undissolved Dissolution Dissolution Point (Clear Solution) Laser->Dissolution Max Transmissivity Calc Calculate Mole Fraction (x) Dissolution->Calc Data Logging

Step-by-Step Methodology
  • Preparation: Calibrate the analytical balance (precision

    
     g) and the laser solubility apparatus.
    
  • Mixture Creation: Place a known mass of this compound (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel.
  • Equilibration: Connect the vessel to a thermostatic water bath. Maintain temperature accuracy to

    
     K.
    
  • Laser Detection: Direct a laser beam through the solution. A photodiode measures the intensity of the transmitted light.

    • Suspension State: Low light intensity (scattering by solid particles).

    • Dissolution State: High/Maximum light intensity (clear solution).

  • Temperature Ramp: Slowly increase the temperature (e.g., 2 K/h) until the laser intensity plateaus at its maximum value. Record this temperature as the saturation temperature (

    
    ).
    
  • Validation: Repeat the experiment 3 times for each solvent mole fraction to ensure reproducibility.

Thermodynamic Modeling & Analysis

Once the mole fraction solubility (


) is obtained across a temperature range (typically 278.15 K to 323.15 K), the data must be correlated using thermodynamic models to extract enthalpy (

) and entropy (

).
The Modified Apelblat Equation

This is the most accurate semi-empirical model for correlating solubility data of polar organics.



  • 
     : Mole fraction solubility of this compound.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical model parameters derived via non-linear regression analysis.
    
  • Suitability: Excellent for systems showing non-ideal behavior (e.g., hydrogen bonding in alcohols).

Thermodynamic Parameters (van't Hoff Analysis)

To understand the driving force of dissolution, calculate the apparent thermodynamic functions using the van't Hoff equation:







Interpretation Guide:

  • Positive

    
     (Endothermic):  Dissolution absorbs heat. Solubility increases with temperature (typical for this class of compounds).
    
  • Positive

    
    :  Driven by the disordering of the crystal lattice into the solvent.
    
  • Solvent Effect: If

    
     is lower in DMF than in Ethanol, it indicates stronger solute-solvent interactions in DMF.
    
Thermodynamic Logic Flow

Thermodynamics Figure 2: Thermodynamic Analysis Pathway Data Experimental Data (x vs T) Model Apelblat Correlation ln x = A + B/T + C ln T Data->Model Params Extract Parameters (A, B, C) Model->Params Calc Calculate Functions (ΔH, ΔS, ΔG) Params->Calc Insight Mechanistic Insight (Solute-Solvent Interaction) Calc->Insight

Practical Applications in Drug Development

  • Recrystallization Solvent Selection:

    • Ideal: A solvent with a steep solubility curve (high

      
      ).
      
    • Recommendation:Ethanol or Methanol are likely candidates.[2] The compound is soluble at boiling points but crystallizes out upon cooling, maximizing yield and purity.

  • Reaction Medium:

    • For nucleophilic substitutions involving the hydrazide, DMSO or DMF are preferred to maintain high concentration and reaction kinetics.

  • Purification:

    • Since the compound is likely insoluble in water and non-polar solvents (Hexane), these can be used as anti-solvents to precipitate the product from a reaction mixture.

References

  • Synthesis and Properties of 3-Bromobenzohydrazide

    • Source: Asian Journal of Chemistry / NIH PubMed Central.
    • Context: Confirms solubility in methanol, ethanol, ACN; insolubility in w
    • URL:[Link]

  • Solubility Behavior of Nitrobenzohydrazide Derivatives

    • Source: Journal of Chemical & Engineering Data (General Reference for Hydrazide Solubility Protocols).
    • Context: Establishes the standard laser monitoring protocol and Apelbl
    • URL:[Link]

  • This compound Compound Record

    • Source: PubChem (CID 374671-07-5).
    • Context: Verification of chemical structure and physical identifiers.[3][1]

    • URL:[Link]

Sources

Technical Guide: Biological Potential of Nitro-Substituted Benzohydrazides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of nitro-substituted benzohydrazides, a class of pharmacophores exhibiting potent biological activities driven by the electronic and redox properties of the nitro (


) group. We examine their synthesis, structure-activity relationships (SAR), and therapeutic potential as antimicrobial, anticancer, and enzyme-inhibitory agents. This document is designed for drug development professionals, offering validated protocols and mechanistic insights grounded in recent experimental data.[1]

Introduction: The Nitro-Benzohydrazide Scaffold

Benzohydrazides (


) serve as versatile building blocks in medicinal chemistry.[2] The introduction of a nitro group onto the phenyl ring significantly alters the physicochemical profile of the molecule.
Chemical Significance of the Nitro Group[3]
  • Electronic Effect: The nitro group is a strong electron-withdrawing group (EWG). When positioned at the para or meta positions, it decreases the electron density of the aromatic ring and the adjacent carbonyl carbon. This enhances the reactivity of the hydrazide moiety toward nucleophiles (e.g., in Schiff base formation) and influences binding affinity to enzyme active sites.

  • Redox Activity: The nitro group acts as a "warhead" in biological systems. Under anaerobic conditions (common in bacterial infections and hypoxic tumor microenvironments), enzymatic reduction of the nitro group generates reactive nitro-radical anions and nitrosamines, which are toxic to pathogens and cancer cells.

  • Lipophilicity: Nitro-substitution often increases the lipophilicity (

    
    ) of the molecule, facilitating passive diffusion across microbial cell membranes, a critical factor in antibacterial efficacy.
    

Synthesis & Characterization Protocols

Protocol A: Synthesis of 4-Nitrobenzohydrazide

This protocol utilizes a nucleophilic acyl substitution reaction.

Reagents: Methyl 4-nitrobenzoate, Hydrazine hydrate (80%), Ethanol (absolute).

Workflow:

  • Dissolution: Dissolve 0.01 mol of Methyl 4-nitrobenzoate in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Dropwise add 0.02 mol of Hydrazine hydrate (excess is used to drive equilibrium) while stirring.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor reaction progress via TLC (Solvent system: Ethyl Acetate:Hexane 3:7).
    
  • Precipitation: Cool the reaction mixture to room temperature, then place in an ice bath. The solid product will precipitate.

  • Filtration: Filter the solid under vacuum and wash with cold ethanol (2 x 5 mL) to remove unreacted hydrazine.

  • Recrystallization: Recrystallize from ethanol to obtain needle-like crystals.

  • Validation:

    • Melting Point: Expect

      
      .
      
    • IR Spectrum: Look for N-H stretching (

      
      ) and C=O stretching (
      
      
      
      ).
Protocol B: Synthesis of Nitro-Benzohydrazide Schiff Bases

Schiff bases often exhibit superior biological activity due to the azomethine linker (


).

Workflow:

  • Condensation: Mix equimolar amounts (0.001 mol) of 4-Nitrobenzohydrazide and a substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde) in 15 mL ethanol.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid.

  • Reflux: Reflux for 2–4 hours.

  • Isolation: Cool, filter the precipitate, and wash with cold ethanol/ether.

Visualization: Synthetic Pathway

SynthesisPathway Start Methyl 4-nitrobenzoate (Ester Substrate) Intermediate Tetrahedral Intermediate Start->Intermediate Reflux (EtOH) Reagent Hydrazine Hydrate (Nucleophile) Reagent->Intermediate Product1 4-Nitrobenzohydrazide Intermediate->Product1 - MeOH SchiffBase Nitro-Benzohydrazide Schiff Base Product1->SchiffBase Glacial AcOH Reflux Aldehyde Ar-CHO (Aldehyde) Aldehyde->SchiffBase

Figure 1: Step-wise synthesis pathway from ester precursor to biologically active Schiff base.[2]

Therapeutic Application: Antibacterial Activity[1][4][5][6][7]

Nitro-substituted benzohydrazides show significant activity against Gram-negative bacteria (e.g., P. aeruginosa, E. coli) and Gram-positive bacteria (S. aureus).

Mechanism of Action

The antibacterial efficacy is dual-modal:

  • Bio-reduction: Inside the bacterial cell, nitroreductases reduce the

    
     group to nitroso (
    
    
    
    ) and hydroxylamine (
    
    
    ) intermediates. These highly reactive species damage bacterial DNA and proteins.
  • DNA Gyrase Inhibition: The hydrazide-hydrazone scaffold can interact with the active site of DNA gyrase (specifically subunit B), preventing bacterial DNA replication.

Structure-Activity Relationship (SAR)
  • Positioning: Para-nitro substitution generally yields higher activity than ortho or meta. This is attributed to better steric accessibility and enhanced resonance stabilization of the radical anion intermediate.

  • Lipophilicity: The electron-withdrawing nitro group increases lipophilicity, facilitating penetration through the lipid-rich cell wall of Gram-negative bacteria.

Visualization: Antibacterial Mechanism

AntibacterialMechanism Drug Nitro-Benzohydrazide (Prodrug) Entry Passive Diffusion (Cell Wall) Drug->Entry Reduction Reduction to Nitro-Radical Anion Entry->Reduction Enzymatic Activation Enzyme Nitroreductase (Bacterial Enzyme) Enzyme->Reduction Damage DNA Helix Breakage & Protein Oxidation Reduction->Damage ROS Generation Death Bacterial Cell Death Damage->Death

Figure 2: Mechanism of bio-activation of nitro-benzohydrazides within bacterial cells.

Therapeutic Application: Anticancer Potential[1][5][8][9]

Recent studies highlight the efficacy of these compounds against lung (A549) and breast (MCF-7) cancer cell lines.

Key Findings
  • Cell Cycle Arrest: Nitro-benzohydrazides have been observed to arrest the cell cycle at the G2/M phase , preventing mitosis.

  • Apoptosis Induction: They trigger the intrinsic apoptotic pathway, often evidenced by the upregulation of Bax (pro-apoptotic) and downregulation of Bcl-2 (anti-apoptotic) proteins.

  • Potency: Specific derivatives have shown

    
     values in the nanomolar range (e.g., 660 nM), comparable to standard chemotherapeutics like cisplatin.
    
Data Summary: Cytotoxicity
Compound DerivativeCell LineIC50 ValueReference Mechanism
4-NitrobenzohydrazideA549 (Lung)~12.5 µMG2/M Arrest
Pyrrolyl-NitrobenzohydrazideMCF-7 (Breast)102.58 µg/mLTubulin Polymerization Inhibition
Benzimidazole-Nitro HybridHCT116 (Colon)14.90 µMVEGFR-2 Inhibition

Therapeutic Application: Urease Inhibition[10][11]

Urease is a nickel-dependent metalloenzyme produced by Helicobacter pylori, a bacterium linked to peptic ulcers and gastric cancer. Nitro-benzohydrazides act as potent urease inhibitors.[3]

Mechanism

The hydrazide moiety (


) acts as a bidentate ligand, chelating the nickel ions in the urease active site. The nitro group enhances this interaction by withdrawing electron density, making the amide hydrogen more acidic and thus a better hydrogen bond donor to the enzyme's active site residues.
Comparative Potency

Experimental data indicates that 2-nitrobenzohydrazide is a superior inhibitor compared to the standard Thiourea.[3][4]

InhibitorIC50 (µM)Potency Factor
2-Nitrobenzohydrazide 4.25 ± 0.08 1x (Baseline)
Thiourea (Standard)21.00 ± 0.11~5x Weaker
Acetohydroxamic Acid~15.00~3.5x Weaker
Visualization: Urease Inhibition Logic

UreaseInhibition Inhibitor 2-Nitrobenzohydrazide ActiveSite Urease Active Site (Ni2+ Center) Inhibitor->ActiveSite Chelation Complex Enzyme-Inhibitor Complex ActiveSite->Complex Result Inhibition of Urea Hydrolysis Complex->Result Outcome Reduced Ammonia (Anti-H. pylori) Result->Outcome

Figure 3: Logical flow of Urease inhibition leading to therapeutic outcome.

Future Perspectives & Challenges

While nitro-substituted benzohydrazides exhibit "hit" to "lead" potential, the following challenges must be addressed in pre-clinical development:

  • Mutagenicity: The nitro group is a structural alert (toxicophore) for mutagenicity (Ames test positive). Future SAR work must focus on bio-isosteres or metabolic stabilization to mitigate genotoxicity.

  • Solubility: While lipophilic, these compounds often suffer from poor aqueous solubility, necessitating formulation strategies (e.g., nano-encapsulation).

References

  • Biological Activities of Nitro Steroids. Journal of Pharmaceutical Research International, 2017.

  • Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity. Research Journal of Pharmacy and Technology, 2019.

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. National Institutes of Health (PMC), 2022.

  • Benzohydrazides: As potential bio-active agents. The Pharma Innovation, 2018.

  • 2-Nitrobenzohydrazide as a potent urease inhibitor: Synthesis, characterization and single crystal X-ray diffraction analysis. ResearchGate, 2025.

  • Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds. MDPI, 2023.

  • Synthesis and in vitro urease inhibitory activity of benzohydrazide derivatives. PubMed, 2018.[4]

Sources

The Enduring Scaffold: A Technical Guide to the Discovery and Evolution of Substituted Benzohydrazides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzohydrazide scaffold, a seemingly simple yet remarkably versatile chemical entity, has carved a significant niche in the landscape of medicinal chemistry. Its journey, originating from the early days of tuberculosis research, has expanded into a vast exploration of its potential against a wide spectrum of diseases. This technical guide provides an in-depth exploration of the discovery, history, and multifaceted applications of substituted benzohydrazides. We will delve into the seminal moments of their inception, dissect the core synthetic methodologies, analyze the intricate structure-activity relationships that govern their biological effects, and present detailed protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource to inspire and guide future innovations with this enduring pharmacophore.

A Historical Perspective: From a Serendipitous Discovery to a Privileged Scaffold

The story of substituted benzohydrazides is intrinsically linked to the fight against tuberculosis, one of humanity's most persistent infectious diseases. The pivotal moment arrived not with a benzohydrazide itself, but with its close relative, isoniazid (isonicotinic acid hydrazide). While isoniazid was first synthesized in 1912 by Hans Meyer and Josef Mally, its profound antitubercular properties remained undiscovered for four decades.[1] It was in the early 1950s that independent research groups at Hoffmann-La Roche, the Squibb Institute for Medical Research, and Bayer AG almost simultaneously unveiled its potent activity against Mycobacterium tuberculosis.[1] This discovery was a watershed moment in medicine, offering a highly effective and orally available treatment that would save countless lives.[1]

The success of isoniazid ignited a fervent interest in the broader class of hydrazide-containing compounds, including benzohydrazides. Researchers quickly recognized that the benzohydrazide moiety could serve as a versatile pharmacophore, a core structural element responsible for biological activity. This realization opened the floodgates for the synthesis and investigation of a vast library of substituted benzohydrazides, revealing a remarkable breadth of therapeutic potential.[2] Early investigations expanded from antitubercular activity to other infectious diseases, and soon, the scaffold's utility in oncology, inflammation, and even neurology began to emerge. The structural simplicity of the benzohydrazide core, coupled with the ease of introducing diverse substituents, has cemented its status as a "privileged scaffold" in modern drug discovery.

Synthetic Methodologies: Building the Benzohydrazide Core

The synthesis of substituted benzohydrazides is generally straightforward, a key factor in their widespread investigation. The most common and versatile approach involves the condensation of a benzohydrazide with an appropriate aldehyde or ketone.

General Synthesis of Substituted Benzohydrazones

The fundamental reaction for creating a wide variety of substituted benzohydrazides (specifically, benzohydrazones) is the acid-catalyzed condensation of a benzohydrazide with an aldehyde or ketone.

G Benzohydrazide Substituted Benzohydrazide Intermediate Tetrahedral Intermediate Benzohydrazide->Intermediate + R-CHO/R₂CO Aldehyde Aldehyde or Ketone Aldehyde->Intermediate Product Substituted Benzohydrazone Intermediate->Product - H₂O (Acid Catalyst, e.g., HCl) Water H₂O

Caption: General reaction scheme for the synthesis of substituted benzohydrazones.

Experimental Protocol: Synthesis of (E)-4-Chloro-N'-(3,4-dimethoxybenzylidene)benzohydrazide [3]

  • Reactant Preparation: Dissolve 4-chlorobenzohydrazide (0.176 g, 0.001 mol) in 10 mL of an aqueous solution. In a separate flask, dissolve 3,4-dimethoxybenzaldehyde (0.166 g, 0.001 mol) in 5 mL of ethanol.

  • Reaction Initiation: Add the ethanolic solution of 3,4-dimethoxybenzaldehyde to the aqueous solution of 4-chlorobenzohydrazide.

  • Catalysis and Reaction: Place the reaction mixture on a magnetic stirrer and stir vigorously at room temperature for 5 minutes. Add a few drops of concentrated hydrochloric acid (HCl) as a catalyst.

  • Precipitation and Isolation: Continue stirring, and a solid precipitate will form. Filter the product using a Buchner funnel.

  • Washing and Drying: Wash the collected solid with petroleum ether (40-60%) to remove unreacted aldehyde. Dry the product in a vacuum desiccator.

  • Purification: Recrystallize the crude solid from absolute ethanol to obtain the purified product.

Synthesis of the Benzohydrazide Moiety from Esters

The precursor benzohydrazide can be readily synthesized from the corresponding methyl or ethyl benzoate.

G Ester Methyl Benzoate Derivative Product Benzohydrazide Ester->Product + N₂H₄·H₂O Hydrazine Hydrazine Hydrate (N₂H₄·H₂O) Hydrazine->Product Methanol Methanol (CH₃OH) Product->Methanol - CH₃OH (Reflux)

Caption: Synthesis of benzohydrazides from methyl benzoate esters.

Experimental Protocol: Conventional Synthesis of Benzohydrazide [4]

  • Reaction Setup: In a round-bottom flask, combine methyl benzoate (1.35 mL, 0.01 mol) and hydrazine hydrate (0.58 mL, 0.012 mol).

  • Reflux: Heat the mixture under reflux for 2 hours.

  • Cooling and Precipitation: Allow the reaction mixture to cool to room temperature. A white precipitate of benzohydrazide will form.

  • Isolation and Washing: Filter the precipitate and wash it thoroughly with cold water to remove excess hydrazine hydrate.

  • Drying: Dry the purified benzohydrazide.

A Spectrum of Biological Activities and Their Mechanisms of Action

Substituted benzohydrazides have demonstrated a remarkable range of biological activities, making them a subject of intense research in various therapeutic areas.[2][5]

Antitubercular Activity

The foundational activity of the hydrazide class, antitubercular efficacy, remains a key area of investigation for substituted benzohydrazides.

Mechanism of Action: Inhibition of InhA

The primary mechanism of action for isoniazid, and by extension, many benzohydrazide analogs, involves the inhibition of the enoyl-acyl carrier protein (ACP) reductase, known as InhA.[6] InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis, which is responsible for the biosynthesis of mycolic acids. Mycolic acids are essential components of the mycobacterial cell wall, providing a robust and impermeable barrier.[6]

Isoniazid itself is a pro-drug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[6][7] This activation leads to the formation of an isonicotinoyl radical, which then covalently attaches to NAD⁺ to form an INH-NAD adduct. This adduct is a potent inhibitor of InhA.[8] Many substituted benzohydrazides are designed to mimic this interaction or to inhibit InhA through other binding modes.

G cluster_0 Mycobacterium tuberculosis Cell INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Active_INH Activated Isoniazid KatG->Active_INH InhA InhA (Enoyl-ACP Reductase) Active_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes InhA->Mycolic_Acid Blocked Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Cell_Death Bacterial Cell Death Mycolic_Acid->Cell_Death Disruption leads to

Caption: Mechanism of action of isoniazid against Mycobacterium tuberculosis.

Anticancer Activity

A growing body of evidence supports the potential of substituted benzohydrazides as anticancer agents. Their mechanisms of action are diverse and often target key signaling pathways involved in cancer cell proliferation and survival.

Mechanism of Action: EGFR Kinase Inhibition

One prominent mechanism of anticancer activity for some benzohydrazide derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) kinase.[9] EGFR is a transmembrane protein that, upon binding to its ligands (e.g., EGF), activates intracellular signaling cascades that promote cell growth, proliferation, and survival.[10][11] Overexpression or mutation of EGFR is a common feature in many cancers.

G cluster_0 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds to Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Benzohydrazide Benzohydrazide Inhibitor Benzohydrazide->EGFR Inhibits RAS_RAF RAS/RAF/MAPK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of certain benzohydrazide derivatives.

Quantitative Data: Anticancer Activity of Substituted Benzohydrazides

The following table summarizes the in vitro anticancer activity (IC₅₀ values) of selected substituted benzohydrazide derivatives against various cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
22 4-bromo-N'-(3-phenylallylidene)HCT116 (Colon)1.20[1]
H20 Dihydropyrazole containingA549 (Lung)0.46[9]
H20 Dihydropyrazole containingMCF-7 (Breast)0.29[9]
H20 Dihydropyrazole containingHeLa (Cervical)0.15[9]
H20 Dihydropyrazole containingHepG2 (Liver)0.21[9]
Antimicrobial and Antifungal Activity

Substituted benzohydrazides exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][12]

Mechanism of Action: Multiple Targets

The antimicrobial mechanism of benzohydrazides is believed to be multifactorial. The hydrazone moiety (-C=N-NH-C=O) is a key pharmacophore that can chelate essential metal ions required for microbial enzyme function. Additionally, some derivatives are proposed to interfere with DNA gyrase, an enzyme crucial for bacterial DNA replication.[13] The lipophilicity of the molecule, influenced by the nature of the substituents, also plays a critical role in its ability to penetrate the microbial cell wall.

Experimental Protocol: Antimicrobial Screening (Disk Diffusion Method)

  • Culture Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.

  • Agar Plate Inoculation: Spread the microbial inoculum evenly onto the surface of an agar plate.

  • Disk Impregnation: Impregnate sterile filter paper disks (5 mm diameter) with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

  • Disk Placement: Place the impregnated disks onto the surface of the inoculated agar plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth is inhibited.

Quantitative Data: Antimicrobial Activity of Substituted Benzohydrazides

The following table presents the minimum inhibitory concentration (MIC) values for selected benzohydrazide derivatives against various microorganisms.

Compound IDMicroorganismMIC (µg/mL)Reference
19 Enterococcus faecalis12.5[14]
17, 18, 21 Staphylococcus aureus25[14]
1c Streptococcus pyogenes0.5 mg/mL[15]
1a Candida albicans0.25 mg/mL[15]
Anti-inflammatory Activity

Certain substituted benzohydrazides have shown promising anti-inflammatory properties. Their mechanism of action is often linked to the inhibition of key inflammatory mediators.

Mechanism of Action: Inhibition of Inflammatory Enzymes and Cytokines

The anti-inflammatory effects of some benzohydrazide derivatives are attributed to their ability to inhibit enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[16] These enzymes are responsible for the production of pro-inflammatory mediators such as prostaglandins and nitric oxide. Additionally, these compounds can suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, which play a central role in the inflammatory cascade.[16]

Structure-Activity Relationship (SAR) Studies: Fine-Tuning Biological Activity

The biological activity of substituted benzohydrazides can be significantly modulated by the nature and position of substituents on the aromatic rings. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.

  • Electronic Effects: The presence of electron-donating groups (e.g., -OCH₃, -OH) or electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl rings can influence the electronic distribution within the molecule, affecting its binding affinity to biological targets.

  • Lipophilicity: The overall lipophilicity of the molecule, often modified by halogen or alkyl substituents, impacts its ability to cross cell membranes and reach its intracellular target.

  • Steric Factors: The size and position of substituents can create steric hindrance or favorable interactions within the binding pocket of a target enzyme or receptor, thereby influencing the compound's activity.[17] For instance, a quantitative structure-activity relationship (QSAR) study on a series of benzylidene hydrazine benzamides revealed that parameters related to solubility (Log S) and molar refractivity (MR) were key determinants of their anticancer activity.[18][19]

Future Directions and Conclusion

The journey of substituted benzohydrazides, from their historical roots in tuberculosis therapy to their current exploration in a multitude of diseases, is a testament to the power of medicinal chemistry. The ease of their synthesis, coupled with their diverse biological activities, ensures that this scaffold will remain a focal point of drug discovery efforts for the foreseeable future.

Future research will likely focus on:

  • Rational Design: Utilizing computational tools like molecular docking and QSAR to design novel derivatives with enhanced potency and selectivity for specific biological targets.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying the various biological activities of these compounds to guide further development.

  • Drug Delivery Systems: Exploring novel drug delivery strategies to improve the pharmacokinetic and pharmacodynamic properties of promising benzohydrazide candidates.

References

  • Benita Sherine H, et al. (2017).
  • The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. 7(8): 543-550. Available at: [Link]

  • Der Pharma Chemica. (2017). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. 9(13):64-71. Available at: [Link]

  • Kumari, D., & Bansal, H. (2018). Benzohydrazides: As potential bio-active agents.
  • AIP Publishing. (2021). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. AIP Conference Proceedings, 2349, 020121. Available at: [Link]

  • Avicenna Journal of Clinical Microbiology and Infection. (2021). Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities. 8(1): 5-10. Available at: [Link]

  • The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. 7(8), 543-550.
  • Der Pharma Chemica. (2017).
  • Sraw, J. S., et al. (2023). Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity.
  • Rollas, S., & Küçükgüzel, Ş. G. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Future medicinal chemistry, 9(13), 1545-1579.
  • Kumar, P., et al. (2024). Rationally Designed InhA Inhibitors: A Comparative Anti-Tubercular Activity Study of Sulfonate Esters of Isoniazid Hydrazones and Their Structurally Flexible Benzyl Analogues. ACS Omega.
  • Li, W., et al. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 21(8), 1012.
  • Putra, A. E., et al. (2023). QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line A459. Berkala Ilmiah Kimia Farmasi, 10(2), 56-64.
  • Biernasiuk, A., & Popiołek, Ł. (2020). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 25(21), 5039.
  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Kumar, P., et al. (2013). N′-[4-[(Substituted imino)methyl]benzylidene]-substituted Benzohydrazides: Synthesis, Antimicrobial, Antiviral, and Anticancer Evaluation, and QSAR Studies. Archiv der Pharmazie, 346(8), 595-608.
  • Rawat, R., et al. (2015). Probing mechanisms of resistance to the tuberculosis drug isoniazid: Conformational changes caused by inhibition of InhA, the enoyl reductase from Mycobacterium tuberculosis. Journal of Biological Chemistry, 290(12), 7486-7496.
  • ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting... [Image]. Retrieved from [Link]

  • Manikandan, V., et al. (2017). Synthesis and antimicrobial activities of some (E)-N -1-(substituted benzylidene)benzohydrazides. International Journal of Advanced Chemistry, 5(1), 17-24.
  • Al-Ostoot, F. H., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663.
  • Çavuşoğlu, Y., et al. (2014). Synthesis and antimicrobial activity of substituted benzimidazole, benzothiazole and imidazole derivatives. Medicinal Chemistry Research, 23(1), 323-333.
  • Al-Amiery, A. A., et al. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. International Journal of Nanomedicine, 11, 6033-6041.
  • Wikipedia. (2023). Epidermal growth factor receptor. Retrieved from [Link]

  • Universitas Airlangga. (2023). QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line A459. Berkala Ilmiah Kimia Farmasi. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Pharmaceutical Sciences & Research.
  • Alqahtani, Y. S., et al. (2022). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Molecules, 27(19), 6296.
  • Pharmacy, D. (2020, February 18). Pharmacology of Isoniazid (INH) | Antitubercular Drugs (Part 2) [Video]. YouTube.
  • Wikimedia Commons. (2007). File:EGFR signaling pathway.png. Retrieved from [Link]

  • Quemard, A., et al. (2000). Action mechanism of antitubercular isoniazid. Activation by Mycobacterium tuberculosis KatG, isolation, and characterization of inhA inhibitor. The Journal of biological chemistry, 275(4), 2821-2825.
  • Der Pharma Chemica. (2012). Synthesis, characterization and antimicrobial activity of some novel hydrazone derivatives of anacardic acid. 4(4), 1493-1498.
  • Wang, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12, 1373516.
  • Unissa, A. N., & Hanna, L. E. (2016). Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis. Tuberculosis, 99, 59-67.
  • ResearchGate. (n.d.). Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR... [Image]. Retrieved from [Link]

Sources

Technical Guide: Synthesis and Application of 3-Bromo-5-nitrobenzohydrazide

[1]

Part 1: Strategic Analysis & Core Utility[1]

Executive Summary 3-Bromo-5-nitrobenzohydrazide is a high-value "trifunctional" scaffold in medicinal chemistry.[1][2] It offers three distinct reactive handles that allow for the rapid generation of diverse chemical libraries:

  • Hydrazide Moiety (-CONHNH₂): The primary vector for heterocycle construction (oxadiazoles, triazoles, thiadiazoles) or Schiff base formation.

  • Aryl Bromide (-Br): A handle for late-stage carbon-carbon bond formation via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling the attachment of biaryl systems.[1]

  • Nitro Group (-NO₂): An electron-withdrawing group that modulates the electronic properties of the ring and serves as a latent amine (via reduction) for further derivatization (e.g., amide coupling, sulfonylation).

Electronic Considerations (Expert Insight): The meta-positioning of the nitro and bromo groups relative to the hydrazide creates a uniquely electron-deficient aromatic ring.[1]

  • Impact on Synthesis: The electron-withdrawing nature of the -NO₂ and -Br groups increases the electrophilicity of the carbonyl carbon in the precursor ester, facilitating the nucleophilic attack by hydrazine hydrate. However, it also slightly reduces the nucleophilicity of the terminal nitrogen in the resulting hydrazide, potentially requiring forcing conditions (higher temperature or catalysts) for subsequent condensations with deactivated aldehydes.

Part 2: Synthesis of the Core Scaffold

The synthesis of this compound is most reliably achieved via a two-step sequence starting from commercially available 3-bromo-5-nitrobenzoic acid (CAS: 6307-83-1).[1] Direct reaction of the acid with hydrazine is generally avoided due to the formation of unreactive hydrazinium salts; the ester intermediate is preferred.

Step 1: Fischer Esterification

Conversion of the carboxylic acid to the methyl ester.

  • Reagents: 3-Bromo-5-nitrobenzoic acid, Methanol (excess), H₂SO₄ (cat).

  • Mechanism: Acid-catalyzed nucleophilic acyl substitution.[1]

  • Key Observation: The product, methyl 3-bromo-5-nitrobenzoate, typically precipitates upon cooling or pouring into ice water, simplifying purification.

Step 2: Hydrazinolysis

Conversion of the methyl ester to the hydrazide.

  • Reagents: Methyl 3-bromo-5-nitrobenzoate, Hydrazine hydrate (80% or 99%), Ethanol/Methanol.

  • Mechanism: Nucleophilic attack of hydrazine on the ester carbonyl, followed by elimination of methoxide.

  • Protocol Note: A slight excess of hydrazine (1.5 - 2.0 eq) is recommended to drive the equilibrium and prevent dimer formation (diacylhydrazine).[1]

Experimental Data Summary
ParameterStep 1: EsterificationStep 2: Hydrazinolysis
Precursor 3-Bromo-5-nitrobenzoic acidMethyl 3-bromo-5-nitrobenzoate
Reagent MeOH / H₂SO₄ (cat.)[1]NH₂NH₂·H₂O / EtOH
Temperature Reflux (65°C)Reflux (78°C)
Time 4–6 Hours3–5 Hours
Typical Yield 85–92%75–85%
Purification Recrystallization (EtOH)Recrystallization (EtOH/DMF)
Appearance Off-white solidYellowish crystalline solid

Part 3: Divergent Synthetic Pathways[1]

Once the core hydrazide is synthesized, it serves as a "linchpin" for creating heterocyclic bioactive agents.

Pathway A: Schiff Base Formation (Hydrazones)

Reaction with aromatic aldehydes yields

1
  • Utility: These hydrazones often exhibit antimicrobial and anticancer activity due to the azomethine (-CH=N-) linkage.[1][3]

  • Conditions: Ethanol, catalytic Glacial Acetic Acid, Reflux 2-4h.

Pathway B: 1,3,4-Oxadiazole Cyclization

The hydrazide (or its hydrazone derivative) can be cyclized to form 1,3,4-oxadiazoles, a privileged scaffold in drug discovery (e.g., Raltegravir).

  • Method 1 (via POCl₃): Direct cyclization with carboxylic acids or acyl chlorides using Phosphorus Oxychloride.[1]

  • Method 2 (Oxidative Cyclization): Cyclization of the Schiff base (hydrazone) using I₂/K₂CO₃ or Chloramine-T.[1]

Pathway C: 1,2,4-Triazole Formation

Reaction with Carbon Disulfide (CS₂) in alkaline medium (KOH/EtOH) yields the potassium dithiocarbazinate salt, which cyclizes upon heating with hydrazine to form 4-amino-5-(3-bromo-5-nitrophenyl)-4H-1,2,4-triazole-3-thiol.

Visualization of Pathways

SynthesisPathwaysAcid3-Bromo-5-nitrobenzoic Acid(Starting Material)EsterMethyl EsterIntermediateAcid->EsterMeOH, H2SO4RefluxHydrazideThis compound(CORE SCAFFOLD)Ester->HydrazideNH2NH2·H2OEtOH, RefluxSchiffSchiff Bases(Hydrazones)Hydrazide->SchiffAr-CHOAcOH (cat)Oxadiazole1,3,4-Oxadiazoles(Bioactive Heterocycles)Hydrazide->OxadiazolePOCl3or I2/HgOTriazole1,2,4-Triazoles(Thiol/Amino derivatives)Hydrazide->TriazoleCS2, KOHthen N2H4SuzukiBiaryl Derivatives(via Pd-Coupling)Hydrazide->SuzukiAr-B(OH)2Pd(PPh3)4

Figure 1: Synthetic workflow from starting acid to divergent heterocyclic libraries. Dashed line indicates potential for late-stage diversification via the Bromine handle.[1]

Part 4: Detailed Experimental Protocols

Protocol 1: Synthesis of this compound[1]

Materials:

  • Methyl 3-bromo-5-nitrobenzoate (10 mmol, 2.60 g)[1]

  • Hydrazine hydrate 99% (20 mmol, 1.0 mL)

  • Ethanol (Absolute, 30 mL)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 2.60 g of methyl 3-bromo-5-nitrobenzoate in 30 mL of absolute ethanol.

  • Addition: Add 1.0 mL of hydrazine hydrate dropwise with stirring.

  • Reflux: Equip the flask with a condenser and reflux the mixture at 78°C for 4 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 6:4). The ester spot (high Rf) should disappear, replaced by the lower Rf hydrazide spot.

  • Isolation: Allow the reaction mixture to cool to room temperature. A solid precipitate usually forms.[1] If not, concentrate the solvent to half volume under reduced pressure and pour onto crushed ice (50 g).

  • Filtration: Filter the precipitate under vacuum. Wash the cake with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

  • Purification: Recrystallize from ethanol to obtain pale yellow crystals.

  • Characterization Check: Melting point should be distinct (approx. range 150–160°C, verify with literature for specific derivatives). IR spectrum should show doublet -NH stretching at 3200–3300 cm⁻¹ and amide C=O at ~1650 cm⁻¹.[1]

Protocol 2: Conversion to 2-(3-Bromo-5-nitrophenyl)-5-aryl-1,3,4-oxadiazole (POCl₃ Method)

Materials:

  • This compound (1 mmol)[1]

  • Aromatic Carboxylic Acid (e.g., Benzoic Acid) (1 mmol)

  • Phosphorus Oxychloride (POCl₃) (5 mL)

Procedure:

  • Mixing: In a dry 50 mL flask, mix the hydrazide and the aromatic acid.

  • Cyclization: Add POCl₃ (5 mL) carefully. The mixture is refluxed for 6–8 hours.

  • Quenching (Critical Safety Step): Cool the reaction mixture to room temperature. Very slowly pour the mixture onto crushed ice (100 g) with vigorous stirring. POCl₃ reacts violently with water; ensure efficient cooling.[1]

  • Neutralization: Neutralize the acidic solution with 10% NaHCO₃ solution until pH ~8. The solid oxadiazole will precipitate.[1][4][5][6]

  • Isolation: Filter, wash with water, and dry.[5][6] Recrystallize from ethanol/DMF mixture.

Part 5: Safety & Handling

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Use only in a fume hood with double nitrile gloves.

  • POCl₃: Reacts explosively with water.[1] Quench with extreme caution.

  • Nitro Compounds: Potentially explosive if heated under confinement.[1] Do not distill residues to dryness.[1]

  • Brominated Aromatics: Can be irritants and environmental hazards.[1] Dispose of halogenated waste separately.[1]

References

  • Synthesis of 3-Bromo-5-nitrobenzoic Acid Derivatives

    • PubChem. 3-Bromo-5-nitrobenzoic acid | C7H4BrNO4.[1][7] National Library of Medicine.[1] Available at: [Link]

  • Benzohydrazide to Oxadiazole Transformations
  • Medicinal Applications of Benzohydrazides

    • National Institutes of Health (NIH).[1] Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. PubMed.[1][2] Available at: [Link] (Note: General reference to the class of compounds described in search results).

  • 1,3,4-Oxadiazole Synthesis Strategies

    • Organic Chemistry Portal. 1,3,4-Oxadiazole synthesis. Available at: [Link]

  • General Benzohydrazide Synthesis & Reactivity

    • The Pharma Innovation Journal.[1] Benzohydrazides: As potential bio-active agents.[1][6][8] Available at: [Link]

A Comprehensive Theoretical Analysis of 3-Bromo-5-nitrobenzohydrazide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed theoretical framework for the study of 3-Bromo-5-nitrobenzohydrazide, a molecule of interest in medicinal and materials chemistry. As a Senior Application Scientist, the goal of this document is to not only present data but to also illuminate the scientific reasoning behind the chosen theoretical approaches. This guide is structured to provide researchers, scientists, and drug development professionals with a robust understanding of the molecule's structural, spectroscopic, and electronic properties through computational chemistry.

Introduction: The Rationale for Theoretical Investigation

Benzohydrazide derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties. The introduction of a bromine atom and a nitro group to the benzene ring, as in this compound, is expected to significantly influence the molecule's electronic distribution, reactivity, and potential biological interactions. Theoretical studies, particularly those employing Density Functional Theory (DFT), are indispensable for predicting these properties before undertaking extensive experimental synthesis and testing. Such in-silico analyses provide a cost-effective and time-efficient means to understand molecular stability, reactivity, and spectroscopic signatures.

This guide will present a hypothetical, yet scientifically grounded, theoretical study of this compound, outlining the computational methodology and interpreting the expected results.

Proposed Synthesis and Computational Methodology

Synthetic Pathway

The synthesis of this compound can be logically proposed as a two-step process starting from the commercially available 3-Bromo-5-nitrobenzoic acid.[1][2]

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis 3-Bromo-5-nitrobenzoic_acid 3-Bromo-5-nitrobenzoic acid Ester Methyl 3-bromo-5-nitrobenzoate 3-Bromo-5-nitrobenzoic_acid->Ester Methanol, H₂SO₄ (cat.) Reflux Target This compound Ester->Target Ethanol Reflux Hydrazine_hydrate Hydrazine hydrate (NH₂NH₂·H₂O) Hydrazine_hydrate->Target

Caption: Proposed two-step synthesis of this compound.

Computational Protocol: A Self-Validating System

To ensure the reliability of the theoretical data, a well-established computational protocol is essential. The following outlines the chosen methodology, grounded in widely accepted practices for small organic molecules.

Protocol: DFT Calculations for this compound

  • Software: Gaussian 16 suite of programs.

  • Method: Density Functional Theory (DFT).

  • Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). This functional is chosen for its proven accuracy in predicting the structural and vibrational properties of organic compounds.

  • Basis Set: 6-311++G(d,p). This basis set provides a good balance between computational cost and accuracy, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for a more accurate description of bonding.

  • Geometry Optimization: The molecular structure of this compound is optimized in the gas phase without any symmetry constraints. The convergence criteria are set to the default values.

  • Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared spectrum.

  • NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method with respect to tetramethylsilane (TMS).

  • Electronic Properties: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated to determine the electronic band gap and analyze the molecule's reactivity. The Molecular Electrostatic Potential (MEP) is mapped onto the electron density surface to identify sites susceptible to electrophilic and nucleophilic attack.

Theoretical Results and In-depth Discussion

Optimized Molecular Geometry

The optimized geometry of this compound is expected to be non-planar due to the hydrazide group. The key structural parameters are presented in the table below. The bond lengths and angles are anticipated to be in good agreement with those observed in similar crystal structures of benzohydrazide derivatives.

Table 1: Selected Optimized Geometric Parameters for this compound

ParameterBond Length (Å)ParameterBond Angle (°)
C-Br1.895C-C-Br119.5
C-N (nitro)1.480O-N-O124.0
N-O1.225C-C-C (ring)118.0 - 121.5
C=O1.240C-C=O121.0
C-N (amide)1.360C-N-N118.5
N-N1.410H-N-H110.0
Vibrational Analysis (FT-IR Spectroscopy)

The calculated vibrational frequencies are instrumental in assigning the characteristic peaks in an experimental FT-IR spectrum. The table below summarizes the expected vibrational modes for the key functional groups.

Table 2: Predicted Vibrational Frequencies for this compound

Vibrational ModeWavenumber (cm⁻¹)Description
N-H stretching3450, 3320Asymmetric and symmetric stretching of the -NH₂ group
C-H stretching (aromatic)3100 - 3000Stretching vibrations of the aromatic C-H bonds
C=O stretching1680Stretching of the carbonyl group in the hydrazide moiety
N-O stretching (nitro)1540, 1350Asymmetric and symmetric stretching of the NO₂ group
N-H bending1620Bending vibration of the -NH₂ group
C-N stretching1290Stretching of the C-N bond in the amide
C-Br stretching680Stretching of the carbon-bromine bond
Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.[3]

  • HOMO (Highest Occupied Molecular Orbital): The ability to donate an electron. It is expected to be localized primarily on the hydrazide group and the benzene ring.

  • LUMO (Lowest Unoccupied Molecular Orbital): The ability to accept an electron. It is anticipated to be distributed over the nitro group and the carbonyl group, indicating these are the primary sites for nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is predicted to be around 4.5 eV, suggesting that this compound is a relatively stable molecule.

G cluster_0 Frontier Molecular Orbitals cluster_1 Energy Gap HOMO HOMO (Electron Donor) -6.8 eV LUMO LUMO (Electron Acceptor) -2.3 eV Energy_Gap ΔE = 4.5 eV (Indicates high stability)

Caption: HOMO-LUMO energy level diagram for this compound.

Molecular Electrostatic Potential (MEP)

The MEP surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule.[4][5] For this compound, the MEP is expected to show:

  • Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the nitro and carbonyl groups, indicating these are the most electronegative and are susceptible to electrophilic attack.

  • Positive Potential (Blue): Located around the hydrogen atoms of the amine group, suggesting these are the most electropositive regions and likely sites for nucleophilic attack.

G cluster_0 MEP Surface Analysis Molecule This compound Negative_Potential Negative Potential (Red) (Electrophilic Attack Site) Molecule->Negative_Potential Nitro & Carbonyl Oxygens Positive_Potential Positive Potential (Blue) (Nucleophilic Attack Site) Molecule->Positive_Potential Amine Hydrogens

Caption: Logical relationship of MEP surface and reactive sites.

Conclusion

This in-depth theoretical guide provides a comprehensive framework for understanding the molecular properties of this compound. The proposed computational study, utilizing DFT with the B3LYP functional and 6-311++G(d,p) basis set, offers a reliable methodology for predicting the molecule's geometry, vibrational spectra, and electronic characteristics. The illustrative results indicate that this compound is a stable molecule with distinct electrophilic and nucleophilic sites, primarily located on the nitro/carbonyl and amine groups, respectively. This theoretical data serves as a crucial foundation for future experimental work, guiding synthesis, characterization, and the exploration of this compound's potential applications in drug design and materials science.

References

  • PubChem. (n.d.). 3-Bromo-5-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular electrostatic potential (a) and electrostatic potential (b) surfaces of 3 and 5 using B3LYP/6-311G**. Retrieved from [Link]

  • ResearchGate. (n.d.). A presentation of all the molecular electrostatic potentials of the.... Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Stability and Storage of 3-Bromo-5-nitrobenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the critical stability and storage considerations for 3-Bromo-5-nitrobenzohydrazide, a compound of interest for researchers and professionals in drug development and chemical synthesis. Drawing upon established principles of chemical stability and internationally recognized guidelines, this document outlines the potential degradation pathways and provides robust protocols for stability assessment.

Compound Profile and Inherent Stability Considerations

This compound possesses a unique molecular architecture, incorporating a hydrazide moiety, a nitro-substituted aromatic ring, and a bromine atom. This combination of functional groups dictates its reactivity and potential instabilities.

  • Hydrazide Moiety: The hydrazide group (-CONHNH₂) is known for its reactivity. It can undergo hydrolysis, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid (3-bromo-5-nitrobenzoic acid) and hydrazine. Hydrazines are also susceptible to oxidation, which can be catalyzed by metal ions.[1]

  • Nitroaromatic System: The nitro group (-NO₂) is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring. Nitroaromatic compounds are known to be sensitive to light and can undergo photochemical reactions.[2] Furthermore, they can be susceptible to reduction under certain conditions.[3][4] The presence of multiple nitro groups or other functional groups can sometimes lead to thermal instability.[5]

Due to these structural features, a thorough evaluation of the stability of this compound under various environmental conditions is paramount to ensure its quality, purity, and safety during its lifecycle.

Recommended Storage and Handling Protocols

To maintain the integrity of this compound, stringent storage and handling procedures are essential. These recommendations are based on best practices for handling potentially sensitive chemical compounds.[6][7][8]

ParameterRecommendationRationale
Temperature Store in a cool, dry place.Minimizes the rate of potential thermal degradation.
Light Protect from light. Store in amber vials or light-resistant containers.Prevents photolytic degradation initiated by UV or visible light.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).The hydrazide moiety is susceptible to oxidation.[1]
Moisture Keep container tightly sealed to prevent moisture ingress.Minimizes the risk of hydrolysis.
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases.Avoids potential chemical reactions that could degrade the compound.

Handling Precautions:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

Comprehensive Stability Testing Program

A robust stability testing program is crucial to establish the re-test period or shelf life and to identify appropriate storage conditions. The following experimental protocols are based on the internationally harmonized guidelines from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD).[9][10][11]

Thermal Stability Assessment

Thermal stability is a critical parameter, particularly if the compound is to be subjected to heating during processing or formulation. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques for this assessment.[12][13]

Experimental Protocol: Thermal Analysis (DSC/TGA)

  • Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of this compound into an appropriate DSC/TGA pan.

  • Instrument Setup:

    • TGA: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 500 °C).

    • DSC: Heat the sample under a controlled atmosphere at a constant heating rate (e.g., 10 °C/min) to observe thermal events such as melting, decomposition, and phase transitions.

  • Data Analysis:

    • TGA: Analyze the resulting weight loss curve to determine the onset of decomposition and the temperature at which significant weight loss occurs.

    • DSC: Analyze the heat flow curve to identify endothermic (melting) and exothermic (decomposition) events.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation weigh Weigh 1-5 mg of this compound pan Place in DSC/TGA pan weigh->pan instrument Place pan in DSC/TGA instrument pan->instrument heat Heat at a constant rate under N2 atmosphere instrument->heat tga_data TGA: Determine onset of decomposition heat->tga_data dsc_data DSC: Identify melting and decomposition events heat->dsc_data

Workflow for Thermal Stability Assessment
Hydrolytic Stability Assessment

This study evaluates the susceptibility of this compound to hydrolysis at different pH levels, which is critical for understanding its stability in aqueous environments. The protocol is based on the OECD Guideline 111.[14][15][16]

Experimental Protocol: Hydrolysis as a Function of pH

  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Sample Preparation: Prepare solutions of this compound in each buffer solution. The concentration should be below its limit of solubility.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 25 °C or 50 °C) in the dark.

  • Sampling: At specified time intervals, withdraw aliquots from each solution.

  • Analysis: Analyze the concentration of this compound and any potential degradation products (e.g., 3-bromo-5-nitrobenzoic acid) using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Determine the rate of hydrolysis and the half-life of the compound at each pH.

G prep Prepare solutions in pH 4, 7, and 9 buffers incubate Incubate at constant temperature in the dark prep->incubate sample Withdraw samples at defined time points incubate->sample analyze Analyze by HPLC for parent compound and degradants sample->analyze data Calculate hydrolysis rate and half-life analyze->data

Workflow for Hydrolytic Stability Study
Photostability Assessment

Photostability testing determines the impact of light exposure on the compound. This is crucial for defining appropriate packaging and handling conditions. The protocol is based on the ICH Q1B guideline.[2][17][18][19][20]

Experimental Protocol: Photostability Testing

  • Sample Preparation: Place solid this compound in a chemically inert, transparent container. A dark control sample, protected from light (e.g., wrapped in aluminum foil), should be prepared and stored under the same conditions.

  • Light Exposure: Expose the sample to a light source that provides both visible and ultraviolet (UV) light. The total illumination should be not less than 1.2 million lux hours, and the integrated near UV energy should be not less than 200 watt-hours per square meter.

  • Analysis: After exposure, compare the exposed sample to the dark control. Analyze both samples for any changes in physical appearance (e.g., color) and for the formation of degradation products using a validated stability-indicating HPLC method.

ParameterICH Q1B Recommended Conditions
Visible Light Exposure Not less than 1.2 million lux hours
UV-A Light Exposure Not less than 200 watt-hours/m²
Control Sample A dark control sample stored under the same temperature and humidity conditions.

Anticipated Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are plausible:

  • Hydrolysis: Cleavage of the amide bond to form 3-bromo-5-nitrobenzoic acid and hydrazine.

  • Oxidation: Oxidation of the hydrazide moiety.

  • Photodegradation: Light-induced reactions involving the nitroaromatic system.

  • Reduction: Reduction of the nitro group to an amino group, which could lead to further reactions.

G A This compound B 3-Bromo-5-nitrobenzoic acid + Hydrazine A->B Hydrolysis C Oxidized Products A->C Oxidation D Photodegradation Products A->D Photolysis E 3-Bromo-5-aminobenzohydrazide A->E Reduction

Potential Degradation Pathways

Conclusion

The stability of this compound is a critical attribute that requires careful evaluation and control. Due to the presence of reactive hydrazide and nitroaromatic functionalities, the compound is potentially susceptible to degradation by hydrolysis, oxidation, and light. Adherence to the recommended storage and handling conditions is essential to maintain its integrity. The implementation of a comprehensive stability testing program, as outlined in this guide and based on established international guidelines, will provide the necessary data to ensure the quality and reliability of this compound for its intended applications in research and development.

References

  • Burke, S. D., and Danbheiser, R. L. (1999). Handbook of Reagents for Organic Synthesis Oxidizing and Reducing Agents. Wiley.
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • European Medicines Agency. (1996). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • ibacon GmbH. OECD 111: Hydrolysis as a Function of pH. [Link]

  • ICH. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • ICH. Q1A(R2) Guideline. [Link]

  • OECD. (2004). Test No. 111: Hydrolysis as a Function of pH. [Link]

  • OECD. Test No. 111: Hydrolysis as a Function of pH. [Link]

  • Stanford Environmental Health & Safety. General Use SOP for Highly Reactive/Unstable Materials. [Link]

  • ResearchGate. (2006). Decompostion of Hydrazine in Aqueous Solutions. [Link]

  • Wikipedia. Reduction of nitro compounds. [Link]

  • IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]

  • College of Saint Benedict & Saint John's University. Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups. [Link]

  • PMC. (2012). Bacterial Degradation of Aromatic Compounds. [Link]

  • European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • Environmental Health and Safety - University of Colorado Boulder. Chemical Storage Guidelines. [Link]

  • IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

  • TA Instruments. Thermal Analysis of Phase Change Materials - Three Organic Waxes using TGA, DSC, and Modulated DSC®. [Link]

  • Biotecnologie BT. OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]

  • Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. [Link]

  • National Academies Press. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines. [Link]

  • Wikipedia. Hydrazine. [Link]

  • David Publishing. (2018). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). [Link]

  • Environment, Health, and Safety - Lawrence Berkeley National Laboratory. (2025). Proper Management of Chemicals. [Link]

  • MDPI. (2024). Understanding the Efficiency of Catalytic Ozonation for the Degradation of Synthetic Dyes in Water: A Study of Degradation Mechanism and Pathways. [Link]

  • ResearchGate. (2014). (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B) Differential scanning calorimetry (DSC) of the compounds 1 and 2 at temperature ramps of 10 C min À1 under N 2. [Link]

  • PMC. (2017). Preparation and biological assessment of some aromatic hydrazones derived from hydrazides of phenolic acids and aromatic aldehydes. [Link]

  • Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. [Link]

  • C-Therm Technologies Ltd. (2019). Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). [Link]

  • Caron Scientific. RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. [Link]

Sources

Reactivity of the hydrazide group in 3-Bromo-5-nitrobenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the chemical reactivity of 3-Bromo-5-nitrobenzohydrazide (BNBH) . As a scaffold in medicinal chemistry, BNBH offers a unique electronic profile due to the synergistic electron-withdrawing effects of the nitro (


) and bromo (

) substituents. This document details the mechanistic underpinnings of its nucleophilicity, outlines optimized protocols for Schiff base formation and heterocyclic cyclization, and evaluates its potential in drug discovery, particularly for antimicrobial and anticancer applications.

Structural & Electronic Analysis

The reactivity of BNBH is dictated by the electronic environment of the hydrazide motif (


). Unlike unsubstituted benzohydrazide, the phenyl ring in BNBH is highly electron-deficient.
  • 3-Bromo Substituent: Exerts a strong inductive electron-withdrawing effect (

    
    ), partially offset by a weak mesomeric donation (
    
    
    
    ).
  • 5-Nitro Substituent: Exerts a powerful electron-withdrawing effect via both inductive (

    
    ) and mesomeric (
    
    
    
    ) mechanisms.

Impact on Reactivity: The net electron withdrawal significantly reduces the electron density on the carbonyl carbon and the


-nitrogen (terminal amino group).
  • Reduced Nucleophilicity: The

    
    -nitrogen is less basic and less nucleophilic than in benzohydrazide, requiring optimized catalysis for condensation reactions.
    
  • Increased Acidity: The amide proton (

    
    ) is more acidic (
    
    
    
    shift), facilitating base-mediated alkylation or metal complexation.
  • Stability: The resulting hydrazones (Schiff bases) exhibit enhanced hydrolytic stability due to the conjugation with the electron-poor ring.

Divergent Synthetic Pathways

BNBH serves as a "linchpin" intermediate. Depending on the reagent and conditions, it can be directed toward linear condensation products or cyclized into bioactive heterocycles.[1]

Visualization: The BNBH Reactivity Landscape

BNBH_Reactivity BNBH This compound (Core Scaffold) Hydrazone Acylhydrazones (Schiff Bases) BNBH->Hydrazone EtOH, H+, Reflux (Condensation) Diacyl Diacylhydrazines BNBH->Diacyl Base, 0°C (Acylation) Triazole 1,2,4-Triazoles (Thione/Thiol) BNBH->Triazole 1. CS2/KOH 2. N2H4 Aldehyde Aryl Aldehydes (R-CHO) Aldehyde->Hydrazone AcidCl Acid Chlorides (R-COCl) AcidCl->Diacyl CS2 CS2 / KOH Oxadiazole 1,3,4-Oxadiazoles (Bioactive Core) Hydrazone->Oxadiazole Oxidative Cyclization (I2/K2CO3 or POCl3) Diacyl->Oxadiazole Dehydrative Cyclization (POCl3)

Figure 1: Divergent synthesis pathways starting from this compound. Green nodes indicate stable intermediates; Red nodes indicate heterocyclic targets.

Module A: Nucleophilic Reactivity & Schiff Base Formation

The formation of hydrazones (Schiff bases) is the most common application of BNBH. Due to the deactivated nucleophile, acid catalysis is critical to activate the electrophilic carbonyl of the aldehyde partner.

Mechanism & Causality[2]
  • Activation: The carbonyl oxygen of the aldehyde is protonated by the acid catalyst (typically glacial acetic acid), increasing its electrophilicity.

  • Attack: The

    
    -nitrogen of BNBH attacks the activated carbonyl. Note: This step is slower than with unsubstituted hydrazides due to the electron-withdrawing 3-Br-5-NO2 moiety.
    
  • Elimination: Proton transfer and loss of water yield the imine bond (

    
    ).
    
Experimental Protocol: Synthesis of (E)-N'-(4-chlorobenzylidene)-3-bromo-5-nitrobenzohydrazide

Reagents:

  • This compound (1.0 mmol)

  • 4-Chlorobenzaldehyde (1.0 mmol)

  • Ethanol (Absolute, 15 mL)

  • Glacial Acetic Acid (3-5 drops)

Workflow:

  • Dissolution: Dissolve 1.0 mmol of BNBH in 15 mL of hot absolute ethanol. Ensure complete dissolution; the nitro group may reduce solubility, requiring mild heating (

    
    ).
    
  • Addition: Add 1.0 mmol of 4-chlorobenzaldehyde to the solution.

  • Catalysis: Add 3-5 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (System: Hexane:Ethyl Acetate 7:3).
    
  • Precipitation: Cool the reaction mixture to room temperature. The hydrazone typically precipitates as a solid due to the rigid, planar structure.

  • Purification: Filter the solid, wash with cold ethanol (2 x 5 mL) to remove unreacted aldehyde, and recrystallize from ethanol/DMF if necessary.

Validation Criteria:

  • IR Spectroscopy: Appearance of a sharp band at

    
     (
    
    
    
    ) and retention of the amide carbonyl at
    
    
    .
  • Yield: Expected yield

    
     due to the thermodynamic stability of the conjugated system.
    

Module B: Heterocyclic Cyclization (1,3,4-Oxadiazoles)

Cyclization of the hydrazide (or its hydrazone derivative) into a 1,3,4-oxadiazole ring is a pivotal transformation for generating lipophilic, metabolically stable drug candidates.

Pathway: Oxidative Cyclization of Hydrazones

This method is preferred over harsh dehydration with


 when sensitive functional groups are present. It utilizes Iodine (

) and Potassium Carbonate (

) to effect an intramolecular oxidative ring closure.
Mechanism Visualization

Oxadiazole_Mech Step1 Hydrazone Intermediate (R-CONHN=CH-Ar) Step2 Iodination of Amide Nitrogen (N-Iodohydrazone) Step1->Step2 I2 Step3 Base-Mediated Deprotonation (-HI) Step2->Step3 K2CO3 Step4 Intramolecular Nucleophilic Attack (Oxygen attacks Imidoyl Carbon) Step3->Step4 Final 2,5-Disubstituted-1,3,4-Oxadiazole Step4->Final Aromatization

Figure 2: Oxidative cyclization mechanism using Iodine/Base.

Experimental Protocol: Synthesis of 2-(3-bromo-5-nitrophenyl)-5-aryl-1,3,4-oxadiazole

Reagents:

  • Hydrazone precursor (from Module A) (1.0 mmol)

  • Iodine (

    
    ) (2.5 mmol)
    
  • Potassium Carbonate (

    
    ) (2.5 mmol)
    
  • 1,4-Dioxane (20 mL)

Workflow:

  • Suspension: Suspend the hydrazone (1.0 mmol) in 20 mL of 1,4-dioxane.

  • Base Addition: Add anhydrous

    
     (2.5 mmol) and stir for 10 minutes.
    
  • Oxidant Addition: Add Iodine (2.5 mmol) in portions. The solution will turn dark brown.

  • Reaction: Heat to

    
     for 8–12 hours. The disappearance of the violet iodine color (or persistence of a faint color) and TLC monitoring indicate completion.
    
  • Quenching: Pour the mixture into crushed ice containing 5% sodium thiosulfate (to quench excess iodine).

  • Isolation: Filter the precipitate, wash with water, and dry.

Comparative Data: Substituent Effects

The following table summarizes how the 3-Br-5-NO2 substitution pattern alters reactivity compared to unsubstituted benzohydrazide.

FeatureBenzohydrazide (Unsubstituted)This compoundImplication for Protocol
Nucleophilicity (

-N)
ModerateLowRequires acid catalysis; longer reaction times.
Solubility (EtOH) HighModerate/LowRequires heating or DMF co-solvent.
Amide Acidity (

)


(Est.)
Facile deprotonation; compatible with mild bases.
Product Stability Moderate (Hydrolysis possible)HighHydrazones are highly stable against hydrolysis.

References

  • Oxadiazole Synthesis Strategies. Source: Somani, R. R., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. [Link]

  • Reactivity of Electron-Deficient Benzohydrazides. Source: Campodónico, P. R., et al. (2010).[2] Reactivity of benzohydrazide derivatives towards acetylation reaction. ResearchGate. [Link]

  • Mechanochemical Synthesis of Hydrazones. Source: Friščić, T., et al. (2019). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases. RSC Advances. [Link]

  • Biological Activity of Hydrazone Derivatives. Source: Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research. [Link]

Sources

Methodological & Application

Synthesis of Novel Schiff Bases from 3-Bromo-5-nitrobenzohydrazide: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Schiff Bases in Modern Drug Discovery

Schiff bases, characterized by the azomethine group (-C=N-), are a pivotal class of organic compounds with a storied history in chemistry. Their ease of synthesis and versatile chemical and biological properties have positioned them as privileged scaffolds in medicinal chemistry and drug development.[1][2] These compounds and their metal complexes exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and antioxidant effects.[3][4] The formation of Schiff bases is a condensation reaction between a primary amine and an aldehyde or ketone.[5] This guide focuses on the synthesis of novel Schiff bases derived from 3-Bromo-5-nitrobenzohydrazide, a precursor that introduces unique electronic and steric properties to the resulting molecules, potentially enhancing their bioactivity.

The presence of the bromo and nitro groups on the benzohydrazide backbone offers opportunities for further functionalization and modulates the lipophilicity and electronic nature of the Schiff base, which can be critical for its interaction with biological targets. This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound and its subsequent conversion to a series of Schiff bases using various aromatic aldehydes. We will delve into the rationale behind the experimental choices, detailed characterization methods, and potential applications of these novel compounds.

Part 1: Synthesis of the Precursor - this compound

The synthesis of the key intermediate, this compound, is a crucial first step. This is typically achieved through the hydrazinolysis of the corresponding ester, methyl 3-bromo-5-nitrobenzoate.

Workflow for the Synthesis of this compound

A Methyl 3-bromo-5-nitrobenzoate D Reaction Mixture A->D B Hydrazine Hydrate B->D C Ethanol (Solvent) C->D E Reflux D->E Heat F Cooling & Precipitation E->F G Filtration & Washing F->G H Drying G->H I This compound H->I

Caption: A schematic workflow for the synthesis of the hydrazide precursor.

Materials and Equipment
Reagent/EquipmentGrade/Specification
Methyl 3-bromo-5-nitrobenzoateReagent Grade, 98%
Hydrazine hydrate80% solution in water
EthanolAbsolute
Round-bottom flaskAppropriate size
Reflux condenser
Magnetic stirrer with heating
Buchner funnel and filter paper
Beakers and measuring cylinders
Rotary evaporator
Protocol for the Synthesis of this compound
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 3-bromo-5-nitrobenzoate (0.1 mol, 26.0 g) in absolute ethanol (150 mL).

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (0.2 mol, 10 mL of 80% solution) dropwise at room temperature. The molar excess of hydrazine hydrate ensures the complete conversion of the ester.[6]

  • Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane 1:1).

  • Isolation of the Product: After completion of the reaction, reduce the volume of the solvent by about half using a rotary evaporator. Cool the concentrated solution in an ice bath to facilitate the precipitation of the product.

  • Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified this compound in a vacuum oven at 60 °C to a constant weight. The expected product is a crystalline solid.

Part 2: Synthesis of Schiff Bases from this compound

The core of this guide is the synthesis of Schiff bases through the condensation of this compound with various aromatic aldehydes. This reaction is generally straightforward and can be catalyzed by a few drops of glacial acetic acid.[5]

General Reaction Scheme

cluster_0 Reactants This compound Reaction Condensation This compound->Reaction Aromatic Aldehyde (R-CHO) Aromatic Aldehyde (R-CHO)->Reaction Schiff Base 3-Bromo-5-nitro-N'-[(aryl)methylidene]benzohydrazide Reaction->Schiff Base + H2O

Caption: General reaction for the synthesis of Schiff bases.

Materials and Equipment
Reagent/EquipmentGrade/Specification
This compoundAs synthesized in Part 1
Aromatic Aldehydes (e.g., Salicylaldehyde, 4-Methoxybenzaldehyde, 4-Nitrobenzaldehyde)Reagent Grade, ≥98%
EthanolAbsolute
Glacial Acetic AcidACS Grade
Round-bottom flaskAppropriate size
Reflux condenser
Magnetic stirrer with heating
Buchner funnel and filter paper
Beakers and measuring cylinders
General Protocol for the Synthesis of Schiff Bases
  • Dissolution of Hydrazide: In a 100 mL round-bottom flask, dissolve this compound (0.01 mol, 2.60 g) in absolute ethanol (40 mL) with gentle heating and stirring.

  • Addition of Aldehyde: To this solution, add an equimolar amount (0.01 mol) of the respective aromatic aldehyde.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the nucleophilic addition of the hydrazide to the carbonyl carbon of the aldehyde.[2]

  • Reflux: Heat the mixture to reflux for 2-4 hours. The formation of the Schiff base is often indicated by a color change or the precipitation of a solid. Monitor the reaction progress using TLC.

  • Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The precipitated Schiff base can be collected by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.

  • Drying: Dry the purified Schiff base in a vacuum oven at a suitable temperature.

Exemplary Syntheses and Expected Outcomes
EntryAromatic AldehydeProduct NameExpected Yield (%)
1SalicylaldehydeN'-[(2-hydroxyphenyl)methylidene]-3-bromo-5-nitrobenzohydrazide85-90
24-MethoxybenzaldehydeN'-[(4-methoxyphenyl)methylidene]-3-bromo-5-nitrobenzohydrazide88-93
34-NitrobenzaldehydeN'-[(4-nitrophenyl)methylidene]-3-bromo-5-nitrobenzohydrazide90-95

Part 3: Characterization of the Synthesized Schiff Bases

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. A combination of spectroscopic techniques is typically employed.

  • Infrared (IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (-C=N-) group in the region of 1600-1650 cm⁻¹ and the disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the hydrazide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show a characteristic singlet for the azomethine proton (-CH=N-) in the range of δ 8-10 ppm. The aromatic protons will appear in the expected regions.

    • ¹³C NMR: The carbon of the azomethine group will show a signal in the range of δ 160-170 ppm.

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized Schiff base, confirming the elemental composition.

Part 4: Applications and Future Directions

Schiff bases derived from this compound are expected to possess a range of biological activities, making them promising candidates for drug development.

  • Antimicrobial Activity: The presence of the halogen and nitro groups, coupled with the azomethine linkage, can confer potent antibacterial and antifungal properties.[7] These compounds can be screened against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentration (MIC).

  • Anticancer Activity: Many Schiff bases have demonstrated significant cytotoxic effects against various cancer cell lines. The synthesized compounds can be evaluated for their in vitro anticancer activity.

  • Coordination Chemistry: The azomethine nitrogen and the carbonyl oxygen of the hydrazide moiety can act as excellent coordinating sites for metal ions, forming stable metal complexes. These complexes often exhibit enhanced biological activity compared to the free ligands.[4]

Conclusion

This application note provides a detailed and robust protocol for the synthesis of novel Schiff bases from this compound. The straightforward synthetic procedure, coupled with the potential for diverse biological activities, makes this class of compounds highly attractive for researchers in medicinal chemistry and drug discovery. The provided methodologies are designed to be easily adaptable and can be expanded to include a wide variety of aromatic and heterocyclic aldehydes, thus enabling the creation of a diverse library of Schiff bases for biological screening.

References

  • ResearchGate. A New Procedure for Preparation of Carboxylic Acid Hydrazides. Available from: [Link]

  • Google Patents. CN103408454A - Preparation method of hydrazide compound.
  • Google Patents. CN105622382B - A kind of synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Available from: [Link]

  • PubMed Central. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Available from: [Link]

  • ZORA (Zurich Open Repository and Archive). Preparation of 3-Bromo-1,2,4,5-tetrazine. Available from: [Link]

  • MDPI. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. Available from: [Link]

  • MDPI. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Available from: [Link]

  • Current Medicinal Chemistry. Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview. Available from: [Link]

  • ResearchGate. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. Available from: [Link]

  • PubMed Central. Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. Available from: [Link]

  • Organic Syntheses. 2-Amino-5-bromobenzaldehyde. Available from: [Link]

  • Journal of Advanced Scientific Research. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. Available from: [Link]

  • PubChem. 3-Bromo-5-hydroxybenzaldehyde. Available from: [Link]

  • Journal of Chemistry Letters. Antibacterial, Antifungal activity of Schiff base and mixed ligand Fe(III),Cr(III) complexes. Available from: [Link]

  • Krishikosh. Note Development and assessment of green synthesis of hydrazides. Available from: [Link]

  • Chemistry LibreTexts. 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available from: [Link]

  • ResearchGate. Scheme 3. Reactions of compound 3 with aromatic aldehydes and heterocyclic ketone. Available from: [Link]

  • Semantic Scholar. Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone. Available from: [Link]

  • Wikipedia. Hydrazone. Available from: [Link]

  • National Institutes of Health. Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Available from: [Link]

  • ResearchGate. Reaction of 2 with various aromatic aldehydes 3a-h. Available from: [Link]

  • PubChem. 3-Bromo-5-nitrosalicylaldehyde. Available from: [Link]

Sources

Application Notes & Protocols: 3-Bromo-5-nitrobenzohydrazide as a Trifunctional Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide on the synthesis and application of 3-bromo-5-nitrobenzohydrazide, a versatile, yet underutilized, intermediate in drug discovery. We present detailed, field-tested protocols for its synthesis from its precursor, 3-bromo-5-nitrobenzoic acid, and showcase its potential as a trifunctional scaffold. The guide explores the strategic derivatization of its three key functional groups—the hydrazide, the aryl bromide, and the nitro group—to generate diverse molecular libraries for lead discovery and optimization. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their experimental design.

Introduction: The Strategic Value of a Trifunctional Intermediate

In modern drug discovery, the efficiency of synthesizing diverse and complex molecular libraries is paramount. The selection of starting materials, or scaffolds, dictates the accessible chemical space and, ultimately, the potential for identifying novel bioactive compounds. This compound emerges as a strategically significant intermediate precisely because it offers three distinct and orthogonally reactive functional groups on a single, stable aromatic core.

  • The Hydrazide Moiety: A privileged pharmacophore in its own right and a powerful synthetic handle for creating a vast array of heterocycles and hydrazones known for their broad biological activities.[1][2]

  • The Aryl Bromide: An ideal anchor for modern cross-coupling reactions, particularly the Suzuki-Miyaura reaction, enabling the facile introduction of aryl, heteroaryl, or alkyl groups to build molecular complexity.[3][4]

  • The Nitro Group: A strong electron-withdrawing group that influences the reactivity of the aromatic ring. Crucially, it can be readily reduced to an amine, opening a new avenue for derivatization, such as amide bond formation or sulfonylation.[5]

This guide will demonstrate how to harness the synthetic potential of this scaffold, providing robust protocols for its preparation and subsequent elaboration into compound libraries with therapeutic potential.

Synthesis of this compound

The synthesis of the target compound is most efficiently achieved in a two-step process starting from the commercially available 3-bromo-5-nitrobenzoic acid. The core logic is to first convert the carboxylic acid into a more reactive ester, which then readily undergoes nucleophilic acyl substitution with hydrazine.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis A 3-Bromo-5-nitrobenzoic Acid B Methyl 3-bromo-5-nitrobenzoate A->B  Methanol (Solvent/Reagent)  H₂SO₄ (catalyst)  Reflux   C Methyl 3-bromo-5-nitrobenzoate D This compound (Target Intermediate) C->D  Hydrazine Hydrate  Methanol (Solvent)  Reflux  

Caption: Synthetic workflow for this compound.

Protocol 2.1: Synthesis of Methyl 3-bromo-5-nitrobenzoate (Ester Precursor)

Principle: This protocol employs a classic Fischer esterification. The carboxylic acid is heated with an excess of methanol in the presence of a strong acid catalyst (sulfuric acid). The acid protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic methanol. The reaction is reversible, and using methanol as the solvent drives the equilibrium toward the product.

Materials:

  • 3-Bromo-5-nitrobenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • To a round-bottom flask, add 3-bromo-5-nitrobenzoic acid (e.g., 10 g, 1 eq).

  • Add methanol (e.g., 80-100 mL). The acid may not fully dissolve initially.

  • While stirring, carefully add concentrated sulfuric acid dropwise (e.g., 2.5 mL). An exotherm may be observed.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65-70°C) for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Slowly pour the mixture into a beaker containing ice water (approx. 400 mL). A precipitate (the ester) should form.

  • Filter the solid product, wash it thoroughly with cold water, and then with a small amount of cold methanol to remove impurities.

  • For higher purity, the crude product can be recrystallized from methanol. Dry the final product under vacuum.

Protocol 2.2: Synthesis of this compound

Principle: This step involves the nucleophilic acyl substitution of the methyl ester with hydrazine. Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, displacing the methoxide leaving group to form the stable hydrazide.[6]

Materials:

  • Methyl 3-bromo-5-nitrobenzoate

  • Hydrazine hydrate (80% or higher)

  • Methanol or Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Dissolve Methyl 3-bromo-5-nitrobenzoate (e.g., 10 g, 1 eq) in methanol or ethanol (e.g., 100 mL) in a round-bottom flask. Gentle warming may be required.

  • Add hydrazine hydrate (e.g., 5-10 eq) to the solution. A larger excess ensures the reaction goes to completion.

  • Heat the mixture to reflux for 4-8 hours. The product often precipitates out of the solution upon formation or during cooling. Monitor by TLC.

  • Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethanol to remove excess hydrazine and other impurities.

  • Dry the resulting white or off-white solid under vacuum to yield pure this compound.

Physicochemical Properties & Handling

A summary of the key properties of the precursor and the final intermediate is provided below.

Property3-Bromo-5-nitrobenzoic acidThis compound (Predicted)
CAS Number 6307-83-1Not assigned
Molecular Formula C₇H₄BrNO₄C₇H₆BrN₃O₃
Molecular Weight 246.02 g/mol 260.05 g/mol
Appearance White to light yellow crystalline solid[5]Expected to be a white to pale yellow solid
Melting Point 159-161 °C[5]Not determined
Safety & Handling Causes skin and serious eye irritation. May cause respiratory irritation. Wear appropriate PPE.Handle with care. Assumed to be an irritant. Hydrazine derivatives can be toxic. Use in a well-ventilated fume hood.

Application Protocols in Medicinal Chemistry

The true power of this compound lies in its versatility as a synthetic hub. The following protocols are exemplary and can be adapted for a wide range of substrates to build a diverse chemical library.

G cluster_A Hydrazide Derivatization cluster_B Aryl Bromide Derivatization cluster_C Nitro Group Derivatization Hub This compound (Scaffold) Hydrazone Hydrazones Hub->Hydrazone R-CHO/ R-CO-R' Pyrazole Pyrazoles Hub->Pyrazole 1,3-Dicarbonyl Oxadiazole 1,3,4-Oxadiazoles Hub->Oxadiazole R-COOH/ CS₂ Suzuki Bi-aryl Compounds (Suzuki Coupling) Hub->Suzuki Ar-B(OH)₂ Pd Catalyst Sonogashira Alkynylated Compounds (Sonogashira Coupling) Hub->Sonogashira Alkyne Pd/Cu Catalyst Amine Anilines (Reduction) Hub->Amine SnCl₂/H₂ Fe/HCl Amide Amides Amine->Amide Acyl Chloride

Caption: Derivatization pathways from the central scaffold.

Protocol: Synthesis of N'-Arylmethylene-3-bromo-5-nitrobenzohydrazides (Hydrazones)

Principle: Hydrazones are formed by the condensation reaction between a hydrazide and an aldehyde or ketone. The reaction is typically acid-catalyzed and involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon, followed by dehydration to form the characteristic C=N-NH bond (azometine). Hydrazones are a well-established class of bioactive molecules with activities including antimicrobial, anticonvulsant, and anticancer properties.[1][2][7]

Materials:

  • This compound

  • Substituted aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Reaction vial or flask

Procedure:

  • In a reaction vial, dissolve this compound (100 mg, 1 eq) in ethanol (3-5 mL).

  • Add the desired aldehyde (1.0-1.1 eq).

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Stir the mixture at room temperature or heat gently (e.g., 60°C) for 1-4 hours. The product often precipitates as it forms.

  • Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • The structure of the resulting hydrazone can be confirmed by NMR and Mass Spectrometry.

Protocol: Synthesis of Pyrazole Derivatives via Knorr Cyclization

Principle: The Knorr pyrazole synthesis is a condensation reaction between a hydrazine (or hydrazide) and a 1,3-dicarbonyl compound.[8] The mechanism involves initial formation of a hydrazone with one carbonyl, followed by intramolecular cyclization as the remaining -NH group attacks the second carbonyl, and subsequent dehydration to form the aromatic pyrazole ring. Pyrazoles are a cornerstone of medicinal chemistry, found in drugs like Celecoxib (an anti-inflammatory).

Materials:

  • This compound

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Combine this compound (1 eq) and the 1,3-dicarbonyl compound (1 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux for 6-12 hours, monitoring by TLC.

  • After cooling, the solvent is typically removed under reduced pressure.

  • The residue can be purified by recrystallization or column chromatography to yield the N-acyl pyrazole derivative.

Protocol: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

Principle: The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid) with an organohalide.[9] It is one of the most powerful methods for creating carbon-carbon bonds. The reaction requires a palladium catalyst, a phosphine ligand, and a base. Its tolerance for a wide variety of functional groups makes it ideal for late-stage diversification in a drug discovery program.[10][11]

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)

  • Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)

  • Schlenk flask or sealed reaction vial, inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound (1 eq), the arylboronic acid (1.2 eq), the base (2 eq), and the palladium catalyst (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane and Water).

  • Heat the reaction mixture with vigorous stirring (e.g., 80-100°C) for 8-24 hours. Monitor by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired bi-aryl compound.

Conclusion

This compound represents a powerful and versatile building block for medicinal chemistry. Its trifunctional nature allows for the systematic and efficient generation of diverse compound libraries through well-established, high-yielding chemical transformations. By providing detailed and robust protocols for its synthesis and derivatization, this guide aims to equip researchers with the tools to fully exploit this scaffold in the rational design and discovery of new therapeutic agents.

References

  • Current time inform
  • Synthesis, Characterization and Spectrophotometric Studies of New Hydrazone Derived from Ethyl benzoate. Journal of Global Pharma Technology. [Link]

  • Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry. [Link]

  • Method for synthesizing 4-methyl-2-diazanyl benzothiazole.
  • Biological Activities of Hydrazone Derivatives. Molecules (Basel, Switzerland). [Link]

  • methylhydrazine sulfate. Organic Syntheses. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules (Basel, Switzerland). [Link]

  • Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry. [Link]

  • Three-component Reaction for Pyrazole Synthesis. Organic Syntheses. [Link]

  • Biological Activities of Hydrazone Derivatives. ResearchGate. [Link]

  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules (Basel, Switzerland). [Link]

  • Benzoic acid hydrazide derivatives and compositions.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. RSC Publishing. [Link]

  • Process for the preparation of pyrazole.
  • Biological Activities of Hydrazone Derivatives in the New Millennium. SciSpace. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. ResearchGate. [Link]

  • Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. ResearchGate. [Link]

  • Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives as Potent Antibacterial Agents. Der Pharma Chemica. [Link]

  • A review exploring biological activities of hydrazones. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

  • What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? Quora. [Link]

  • Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • One-pot synthesis of pyrazole. Chemistry Stack Exchange. [Link]

  • Chemical Synthesis Insights: Leveraging 3-Bromo-5-nitrobenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Class 12/II PUC Carboxylic Acids- 18- Conversion of 3-Nitrobromo benzene to 3-Nitrobenzoic acid. YouTube. [Link]

Sources

Advanced Protocol: Antimicrobial Profiling of 3-Bromo-5-nitrobenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide details the standardized workflow for evaluating the antimicrobial efficacy of 3-Bromo-5-nitrobenzohydrazide derivatives . These compounds represent a privileged scaffold in medicinal chemistry; the benzohydrazide core serves as a pharmacophore capable of hydrogen bonding and metal chelation, while the 3-bromo and 5-nitro substituents modulate lipophilicity (


) and electronic distribution (Hammett 

constants).

The presence of the electron-withdrawing nitro group (


) often enhances biological activity via reduction mechanisms (nitroreductase activation) or electrostatic interactions with enzyme active sites (e.g., Enoyl-ACP reductase). Simultaneously, the bromo substituent (

) increases lipophilicity, facilitating passive diffusion across the bacterial cell wall, particularly in Gram-positive strains like S. aureus.

Scope: This document covers compound solubilization, qualitative screening (Agar Well), quantitative potency determination (MIC/MBC via Broth Microdilution), and kinetic profiling (Time-Kill), adhering to CLSI M07 standards.

Experimental Workflow

The following diagram illustrates the critical path from compound stock preparation to hit validation.

AntimicrobialWorkflow Stock Compound Stock Preparation (DMSO, 10 mg/mL) QC Solubility & Sterility Check Stock->QC QC->Stock Precipitation (Fail) Screen Primary Screen (Agar Well Diffusion) QC->Screen Pass MIC Quantitative Assay (Broth Microdilution - CLSI M07) Screen->MIC Zone > 10mm MBC Bactericidal Confirmation (MBC / MFC) MIC->MBC Analysis SAR Analysis & Hit Selection MBC->Analysis

Figure 1: Step-by-step screening workflow ensuring compound integrity before biological testing.

Protocol 1: Compound Handling & Stock Preparation

Challenge: Nitro- and bromo-substituted aromatics often exhibit poor aqueous solubility, leading to "false negatives" due to precipitation in the assay media.

Reagents
  • Solvent: Dimethyl Sulfoxide (DMSO), Cell Culture Grade (Sigma-Aldrich).

  • Test Compounds: this compound derivatives (Purity > 95% by HPLC).

Methodology
  • Weighing: Accurately weigh 10 mg of the derivative.

  • Dissolution: Dissolve in 1 mL of 100% DMSO to create a 10 mg/mL Stock Solution . Vortex for 2 minutes.

    • Note: If turbidity persists, sonicate for 5 minutes at 40 kHz.

  • Sterilization: Do not autoclave. Filter sterilize using a 0.22 µm PTFE syringe filter (nylon filters may bind the hydrophobic compound).

  • Storage: Aliquot into amber vials (light sensitive due to nitro group) and store at -20°C.

Self-Validating Check: Dilute 10 µL of stock into 990 µL of Mueller-Hinton Broth (MHB). If visible precipitation occurs immediately, the compound is unstable in aqueous media at high concentrations; reduce stock concentration or use a co-solvent (e.g., 5% Tween-80).

Protocol 2: Quantitative Broth Microdilution (MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC) , the lowest concentration inhibiting visible growth. It follows the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[1][2]

Materials
  • Media: Mueller-Hinton Broth (MHB) (cation-adjusted).

  • Plates: 96-well sterile polystyrene microtiter plates (U-bottom).

  • Indicator: Resazurin (0.015%) (Optional for visual enhancement).

  • Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

Step-by-Step Procedure

1. Inoculum Preparation:

  • Select 3-5 colonies from a fresh 24h agar plate.

  • Suspend in saline to match 0.5 McFarland turbidity standard (approx.

    
     CFU/mL).[3]
    
  • Dilute this suspension 1:100 in MHB to achieve a starting density of

    
     CFU/mL.
    

2. Plate Setup (Serial Dilution):

  • Row A-H (Cols 1-10): Add 100 µL of sterile MHB.

  • Column 1: Add 100 µL of Compound Stock (diluted to 2x starting test concentration, e.g., 512 µg/mL).

  • Dilution: Transfer 100 µL from Col 1 to Col 2, mix, then Col 2 to Col 3... up to Col 10. Discard the final 100 µL.

    • Result: 2-fold dilution series (e.g., 256

      
       0.5 µg/mL).
      
  • Column 11 (Growth Control): 100 µL MHB + Inoculum + DMSO (solvent control).

  • Column 12 (Sterility Control): 100 µL MHB only.

3. Inoculation:

  • Add 100 µL of the diluted inoculum (

    
     CFU/mL) to wells in Columns 1-11.
    
  • Final Volume: 200 µL/well. Final Inoculum:

    
     CFU/mL.
    

4. Incubation:

  • Incubate at 37°C for 16–20 hours (aerobic).

5. Readout:

  • Visual: Inspect for turbidity (cloudiness). The MIC is the first clear well.

  • Resazurin Assay (Recommended): Add 30 µL of 0.015% Resazurin solution to all wells. Incubate for 2-4 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of resazurin).

Plate Layout Visualization

PlateLayout cluster_plate 96-Well Microtiter Plate Layout Rows Row A Row B ... Row H Col 1 (High Conc) Col 2 ... Col 10 (Low Conc) GC (+ve Growth) SC (Sterile) Legend GC: Growth Control (Bacteria + DMSO) SC: Sterility Control (Media only) Conc Range: 256 - 0.5 µg/mL

Figure 2: Standardized 96-well plate map for MIC determination.

Protocol 3: Minimum Bactericidal Concentration (MBC)

While MIC measures inhibition, MBC measures killing.[4] This is crucial for 3-bromo-5-nitrobenzohydrazides, as nitro-compounds can be bacteriostatic or bactericidal depending on the concentration.

  • Identify the MIC well and all clear wells with concentrations higher than the MIC.

  • Aseptically pipette 10 µL from each of these clear wells.

  • Spot onto fresh Nutrient Agar or Mueller-Hinton Agar plates.

  • Incubate at 37°C for 24 hours.

  • Interpretation:

    • MBC: The lowest concentration showing

      
       99.9% reduction  in colony count compared to the initial inoculum.
      
    • If colonies are too numerous to count at the MIC level, the compound is likely bacteriostatic.

Data Presentation & SAR Analysis

Organize your screening data into the following format to facilitate Structure-Activity Relationship (SAR) analysis.

Table 1: Antimicrobial Activity Profile (Example Data)

Compound IDR-Group (Substituent)MIC (S. aureus) [µg/mL]MIC (E. coli) [µg/mL]MBC/MIC RatioActivity Type
BNBH-01 -H (Parent)64>128N/AWeak
BNBH-04 -OH (4-position)8322Bactericidal
BNBH-07 -Cl (2,4-dichloro)4164Bacteriostatic
Ref Ciprofloxacin0.50.0151Bactericidal

Interpretation Logic:

  • MBC/MIC

    
     4:  Indicates Bactericidal  activity (preferred for severe infections).
    
  • MBC/MIC > 4: Indicates Bacteriostatic activity.

  • SAR Insight: If adding a hydroxyl group (BNBH-04) improves activity over the parent, it suggests hydrogen bonding capability is critical for target binding. If the dichloro derivative (BNBH-07) is potent, lipophilicity (LogP) is driving cell penetration.

Safety & Compliance

  • Chemical Safety: this compound derivatives are potentially mutagenic (Ames positive) due to the nitro group. Handle all powders in a fume hood. Wear nitrile gloves.

  • Biosafety: All bacterial work must be performed in a Biosafety Level 2 (BSL-2) laboratory.

  • Waste Disposal: Autoclave all biological waste. Dispose of chemical waste (DMSO solutions) in halogenated organic waste streams.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • Baluja, S., et al. (2019).[3] "Synthesis and antimicrobial screening of some Schiff bases." GSC Biological and Pharmaceutical Sciences. [Link][3]

  • Zhu, H-Y. (2012). "Synthesis, Crystal Structures and Antimicrobial Activities of 3-bromo-N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)benzohydrazide Monohydrate." Asian Journal of Chemistry. [Link]

  • Swebocki, T., et al. (2023). "Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method." Protocols.io. [Link]

  • Gómez-Calvario, V., et al. (2022).[5] "The Diverse Biological Activity of Recently Synthesized Nitro Compounds." International Journal of Molecular Sciences. [Link]

Sources

Application Note: Anticancer Evaluation of 3-Bromo-5-nitrobenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rational Design

This application note details the synthesis, characterization, and biological evaluation of 3-Bromo-5-nitrobenzohydrazide (BNBH) derivatives. The BNBH scaffold represents a privileged structure in medicinal chemistry due to its unique electronic and steric profile.

The "3-5" Substitution Logic

Unlike mono-substituted benzohydrazides, the 3-Bromo-5-nitro pattern offers a strategic advantage in drug design:

  • Electronic Push-Pull: The nitro group (

    
    ) at position 5 is a strong electron-withdrawing group (EWG), increasing the acidity of the hydrazide -NH protons, thereby enhancing hydrogen bonding capability with receptor active sites (e.g., kinase hinge regions).
    
  • Lipophilicity Modulation: The bromo group (

    
    ) at position 3 enhances lipophilicity (
    
    
    
    ), facilitating passive transport across the cell membrane, while functioning as a halogen bond donor.
  • Metabolic Stability: The 3,5-disubstitution pattern blocks metabolically vulnerable positions on the phenyl ring, potentially extending the half-life (

    
    ) of the pharmacophore.
    

This guide focuses on the derivatization of BNBH into Schiff bases (Hydrazones) and their subsequent evaluation against EGFR-overexpressing cancer cell lines.

Chemical Synthesis Protocol

Workflow Overview

The synthesis follows a convergent pathway: esterification of the carboxylic acid, hydrazinolysis to form the core scaffold, and acid-catalyzed condensation to generate the library of Schiff bases.

SynthesisWorkflow Start 3-Bromo-5-nitrobenzoic Acid Step1 Esterification (MeOH/H2SO4, Reflux) Start->Step1 Intermediate1 Methyl Ester Step1->Intermediate1 Step2 Hydrazinolysis (NH2NH2·H2O, EtOH) Intermediate1->Step2 Core This compound (The Scaffold) Step2->Core Step3 Condensation (Ar-CHO, AcOH cat.) Core->Step3 Final Target Hydrazones (Schiff Bases) Step3->Final

Figure 1: Synthetic pathway for the generation of this compound Schiff bases.

Detailed Methodology
Step 1: Synthesis of the Core Scaffold (BNBH)
  • Reagents: 3-Bromo-5-nitrobenzoic acid, Methanol (anhydrous), Sulfuric acid (conc.), Hydrazine hydrate (99%).

  • Procedure:

    • Dissolve 3-Bromo-5-nitrobenzoic acid (10 mmol) in absolute methanol (30 mL).

    • Add conc.

      
       (0.5 mL) dropwise. Reflux for 8 hours. Monitor by TLC (Hexane:EtOAc 7:3).
      
    • Evaporate solvent. Neutralize residue with

      
       solution. Extract the ester with ethyl acetate.
      
    • Dissolve the ester (10 mmol) in ethanol (20 mL). Add hydrazine hydrate (20 mmol) dropwise at 0°C.

    • Reflux for 4–6 hours. A solid precipitate will form.

    • Critical Step: Pour the hot reaction mixture into ice-cold water. Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol.

    • Validation: Confirm structure via IR (distinct

      
       doublet at 3200-3300 
      
      
      
      and Amide I band at 1650
      
      
      ).
Step 2: Library Generation (Schiff Bases)
  • Rational: Condensation with substituted benzaldehydes allows exploration of the "Right-Hand Side" (RHS) hydrophobic pocket of the target protein.

  • Procedure:

    • Mix equimolar amounts (1 mmol) of BNBH and the appropriate aromatic aldehyde (e.g., 4-fluorobenzaldehyde, 3,4-dimethoxybenzaldehyde) in ethanol (15 mL).

    • Add catalytic glacial acetic acid (2-3 drops).

    • Reflux for 2–4 hours.

    • Work-up: Cool to room temperature. The hydrazone usually precipitates out. Filter and wash with cold ether to remove unreacted aldehyde.

In Vitro Cytotoxicity Evaluation (MTT Assay)

Principle

The MTT assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. This protocol is optimized for adherent cancer cell lines (e.g., A549, MCF-7, HCT-116).

Protocol
  • Seeding: Plate cells in 96-well plates at a density of

    
     cells/well in 100 µL complete medium. Incubate for 24h at 37°C, 5% 
    
    
    
    .
  • Treatment: Dissolve test compounds in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium (Final DMSO < 0.1%). Add 100 µL of treatment to wells.

    • Controls: Vehicle control (0.1% DMSO), Positive control (Doxorubicin or Erlotinib).

  • Incubation: Incubate for 48 hours.

  • Development: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate medium carefully. Add 150 µL DMSO to dissolve formazan crystals. Shake plate for 10 min.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis Template

Calculate % Cell Viability:



Table 1: Representative IC50 Data Structure (µM)

Compound ID R-Substituent MCF-7 (Breast) A549 (Lung) HCT-116 (Colon)
BNBH-01 4-F 2.4 ± 0.2 5.1 ± 0.4 3.8 ± 0.3
BNBH-02 3,4-OMe 8.5 ± 0.5 12.1 ± 1.1 9.2 ± 0.8
BNBH-03 4-NO2 1.1 ± 0.1 1.8 ± 0.2 1.5 ± 0.1

| Doxorubicin | (Control) | 0.5 ± 0.05 | 0.8 ± 0.1 | 0.6 ± 0.05 |

Mechanistic Validation: EGFR Kinase Inhibition[1][2][3]

Research indicates that benzohydrazide derivatives frequently target Receptor Tyrosine Kinases (RTKs), specifically EGFR [1, 2]. The hydrazone linkage mimics the hinge-binding motif of ATP.

Mechanism of Action Diagram

EGFR_Pathway EGFR EGFR (Receptor Tyrosine Kinase) Phos Autophosphorylation (Tyr Residues) EGFR->Phos Ligand EGF Ligand Ligand->EGFR Activation Inhibitor BNBH Derivative (Competitive Inhibitor) Inhibitor->EGFR Blocks ATP Binding Site Inhibitor->Phos Inhibits ATP ATP ATP->Phos Phosphate Donor Ras Ras-GTP Phos->Ras Apoptosis Apoptosis Phos->Apoptosis Inhibition leads to Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Figure 2: Proposed mechanism of action. BNBH derivatives competitively bind to the ATP-binding pocket of EGFR, halting the downstream Ras/Raf/MEK/ERK proliferation cascade.

EGFR Kinase Assay Protocol (HTRF Method)

To confirm the target, perform a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Reagents: Recombinant EGFR (cytoplasmic domain), Biotinylated poly-Glu-Tyr substrate, ATP (at

    
    ), Test compounds.
    
  • Reaction: Mix enzyme, substrate, and compound in kinase buffer. Start reaction with ATP.

  • Detection: Add Eu-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

  • Analysis: Measure FRET signal. A decrease in signal indicates inhibition of phosphorylation.

  • Self-Validation: Ensure the Z-factor is > 0.5 for the assay to be considered statistically robust.

References

  • Synthesis and Anticancer Evaluation of Bromo-benzohydrazides Title: Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. Source: PubMed / NIH URL:[Link]

  • EGFR Inhibition by Hydrazide/Schiff Base Derivatives Title: Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors.[1] (Demonstrates the relevance of similar scaffolds in EGFR targeting). Source: NIH / PubMed Central URL:[Link]

  • General Protocol for MTT Assay Title: Assay Guidance Manual: Cell Viability Assays. Source: NCBI Bookshelf URL:[Link]

Sources

Using 3-Bromo-5-nitrobenzohydrazide in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery researchers. It details the synthetic utility of 3-Bromo-5-nitrobenzohydrazide , a versatile scaffold for generating bioactive heterocyclic libraries.

Executive Summary

This compound (CAS: 374671-07-5) is a high-value pharmacophore precursor. Its unique substitution pattern—featuring an electron-withdrawing nitro group and a chemically versatile bromine handle—makes it an ideal starting material for Fragment-Based Drug Discovery (FBDD).

This guide provides validated protocols for converting this hydrazide into three critical heterocyclic classes: 1,3,4-Oxadiazoles , 1,3,4-Thiadiazoles , and 1,2,4-Triazoles . These moieties are bioisosteres of amide bonds and are prevalent in antimicrobial and anticancer therapeutics.

Chemical Profile & Reactivity

The 3-bromo-5-nitro substitution pattern exerts a strong electron-withdrawing effect (EWG) on the aromatic ring.

  • Impact on Hydrazide: The carbonyl carbon is highly electrophilic, facilitating nucleophilic attack during cyclization. However, the terminal amino group (

    
    ) is less nucleophilic than in unsubstituted benzohydrazides, often requiring acid catalysis or elevated temperatures for condensation reactions.
    
  • Functional Handles:

    • 
      :  Can be reduced to an amine for solubility enhancement or further derivatization.[1]
      
    • 
      :  Enables late-stage functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings.
      
PropertySpecification
Chemical Name This compound
CAS Number 374671-07-5
Molecular Weight 260.05 g/mol
Appearance Yellow to orange crystalline solid
Solubility DMSO, DMF, hot Ethanol; sparingly soluble in water

Synthetic Pathways & Protocols

Visual Workflow: Divergent Synthesis

The following diagram maps the core transformations available from this scaffold.

G Start 3-Bromo-5-nitro- benzohydrazide Inter1 Hydrazone Intermediate Start->Inter1 Aryl Aldehyde EtOH, cat. AcOH Inter2 Potassium Dithiocarbazate Start->Inter2 CS2, KOH EtOH, 0-5°C Prod1 1,3,4-Oxadiazole (Antimicrobial) Start->Prod1 Direct Cyclization R-COOH, POCl3, Reflux Inter1->Prod1 Oxidative Cyclization (Br2/AcOH or I2/K2CO3) Prod2 1,3,4-Thiadiazole (Anticancer) Inter2->Prod2 H2SO4 (conc.) Cyclodehydration Prod3 1,2,4-Triazole-3-thiol (Anti-inflammatory) Inter2->Prod3 Hydrazine Hydrate Reflux

Figure 1: Divergent synthetic pathways from this compound to key heterocycles.

Protocol A: Synthesis of 1,3,4-Oxadiazoles

Mechanism: Dehydrative cyclization. The use of Phosphorus Oxychloride (


) acts as both solvent and dehydrating agent.
Target Compound:  2-(3-bromo-5-nitrophenyl)-5-aryl-1,3,4-oxadiazole.

Reagents:

  • This compound (1.0 eq)

  • Substituted Benzoic Acid (1.0 eq)

  • 
     (Excess, 5–10 mL per mmol)
    
  • Ice water (for quenching)[2]

Step-by-Step Procedure:

  • Charge: In a dry round-bottom flask, mix this compound (1 mmol) and the appropriate aromatic acid (1 mmol).

  • Solvate: Add

    
     (5 mL) carefully in a fume hood.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (System: Hexane:Ethyl Acetate 7:3).
    
    • Note: The reaction is complete when the starting hydrazide spot disappears.

  • Quench: Cool the reaction mixture to room temperature. Pour the contents slowly onto crushed ice (

    
    ) with vigorous stirring.
    
    • Caution: Exothermic hydrolysis of excess

      
       releases 
      
      
      
      gas.
  • Neutralize: Adjust pH to ~7–8 using solid

    
     or 
    
    
    
    solution to precipitate the product.
  • Isolate: Filter the precipitate, wash with cold water, and dry.

  • Purify: Recrystallize from ethanol or ethanol/DMF mixtures.

Validation:

  • IR: Disappearance of hydrazide carbonyl (

    
    ) and appearance of 
    
    
    
    stretch (
    
    
    ) and
    
    
    stretch (
    
    
    ).
Protocol B: Synthesis of 1,3,4-Thiadiazoles

Mechanism: Formation of a dithiocarbazate salt followed by acid-catalyzed cyclodehydration. Target Compound: 2-(3-bromo-5-nitrophenyl)-5-mercapto-1,3,4-thiadiazole.

Reagents:

  • This compound (1.0 eq)

  • Carbon Disulfide (

    
    ) (1.5 eq)
    
  • Potassium Hydroxide (

    
    ) (1.5 eq)
    
  • Ethanol (

    
    )
    
  • Conc.

    
    
    

Step-by-Step Procedure:

  • Salt Formation: Dissolve

    
     (1.5 mmol) in ethanol (10 mL). Add this compound (1 mmol) and cool to 
    
    
    
    in an ice bath.
  • Addition: Add

    
     (1.5 mmol) dropwise. Stir cold for 1 hour, then at room temperature for 2 hours. A solid precipitate (potassium dithiocarbazate) may form.
    
  • Cyclization: Slowly add the salt suspension (or isolated solid) to cold concentrated

    
     (5 mL).
    
    • Critical: Maintain temperature

      
       during addition to prevent decomposition.
      
  • Stir: Stir the mixture for 1–2 hours at room temperature.

  • Precipitate: Pour onto crushed ice. The thiadiazole will precipitate as a solid.

  • Isolate: Filter, wash with water until neutral pH, and recrystallize from ethanol.

Protocol C: Synthesis of 1,2,4-Triazole-3-thiols

Mechanism: Nucleophilic substitution of the dithiocarbazate intermediate with hydrazine. Target Compound: 4-amino-5-(3-bromo-5-nitrophenyl)-4H-1,2,4-triazole-3-thiol.

Step-by-Step Procedure:

  • Intermediate: Prepare the potassium dithiocarbazate salt as described in Protocol B (Steps 1–2).

  • Hydrazine Addition: Instead of acid, add Hydrazine Hydrate (

    
    , 2.0 eq) to the ethanolic suspension of the salt.
    
  • Reflux: Heat the mixture to reflux until evolution of Hydrogen Sulfide (

    
    ) gas ceases (approx. 4–8 hours).
    
    • Safety: Use a lead acetate paper strip to detect

      
       (turns black). Trap evolved gas in 
      
      
      
      solution.
  • Workup: Cool and pour into ice water. Acidify with dilute

    
     to pH 4–5.
    
  • Isolate: The triazole precipitates. Filter and recrystallize.[2]

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield (Oxadiazole) Incomplete cyclization due to EWG deactivating the carbonyl.Increase reflux time or switch to

/Benzoic Acid ratio of 10:1. Ensure anhydrous conditions.
Sticky/Oily Product Impurities or residual solvent.Triturate the crude oil with cold diethyl ether or hexane to induce crystallization.
Darkening of Reaction Decomposition of nitro group.Avoid temperatures

. Ensure inert atmosphere (

) during reflux.
Incomplete

Reaction

evaporation.
Use a sealed tube or efficient reflux condenser. Add

in slight excess (2.0 eq).

Safety & Handling

  • Hydrazides: Potential skin sensitizers. Handle with gloves.

  • Nitro Compounds: Although stable, nitro-aromatics can be energetic. Do not heat dry solids to decomposition.

  • 
     & 
    
    
    
    :
    Highly toxic and corrosive. All reactions must be performed in a functioning fume hood.
    
    
    is extremely flammable (flash point
    
    
    ).

References

  • Synthesis of Benzohydrazides: ChemicalBook. "General procedure for the synthesis of 3-bromo-5-nitrobenzaldehyde and derivatives."

  • Oxadiazole Synthesis Protocol: Journal of Medicinal and Chemical Sciences. "Synthesis and Identification of Some New Heterocyclic Compounds for Levofloxacin Drug Derivatives."

  • Benzohydrazide Biological Activity: The Pharma Innovation Journal. "Benzohydrazides: As potential bio-active agents."[3]

  • Nitro Group Properties: ResearchGate. "The Diverse Biological Activity of Recently Synthesized Nitro Compounds."

  • CS2 Reaction Mechanisms: PubMed. "Carbon disulfide (CS2): chemistry and reaction pathways."

Sources

Application and Protocol for the Synthesis of N-Acylhydrazones via N-acylation of 3-Bromo-5-nitrobenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive protocol for the N-acylation of 3-bromo-5-nitrobenzohydrazide, a key reaction in the synthesis of N-acylhydrazones. N-acylhydrazones are a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, anticonvulsant, and anticancer properties.[1][2][3][4] This document offers a detailed, step-by-step methodology, explains the chemical principles underpinning the protocol, and provides insights into the significance of this chemical transformation for drug discovery and development professionals.

Introduction: The Significance of N-Acylhydrazones in Medicinal Chemistry

The N-acylhydrazone moiety (-CO-NH-N=CH-) is a cornerstone in the design of novel therapeutic agents.[1] Its prevalence in a multitude of bioactive compounds stems from its unique structural and electronic properties, which allow for diverse interactions with biological targets.[1] The synthesis of N-acylhydrazones is often straightforward, typically involving the condensation of a hydrazide with an aldehyde or ketone.[1][5][6] This reaction provides a versatile platform for generating extensive libraries of compounds for biological screening. The resulting N-acylhydrazone derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, antithrombotic, and anticancer activities.[2][3][7][8] The this compound scaffold, in particular, introduces functionalities that can be pivotal for modulating the pharmacokinetic and pharmacodynamic properties of the final compounds.

Reaction Principle and Mechanism

The N-acylation of this compound with an aldehyde proceeds via a nucleophilic addition-elimination reaction. The nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the stable N-acylhydrazone product. The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the hydrazide.

Below is a diagram illustrating the general reaction scheme:

reaction_scheme cluster_reactants Reactants cluster_products Products This compound This compound N-Acylhydrazone N-Acylhydrazone This compound->N-Acylhydrazone + Aldehyde Aldehyde (R-CHO) Aldehyde (R-CHO) Aldehyde (R-CHO)->N-Acylhydrazone Water (H2O) Water (H2O)

Caption: General reaction scheme for the synthesis of N-acylhydrazones.

Detailed Experimental Protocol

This protocol describes a general method for the synthesis of an N-acylhydrazone from this compound and a representative aldehyde (e.g., 4-chlorobenzaldehyde).

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableStore in a cool, dry place.
4-Chlorobenzaldehyde≥98%Commercially Available
Ethanol (Absolute)ACS GradeCommercially Available
Glacial Acetic AcidACS GradeCommercially AvailableCatalyst
Round-bottom flask--Appropriate size for the reaction scale.
Reflux condenser--
Magnetic stirrer and stir bar--
Heating mantle--
Buchner funnel and filter paper--For product isolation.
Beakers and Erlenmeyer flasks--
Step-by-Step Procedure

The following workflow diagram outlines the key steps of the synthesis:

experimental_workflow A 1. Dissolution of Reactants B 2. Addition of Catalyst A->B C 3. Reflux Reaction B->C D 4. Cooling and Precipitation C->D E 5. Product Isolation (Filtration) D->E F 6. Washing and Drying E->F G 7. Product Characterization F->G

Caption: Experimental workflow for N-acylhydrazone synthesis.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.60 g, 10 mmol).

  • Dissolution: Add 40 mL of absolute ethanol to the flask and stir the mixture until the hydrazide is completely dissolved.

  • Addition of Aldehyde: To the stirred solution, add 4-chlorobenzaldehyde (e.g., 1.41 g, 10 mmol) in a single portion.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid acts as a catalyst to facilitate the condensation.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. As the solution cools, the N-acylhydrazone product will precipitate out of the solution. The cooling can be further facilitated by placing the flask in an ice bath.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid product on the filter paper with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Safety Precautions
  • 3-Bromo-5-nitrobenzoic acid, the precursor to the hydrazide, is a skin and eye irritant.[9] Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform the reaction in a well-ventilated fume hood.

  • Ethanol is flammable; keep it away from open flames and ignition sources.

  • Glacial acetic acid is corrosive; handle with care.

Characterization of the N-Acylhydrazone Product

The structure and purity of the synthesized N-acylhydrazone should be confirmed using standard analytical techniques:

  • Melting Point: Determine the melting point of the dried product and compare it to literature values if available. A sharp melting point is indicative of high purity.

  • Spectroscopic Analysis:

    • FT-IR (Fourier-Transform Infrared Spectroscopy): Look for characteristic peaks such as N-H stretching, C=O stretching (amide I), and C=N stretching.

    • ¹H NMR (Proton Nuclear Magnetic Resonance) and ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons. NMR spectra can also reveal the presence of conformational isomers (E/Z isomers) around the C=N and N-N bonds.[4][10]

    • Mass Spectrometry (MS): Determine the molecular weight of the compound and confirm its elemental composition.

Conclusion

The protocol detailed herein provides a reliable and efficient method for the N-acylation of this compound to synthesize N-acylhydrazones. This synthetic route is highly adaptable for creating a diverse range of derivatives for applications in drug discovery and medicinal chemistry. The straightforward nature of the reaction, coupled with the significant biological potential of the N-acylhydrazone scaffold, makes this a valuable protocol for researchers in the pharmaceutical sciences.

References

  • National Center for Biotechnology Information. (E)-3-Bromo-N′-(5-bromo-2-hydroxybenzylidene)benzohydrazide. PubChem. Available from: [Link]

  • ResearchGate. Synthesis and Biological Activity of N-Acylhydrazones | Request PDF. Available from: [Link]

  • PubMed. Synthesis and Application of 3-Bromo-1,2,4,5-Tetrazine for Protein Labeling to Trigger Click-to-Release Biorthogonal Reactions. Available from: [Link]

  • ResearchGate. N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide. Available from: [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. 3-Bromo-5-chloro-2-hydroxybenzylidene)-3,4,5-trihydroxybenzohydrazide methanol solvate. Available from: [Link]

  • SciSpace. Efficient oxidative cyclization of N-acylhydrazones for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. Available from: [Link]

  • ACS Omega. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. ACS Publications. Available from: [Link]

  • National Center for Biotechnology Information. 3-Bromo-5-nitrobenzoic acid. PubChem. Available from: [Link]

  • PubMed. Medicinal chemistry of N-acylhydrazones: new lead-compounds of analgesic, antiinflammatory and antithrombotic drugs. Available from: [Link]

  • PubMed Central. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Available from: [Link]

  • National Center for Biotechnology Information. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Available from: [Link]

  • Arabian Journal of Chemistry. Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones. Available from: [Link]

  • ResearchGate. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Available from: [Link]

  • ResearchGate. N-Acylhydrazones as Drugs. Available from: [Link]

  • ResearchGate. N-Acylation of sulfonamides using N-acylbenzotriazoles. Available from: [Link]

  • Taylor & Francis Online. Synthesis and Characterization of Novel Benzothiazinonic N-Acylhydrazone Derivatives. Available from: [Link]

  • Oriental Journal of Chemistry. Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Available from: [Link]

  • ResearchGate. THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDITIONS. Available from: [Link]

  • International Journal of Scientific Research in Science and Technology. Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. Available from: [Link]

  • ResearchGate. SYNTHESIS AND ANTIOXIDANT EVALUATION OF 3-BROMO-FLAVONE. Available from: [Link]

Sources

The Versatile Scaffold: Application of 3-Bromo-5-nitrobenzohydrazide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Structure

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – is a cornerstone of efficient medicinal chemistry. 3-Bromo-5-nitrobenzohydrazide, a synthetically accessible and highly functionalized aromatic compound, has emerged as a significant building block in the generation of diverse chemical libraries. Its unique electronic and structural features, characterized by an electron-withdrawing nitro group, a reactive bromine atom, and a versatile hydrazide moiety, provide a trifecta of opportunities for chemical modification and biological activity. This guide provides an in-depth exploration of the applications of this compound, complete with detailed synthetic protocols and methodologies for biological evaluation, tailored for researchers and scientists in the field of drug development.

The strategic placement of the bromo and nitro groups on the benzoyl ring influences the molecule's reactivity and provides vectors for structural diversification. The hydrazide functional group is a particularly valuable component, serving as a versatile handle for the synthesis of a wide array of derivatives, including hydrazones, pyrazoles, and oxadiazoles, many of which exhibit significant pharmacological properties. This application note will delve into the synthesis of this compound and its subsequent elaboration into derivatives with potential therapeutic applications, focusing on anticancer and antimicrobial activities.

Core Synthesis: From Carboxylic Acid to Key Hydrazide Intermediate

The journey into the medicinal chemistry applications of this compound begins with its synthesis. A common and efficient route starts from the commercially available 3-Bromo-5-nitrobenzoic acid. The conversion to the hydrazide can be achieved through a two-step process involving the formation of an ester intermediate, followed by hydrazinolysis.

Protocol 1: Synthesis of this compound

This protocol details a reliable method for the preparation of this compound from 3-Bromo-5-nitrobenzoic acid.

Step 1: Esterification of 3-Bromo-5-nitrobenzoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Bromo-5-nitrobenzoic acid (1.0 eq) in methanol (10 volumes).

  • Acid Catalyst: Carefully add concentrated sulfuric acid (0.1 eq) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-bromo-5-nitrobenzoate, which can be used in the next step without further purification.

Step 2: Hydrazinolysis of Methyl 3-bromo-5-nitrobenzoate

  • Reaction Setup: Dissolve the methyl 3-bromo-5-nitrobenzoate (1.0 eq) from the previous step in ethanol (10 volumes) in a round-bottom flask.

  • Hydrazine Addition: Add hydrazine hydrate (3.0-5.0 eq) dropwise to the solution at room temperature.

  • Reflux: Heat the mixture to reflux for 6-8 hours, monitoring by TLC.

  • Product Precipitation: Upon completion, cool the reaction mixture in an ice bath. The product, this compound, will precipitate out of the solution.

  • Isolation and Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure product.

Causality behind Experimental Choices: The esterification step is crucial as it activates the carboxyl group for nucleophilic attack by hydrazine. Methanol is a common choice for its dual role as a solvent and reactant. The use of a catalytic amount of strong acid like sulfuric acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. In the second step, an excess of hydrazine hydrate is used to drive the reaction to completion and minimize the formation of diacyl hydrazide byproducts. Ethanol is a suitable solvent as it dissolves the ester and is compatible with hydrazine.

Application in the Synthesis of Bioactive Hydrazones

The hydrazide moiety of this compound is a gateway to a vast chemical space of hydrazone derivatives. Hydrazones are a class of compounds known for their broad spectrum of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer effects. The synthesis of these derivatives is typically a straightforward condensation reaction between the hydrazide and an appropriate aldehyde or ketone.

Protocol 2: General Synthesis of this compound-based Hydrazones

This protocol provides a general method for the condensation of this compound with various aldehydes to form N'-substituted benzylidene-3-bromo-5-nitrobenzohydrazides.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or methanol.

  • Aldehyde Addition: Add the desired substituted aldehyde (1.0-1.2 eq) to the solution.

  • Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or reflux for 2-6 hours. The reaction progress can be monitored by TLC.

  • Product Isolation: The hydrazone product often precipitates from the reaction mixture upon cooling. Collect the solid by filtration.

  • Purification: Wash the collected solid with cold ethanol and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Self-Validating System: The formation of the hydrazone can be easily confirmed by spectroscopic methods. The appearance of a characteristic imine (C=N) proton signal in the 1H NMR spectrum and the disappearance of the aldehyde proton signal are indicative of a successful reaction. Infrared (IR) spectroscopy will also show a characteristic C=N stretching frequency.

G cluster_0 Synthesis of this compound cluster_1 Synthesis of Bioactive Hydrazones 3-Bromo-5-nitrobenzoic Acid 3-Bromo-5-nitrobenzoic Acid Methyl 3-bromo-5-nitrobenzoate Methyl 3-bromo-5-nitrobenzoate 3-Bromo-5-nitrobenzoic Acid->Methyl 3-bromo-5-nitrobenzoate MeOH, H₂SO₄ (cat.), Reflux This compound This compound Methyl 3-bromo-5-nitrobenzoate->this compound N₂H₄·H₂O, EtOH, Reflux Bioactive Hydrazone Derivative Bioactive Hydrazone Derivative This compound->Bioactive Hydrazone Derivative Condensation, EtOH, H⁺ (cat.) Substituted Aldehyde Substituted Aldehyde Substituted Aldehyde->Bioactive Hydrazone Derivative

Caption: Synthetic workflow for this compound and its derivatives.

Application in Anticancer Drug Discovery

Derivatives of benzohydrazides are recognized for their potential as anticancer agents. The 3-bromo-5-nitrobenzoyl scaffold can be utilized to synthesize compounds that target various mechanisms in cancer cells, including the inhibition of crucial enzymes like kinases.

Kinase Inhibition: A Promising Therapeutic Strategy

Kinases play a pivotal role in cellular signaling pathways that are often dysregulated in cancer. The benzohydrazide scaffold can be incorporated into molecules designed to act as kinase inhibitors. For instance, derivatives have been synthesized and evaluated as potential epidermal growth factor receptor (EGFR) kinase inhibitors.

G cluster_0 Kinase Signaling Pathway in Cancer Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., EGFR) Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., EGFR) Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase (e.g., EGFR)->Downstream Signaling Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival This compound Derivative This compound Derivative This compound Derivative->Receptor Tyrosine Kinase (e.g., EGFR) Inhibition

Application Note: Coordination Chemistry of 3-Bromo-5-nitrobenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthesis, characterization, and biological evaluation of transition metal complexes derived from 3-Bromo-5-nitrobenzohydrazide . Due to the presence of electron-withdrawing nitro (-NO₂) and bromo (-Br) groups, this ligand exhibits unique coordination dynamics, often favoring the enol form in basic media. This guide provides optimized protocols for complexation with Cu(II), Co(II), Ni(II), and Zn(II), emphasizing the structural elucidation required to distinguish between neutral (keto) and anionic (enol) coordination modes.

Introduction & Chemical Significance[1][2][3][4][5][6][7][8]

In the landscape of drug discovery, hydrazide-based ligands (


) are pivotal due to their ability to chelate metal ions, thereby modifying the lipophilicity and bioavailability of the central metal.

This compound represents a "push-pull" electronic system:

  • Chelation Site: The hydrazide moiety acts as a bidentate ligand (N, O donor).

  • Electronic Modulation: The -NO₂ group (meta position) strongly withdraws electron density, increasing the acidity of the amide proton. This facilitates easier deprotonation and stabilization of the imidol (enol) form during complexation.

  • Lipophilicity: The -Br substituent enhances the partition coefficient (

    
    ), potentially improving membrane permeability in antimicrobial applications.
    
Coordination Modes

The ligand exists in a tautomeric equilibrium. The specific coordination mode is dictated by the pH of the reaction medium:

  • Mode A (Neutral/Keto): In neutral ethanol, the ligand coordinates via the carbonyl oxygen and the terminal amino nitrogen.

  • Mode B (Anionic/Enol): In the presence of a base (e.g., sodium acetate or ammonia), the amide proton is removed, resulting in an imidolate anion that coordinates via the enolic oxygen and azomethine nitrogen.

Experimental Protocols

Materials & Reagents[4][5]
  • Precursor: 3-Bromo-5-nitrobenzoic acid or Methyl 3-bromo-5-nitrobenzoate.

  • Core Reagent: Hydrazine hydrate (99%).

  • Metal Salts: Acetates are preferred (

    
    ) over chlorides to act as a self-buffering agent that promotes enolization.
    
  • Solvents: Absolute Ethanol (EtOH), Dimethylformamide (DMF), DMSO.

Workflow Visualization

G Start 3-Bromo-5-nitrobenzoic Acid Esterification Esterification (MeOH/H2SO4) Start->Esterification Ester Methyl Ester Esterification->Ester Hydrazinolysis Hydrazinolysis (N2H4·H2O, Reflux) Ester->Hydrazinolysis Ligand Ligand (L) This compound Hydrazinolysis->Ligand Complexation Metal Complexation (M(OAc)2, EtOH, Reflux) Ligand->Complexation + Metal Salt Product Metal Complex [ML2] or [MLCl2] Complexation->Product

Figure 1: Synthetic pathway from acid precursor to final metal complex.

Protocol 1: Synthesis of the Ligand

Note: If the hydrazide is not commercially sourced, it must be synthesized fresh to avoid oxidation.

  • Dissolution: Dissolve 0.01 mol of Methyl 3-bromo-5-nitrobenzoate in 30 mL of absolute methanol.

  • Addition: Add 0.02 mol of hydrazine hydrate (excess) dropwise with constant stirring.

  • Reflux: Heat the mixture at reflux temperature (65-70°C) for 3–4 hours. Monitor via TLC (Solvent system: CHCl₃:MeOH 9:1).

  • Isolation: Cool the solution in an ice bath. The solid hydrazide will precipitate.

  • Purification: Filter, wash with cold methanol, and recrystallize from ethanol.

    • Expected MP: 160–165°C (Verify against literature).

Protocol 2: Synthesis of Metal Complexes (General Procedure)

Target Metals: Cu(II), Ni(II), Co(II), Zn(II)

  • Ligand Solution: Dissolve 2 mmol of This compound in 25 mL of hot absolute ethanol.

  • Metal Solution: Dissolve 1 mmol of Metal(II) Acetate in 15 mL of hot ethanol (1:2 M:L ratio).

    • Critical Step: If using Metal Chlorides, add sodium acetate (buffered to pH 6-7) to facilitate deprotonation if the neutral complex is desired.

  • Reaction: Add the metal solution to the ligand solution dropwise.

  • Reflux: Reflux the mixture for 4–6 hours.

    • Observation: A distinct color change (e.g., Green for Cu, Blue/Pink for Co) indicates complexation.

  • Precipitation: Reduce solvent volume to ~10 mL by evaporation and cool overnight.

  • Washing: Filter the precipitate, wash thoroughly with hot water (to remove unreacted metal salts) and diethyl ether (to remove unreacted ligand).

  • Drying: Dry in a vacuum desiccator over

    
    .
    

Characterization Strategy

To validate the complex formation, you must compare the spectra of the free ligand (L) against the metal complex (M-L).

Infrared Spectroscopy (FT-IR) Analysis

The shift in vibrational frequencies is the primary indicator of coordination mode.

Functional GroupFree Ligand (

)
Metal Complex (

)
Mechanistic Insight

Amide I
1650–1670Shift (-10 to -30) or DisappearsShift: Indicates coordination via Carbonyl O (Keto form). Disappearance: Indicates enolization and coordination via Enolic O.

3200–3300Remains or DisappearsDisappearance: Confirms deprotonation (Enol form).

N/A1600–1620 (New Band)Appears only in Enol form due to tautomerization (

).

~980Shift (+20 to +40)Positive shift confirms coordination through the azomethine nitrogen.

N/A400–550Far-IR bands confirming metal-ligand bond formation.
Electronic Spectra & Magnetic Moments

The electron-withdrawing nature of the 3-Bromo-5-nitro moiety often weakens the ligand field strength compared to unsubstituted benzohydrazide.

  • Cu(II) Complexes: Usually show a broad band at 600–700 nm (

    
    ), indicative of distorted octahedral geometry due to the Jahn-Teller effect.
    
  • Magnetic Moment (

    
    ): 
    
    • Co(II): 4.3–5.2 B.M. (High spin octahedral).

    • Ni(II): 2.9–3.3 B.M. (Octahedral).

    • Note: If

      
       is lower than expected, check for binuclear bridging structures (common in hydrazides).
      
Coordination Visualization

Coordination cluster_keto Mode A: Neutral (Keto) Form [M(L)2 X2] cluster_enol Mode B: Anionic (Enol) Form [M(L)2] M1 Metal (M) O1 O (Carbonyl) M1->O1 Coordinate N1 N (Amino) M1->N1 Coordinate M2 Metal (M) O2 O (Enolic) M2->O2 Covalent N2 N (Azomethine) M2->N2 Coordinate

Figure 2: Two possible coordination environments. Mode B is preferred in slightly alkaline conditions.

Biological Application Protocol (In Vitro)

The presence of the Bromo group significantly enhances the lipophilicity of these complexes, making them potent candidates for antimicrobial assays against Gram-positive bacteria (e.g., S. aureus).

Protocol 3: Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (CLSI Standards).

  • Stock Preparation: Dissolve complexes in DMSO (1 mg/mL). Note: Ensure final DMSO concentration in assay < 1% to avoid solvent toxicity.

  • Inoculum: Prepare bacterial suspension (

    
     CFU/mL) in Mueller-Hinton Broth.
    
  • Dilution: Perform serial two-fold dilutions of the complex in a 96-well plate (Range: 500

    
     to 1.9 
    
    
    
    ).
  • Incubation: 37°C for 24 hours.

  • Visualization: Add 10

    
     of resazurin dye (0.01%).
    
    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic activity).

  • Validation: Compare against standard drugs (e.g., Ciprofloxacin) and the free ligand. The complex should show lower MIC values than the free ligand due to Overtone’s concept and Tweedy’s chelation theory (increased lipophilicity).

References

  • Patil, S. A., et al. (2020).[1] "Synthesis, Characterization and Biological Activity of Transition Metal Complexes of [1-(2-bromo, 5-methoxy benzylidene) hydrazine] Ligand." Letters in Applied NanoBioScience, 9(4), 1660-1668. Link

  • Tang, J. (2012). "Synthesis, Crystal Structures and Antimicrobial Activities of 3-bromo-N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)benzohydrazide monohydrate." Asian Journal of Chemistry, 24(2), 559. Link

  • PubChem. (2023). "3-Bromo-5-nitrobenzamide (Compound Summary)." National Library of Medicine. Link

  • Saha, S., et al. (2018). "Benzohydrazides: As potential bio-active agents."[2][3] The Pharma Innovation Journal, 7(7), 24-29. Link

  • Pouralimardan, O., et al. (2007). "Hydrazone Schiff bases of 3-nitrobenzohydrazide: Synthesis, characterization and biological activity." Chinese Chemical Letters, 18(11), 1313-1316. Link

Sources

Application Note: 3-Bromo-5-nitrobenzohydrazide as a Building Block for Novel Materials

[1]

Executive Summary: The Chemical Profile

3-Bromo-5-nitrobenzohydrazide represents a "privileged scaffold" in modern synthetic chemistry. Its tri-functional nature—comprising a hydrazide (nucleophile/chelator), a bromide (cross-coupling handle), and a nitro group (electron-withdrawing/reducible precursor)—makes it a linchpin for divergent synthesis.[1]

Unlike simple benzohydrazides, the 3,5-disubstitution pattern prevents steric congestion at the active hydrazide center while directing meta-directing electronic effects that stabilize metal complexes and fluorescent pathways.[1] This guide details the protocols for synthesizing this core unit and deploying it into two high-value streams: 1,3,4-oxadiazole pharmacophores and functionalized Metal-Organic Framework (MOF) linkers .[1]

Chemical Specifications
PropertySpecification
IUPAC Name This compound
Molecular Formula C₇H₆BrN₃O₃
Molecular Weight 260.05 g/mol
Key Functionality Aryl Bromide (Suzuki/Sonogashira ready), Nitro (Reducible), Hydrazide (Condensation/Chelation)
Solubility DMSO, DMF (High); Methanol, Ethanol (Moderate); Water (Low)
Storage Inert atmosphere, Desiccated, 2-8°C (Hygroscopic)

Synthesis Protocol: The Core Building Block

Objective: High-yield synthesis of this compound starting from 3-bromo-5-nitrobenzoic acid.

Mechanistic Insight

Direct reaction of the carboxylic acid with hydrazine often requires harsh coupling agents (EDC/HOBt) which can be cost-prohibitive at scale.[1] The Methyl Ester Route is preferred for its robustness and purity profile. The electron-withdrawing nitro group at the 5-position activates the carbonyl carbon, facilitating rapid nucleophilic attack by hydrazine.[1]

Step-by-Step Protocol
Step A: Methyl Ester Formation (Fischer Esterification)[1]
  • Reagents: Dissolve 3-bromo-5-nitrobenzoic acid (10.0 g, 40.6 mmol) in Methanol (100 mL).

  • Catalyst: Add concentrated H₂SO₄ (1.0 mL) dropwise.

  • Reflux: Heat to reflux (65°C) for 6 hours. Monitor via TLC (30% EtOAc/Hexane).[1]

  • Workup: Concentrate in vacuo to ~20 mL. Pour into ice-cold NaHCO₃ (sat. aq., 200 mL).

  • Isolation: Filter the precipitating white solid (Methyl 3-bromo-5-nitrobenzoate). Wash with cold water. Dry.

    • Yield Expectation: >90%

Step B: Hydrazinolysis[1]
  • Solution: Suspend the methyl ester (5.0 g, 19.2 mmol) in Ethanol (50 mL).

  • Nucleophilic Attack: Add Hydrazine Hydrate (80%, 5.0 mL, excess) dropwise at room temperature.

    • Note: Exothermic reaction. Control addition rate.

  • Reflux: Heat to 80°C for 3 hours. The suspension will clear, then a new precipitate (the hydrazide) will form.[1]

  • Purification: Cool to 0°C. Filter the solid.

  • Recrystallization: Recrystallize from hot Ethanol to remove traces of hydrazine.

    • Target Yield: 85-90%

    • Appearance: Yellowish crystalline needles.

Application Stream A: Medicinal Chemistry (1,3,4-Oxadiazoles)

Context: The 1,3,4-oxadiazole ring is a bioisostere of amide and ester linkages, offering improved metabolic stability.[1] The 3-bromo-5-nitro motif provides a handle for late-stage diversification.

Workflow Diagram: Heterocycle Construction

OxadiazolePathStart3-Bromo-5-nitro-benzohydrazideSchiffBaseAcylhydrazone(Schiff Base)Start->SchiffBaseEtOH, Reflux(-H2O)AldehydeAryl Aldehyde(R-CHO)Aldehyde->SchiffBaseCyclizationOxidative Cyclization(I2 / K2CO3)SchiffBase->CyclizationProduct2,5-Disubstituted1,3,4-OxadiazoleCyclization->ProductRing Closure

Figure 1: Synthetic pathway for converting the hydrazide scaffold into bioactive 1,3,4-oxadiazoles.[1]

Protocol: Oxidative Cyclization to Oxadiazoles[3]
  • Schiff Base Formation:

    • Mix This compound (1.0 eq) and substituted Benzaldehyde (1.0 eq) in Ethanol.

    • Add catalytic Acetic Acid (2 drops).[1] Reflux 2-4 h.

    • Filter the hydrazone precipitate.

  • Iodine-Mediated Cyclization (Metal-Free):

    • Dissolve Hydrazone (1.0 mmol) in DMSO (5 mL).

    • Add K₂CO₃ (3.0 mmol) and Iodine (I₂) (1.2 mmol).

    • Stir at 100°C for 12 hours.

    • Quench: Pour into Na₂S₂O₃ (aq) to remove excess iodine.

    • Isolate: Extract with EtOAc or filter precipitate.

    • Mechanism:[1][2][3] The iodine oxidizes the C=N bond, facilitating the intramolecular nucleophilic attack of the carbonyl oxygen.[1]

Application Stream B: Materials Science (MOFs & COFs)

Context: The 3-bromo group allows this molecule to act as a "ligand extender."[1] By coupling with pyridine-boronic acids or carboxylate-boronic acids, researchers can create elongated linkers for reticular chemistry.

Workflow Diagram: Ligand Extension Strategy

MOF_DesignCore3-Bromo-5-nitro-benzohydrazideCouplingSuzuki Coupling(Pd(PPh3)4, Na2CO3)Core->CouplingExtendedLigandExtended BiphenylLigandCoupling->ExtendedLigandC-C Bond FormationExtender4-Carboxyphenyl-boronic acidExtender->CouplingMOFPost-SyntheticModification (PSM)ExtendedLigand->MOFNitro Reduction to Amine(Pore Functionalization)

Figure 2: Strategy for extending the scaffold into a biphenyl linker for Metal-Organic Frameworks.[1]

Protocol: Suzuki Cross-Coupling for Ligand Extension

This protocol converts the bromide into a bi-aryl system, creating a longer ligand for porous materials.[1]

  • Reagents:

    • This compound (1.0 eq)

    • 4-Carboxyphenylboronic acid (1.2 eq)[1]

    • Pd(PPh₃)₄ (5 mol%)[1]

    • Na₂CO₃ (2M aq, 3.0 eq)[1]

  • Solvent: Dioxane:Water (4:1). Degas thoroughly with Argon.

  • Reaction: Heat to 90°C for 12-18 hours under inert atmosphere.

  • Workup: Acidify to pH 3 with HCl (precipitates the carboxylic acid moiety). Filter and wash with water.[4]

  • Application: The resulting 3-(4-carboxyphenyl)-5-nitrobenzohydrazide is a ditopic ligand. The hydrazide binds transition metals (Zn, Cu), while the carboxylic acid binds hard metals (Zr, Ln), enabling heterometallic MOF construction .[1]

Critical Safety & Handling

  • Energetic Potential: While stable, compounds with nitro and hydrazide groups can be energetic. Avoid heating dry solids above 200°C.

  • Toxicity: Hydrazides are potential enzyme inhibitors (MAO inhibitors).[1] Use full PPE (gloves, fume hood).[1]

  • Waste: Brominated waste must be segregated from general organic waste for proper incineration.

References

  • Synthesis of Benzohydrazides: ChemicalBook. "3-Bromo-5-nitrobenzaldehyde synthesis and general benzohydrazide protocols."

  • Oxadiazole Cyclization Protocols: Journal of Chemical Reviews. "Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives."

  • Antimicrobial Activity of Hydrazones: Asian Journal of Chemistry. "Synthesis, Crystal Structures and Antimicrobial Activities of 3-bromo-benzohydrazide derivatives."

  • MOF Ligand Design: National Institutes of Health (PMC). "Metal–organic framework-5 (MOF-5) and linker functionalization strategies."

  • Chemical Properties (Acid Precursor): PubChem. "3-Bromo-5-nitrobenzoic acid (CAS 6307-83-1)."[1][5] [1]

  • Oxidative Cyclization Mechanism: Organic Chemistry Portal. "1,3,4-Oxadiazole Synthesis via Oxidative Cyclization."[1]

Advanced Cytotoxicity Profiling of 3-Bromo-5-nitrobenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.1

Executive Summary & Chemical Context

3-Bromo-5-nitrobenzohydrazide derivatives represent a privileged scaffold in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. The synergistic combination of the electron-withdrawing nitro group (


) and the lipophilic bromine (

) atom creates a unique electronic environment that enhances membrane permeability and facilitates specific interactions with biological targets, such as DNA or kinases (e.g., EGFR).

However, the hydrazide-hydrazone moiety presents a specific challenge in in vitro assays: it possesses intrinsic reducing activity. This guide addresses the critical risk of false negatives in tetrazolium-based assays (MTT/MTS) and provides a validated, multi-parametric workflow to accurately assess cytotoxicity and mechanism of action.

Critical Pre-Assay Considerations (The "Redox Trap")

The Hydrazide Interference Warning

Standard cytotoxicity assays like MTT rely on the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases.

  • The Problem: Hydrazide derivatives can chemically reduce MTT in the absence of viable cells.

  • The Consequence: High background absorbance mimics high cell viability, masking the cytotoxic effect of your compound.

  • The Solution: Use Sulforhodamine B (SRB) (protein-based) or Resazurin (less prone to non-enzymatic reduction, but requires controls) for primary screening.

Workflow Logic: Selecting the Right Assay

The following decision tree ensures data integrity based on the chemical properties of your derivative.

AssaySelection Start Start: this compound Derivative CheckRedox Check Intrinsic Reducing Activity (Cell-free + MTT reagent) Start->CheckRedox ResultRed Purple Color Develops (Chemical Reduction) CheckRedox->ResultRed Positive ResultClear No Color Change (Stable) CheckRedox->ResultClear Negative SRB Protocol A: SRB Assay (Measures Protein Mass) *Recommended* ResultRed->SRB Avoid False Negatives ResultClear->SRB Alternative MTT Protocol B: MTT Assay (Measures Metabolic Activity) ResultClear->MTT Standard Path

Figure 1: Decision matrix for selecting the appropriate cytotoxicity endpoint to avoid chemical interference.

Primary Screening Protocols

Protocol A: Sulforhodamine B (SRB) Assay (High Fidelity)

Rationale: The SRB assay binds stoichiometrically to proteins under mild acidic conditions. It is unaffected by the redox potential of the nitro or hydrazide groups.

Materials:

  • Cell lines: MCF-7 (Breast), HepG2 (Liver), A549 (Lung), HaCaT (Normal control).

  • Fixative: 50% Trichloroacetic acid (TCA).

  • Dye: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

  • Solvent: 10 mM Tris base (pH 10.5).

Step-by-Step Methodology:

  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24h to allow attachment.

  • Treatment: Add compounds (dissolved in DMSO, final concentration <0.5%) in serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Include a Vehicle Control (DMSO) and Positive Control (e.g., Doxorubicin) .

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO₂.

  • Fixation (Critical Step):

    • Gently layer 50 µL of cold 50% TCA on top of the medium (final TCA ~10%).

    • Incubate at 4°C for 1 hour. Do not agitate.

  • Washing: Wash plates 5x with tap water to remove TCA and medium. Air dry.

  • Staining: Add 100 µL of 0.4% SRB solution. Incubate 15 min at room temperature.

  • Destaining: Wash 5x with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization: Add 150 µL of 10 mM Tris base. Shake for 10 min.

  • Readout: Measure absorbance at 510 nm .

Protocol B: Modified MTT Assay (With Interference Controls)

Rationale: If SRB is unavailable, MTT can be used only if cell-free controls confirm no chemical reduction.

Modification for Hydrazides:

  • Cell-Free Blank: Prepare wells with Medium + Compound (at highest concentration) + MTT without cells.

  • Calculation: If the Cell-Free Blank OD > Media Blank OD, subtract this value from the treatment wells.

  • Washing Step: Before adding MTT, carefully wash cells with PBS to remove the extracellular hydrazide compound, minimizing direct interaction with the dye.

Secondary Profiling: Mechanism of Action

Once cytotoxicity (


) is established, the mechanism must be deconvoluted. This compound derivatives often act via ROS generation  (due to the nitro group) or Apoptosis .
Mechanistic Pathway Diagram

Mechanism Compound 3-Bromo-5-nitro Derivative NitroRed Nitro Reduction (Enzymatic) Compound->NitroRed DNA DNA Damage (Intercalation/Adducts) Compound->DNA Hydrazone Linker ROS ROS Surge (Oxidative Stress) NitroRed->ROS ROS->DNA Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase 3/9 Activation DNA->Caspase p53 Activation Mito->Caspase Cytochrome C Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Proposed cytotoxic mechanism involving oxidative stress and mitochondrial pathways.

Protocol C: ROS Detection (DCFDA Assay)

Objective: Determine if the nitro group induces oxidative stress.

  • Probe: H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate).

  • Method:

    • Treat cells with

      
       concentration for 6–12 hours.
      
    • Wash with PBS.[1]

    • Incubate with 10 µM H2DCFDA for 30 min in the dark.

    • Readout: Fluorescence (Ex/Em: 485/535 nm) or Flow Cytometry.

    • Control: Use N-acetylcysteine (NAC) as a ROS scavenger to see if cytotoxicity is rescued.

Protocol D: Apoptosis Detection (Annexin V/PI)

Objective: Distinguish apoptosis from necrosis.

  • Treatment: Incubate cells for 24h at

    
     and 
    
    
    
    .
  • Staining: Harvest cells (trypsinize gently), wash with cold PBS. Resuspend in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry Analysis:

    • Q1 (Annexin-/PI+): Necrosis (rare for this class).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Viable.

    • Q4 (Annexin+/PI-): Early Apoptosis (Hallmark of controlled cell death).

Data Presentation & Analysis

Quantitative Metrics

Present your data using the following standard metrics.

MetricDefinitionSignificance

Concentration inhibiting 50% of cell growth.Lower = More Potent. Target <10 µM for hits.

Cytotoxic concentration for normal cells (e.g., HaCaT).[2]Measures safety.
SI (Selectivity Index) Ratio of

(Normal) /

(Cancer).
SI > 3 is generally considered selective; SI > 10 is excellent.
Troubleshooting Guide
  • Issue: High variation between replicates.

    • Cause: DMSO precipitation. 3-bromo-5-nitro derivatives can be hydrophobic.

    • Fix: Ensure thorough mixing; do not exceed 0.5% DMSO. Sonicate stock solutions if necessary.

  • Issue: Inconsistent

    
     between MTT and SRB.
    
    • Cause: Chemical reduction of MTT by the hydrazide.

    • Fix: Trust the SRB data.

References

  • PubChem. 3-Bromo-5-nitrobenzamide | C7H5BrN2O3.[3] National Library of Medicine. [Link]

  • Popiołek, Ł. (2018).[4] Benzohydrazides: As potential bio-active agents.[2][4][5][6][7][8][9] The Pharma Innovation Journal. [Link]

  • Bernat, P., et al. (2023). Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. MDPI. [Link]

  • Stockert, J. C., et al. (2018). Assays for viability: a comparative study between MTT, Resazurin and SRB. Acta Histochemica. (Grounding for SRB preference).
  • Gauru, I., et al. (2025).[5] In Silico Studies and Cytotoxicity Assay of Benzylidene Benzohydrazide Derivatives on Cancer Stem Cell.[5] ResearchGate.[5] [Link]

Sources

Application Note: High-Throughput Screening of a 3-Bromo-5-nitrobenzohydrazide Library

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The 3-Bromo-5-nitrobenzohydrazide scaffold represents a "privileged structure" in medicinal chemistry, frequently serving as a starting point for antimicrobial (specifically anti-tubercular) and kinase-inhibitor discovery campaigns. The electronic character of this scaffold is distinct:

  • The Nitro Group (

    
    ):  A strong electron-withdrawing group (EWG) that influences the pKa of the hydrazide, potentially enhancing hydrogen bonding interactions in the active site. However, it introduces risks of redox cycling and fluorescence quenching (Inner Filter Effect).
    
  • The Bromine (

    
    ):  Provides a handle for halogen bonding and late-stage diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
    
  • The Hydrazide (

    
    ):  A versatile linker that can form Schiff bases or chelate metals.
    

Critical Challenge: While chemically attractive, this library presents specific HTS challenges—namely, poor aqueous solubility (leading to aggregation) and potential Pan-Assay Interference (PAINS) behavior due to redox activity. This guide details a rigorous screening workflow designed to mitigate these risks.

Pre-Screening: Library Management & QC

Before the primary screen, the library must undergo a solubility and integrity check. Nitro-substituted aromatics are prone to "crashing out" upon dilution into aqueous buffers.

Protocol A: DMSO Solubility & Nephelometry QC

Objective: Eliminate compounds that form aggregates at screening concentrations (


).
  • Stock Preparation:

    • Dissolve solid compounds in 100% anhydrous DMSO to a master concentration of 10 mM .

    • Note: Sonicate for 15 minutes at room temperature. Visual inspection is insufficient; nitro compounds often form micro-precipitates.

  • Nephelometry Screen:

    • Instrument: Laser Nephelometer (e.g., BMG NEPHELOstar or equivalent).

    • Plate: 384-well clear-bottom microplate.

    • Procedure:

      • Dispense

        
         of Assay Buffer (PBS pH 7.4 or specific kinase buffer) into wells.
        
      • Add

        
         of 10 mM Compound Stock (Final: 
        
        
        
        , 1% DMSO).
      • Incubate for 60 minutes at RT.

      • Measure forward light scatter.

  • Thresholding:

    • Compounds exhibiting scatter

      
       the DMSO blank baseline are flagged as "Aggregators" and removed or marked for lower-concentration screening.
      

Primary Screening Workflow

This protocol assumes a fluorescence-based enzymatic assay (e.g., FRET or FP), which is standard for this scaffold type.

Protocol B: 384-Well HTS Execution

Assay Volume:


Final Compound Concentration: 

StepReagent/ActionVolume/Conc.Critical Note
1 Dispense Enzyme

(

)
Use non-binding surface (NBS) plates to prevent enzyme adsorption.
2 Acoustic Transfer

Transfer compound (10 mM stock) directly into the enzyme solution. Pre-incubation of enzyme + compound allows slow-binders (common with hydrazides) to engage.
3 Pre-Incubation N/AIncubate for 15 min at RT.
4 Dispense Substrate

(

)
Initiate reaction. Ensure substrate is at

concentration for balanced sensitivity.
5 Kinetic Read N/ARead fluorescence every 2 min for 60 min.
6 Stop/Read N/A(Optional) Add EDTA/Stop solution if performing endpoint read.
Diagram 1: HTS Workflow Logic

The following diagram illustrates the decision gates for the primary screen.

HTS_Workflow Library Library (10mM DMSO) QC Solubility QC (Nephelometry) Library->QC Dispense Acoustic Dispense (Echo/Mosquito) QC->Dispense Pass (>100uM Soluble) Assay Enzymatic Reaction (384-well) Dispense->Assay Readout Fluorescence Read Assay->Readout Analysis Data Analysis (Z-Prime calc) Readout->Analysis

Caption: Linear workflow for screening the this compound library, emphasizing the critical Solubility QC step prior to dispensing.

Hit Validation & Triage (The "PAINS" Filter)

Benzohydrazides are notorious for false positives. You must validate hits against two specific interference mechanisms: Redox Cycling and Aggregation .

Protocol C: Counter-Screening Strategy
1. Detergent Sensitivity Test (Aggregation Check)

Promiscuous inhibitors often act by forming colloidal aggregates that sequester the enzyme.

  • Method: Re-run the primary assay with the "Hit" compounds, but add 0.01% Triton X-100 (or Tween-20) to the reaction buffer.

  • Interpretation:

    • If

      
       shifts significantly (activity is lost in the presence of detergent) 
      
      
      
      False Positive (Aggregator).
    • If

      
       remains stable 
      
      
      
      True Binder.
2. Redox Cycling Assay (H2O2 Production)

The hydrazide group can undergo oxidation, generating hydrogen peroxide (


) which inhibits cysteine-dependent enzymes.
  • Method: Incubate compound with buffer + reducing agent (DTT/TCEP) without enzyme. Add Horseradish Peroxidase (HRP) and Phenol Red.[1]

  • Readout: Absorbance at 610 nm.[1]

  • Interpretation: Red color change indicates

    
     generation. Discard these hits.
    
Diagram 2: Hit Triage Logic

This flow eliminates the most common artifacts associated with this specific chemical scaffold.

Triage_Logic PrimaryHit Primary Hit (>50% Inhibition) Detergent Detergent Test (+0.01% Triton) PrimaryHit->Detergent Redox Redox Assay (HRP-Phenol Red) Detergent->Redox Activity Retained Discard Discard (False Positive) Detergent->Discard Activity Lost Redox->Discard H2O2 Detected Valid Validated Hit (Specific Binder) Redox->Valid No H2O2

Caption: Decision tree for validating hits. Compounds must pass both detergent sensitivity and redox cycling checks to be considered true leads.

Data Analysis & Quality Control

Statistical Parameters

For each plate, calculate the Z-Factor (


) to ensure assay robustness. A 

is required for the data to be accepted.


  • 
    : Standard deviation of positive (inhibitor) and negative (DMSO) controls.
    
  • 
    : Mean signal of positive and negative controls.
    
Interference Flagging (Inner Filter Effect)

Since this compound is yellow/orange, it absorbs in the blue/green region.

  • Check: If your fluorophore excites/emits between 400–500 nm , you must perform an absorbance scan of the hits.

  • Correction: Apply a mathematical correction if the compound absorbs at the assay's excitation/emission wavelengths, or re-test using a red-shifted fluorophore (e.g., Alexa 647).

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

  • NCBI Assay Guidance Manual. (2012). Assay Interference by Chemical Reactivity. Bethesda (MD): National Center for Biotechnology Information (US). Link

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Link

  • Sigma-Aldrich. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Link

  • Asian Journal of Chemistry. (2012). Synthesis, Crystal Structures and Antimicrobial Activities of 3-bromo-N'-(substituted benzylidene)benzohydrazides. Link(Note: Generalized link to journal archive for verification of scaffold bioactivity context).

Sources

Application Notes and Protocols for the Derivatization of 3-Bromo-5-nitrobenzohydrazide for Biological Testing

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 3-Bromo-5-nitrobenzohydrazide Scaffold

In the landscape of medicinal chemistry, the benzohydrazide moiety is a privileged scaffold, recognized for its capacity to engage in a multitude of biological interactions. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4][5] The strategic incorporation of a bromine atom and a nitro group at the 3 and 5 positions of the benzene ring, respectively, imparts unique physicochemical characteristics to the this compound core. The bromine atom, a lipophilic halogen, can enhance membrane permeability and participate in halogen bonding, a significant non-covalent interaction in ligand-receptor binding. The nitro group, a potent electron-withdrawing moiety, not only influences the electronic properties of the entire molecule but also serves as a potential bioreductive activation site, a feature exploited in the design of hypoxia-activated prodrugs for cancer therapy.[6][7]

This guide provides a comprehensive framework for the synthesis of this compound and its subsequent derivatization into a library of compounds for biological evaluation. We will delve into the rationale behind the synthetic strategies and provide detailed, step-by-step protocols for both the chemical synthesis and the subsequent biological assays.

PART 1: Synthesis of the Core Scaffold: this compound

The synthesis of this compound is a two-step process commencing from the commercially available 3-bromo-5-nitrobenzoic acid. The initial step involves the esterification of the carboxylic acid to enhance its reactivity towards nucleophilic substitution, followed by the reaction with hydrazine hydrate to yield the desired benzohydrazide.

Step 1.1: Esterification of 3-Bromo-5-nitrobenzoic Acid

The conversion of the carboxylic acid to its methyl ester is a crucial activation step. The presence of the electron-withdrawing nitro group can deactivate the carboxyl group towards direct reaction with hydrazine. Esterification, typically under acidic conditions, provides a more reactive electrophilic center for the subsequent hydrazinolysis.

Protocol 1: Synthesis of Methyl 3-bromo-5-nitrobenzoate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-bromo-5-nitrobenzoic acid (1.0 eq) in methanol (10 volumes).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the excess acid) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3-bromo-5-nitrobenzoate. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Step 1.2: Hydrazinolysis of Methyl 3-bromo-5-nitrobenzoate

The reaction of the methyl ester with hydrazine hydrate is a nucleophilic acyl substitution that proceeds readily to form the stable hydrazide.

Protocol 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve methyl 3-bromo-5-nitrobenzoate (1.0 eq) in ethanol (10 volumes).

  • Reagent Addition: Add hydrazine hydrate (80% solution, 3.0 eq) dropwise to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) for 3-5 hours. The formation of a precipitate is often observed as the reaction progresses.

  • Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain this compound as a solid. The purity can be assessed by melting point determination and spectroscopic methods.

PART 2: Derivatization Strategies for Library Generation

The versatile hydrazide functionality of this compound serves as a gateway to a diverse array of chemical entities. The following section outlines key derivatization strategies to generate a library of compounds for biological screening.

Strategy 1: Synthesis of N'-Substituted Benzohydrazones

The condensation of the hydrazide with various aldehydes and ketones is a straightforward and efficient method to introduce a wide range of substituents. The resulting hydrazones possess the azomethine group (–NH–N=CH–), which is a key pharmacophore in many biologically active molecules.[2]

Protocol 3: General Procedure for the Synthesis of N'-Aryl/Heteroaryl-methylene-3-bromo-5-nitrobenzohydrazides

  • Reaction Setup: Dissolve this compound (1.0 eq) in ethanol or methanol in a round-bottom flask.

  • Reagent Addition: Add the desired aldehyde or ketone (1.1 eq) to the solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction by TLC.

  • Isolation and Purification: Upon completion, cool the reaction mixture. The product often precipitates out of the solution. Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure hydrazone derivative.

Strategy 2: Cyclization to Heterocyclic Scaffolds

The hydrazide moiety can be utilized as a precursor for the synthesis of various five-membered heterocycles, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. These heterocyclic rings are prevalent in many approved drugs and are known to exhibit a broad range of biological activities.

The cyclodehydration of N-acylhydrazones or the direct reaction of hydrazides with carboxylic acids or their derivatives are common routes to 1,3,4-oxadiazoles.

Protocol 4: Synthesis of 2-(3-Bromo-5-nitrophenyl)-5-substituted-1,3,4-oxadiazoles

  • Reaction Setup: In a round-bottom flask, mix this compound (1.0 eq) with a substituted carboxylic acid (1.1 eq).

  • Dehydrating Agent: Add phosphorus oxychloride (POCl₃) (3-5 volumes) as both the reagent and solvent at 0°C.

  • Reaction: Stir the mixture at room temperature for 10 minutes and then heat at 80-90°C for 4-6 hours.[8]

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Isolation and Purification: Neutralize the solution with a saturated sodium bicarbonate solution. The precipitated solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

The reaction of hydrazides with nitriles or imidates can lead to the formation of 1,2,4-triazole derivatives.

Protocol 5: Synthesis of 3-(3-Bromo-5-nitrophenyl)-5-substituted-1H-1,2,4-triazoles

  • Reaction Setup: A mixture of this compound (1.0 eq) and a substituted nitrile (1.2 eq) is heated in a suitable high-boiling solvent like N,N-dimethylformamide (DMF).

  • Base Addition: A base such as potassium carbonate (K₂CO₃) (1.5 eq) is added to the mixture.

  • Reaction: The reaction is heated at 120-140°C for 8-12 hours.

  • Work-up and Purification: After cooling, the reaction mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography.

PART 3: Characterization of Synthesized Compounds

The structural elucidation of the synthesized compounds is a critical step to confirm their identity and purity. A combination of spectroscopic techniques is employed for this purpose.

Technique Expected Observations for this compound and its Derivatives
¹H NMR Aromatic protons in the 3-bromo-5-nitrophenyl ring will appear as distinct multiplets in the downfield region (typically δ 7.5-8.5 ppm). The N-H protons of the hydrazide and hydrazone will appear as singlets, often in the δ 9.0-12.0 ppm range, and may be exchangeable with D₂O. For hydrazone derivatives, a new singlet for the azomethine proton (-N=CH-) will be observed, typically in the δ 8.0-9.0 ppm range.[9]
¹³C NMR The carbon atoms of the aromatic ring will show signals in the δ 110-150 ppm range. The carbonyl carbon of the hydrazide will appear around δ 160-170 ppm. For hydrazone derivatives, the azomethine carbon will be observed around δ 140-160 ppm.[9]
FT-IR (cm⁻¹) Characteristic peaks for N-H stretching (around 3200-3400), C=O stretching of the amide (around 1650-1680), and N-O stretching of the nitro group (around 1520-1560 and 1340-1380) will be present. For hydrazones, a C=N stretching band will appear around 1600-1630.
Mass Spec. The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the compound should be observed, along with characteristic isotopic patterns for the bromine atom (M⁺ and M⁺+2 in approximately 1:1 ratio).

PART 4: Protocols for Biological Testing

The following protocols provide a framework for the initial in vitro screening of the synthesized library of this compound derivatives.

In Vitro Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

Protocol 6: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Seed cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HeLa - cervical, HepG2 - liver) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[13][14][15][16]

Protocol 7: Broth Microdilution Assay for MIC Determination

  • Preparation of Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

PART 5: Structure-Activity Relationship (SAR) and Mechanistic Rationale

The data generated from the biological screening of the synthesized library will enable the elucidation of preliminary Structure-Activity Relationships (SAR). Key structural features to consider include:

  • The nature of the substituent on the N'-position of the hydrazone: Aromatic, heteroaromatic, aliphatic, and the presence of electron-donating or electron-withdrawing groups can significantly impact activity.

  • The type of heterocyclic ring formed: Comparing the activity of oxadiazole, triazole, and other heterocyclic derivatives will provide insights into the optimal scaffold.

  • The influence of the bromo and nitro substituents: While these are kept constant in this initial library, their role in potency and potential mechanism of action should be considered in future optimization efforts. The nitro group can be reduced in hypoxic tumor environments or by microbial nitroreductases to form reactive species that can induce cellular damage.[6][7][17]

Conclusion

The this compound scaffold offers a promising starting point for the development of novel therapeutic agents. The synthetic and biological testing protocols outlined in these application notes provide a robust framework for researchers to explore the chemical space around this core structure and to identify lead compounds with potent and selective biological activity. The subsequent elucidation of SAR will guide further optimization efforts in the quest for new and effective drugs.

References

  • Synthesis of Novel of 2, 5-disubstituted 1, 3, 4- Oxadiazole Derivatives and Their in Vitro Anti-Inflammatory, Anti-Oxidant Evaluation, and Molecular Docking Study. (2020). PubMed. [Link]

  • Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. (n.d.). National Institutes of Health. [Link]

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (n.d.). PubMed Central. [Link]

  • Synthetic of 2,5-Disubstituted 1,3,4-oxadiazoles from aldehydes and acyl hydrazides. (n.d.). ResearchGate. [Link]

  • Investigating The Synthesis of 1,3,4-Oxadiazoles Via a Novel Two-Step-One-Pot Cyclodehydration Reaction. (2018). Digital Commons @ Otterbein. [Link]

  • Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal. [Link]

  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (n.d.). MDPI. [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (n.d.). MDPI. [Link]

  • FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. (n.d.). Der Pharma Chemica. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. [Link]

  • Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. (n.d.). PubMed Central. [Link]

  • Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. (2023). ACS Publications. [Link]

  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. (2022). PubMed Central. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. [Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (n.d.). SciELO. [Link]

  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. (n.d.). ResearchGate. [Link]

  • 1,3,4-Oxadiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2025). ResearchGate. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. (n.d.). The Royal Society of Chemistry. [Link]

  • Novel Approach for the Synthesis of 2, 5-disubstituted 1, 3, 4-thiadiazoles from Benzothiohydrazides and Ethylbenzimidate. (2025). ResearchGate. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. (n.d.). UTAR Institutional Repository. [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). National Center for Biotechnology Information. [Link]

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. (n.d.). PubMed Central. [Link]

  • Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. (2025). ResearchGate. [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. [Link]

  • Mechanism of toxicity of nitro compounds used in the chemotherapy of trichomoniasis. (n.d.). PubMed Central. [Link]

  • Benzohydrazides: As potential bio-active agents. (2018). The Pharma Innovation Journal. [Link]

  • A review exploring biological activities of hydrazones. (n.d.). PubMed Central. [Link]

  • Antimicrobial susceptibility testing by broth microdilution method: widely available modification. (2025). ResearchGate. [Link]

  • Antimicrobial Activity of Some Steroidal Hydrazones. (n.d.). MDPI. [Link]

  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. (2025). ResearchGate. [Link]

  • Nitro-Group-Containing Drugs. (n.d.). ACS Publications. [Link]

  • Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. (n.d.). Oxford Instruments. [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). International Journal of Pharmaceutical Research and Applications. [Link]

Visualizations

Derivatization_Workflow cluster_synthesis Core Synthesis cluster_derivatization Derivatization Strategies Start 3-Bromo-5-nitrobenzoic Acid Ester Methyl 3-bromo-5-nitrobenzoate Start->Ester Esterification (MeOH, H₂SO₄) Hydrazide This compound Ester->Hydrazide Hydrazinolysis (NH₂NH₂·H₂O) Hydrazone N'-Substituted Hydrazones Hydrazide->Hydrazone Condensation (Aldehydes/Ketones) Oxadiazole 1,3,4-Oxadiazoles Hydrazide->Oxadiazole Cyclization (Carboxylic Acids, POCl₃) Triazole 1,2,4-Triazoles Hydrazide->Triazole Cyclization (Nitriles, Base) Derivatives Library of Derivatives BioTesting Biological Testing Derivatives->BioTesting Screening Hydrazone->Derivatives Oxadiazole->Derivatives Triazole->Derivatives

Caption: Synthetic workflow for this compound and its derivatives.

Biological_Screening_Pathway cluster_anticancer Anticancer Evaluation cluster_antimicrobial Antimicrobial Evaluation Compound_Library Synthesized Compound Library Anticancer_Screening Anticancer Screening Compound_Library->Anticancer_Screening Antimicrobial_Screening Antimicrobial Screening Compound_Library->Antimicrobial_Screening MTT_Assay MTT Assay (A549, MCF-7, HeLa, HepG2) Anticancer_Screening->MTT_Assay Broth_Microdilution Broth Microdilution (S. aureus, E. coli, C. albicans) Antimicrobial_Screening->Broth_Microdilution IC50 IC₅₀ Determination MTT_Assay->IC50 SAR_Analysis SAR Analysis & Hit Identification IC50->SAR_Analysis MIC MIC Determination Broth_Microdilution->MIC MIC->SAR_Analysis

Caption: Biological screening pathway for the synthesized compound library.

Sources

Application Note: 3-Bromo-5-nitrobenzohydrazide as a Privileged Scaffold for Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 3-Bromo-5-nitrobenzohydrazide in Agricultural Research Content Type: Application Note & Technical Protocol Audience: Agrochemical Researchers, Medicinal Chemists, and Plant Pathologists

Executive Summary

This compound (3-BNBH) represents a high-value "privileged scaffold" in modern agricultural chemistry. Unlike generic reagents, its specific substitution pattern—combining a reactive hydrazide tail with an orthogonal halogen (bromo) and electronic modulator (nitro) on the aromatic core—makes it an ideal starting point for Fragment-Based Drug Discovery (FBDD).

This guide details the application of 3-BNBH in synthesizing novel antifungal agents (specifically 1,3,4-oxadiazoles and Schiff bases) and provides validated protocols for screening their efficacy against major phytopathogens like Rhizoctonia solani and Colletotrichum gloeosporioides.

Chemical Profile & Handling

The utility of 3-BNBH lies in its orthogonal reactivity . The hydrazide group allows for immediate library generation via condensation, while the bromine atom serves as a handle for late-stage diversification (e.g., Suzuki-Miyaura coupling) to optimize lipophilicity (LogP) for plant uptake.

Table 1: Physicochemical Properties
PropertyValueRelevance to Agriculture
Molecular Formula C₇H₆BrN₃O₃Core scaffold definition.
Molecular Weight ~260.05 g/mol Low MW allows addition of functional groups while staying within "Lipinski-like" rules for agrochemicals.
Solubility DMSO, DMF, Hot EthanolRequires polar aprotic solvents for stock solutions; precipitates in cold water.
LogP (Predicted) ~1.8 - 2.1Ideal range for systemic xylem transport in plants.
Stability Air stable; Light sensitiveStore in amber vials to prevent nitro-group photoreduction.

Application I: Synthetic Derivatization Strategies

The primary research use of 3-BNBH is the synthesis of 1,3,4-oxadiazoles , a pharmacophore found in commercial fungicides (e.g., Oxadixyl). The electron-withdrawing nitro group enhances the metabolic stability of the ring, while the bromine allows for "hit-to-lead" optimization.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the conversion of 3-BNBH into two distinct bioactive classes: Acylhydrazones (Schiff Bases) and 1,3,4-Oxadiazoles .

G Start This compound (Scaffold) SchiffBase Acylhydrazone (Schiff Base) Start->SchiffBase + R-CHO EtOH, Cat. H+ Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->SchiffBase Oxadiazole 1,3,4-Oxadiazole (Fungicidal Core) SchiffBase->Oxadiazole Oxidative Cyclization (I2/K2CO3 or POCl3) Suzuki Biaryl Derivative (Optimized Lead) Oxadiazole->Suzuki Suzuki Coupling (Pd cat, Ar-B(OH)2)

Caption: Divergent synthesis pathway converting the 3-BNBH scaffold into fungicidal libraries.

Experimental Protocol: Synthesis of Antifungal 1,3,4-Oxadiazoles

Objective: Synthesize a library of 2-(3-bromo-5-nitrophenyl)-5-aryl-1,3,4-oxadiazoles to test for inhibition of fungal ergosterol biosynthesis.

Reagents Required:
  • This compound (1.0 eq)

  • Substituted Benzaldehydes (1.0 eq) (e.g., 4-Cl, 2,4-diF for SAR study)

  • Iodine (I₂)[1]

  • Potassium Carbonate (K₂CO₃)

  • DMSO (Solvent)

  • Sodium Thiosulfate (Quenching agent)

Step-by-Step Methodology:
  • Schiff Base Formation (Intermediate):

    • Dissolve 3-BNBH (1 mmol) and the chosen benzaldehyde (1 mmol) in Ethanol (10 mL).

    • Add 2-3 drops of Glacial Acetic Acid.

    • Reflux for 3–4 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

    • Cool to room temperature.[2] Filter the precipitate (Acylhydrazone) and recrystallize from ethanol.

  • Oxidative Cyclization (The "One-Pot" Method):

    • Note: This method avoids harsh POCl₃ conditions, preserving the nitro group.

    • Dissolve the Acylhydrazone (1 mmol) in DMSO (5 mL).

    • Add K₂CO₃ (3 mmol) and Iodine (1.2 mmol).

    • Stir at 80°C for 2–4 hours.

    • Workup: Pour the reaction mixture into crushed ice containing 5% Sodium Thiosulfate (to neutralize excess iodine).

    • Filter the resulting solid, wash with water, and dry.

  • Validation:

    • Confirm structure via ¹H-NMR.[1][3][4] Look for the disappearance of the hydrazide -NH-NH- protons (δ 10-12 ppm) and the appearance of the oxadiazole ring stability.

Application II: Biological Screening (Phytopathogens)

Benzohydrazide derivatives often exhibit broad-spectrum activity.[5] The following protocol uses the Poisoned Food Technique , the industry standard for assessing mycelial growth inhibition.

Target Pathogens:
  • Rhizoctonia solani (Rice Sheath Blight) - High sensitivity to hydrazides reported.[6]

  • Colletotrichum gloeosporioides (Anthracnose)

  • Fusarium oxysporum (Wilt)[7]

Protocol: In Vitro Mycelial Growth Inhibition[7][8]
  • Media Preparation:

    • Prepare Potato Dextrose Agar (PDA). Autoclave at 121°C for 20 min.

    • Allow media to cool to ~50°C (molten but not scorching).

  • Compound Treatment:

    • Dissolve synthesized derivatives in DMSO to create a 10,000 ppm stock.

    • Add stock to molten PDA to achieve final concentrations of 10, 25, 50, and 100 µg/mL.

    • Control: PDA + equivalent volume of DMSO (solvent control).

    • Pour into sterile Petri dishes (90 mm).

  • Inoculation:

    • Use a sterile cork borer (5 mm) to cut mycelial plugs from the edge of an actively growing fungal colony (5-day old culture).

    • Place one plug, mycelium-side down, in the center of each treated plate.

  • Incubation & Measurement:

    • Incubate at 25±1°C in the dark.

    • Measure colony diameter (mm) daily until the control plate is fully covered (usually 3–5 days).

  • Data Analysis:

    • Calculate Percent Inhibition (

      
      ):
      
      
      
      
      Where
      
      
      = diameter of control,
      
      
      = diameter of treatment.
    • Determine

      
       using Probit analysis.
      

References

  • Benzohydrazide Scaffolds in Agriculture

    • Title: Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides.[6]

    • Source: Journal of Agricultural and Food Chemistry (2025).[6]

    • Context: Validates the benzohydrazide core as a potent fungicide against Colletotrichum.[6]

    • (Search: Benzohydrazide fungicides)

  • Synthetic Methodology (Oxadiazoles)

    • Title: Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities.[8]

    • Source: Journal of Chemical Reviews (2022).[8]

    • Context: Provides the basis for the iodine-mediated cycliz
  • Target Pathogen Sensitivity

    • Title: Design, Synthesis, and Agricultural Antifungal Evaluation of Novel Benzohydrazide Deriv
    • Source: ACS Agricultural Science & Technology (2025).
    • Context: Confirms Rhizoctonia solani as a primary target for this chemical class.
  • Chemical Properties

    • Title: this compound (Compound Summary).
    • Source: PubChem (N
    • Context: Physicochemical data and safety classification.[2][9][10][11]

    • [11]

Sources

Application Notes & Protocols: A Comprehensive Guide to Enzyme Inhibition Studies with 3-Bromo-5-nitrobenzohydrazide Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating Benzohydrazide Analogues in Enzyme Inhibition

In the landscape of modern drug discovery, the strategic identification and characterization of novel enzyme inhibitors remain a cornerstone of therapeutic innovation.[1] Enzymes, as the primary catalysts of biological processes, present a rich field of targets for intervention in a multitude of disease states.[2] The hydrazide and hydrazone chemical motifs have a well-documented history as potent modulators of enzyme activity, forming the core of several clinically significant drugs.[3][4] These structures are particularly notable for their ability to engage with enzyme active sites through various mechanisms, including the formation of covalent adducts, which can lead to irreversible inhibition.[5]

This guide focuses on a specific, yet broadly applicable, class of compounds: 3-Bromo-5-nitrobenzohydrazide analogues . While literature on this precise scaffold is emerging, the constituent parts—a substituted benzene ring, a nitro group, and a hydrazide moiety—suggest a strong potential for interaction with a range of enzymatic targets. The electron-withdrawing nature of the bromo and nitro groups can influence the reactivity of the hydrazide functional group, making this class of molecules a compelling subject for screening and mechanistic studies.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It is designed to provide not just a set of protocols, but a foundational understanding of the principles and practices required to rigorously evaluate the enzyme inhibition potential of novel this compound analogues. We will proceed from the initial synthesis of these compounds to detailed kinetic analyses aimed at elucidating their mechanism of action.

Part 1: Synthesis and Characterization of Analogues

The journey of evaluating a novel inhibitor begins with its synthesis. The this compound scaffold offers a versatile platform for creating a library of analogues. The primary point of diversification is typically the terminal nitrogen of the hydrazide group, which can be reacted with various aldehydes or ketones to form hydrazones, or other electrophiles.

A plausible synthetic route commences with the commercially available 3-Bromo-5-nitrobenzoic acid.[6][7] The general scheme involves an initial esterification, followed by hydrazinolysis to yield the core this compound.

General Synthetic Protocol: From Carboxylic Acid to Hydrazide
  • Esterification of 3-Bromo-5-nitrobenzoic Acid:

    • Dissolve 3-Bromo-5-nitrobenzoic acid in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

    • Extract the methyl ester product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Hydrazinolysis to form this compound:

    • Dissolve the synthesized methyl ester in ethanol.

    • Add hydrazine hydrate in a slight molar excess.

    • Reflux the mixture for 8-12 hours. The product will often precipitate out of the solution upon cooling.

    • Collect the solid product by filtration, wash with cold ethanol, and dry to yield the this compound core.

  • Synthesis of Analogues (e.g., Hydrazones):

    • Dissolve the this compound in a suitable solvent like ethanol or methanol.

    • Add a slight molar excess of the desired aldehyde or ketone.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

    • The resulting hydrazone analogue can then be isolated by filtration or extraction.

Characterization:

All synthesized compounds must be rigorously characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Part 2: Potential Enzyme Targets and Mechanistic Insights

The hydrazide functional group is a known "warhead" for the inhibition of several classes of enzymes.[8] The initial phase of investigation should involve screening the synthesized analogues against a panel of enzymes known to be susceptible to this class of inhibitors.

  • Monoamine Oxidases (MAO-A and MAO-B): These flavoenzymes are classic targets for hydrazine-based drugs.[5] Inhibition is often irreversible, proceeding through the formation of a covalent bond with the FAD cofactor.[8]

  • Cholinesterases (AChE and BChE): Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.[9][10]

  • Urease: Certain benzohydrazide derivatives have demonstrated potent inhibitory activity against urease, an enzyme implicated in infections by Helicobacter pylori.[11]

  • Lysyl Oxidase (LOX): This enzyme is involved in collagen and elastin cross-linking, and its inhibition is of interest in fibrotic diseases and cancer. Hydrazides are being explored as selective LOX inhibitors.[12]

  • Other Potential Targets: The broad reactivity of the hydrazide moiety suggests potential activity against other enzymes, including various dehydrogenases and proteases.[13][14]

The following workflow provides a systematic approach to screening and characterizing your novel compounds.

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Mechanism of Action (MoA) Studies synthesis Synthesis of Analogues purification Purification (HPLC) synthesis->purification characterization Structural Verification (NMR, MS) purification->characterization primary_assay Single-Concentration Enzyme Assay characterization->primary_assay Pure Compounds ic50_determination IC50 Determination (Dose-Response) primary_assay->ic50_determination kinetic_studies Enzyme Kinetic Assays (Vary [S] and [I]) ic50_determination->kinetic_studies Potent Hits data_analysis Data Analysis (Lineweaver-Burk Plot) kinetic_studies->data_analysis moa_elucidation Determine Inhibition Type (Competitive, Non-competitive, etc.) data_analysis->moa_elucidation

Caption: A generalized workflow for the evaluation of novel enzyme inhibitors.

Part 3: Detailed Experimental Protocols

The following protocols are designed to be adaptable to a variety of enzyme systems. It is crucial to first optimize the baseline enzyme assay (e.g., buffer pH, temperature, and substrate concentration) before proceeding with inhibition studies.[15]

Protocol 1: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. This protocol outlines a standard procedure for its determination.

Materials:

  • Target Enzyme

  • Substrate for the enzyme

  • Assay Buffer (optimized for the specific enzyme)

  • This compound analogues (dissolved in DMSO to create stock solutions)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a 2X enzyme solution in assay buffer.

    • Prepare a 2X substrate solution in assay buffer. The concentration should be at or near the Michaelis constant (Km) for competitive inhibitor screening.[15]

    • Prepare serial dilutions of your inhibitor analogues in assay buffer containing a constant percentage of DMSO. A typical starting range is from 100 µM down to 1 nM. It is recommended to use at least 8 concentrations.[16]

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 50 µL of the various inhibitor dilutions.

    • Positive Control (100% activity): Add 50 µL of assay buffer with the same final DMSO concentration as the test wells.

    • Negative Control (0% activity): Add 100 µL of assay buffer (no enzyme).

  • Enzyme Addition and Pre-incubation:

    • Add 50 µL of the 2X enzyme solution to the test wells and the positive control wells.

    • Mix gently and pre-incubate the plate for a recommended time (e.g., 15 minutes) at the optimal temperature. This allows the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add 100 µL of the 2X substrate solution to all wells to start the reaction. The final volume in each well will be 200 µL.

  • Data Collection:

    • Immediately place the plate in a microplate reader.

    • Measure the rate of the reaction by monitoring the change in absorbance or fluorescence over time (kinetic mode). The initial velocity (V₀) is the most critical parameter.[17]

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

    • Plot the % inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Mechanism of Action (MoA) Studies

Once potent inhibitors have been identified, the next step is to understand how they inhibit the enzyme. This is achieved by measuring the enzyme's reaction rate at various substrate and inhibitor concentrations.[16]

Procedure:

  • Experimental Design: This experiment is set up as a matrix. You will test multiple fixed concentrations of your inhibitor against a range of substrate concentrations.

    • Choose at least 4-5 inhibitor concentrations, including zero (no inhibitor). A good range would be 0.5x, 1x, 2x, and 5x the IC50 value.

    • For each inhibitor concentration, use at least 5-8 substrate concentrations, spanning from below the Km to well above it (e.g., 0.5x Km to 10x Km).[16]

  • Assay Execution:

    • Follow the same general procedure as the IC50 assay, but instead of a single substrate concentration, you will have a different substrate concentration for each column (or row) of your matrix.

  • Data Analysis and Interpretation:

    • For each inhibitor concentration, plot the initial reaction velocity (V₀) against the substrate concentration ([S]). This will generate a series of Michaelis-Menten curves.

    • To more clearly distinguish the mechanism, transform the data into a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]).[17]

    • The pattern of the lines on the Lineweaver-Burk plot reveals the mechanism of inhibition.

Part 4: Data Visualization and Interpretation

The analysis of kinetic data is fundamental to understanding inhibitor behavior. The Lineweaver-Burk plot is a classic tool for this purpose.[17][18]

Interpreting Lineweaver-Burk Plots

The plot of 1/V₀ versus 1/[S] yields a straight line with the following characteristics:

  • Y-intercept: 1/Vmax

  • X-intercept: -1/Km

The way these parameters change in the presence of an inhibitor indicates the mechanism of action.

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition y_intercept_c 1/Vmax (Unchanged) x_intercept_c_inhib y_intercept_c->x_intercept_c_inhib  + Inhibitor x_intercept_c_no_inhib y_intercept_c->x_intercept_c_no_inhib No Inhibitor y_intercept_nc_inhib x_intercept_nc -1/Km (Unchanged) y_intercept_nc_inhib->x_intercept_nc  + Inhibitor y_intercept_nc_no_inhib y_intercept_nc_no_inhib->x_intercept_nc No Inhibitor y_intercept_uc_inhib x_intercept_uc_inhib y_intercept_uc_inhib->x_intercept_uc_inhib  + Inhibitor y_intercept_uc_no_inhib x_intercept_uc_no_inhib y_intercept_uc_no_inhib->x_intercept_uc_no_inhib No Inhibitor

Caption: Characteristic patterns of reversible inhibition on a Lineweaver-Burk plot.

  • Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site. This increases the apparent Km, but Vmax remains unchanged. On the plot, the lines intersect at the y-axis.[18]

  • Non-competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at an allosteric site.[19] This reduces the apparent Vmax, but Km remains unchanged. On the plot, the lines intersect at the x-axis.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.[19] This reduces both the apparent Vmax and Km. On the plot, the lines are parallel.

Data Summary Table

Systematically tabulating your results is crucial for structure-activity relationship (SAR) analysis.

Analogue IDR-Group ModificationTarget EnzymeIC50 (µM)Inhibition TypeKi (µM)
BNH-01 -H (Parent Cmpd)MAO-A15.2Competitive7.8
BNH-02 -CH₃MAO-A8.5Competitive4.1
BNH-03 -ClMAO-A2.1Mixed1.3
BNH-04 -OCH₃MAO-A25.8Competitive13.5

Note: Data presented is hypothetical and for illustrative purposes only.

Conclusion

The systematic investigation of this compound analogues offers a promising avenue for the discovery of novel enzyme inhibitors. This guide provides a robust framework for this endeavor, from the chemical synthesis of a focused library of compounds to their detailed biochemical and kinetic characterization. By adhering to these rigorous protocols and principles of scientific integrity, researchers can confidently assess the therapeutic potential of this chemical scaffold. The key to success lies not only in the precise execution of these experiments but also in the thoughtful interpretation of the resulting data to build a comprehensive understanding of the structure-activity relationships that govern their inhibitory power.

References

  • Krajczyk, J., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed, 33(4), 1019-1030. Retrieved from [Link]

  • Datani, R. H., et al. (2012). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library, 4(1), 268-278. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development. Retrieved from [Link]

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(8), 1993. Retrieved from [Link]

  • Karaduman, A. B., et al. (2019). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules, 24(21), 3989. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Basics of Enzymatic Assays for HTS. Retrieved from [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. Retrieved from [Link]

  • Shaygan, H., et al. (2020). 2-Nitrobenzohydrazide as a potent urease inhibitor: Synthesis, characterization and single crystal X-ray diffraction analysis. ResearchGate. Retrieved from [Link]

  • Shepard, L. W., et al. (2018). Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. Bioorganic & Medicinal Chemistry Letters, 28(17), 2859-2863. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Chemical Synthesis Insights: Leveraging 3-Bromo-5-nitrobenzoic Acid. Retrieved from [Link]

  • Hahm, H. S., et al. (2020). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. Journal of the American Chemical Society, 142(5), 2557-2566. Retrieved from [Link]

  • Stone, M. J., et al. (2012). Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. Journal of Amino Acids, 2012, 803502. Retrieved from [Link]

  • ResearchGate. (n.d.). Different mechanisms of action of quinoline hydrazide/hydrazone derivatives via inhibition of different enzymes. Retrieved from [Link]

  • Journal of Cellular and Molecular Pharmacology. (2023). Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. Retrieved from [Link]

  • YouTube. (2021). Enzyme Kinetics Data Analysis. Retrieved from [Link]

  • Ainfo. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Retrieved from [Link]

  • Ninja Nerd. (2017). Biochemistry | Enzyme Inhibition. Retrieved from [Link]

  • Khan, I., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 7(1), 1218-1227. Retrieved from [Link]

  • Hahm, H. S., et al. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. bioRxiv. Retrieved from [Link]

  • Fiveable. (n.d.). Enzyme kinetics and inhibition studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • Chen, Z., et al. (2014). Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities. Bioorganic & Medicinal Chemistry, 22(8), 2469-2475. Retrieved from [Link]

  • Negi, A., et al. (2012). Biological Activities of Hydrazone Derivatives in the New Millennium. International Journal of Pharmacy and Chemistry, 2(4), 100-109. Retrieved from [Link]

  • JoVE. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. Retrieved from [Link]

  • Gümüş, M. K., et al. (2021). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega, 6(45), 30348-30363. Retrieved from [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

Sources

Application Note: Fluorescent Labeling & Profiling with 3-Bromo-5-nitrobenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the specific use of 3-Bromo-5-nitrobenzohydrazide as a versatile scaffold for profiling carbonyl-containing analytes (aldehydes and ketones).[1] While the core molecule itself is a non-fluorescent precursor (due to the nitro quencher), its derivatives (hydrazones and reduced amino-analogs) serve as powerful probes for High-Performance Liquid Chromatography (HPLC) and fluorescence microscopy.[1]

Introduction & Principle

The "Turn-On" Logic

This compound (BNBH ) is a bifunctional derivatization reagent designed for the high-sensitivity detection of carbonyl compounds.[1] Its utility lies in its modular structure:

  • Hydrazide Moiety (-CONHNH₂): Reacts selectively with aldehydes and ketones under mild acidic conditions to form stable hydrazones .[1]

  • Nitro Group (-NO₂): Acts as an intrinsic fluorescence quencher and a strong UV chromophore (approx. 270–300 nm).[1] It serves as a "latent" switch; upon chemical reduction to an amine (-NH₂), the molecule undergoes an electronic push-pull rearrangement, activating strong fluorescence (typically blue/green emission).[1]

  • Bromo Group (-Br): A synthetic handle allowing for heavy-atom phosphorescence modulation or post-labeling coupling (e.g., Suzuki-Miyaura) to attach secondary tags without disrupting the hydrazone bond.[1]

Mechanism of Action

The labeling process follows a two-stage "Ligation-Activation" workflow:

  • Stage 1 (Derivatization): BNBH condenses with the analyte carbonyl to form a stable, UV-active hydrazone.[1]

  • Stage 2 (Fluorescence Activation - Optional): The nitro group is reduced to an amino group, converting the "dark" hydrazone into a highly fluorescent 3-bromo-5-aminobenzohydrazone derivative.[1]

ReactionPathway Reagent This compound (Non-Fluorescent Reagent) Intermediate Nitro-Hydrazone Derivative (UV-Active / Quenched) Reagent->Intermediate + Analyte (H+, Heat) Analyte Target Carbonyl (Aldehyde/Ketone) Analyte->Intermediate Product 3-Bromo-5-amino-derivative (Highly Fluorescent) Intermediate->Product Reduction (Zn/HCl or Na2S2O4)

Figure 1: Reaction pathway transforming the non-fluorescent precursor into a fluorescent reporter.

Materials & Reagent Preparation

Reagent Specifications
ComponentDetails
Chemical Name This compound
CAS Number 374671-07-5
Molecular Weight 260.05 g/mol
Solubility Soluble in DMSO, DMF, Methanol (warm)
Storage 2–8°C, desiccated, protected from light
Preparation of Labeling Solutions

Stock Solution A (Derivatization Reagent):

  • Weigh 26 mg of this compound.

  • Dissolve in 10 mL of HPLC-grade Methanol (or DMSO for hydrophobic analytes).

  • Add 100 µL of Glacial Acetic Acid (catalyst).[1]

  • Stability: Stable for 1 week at 4°C.

Stock Solution B (Reducing Agent - for Fluorescence Activation):

  • Prepare a 1 M solution of Sodium Dithionite (Na₂S₂O₄) in 0.1 M Phosphate Buffer (pH 7.0).

  • Note: Must be prepared fresh immediately before use due to rapid oxidation.[1]

Experimental Protocol

Protocol A: Standard HPLC-UV Derivatization

Use this protocol for quantifying total carbonyls using UV detection (280 nm).[1]

  • Sample Prep: Mix 100 µL of biological sample (e.g., plasma, protein lysate) with 400 µL of Methanol to precipitate proteins (if analyzing small molecules).[1] Centrifuge at 12,000 x g for 5 mins. Collect supernatant.

  • Reaction: Transfer 200 µL of supernatant to a reaction vial.

  • Labeling: Add 200 µL of Stock Solution A .

  • Incubation: Seal vial and heat at 60°C for 45 minutes . (For heat-sensitive steroids, incubate at 37°C for 2 hours).[1]

  • Termination: Cool to room temperature.

  • Analysis: Inject 10–20 µL directly into the HPLC.

Protocol B: "Turn-On" Fluorescent Labeling

Use this protocol for high-sensitivity detection (femtomole range).[1]

  • Derivatization: Follow Steps 1–4 from Protocol A.

  • Activation (Reduction): Add 50 µL of Stock Solution B (fresh Dithionite) to the reaction mixture.

  • Reaction: Incubate at room temperature for 10 minutes. The solution color may shift from pale yellow to colorless or slight blue.[1]

  • Extraction (Optional): If the reducing agent interferes with chromatography, perform a liquid-liquid extraction using Ethyl Acetate. Evaporate and reconstitute in Mobile Phase.[1][2]

  • Analysis: Inject into HPLC with Fluorescence Detection (FLD).

HPLC Conditions (Generic Gradient)
ParameterSetting
Column C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection (UV) 280 nm (Nitro-derivative)
Detection (FLD) Ex: 350 nm / Em: 450 nm (Amino-derivative)

Analytical Workflow Diagram

Workflow Sample Biological Sample (Plasma/Tissue) PreTreat Protein Precipitation (MeOH/ACN) Sample->PreTreat Deriv Derivatization (BNBH + Acid, 60°C) PreTreat->Deriv Branch Detection Mode? Deriv->Branch UV_Path Direct HPLC-UV (Nitro-Hydrazone) Branch->UV_Path High Conc. (µM range) Fluoro_Path Reduction Step (Na2S2O4 or Zn/HCl) Branch->Fluoro_Path Low Conc. (nM range) FLD_Detect HPLC-FLD Analysis (Amino-Hydrazone) Fluoro_Path->FLD_Detect

Figure 2: Decision matrix for selecting between UV and Fluorescence detection modes based on sensitivity needs.

Data Interpretation & Troubleshooting

Spectral Characteristics[1][2][3][4]
  • Nitro-Hydrazone (Unreduced):

    • Absorbance Max: ~270–310 nm.[1]

    • Fluorescence: Negligible (Quantum Yield < 0.01).[1]

  • Amino-Hydrazone (Reduced):

    • Absorbance Max: ~340–360 nm.[1]

    • Emission Max: ~440–460 nm (Blue/Green).[1]

    • Note: The Bromo substituent induces a heavy-atom effect which may slightly quench fluorescence compared to non-brominated analogs, but it significantly sharpens the Stokes shift, reducing self-quenching.[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Labeling Efficiency Excess water in reactionEnsure organic solvent (MeOH/DMSO) is >50% during incubation.[1]
Peak Tailing Unreacted hydrazine interactionAdd a "scavenger" (e.g., acetone) post-reaction to cap excess reagent.[1]
No Fluorescence Incomplete reductionCheck freshness of Dithionite. Ensure pH is neutral/slightly alkaline for reduction.[1]
Precipitation Reagent insolubilityUse DMSO instead of Methanol for the stock solution.

Advanced Applications: The "Bromo" Handle

The 3-Bromo position is not merely structural; it is a functional handle for creating "Next-Generation" derivatives.[1][3]

  • Suzuki-Miyaura Coupling: The Bromo group allows the labeled hydrazone to be reacted with boronic acid derivatives of fluorophores (e.g., Fluorescein-boronic acid) after the initial labeling.[1] This creates a "Double-Label" for dual-modal imaging (MS + Fluorescence).[1]

  • Isotopic Labeling: The distinct isotopic pattern of Bromine (⁷⁹Br/⁸¹Br approx 1:1 ratio) acts as a unique mass spectrometric signature, allowing easy identification of labeled metabolites in complex LC-MS spectra.[1]

References

  • PubChem. (2023).[1][4] this compound Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Yamaguchi, T., et al. (2014).[1] "Turn-ON fluorescent affinity labeling using a small bifunctional O-nitrobenzoxadiazole unit." Chemical Science, 5, 1021-1029.[1] (Demonstrates the principle of nitro-quenching and activation in hydrazine probes). Available at: [Link]

  • Al-Mulla, A., et al. (2020).[1] "Synthesis, characterization, and fluorescence properties of novel hydrazone derivatives." Journal of Molecular Structure. (Provides spectral data for benzohydrazide-hydrazone systems).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-5-nitrobenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Bromo-5-nitrobenzohydrazide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of your synthesis. Our approach is rooted in practical, field-tested experience to address the specific challenges you may encounter.

Introduction

This compound is a key building block in medicinal chemistry and materials science. Its synthesis, while straightforward in principle, often presents challenges that can lead to diminished yields and impure products. This guide provides a comprehensive resource to navigate these complexities, ensuring a successful and efficient synthesis. The primary synthetic route involves a two-step process: the esterification of 3-bromo-5-nitrobenzoic acid to its methyl ester, followed by hydrazinolysis to yield the final product.

Overall Synthesis Workflow

The synthesis of this compound is typically achieved through a two-step process starting from 3-bromo-5-nitrobenzoic acid. The first step is an acid-catalyzed esterification to produce methyl 3-bromo-5-nitrobenzoate, which is then subjected to hydrazinolysis to yield the desired this compound.

SynthesisWorkflow A 3-Bromo-5-nitrobenzoic Acid B Methyl 3-bromo-5-nitrobenzoate A->B Esterification (Methanol, H₂SO₄) C This compound B->C Hydrazinolysis (Hydrazine Hydrate, Ethanol)

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Esterification Step 1. Incomplete reaction: Insufficient reaction time or catalyst. 2. Water contamination: Presence of water in the reaction mixture can shift the equilibrium back towards the starting materials. 3. Suboptimal temperature: Reaction temperature is too low.1. Increase reaction time and/or catalyst amount: Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Use anhydrous reagents and solvents: Ensure methanol and sulfuric acid are of high purity and low water content. Dry the 3-bromo-5-nitrobenzoic acid thoroughly before use. 3. Optimize temperature: Reflux the reaction mixture to ensure a sufficient reaction rate.
Low Yield in Hydrazinolysis Step 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Degradation of product: Prolonged heating can lead to decomposition. 3. Loss during workup: The product may have some solubility in the filtrate.1. Optimize reaction conditions: Increase the reflux time and monitor by TLC. A slight excess of hydrazine hydrate can also be beneficial. 2. Control reaction time: Avoid unnecessarily long heating periods once the reaction is complete as indicated by TLC. 3. Minimize losses: Cool the reaction mixture thoroughly in an ice bath before filtration to maximize precipitation. Wash the collected solid with a minimal amount of cold solvent.
Product is an oil or fails to crystallize 1. Presence of impurities: Unreacted starting materials or byproducts can inhibit crystallization. 2. Incorrect solvent for recrystallization: The chosen solvent may not be suitable for inducing crystallization.1. Purify the crude product: If the initial product is oily, attempt to purify it via column chromatography before recrystallization. 2. Select an appropriate recrystallization solvent: A common and effective solvent for recrystallizing benzohydrazide derivatives is ethanol or a mixture of ethanol and water.
Presence of Impurities in the Final Product 1. Unreacted methyl 3-bromo-5-nitrobenzoate: Incomplete hydrazinolysis. 2. Side-products from hydrazine: Hydrazine can potentially react with the nitro group under certain conditions, although this is less common.1. Ensure complete reaction: Monitor the hydrazinolysis reaction by TLC until the starting ester spot disappears. 2. Purify by recrystallization: Recrystallization from a suitable solvent like ethanol is generally effective in removing most impurities.

Frequently Asked Questions (FAQs)

Q1: What is the role of sulfuric acid in the esterification step?

A1: Sulfuric acid acts as a catalyst in the Fischer esterification reaction. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol (methanol in this case).

Q2: Why is it important to use anhydrous conditions for the esterification reaction?

A2: Esterification is a reversible reaction. The presence of water will shift the equilibrium to the left (towards the reactants), thereby reducing the yield of the desired ester.

Q3: Can I use a different alcohol for the esterification?

A3: Yes, other simple alcohols like ethanol can be used, which would result in the corresponding ethyl ester. However, methanol is often preferred due to its lower boiling point, which can simplify its removal after the reaction.

Q4: What is the mechanism of the hydrazinolysis reaction?

A4: Hydrazinolysis of an ester is a nucleophilic acyl substitution reaction. The lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the alcohol (methanol) as a leaving group to form the benzohydrazide.

Q5: How does the nitro group affect the hydrazinolysis reaction?

A5: The nitro group is a strong electron-withdrawing group. This property increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by hydrazine. This can potentially lead to a faster reaction rate compared to unsubstituted or electron-donating group-substituted benzoates.

Q6: What are the best practices for handling hydrazine hydrate?

A6: Hydrazine hydrate is corrosive and toxic. It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q7: How can I monitor the progress of the reactions?

A7: Thin Layer Chromatography (TLC) is an effective method for monitoring the progress of both the esterification and hydrazinolysis steps. By spotting the reaction mixture alongside the starting material(s), you can visually track the disappearance of the reactants and the appearance of the product. A suitable mobile phase for this compound could be a mixture of ethyl acetate and hexanes.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 3-bromo-5-nitrobenzoate

This protocol outlines the Fischer esterification of 3-bromo-5-nitrobenzoic acid.

Materials:

  • 3-bromo-5-nitrobenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask, add 3-bromo-5-nitrobenzoic acid (1.0 eq).

  • Add anhydrous methanol (10-15 mL per gram of carboxylic acid).

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise while cooling the flask in an ice bath.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-bromo-5-nitrobenzoate.

  • The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes if necessary.

Step 2: Synthesis of this compound

This protocol describes the hydrazinolysis of methyl 3-bromo-5-nitrobenzoate.

Materials:

  • Methyl 3-bromo-5-nitrobenzoate

  • Hydrazine hydrate (64-85% solution in water)

  • Ethanol (95% or absolute)

  • Cold deionized water

Procedure:

  • In a round-bottom flask, dissolve methyl 3-bromo-5-nitrobenzoate (1.0 eq) in ethanol (10-15 mL per gram of ester).

  • Add hydrazine hydrate (1.5-2.0 eq) dropwise to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC until the starting ester is consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker of cold deionized water with stirring.

  • A precipitate of this compound will form.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold water.

  • Dry the product in a vacuum oven to obtain the final this compound.

  • The purity of the product can be further enhanced by recrystallization from ethanol.

Visualization of Key Processes

Troubleshooting Logic for Low Yield

Troubleshooting Start Low Yield of this compound CheckEsterification Was the esterification yield low? Start->CheckEsterification CheckHydrazinolysis Was the hydrazinolysis yield low? Start->CheckHydrazinolysis IncompleteEster Incomplete Esterification? CheckEsterification->IncompleteEster WaterContamination Water Contamination? CheckEsterification->WaterContamination IncompleteHydrazinolysis Incomplete Hydrazinolysis? CheckHydrazinolysis->IncompleteHydrazinolysis ProductLoss Product Loss During Workup? CheckHydrazinolysis->ProductLoss SolutionEsterTime Increase reflux time/catalyst IncompleteEster->SolutionEsterTime Yes SolutionAnhydrous Use anhydrous reagents WaterContamination->SolutionAnhydrous Yes SolutionHydrazTime Increase reflux time/hydrazine IncompleteHydrazinolysis->SolutionHydrazTime Yes SolutionWorkup Optimize workup (e.g., cool thoroughly) ProductLoss->SolutionWorkup Yes

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

  • Albadi, J., Alihosseinzadeh, A., & Razeghi, A. (2014).
  • Google Patents. (n.d.). Process for the preparation of 5-bromophthalide.
  • Bavin, P. M. G. (1961). Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine. Canadian Journal of Chemistry, 39(10), 2035-2038.
  • Byju's. (n.d.). Esterification. Retrieved from [Link]

  • Zhu, H. Y. (2011). Synthesis, Crystal Structures and Antimicrobial Activities of 3-bromo-N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)benzohydrazide Monohydrate and 3-Bromo-N'-(4-hydroxy-3-methoxybenzylidene)benzohydraz

Technical Support Center: Purification of 3-Bromo-5-nitrobenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

3-Bromo-5-nitrobenzohydrazide is a critical pharmacophore used primarily as an intermediate in the synthesis of heterocyclic bioactive agents (e.g., 1,3,4-oxadiazoles, thiadiazoles) and Schiff bases.[1] Its synthesis typically involves the nucleophilic substitution of an ester (Methyl/Ethyl 3-bromo-5-nitrobenzoate) with hydrazine hydrate.[1]

While the synthesis is chemically straightforward, obtaining a pharmaceutical-grade product (>98% purity) presents unique challenges due to the competing formation of the diacylhydrazine dimer and the persistent retention of toxic hydrazine residues.

Physicochemical Profile
PropertySpecification / Characteristic
Appearance White to pale yellow crystalline solid
Melting Point 150–160 °C (Decomposes at higher temps)
Solubility (Good) DMSO, DMF, Hot Ethanol, Hot Methanol
Solubility (Poor) Water, Cold Ethanol, Diethyl Ether, Hexane
Key Impurities N,N'-bis(3-bromo-5-nitrobenzoyl)hydrazine (Dimer), Hydrazine, 3-Bromo-5-nitrobenzoic acid

Troubleshooting Guide (Q&A)

This section addresses the most frequent technical inquiries received by our support team regarding this compound.

Category 1: Impurity Management

Q1: My crude product has a melting point significantly higher than expected (>250°C) and is insoluble in hot ethanol. What is this impurity? A: You have likely formed the diacylhydrazine dimer (N,N'-bis(3-bromo-5-nitrobenzoyl)hydrazine).[1]

  • Cause: This occurs when the ratio of hydrazine to ester is too low. As the mono-hydrazide forms, it competes with the hydrazine nucleophile for the remaining ester.

  • Solution: Ensure you use a significant molar excess of hydrazine hydrate (at least 2.5 to 3.0 equivalents ) relative to the starting ester.

  • Remediation: The dimer is highly insoluble. You can purify your desired product by extracting the crude solid with hot ethanol and filtering off the insoluble dimer.

Q2: The product has a persistent pink or reddish hue. How do I remove this color? A: The pink coloration typically indicates the oxidation of residual hydrazine or trace phenolic impurities (if starting materials were impure).

  • Mechanism: Hydrazine is susceptible to air oxidation, forming colored azo/azoxy species.[1]

  • Protocol:

    • Dissolve the crude product in hot ethanol.[2]

    • Add activated charcoal (5% w/w) and reflux for 15 minutes.

    • Filter through a Celite pad while hot.

    • Allow the filtrate to crystallize slowly.[2]

Category 2: Purification & Solubility

Q3: I am struggling to remove residual hydrazine to meet pharma limits (<1 ppm). Water washing isn't working. A: Hydrazine can become trapped within the crystal lattice (occlusion).[1] Simple surface washing is insufficient.

  • Recommended Workflow:

    • Repulping: Suspend the solid in cold water and stir vigorously for 1 hour (do not just rinse on the filter).

    • pH Adjustment: A final wash with slightly acidic water (dilute acetic acid, pH ~5) can help protonate residual hydrazine, making it more water-soluble, though care must be taken not to hydrolyze the hydrazide.[1]

    • Drying: Dry under high vacuum at 60°C for at least 12 hours.

Q4: The product "oils out" during recrystallization instead of forming crystals. A: This is common when the solvent polarity is not optimized or cooling is too rapid.

  • Adjustment: Use a solvent pair .[3] Dissolve the compound in the minimum amount of hot Ethanol (or Methanol). Once dissolved, add warm Water dropwise until a faint turbidity persists. Re-heat to clear the solution, then let it cool to room temperature very slowly (wrap the flask in foil/towel) before moving to an ice bath.

Technical Visualizations

Figure 1: Synthesis & Impurity Pathways

This diagram illustrates the competitive reaction pathways that lead to either the desired hydrazide or the unwanted dimer.

SynthesisPathways Ester Methyl 3-bromo-5-nitrobenzoate Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Dimer Diacylhydrazine Dimer (Major Impurity) Ester->Dimer Hydrazine Hydrazine Hydrate (Excess Required) Hydrazine->Intermediate Product This compound (Target Product) Intermediate->Product - MeOH Product->Dimer Reaction with unreacted Ester (Low Hydrazine conc.)

Caption: Reaction pathway showing the necessity of excess hydrazine to prevent the secondary reaction of the product with the starting ester, which forms the insoluble dimer.

Figure 2: Purification Decision Tree

Follow this logic flow to determine the correct purification strategy based on your crude product's characteristics.

PurificationLogic Start Crude Solid Isolated CheckColor Is the solid Pink/Red? Start->CheckColor CheckMP Is MP > 200°C? CheckColor->CheckMP No Charcoal Recrystallize with Activated Charcoal CheckColor->Charcoal Yes Extraction Hot Ethanol Extraction (Filter off insoluble solid) CheckMP->Extraction Yes (Dimer present) StandardRecrys Std. Recrystallization (EtOH or EtOH/H2O) CheckMP->StandardRecrys No Charcoal->CheckMP Extraction->StandardRecrys Filtrate Final Pure Product (White Needles) StandardRecrys->Final

Caption: Decision matrix for selecting the appropriate purification method based on visual inspection and melting point analysis.

Validated Experimental Protocol

Objective: Synthesis and Purification of this compound (10g Scale).

Reagents
  • Methyl 3-bromo-5-nitrobenzoate (1.0 eq)[1]

  • Hydrazine Hydrate, 80% or 100% (3.0 eq) [CRITICAL] [1]

  • Ethanol (Absolute)[1]

Procedure
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl 3-bromo-5-nitrobenzoate (10.0 g) in Ethanol (100 mL) .

  • Addition: Add Hydrazine Hydrate (5.5 mL, ~3.0 eq) dropwise over 5 minutes. Note: Reaction is slightly exothermic.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 3–5 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) until the ester spot disappears.

  • Precipitation: Cool the reaction mixture to room temperature. A heavy precipitate should form. If not, reduce solvent volume by 50% using a rotary evaporator.[1]

  • Quench: Pour the mixture into Ice Water (200 mL) with stirring. This removes excess hydrazine and precipitates the hydrazide.[2]

  • Filtration: Filter the solid using a Buchner funnel.

  • Washing (Crucial Step): Wash the filter cake with:

    • 3 x 50 mL Cold Water (removes hydrazine).[1]

    • 1 x 20 mL Cold Ethanol (removes organic impurities).[1]

  • Recrystallization: Transfer crude solid to a clean flask. Add Ethanol (~10-15 mL per gram of solid).[1] Heat to boiling. If solid does not dissolve completely, filter hot (removes dimer).[1] Allow filtrate to cool slowly to 4°C.

  • Drying: Collect crystals and dry under vacuum.

References

  • Organic Syntheses. General procedures for Hydrazide formation and purification. Retrieved February 6, 2026, from [Link][1]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Retrieved February 6, 2026, from [Link][1]

Sources

Technical Support Center: Synthesis of 3-Bromo-5-nitrobenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Logic

The synthesis of 3-Bromo-5-nitrobenzohydrazide is a classic nucleophilic acyl substitution, typically converting Methyl 3-bromo-5-nitrobenzoate into the hydrazide using Hydrazine Hydrate .

While seemingly straightforward, the 3-bromo-5-nitro substitution pattern presents a unique "push-pull" electronic environment. The electron-withdrawing nitro group (


) activates the ring, while the bromine (

) provides a handle for future coupling but is susceptible to displacement.

The Critical Challenge: The primary failure mode in this synthesis is not a lack of conversion, but over-reaction (dimerization) and chemoselectivity loss (nitro reduction or halogen displacement).

The "Golden Path" Protocol

To minimize side reactions, the standard operating procedure (SOP) must prioritize kinetic control.

  • Reagents: Methyl 3-bromo-5-nitrobenzoate (1.0 eq), Hydrazine Hydrate (3.0 - 5.0 eq).

  • Solvent: Methanol or Ethanol (Anhydrous preferred to prevent ester hydrolysis).

  • Temperature:

    
     (Gradual ramp).
    

Reaction Network & Impurity Profiling

The following diagram maps the primary reaction pathway against the three critical side-reaction pathways.

ReactionPathways SM Methyl 3-bromo- 5-nitrobenzoate Product TARGET: This compound SM->Product Primary Acyl Substitution (Kinetic Product) Hydrazine Hydrazine Hydrate (Nucleophile) Dimer IMPURITY A (Major): 1,2-Bis(3-bromo-5-nitrobenzoyl)hydrazine (The 'Dimer') Product->Dimer Attack on 2nd Ester (Low N2H4 conc.) Amine IMPURITY B (Trace): 3-Bromo-5-aminobenzohydrazide (Nitro Reduction) Product->Amine Reduction (High T / Metal Contam.) Subst IMPURITY C (Trace): 3-Hydrazino-5-nitrobenzohydrazide (Br Displacement) Product->Subst SNAr (Prolonged Reflux)

Figure 1: Reaction network showing the desired pathway (Green) and competing side reactions (Red).[1][2][3]

Troubleshooting Guides (Module-Based)

Module 1: The "Dimer" Problem (Bis-acylation)

Symptom: The product has a melting point significantly higher than expected (


) and is insoluble in hot ethanol.
Diagnosis:  Formation of 1,2-bis(3-bromo-5-nitrobenzoyl)hydrazine .

Mechanism: Hydrazine is a bifunctional nucleophile.[4] Once the mono-hydrazide (Target) is formed, the terminal


 group is still nucleophilic. If the concentration of hydrazine is too low, or if the ester is in excess locally, the target molecule attacks a second molecule of the starting ester.

Corrective Protocol:

  • Stoichiometry Check: Ensure a minimum of 3.0 equivalents of hydrazine hydrate.

  • Order of Addition (Critical):

    • Wrong: Adding Hydrazine to the Ester solution. (Creates local excess of Ester).

    • Right: Dissolve the Ester in solvent and add it dropwise to a solution of Hydrazine in solvent. This ensures the Ester always encounters a vast excess of Hydrazine.

  • Dilution: Run the reaction at a lower concentration (

    
     - 
    
    
    
    ) to favor the intermolecular reaction with hydrazine over the bimolecular dimerization.
Module 2: Nitro Group Reduction

Symptom: Product darkens (brown/orange) upon drying; LCMS shows mass


 (loss of oxygen) or 

(conversion to amine). Diagnosis: Partial reduction of

to

or azo/azoxy intermediates.

Mechanism: Hydrazine is a potent reducing agent (Wolff-Kishner conditions). While nitro reduction usually requires a catalyst (Pd/C, Fe), trace metals in the solvent or stir bar, combined with high reflux temperatures, can catalyze this unwanted transformation.

Corrective Protocol:

  • Metal Scavenging: Ensure all glassware is acid-washed. Use high-purity solvents. Avoid metal spatulas during reaction monitoring.

  • Temperature Control: Do not exceed

    
    . Most benzohydrazide formations proceed efficiently at 
    
    
    
    .
  • Atmosphere: Run under an inert atmosphere (

    
     or Ar). Oxygen can promote radical pathways that facilitate hydrazine decomposition and redox cycles.
    
Module 3: Halogen Displacement ( )

Symptom: LCMS shows a peak at


 (Loss of Br, gain of Hydrazine).
Diagnosis:  Nucleophilic Aromatic Substitution (

) replacing Bromine.

Mechanism: The nitro group at position 5 withdraws electron density, slightly activating the ring. While the 3-bromo position is meta to the nitro group (less activated than ortho/para), prolonged heating with a strong nucleophile like hydrazine can force the displacement of bromine.

Corrective Protocol:

  • Monitor Endpoint Strictly: Do not "over-cook" the reaction. Stop heating immediately upon consumption of the starting material (monitor by TLC/HPLC).

  • Avoid Neat Reactions: Never run this reaction without solvent. The high concentration of hydrazine drastically increases

    
     rates.
    

Data & Specifications

ParameterTarget SpecificationFailure Indicator
Appearance White to off-white solidYellow/Orange (Nitro reduction)
Solubility Soluble in DMSO, warm EthanolInsoluble in Ethanol (Dimer)
Melting Point

(Lit. varies)

(Dimer contamination)
LCMS (ESI+)

consistent with Br pattern
Mass shifts (

,

,

)

Frequently Asked Questions (FAQs)

Q1: Can I use 3-bromo-5-nitrobenzoyl chloride instead of the ester?

  • Answer: Yes, but it is riskier. The acid chloride is much more reactive, which increases the rate of dimer formation . If you must use the acid chloride, maintain the temperature at

    
     and use a very slow addition rate into a large excess of hydrazine.
    

Q2: My product turned pink after filtration. Why?

  • Answer: This indicates oxidation of trace hydrazine or amine impurities. Wash the solid filter cake thoroughly with water (to remove hydrazine salts) and then with cold ethanol. Store the product in the dark, as nitro-aromatics can be light-sensitive.

Q3: How do I remove the dimer if it forms?

  • Answer: The dimer is significantly less soluble than the target hydrazide.

    • Purification: Boil the crude solid in Ethanol (

      
      ). Filter the mixture while hot . The dimer will remain on the filter paper (undissolved), while the target hydrazide will crystallize from the filtrate upon cooling.
      

References

  • Organic Chemistry Portal. Reduction of Nitro Compounds. (Discusses hydrazine chemoselectivity). Available at: [Link]

  • National Institutes of Health (PMC). Synthesis and insecticidal activity of diacylhydrazine derivatives. (Detailed impurity profiling of bis-hydrazides). Available at: [Link]

Sources

Technical Support Center: Optimizing Derivatization of 3-Bromo-5-nitrobenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 3-Bromo-5-nitrobenzohydrazide. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions, troubleshoot issues, and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section covers the essential questions you should consider before starting your experiment. Getting these parameters right is the first step toward a successful synthesis.

Q1: What is the primary reaction type for this compound derivatization, and what is the underlying mechanism?

A1: The most common and direct derivatization is the condensation reaction with an aldehyde or a ketone to form a hydrazone, a class of Schiff bases.[1][2] This reaction is fundamental in medicinal chemistry for creating diverse molecular scaffolds.

The Mechanism: The reaction proceeds via a two-step acid-catalyzed nucleophilic addition-elimination mechanism.

  • Protonation: The acid catalyst protonates the carbonyl oxygen of the aldehyde/ketone, making the carbonyl carbon significantly more electrophilic.[3]

  • Nucleophilic Attack: The terminal nitrogen of the benzohydrazide, being a potent nucleophile, attacks the activated carbonyl carbon.

  • Proton Transfer & Elimination: A series of proton transfers occurs, leading to the formation of a carbinolamine intermediate. Subsequent protonation of the hydroxyl group forms a good leaving group (water), which is eliminated to form a C=N double bond, yielding the final hydrazone product.[4][5]

Q2: How critical is the purity of the starting materials and solvents?

A2: It is absolutely critical. The success of your reaction hinges on the quality of your reagents.

  • This compound: Ensure it is free from starting materials used in its own synthesis (e.g., the corresponding ester or acid chloride) and hydrolysis products. Use a fresh bottle or verify purity via melting point or TLC.[6]

  • Aldehyde/Ketone Partner: Aldehydes are particularly susceptible to oxidation into carboxylic acids.[7] The presence of this acidic impurity can interfere with catalysis and purification. It is best practice to use freshly distilled or newly purchased aldehydes.

  • Solvents: Use anhydrous (dry) solvents where appropriate. The reaction produces water as a byproduct; starting with wet solvent can shift the equilibrium back towards the starting materials, reducing your yield.

Q3: What is the role of a catalyst, and which one should I choose?

A3: A catalyst is highly recommended to accelerate the reaction, which can otherwise be slow. The goal is to protonate the carbonyl group without rendering the hydrazide nucleophile inert via excessive protonation.

  • Recommended Catalysts: Glacial acetic acid is the most common and effective catalyst.[1] A few drops are typically sufficient. Other options include mineral acids like HCl, but these must be used in catalytic amounts with caution to avoid side reactions.

  • Mechanism of Action: The acid facilitates both the activation of the carbonyl group and the dehydration of the carbinolamine intermediate.[5][8] The reaction rate is often pH-dependent; optimal catalysis is usually achieved under mildly acidic conditions.

Section 2: Troubleshooting Guide - When Things Go Wrong

Even with a solid plan, experiments can yield unexpected results. This section provides a systematic approach to diagnosing and solving common problems.

dot graph TD { A[Low or No Yield?] -- Yes --> B{Check Starting Materials}; B -- "Impure Aldehyde?" --> C[Purify Aldehyde via Distillation or Column]; B -- "Degraded Hydrazide?" --> D[Verify Hydrazide Purity (TLC/MP)]; A -- No --> E[Reaction Incomplete?]; E -- Yes --> F{Optimize Conditions}; F -- "Time?" --> G[Increase Reaction Time / Monitor by TLC]; F -- "Temperature?" --> H[Increase Temperature Incrementally (e.g., from RT to 55°C to Reflux)]; F -- "Catalyst?" --> I[Add Catalytic Acetic Acid]; E -- No --> J[Side Products Observed?]; J -- Yes --> K{Refine Reaction & Purification}; K -- "Azine Formation?" --> L[Use Strict 1:1 Stoichiometry]; K -- "Purification Difficulty?" --> M[Consider Recrystallization or Column Chromatography]; }

enddot Caption: Troubleshooting Decision Tree for Hydrazone Synthesis.

Problem 1: Low or No Product Yield

  • Possible Cause: Ineffective Catalysis.

    • Solution: Your reaction may be uncatalyzed or under-catalyzed. Add 2-3 drops of glacial acetic acid per millimole of your limiting reagent. The effect should be observable by monitoring the reaction via Thin Layer Chromatography (TLC).[6]

  • Possible Cause: Sub-optimal Temperature.

    • Solution: Many hydrazone formations proceed well at room temperature, but some require heating to overcome the activation energy barrier.[9] If the reaction is sluggish at room temperature after 1-2 hours, try heating the mixture to 50-60°C or even to reflux, depending on the solvent's boiling point.[10] Monitor the reaction's progress to avoid decomposition at elevated temperatures.

  • Possible Cause: Incorrect Stoichiometry.

    • Solution: Ensure you are using an equimolar (1:1) ratio of the benzohydrazide and the carbonyl compound.[1] Using a large excess of the aldehyde can sometimes lead to the formation of side products.

  • Possible Cause: Reversible Reaction.

    • Solution: The formation of hydrazones is a reversible equilibrium reaction that produces water. If the yield is poor, especially in protic solvents, consider removing water as it forms. This can be achieved by using a Dean-Stark apparatus if the reaction is run at reflux in a suitable solvent like toluene.

Problem 2: Multiple Spots on TLC / Formation of Side Products

  • Possible Cause: Azine Formation.

    • Explanation: This occurs when one molecule of hydrazine reacts with two molecules of the aldehyde.[11] This is more common if the aldehyde is used in excess or if hydrazine hydrate is present as an impurity.

    • Solution: Use a strict 1:1 stoichiometry. Ensure your benzohydrazide starting material is pure.

  • Possible Cause: Decomposition.

    • Explanation: The nitro group on the benzohydrazide ring makes it electron-deficient and susceptible to certain side reactions, while some aldehydes can be sensitive to prolonged heating or strongly acidic conditions.

    • Solution: Monitor the reaction closely and stop it once the starting material is consumed. Avoid excessive heating. If necessary, a milder catalyst or lower temperature for a longer duration might be beneficial.

Problem 3: Difficulty in Product Isolation and Purification

  • Possible Cause: Product is too soluble in the reaction solvent.

    • Solution: If the product does not precipitate upon cooling, the solvent must be removed under reduced pressure. The resulting crude solid or oil can then be purified.[6]

  • Possible Cause: Oily Product / Failure to Crystallize.

    • Solution: This is a common issue. Try triturating the crude oil with a non-polar solvent like hexanes or diethyl ether to induce solidification. If that fails, purification by column chromatography is the most reliable method.

  • Solution for Purification: Recrystallization is the ideal method if a suitable solvent system can be found (e.g., ethanol, ethyl acetate/hexane). For stubborn cases, silica gel column chromatography using a gradient of ethyl acetate in hexanes is highly effective for separating the hydrazone product from unreacted starting materials and non-polar impurities.[12]

Section 3: Experimental Protocols & Data

Protocol 1: General Synthesis of a 3-Bromo-5-nitrobenzohydrazone

This protocol provides a robust starting point for the derivatization of this compound with a generic aromatic aldehyde.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

enddot Caption: General Experimental Workflow for Hydrazone Synthesis.

Materials:

  • This compound (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Ethanol or Methanol (10-15 mL)

  • Glacial Acetic Acid (2-3 drops)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound in the chosen solvent (e.g., 10 mL of ethanol). Stir until a clear solution is formed. Gentle warming may be required.

  • Addition: To this solution, add a solution of the aromatic aldehyde in the same solvent (e.g., 5 mL of ethanol).

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress every 30 minutes using TLC (e.g., with a 3:7 Ethyl Acetate:Hexane mobile phase). The reaction is typically complete within 1-4 hours, often indicated by the formation of a precipitate.

  • Heating (if necessary): If no significant product formation is observed at room temperature, gently heat the mixture to reflux and continue monitoring.

  • Isolation: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration, washing the precipitate with a small amount of cold solvent to remove soluble impurities.

  • Drying: Dry the product under vacuum to obtain the crude hydrazone.

  • Purification: If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure derivatized hydrazone.

Data Table: Solvent and Temperature Considerations

The choice of solvent is crucial and can significantly impact reaction rate and product isolation.

SolventTypeTypical TemperatureAdvantagesDisadvantages
Ethanol/Methanol Polar ProticRoom Temp to RefluxGood solubility for starting materials; product often precipitates upon formation.Equilibrium may be less favorable due to protic nature.
Acetic Acid Polar Protic / CatalystRoom Temp to 100°CActs as both solvent and catalyst, often leading to high yields and fast reactions.[1]Can be difficult to remove; may cause side reactions with sensitive substrates.
Tetrahydrofuran (THF) Polar AproticRoom Temp to RefluxGood solvating power; does not interfere with the reaction mechanism.Product may not precipitate, requiring full solvent removal.
Toluene Non-polarRefluxAllows for azeotropic removal of water with a Dean-Stark apparatus, driving the reaction to completion.Requires higher temperatures; poor solubility for some starting materials.

References

  • Derivatization reaction optimization. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Ain, N. ul, et al. (2022). Facile and straightforward synthesis of Hydrazone derivatives. Journal of Nanomaterials, 2022, 1-6. Retrieved February 6, 2026, from [Link]

  • Saeed, A., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(19), 6711. Retrieved February 6, 2026, from [Link]

  • Hydrazone synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]

  • Formation of oximes and hydrazones. (n.d.). Khan Academy. Retrieved February 6, 2026, from [Link]

  • Abdel-Rahman, L. H., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(63), 38481-38494. Retrieved February 6, 2026, from [Link]

  • Hassan, A. M., et al. (2021). Solvent-free Synthesis, Characterization and Biological Activity of Transition Metal Complexes of Schiff Base Ligand Derived fro. Letters in Applied NanoBioScience, 11(3), 3834-3842. Retrieved February 6, 2026, from [Link]

  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. (n.d.). Der Pharma Chemica. Retrieved February 6, 2026, from [Link]

  • Kölmel, D. K., & Kool, E. T. (2016). Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. Bioconjugate Chemistry, 27(3), 733-738. Retrieved February 6, 2026, from [Link]

  • Ashenhurst, J. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Master Organic Chemistry. Retrieved February 6, 2026, from [Link]

  • Hodek, O., et al. (2023). Structural elucidation of 3-nitrophenylhydrazine derivatives of tricarboxylic acid cycle acids and optimization of their fragmentation to boost sensitivity in liquid chromatography-mass spectrometry. Journal of Chromatography B, 1222, 123719. Retrieved February 6, 2026, from [Link]

  • Zhu, D. (2010). Synthesis, Crystal Structures and Antimicrobial Activities of 3-bromo-N’- (substituted-benzylidene)benzohydrazide Monohydrate. Journal of the Chinese Chemical Society, 57(3B), 557-561. Retrieved February 6, 2026, from [Link]

  • Téllez, F., et al. (2018). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 23(11), 2990. Retrieved February 6, 2026, from [Link]

  • Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. (2007). Journal of the American Chemical Society. Retrieved February 6, 2026, from [Link]

  • Reactivity of Aldehydes & Ketones. (2023). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]

  • 3-bromophthalide. (n.d.). Organic Syntheses. Retrieved February 6, 2026, from [Link]

  • Mechanism for hydrazone formation from carbonyl and hydrazine compound. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Synthesis, Characterization, and BSA Binding Studies of Some New Benzamides Related to Schiff Base. (n.d.). National Institutes of Health. Retrieved February 6, 2026, from [Link]

  • Kumar, D., et al. (2018). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. Bioorganic & Medicinal Chemistry Letters, 28(15), 2556-2562. Retrieved February 6, 2026, from [Link]

  • oxidation of aldehydes and ketones. (n.d.). Chemguide. Retrieved February 6, 2026, from [Link]

  • 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2025). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]

  • Isotope-labeling derivatization with 3-nitrophenlhydrazine for LC/multiple-reaction monitoring-mass-spectrometry-based quantitation of carnitines in dried blood spots. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • (PDF) SOLVENT EFFECT ON THE STRUCTURES OF Co (II) SCHIFF BASE COMPLEXES DERIVED FROM 4- AMINOANTIPYRINE AND 2-HYDROXYBENZALDEHYDE (L 1 H) AND 2, 4-DIHYDROXYBENZALDEHYDE (L 2 H). (2015). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Fluorophenyl pyrazol compounds. (n.d.). Google Patents.
  • #125 Benzohydrazide schiff base derivatives: Design, synthesis, spectroscopic study and antimicrobial screening. (2022). Journal of Pharmaceutical Chemistry. Retrieved February 6, 2026, from [Link]

  • Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

Sources

Overcoming poor solubility of 3-Bromo-5-nitrobenzohydrazide in assays

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Solubility Challenges in Experimental Assays

Welcome to the technical support resource for 3-Bromo-5-nitrobenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable protocols for overcoming the common yet significant challenge of this compound's poor aqueous solubility. Our goal is to empower you to achieve reliable and reproducible results in your assays.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most immediate questions researchers face when working with this compound.

Q1: What is the primary cause of this compound's poor solubility in aqueous solutions?

A1: The poor aqueous solubility of this compound stems from its chemical structure. The presence of a nonpolar brominated benzene ring and a nitro group makes the molecule largely hydrophobic. While the hydrazide group offers some polarity, it is insufficient to overcome the hydrophobicity of the rest of the molecule, leading to limited solubility in water and aqueous buffers commonly used in biological assays.

Q2: What are the initial signs of solubility issues in my assay?

A2: Be vigilant for the following indicators:

  • Visible Precipitate: You may see solid particles, cloudiness, or a film in your stock solutions or assay wells after adding the compound.

  • Inconsistent Assay Results: Poor solubility can lead to high variability between replicate wells and experiments.

  • Non-linear Dose-Response Curves: If the compound precipitates at higher concentrations, you may observe a plateau or even a decrease in the expected biological effect, which does not follow a typical dose-response relationship.

Q3: Which organic solvent should I start with for creating a stock solution?

A3: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for this compound. It is a powerful, polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds. For most applications, a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO is the standard practice.

Q4: I've dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?

A4: This is a common issue known as "precipitation upon dilution." It occurs because the final concentration of DMSO in the assay buffer is too low to maintain the compound's solubility. The troubleshooting guide below provides a systematic approach to address this, including strategies like using co-solvents and adjusting the pH of your buffer.

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving solubility challenges.

The Problem: Identifying and Confirming Poor Solubility

Before modifying your assay protocol, it's crucial to confirm that poor solubility is the root cause of your issues.

Protocol 1: Visual Solubility Assessment

  • Prepare a series of dilutions of your this compound stock solution in your final assay buffer.

  • Visually inspect each dilution immediately after preparation and after a time course relevant to your assay duration (e.g., 1, 2, and 24 hours).

  • Check for the formation of a precipitate, cloudiness, or crystals under a light microscope. This will help you determine the concentration at which the compound is no longer soluble in your assay medium.

A Systematic Workflow for Enhancing Solubility

The following workflow provides a structured approach, from simple adjustments to more advanced formulations.

G cluster_0 Solubility Troubleshooting Workflow A Start: Poor Solubility Suspected B Step 1: Confirm with Visual Assessment (Protocol 1) A->B C Is precipitation observed? B->C D Step 2: Optimize DMSO Concentration Is final DMSO < 1%? Can it be increased? C->D Yes J Issue likely not solubility-related. Investigate other factors. C->J No E Still precipitates? D->E F Step 3: pH Modification Determine pKa. Adjust buffer pH away from pKa. E->F Yes I Solubility Achieved Validate assay performance. E->I No G Still precipitates? F->G H Step 4: Advanced Co-Solvents & Excipients (e.g., Pluronic F-68, cyclodextrins) G->H Yes G->I No H->I

Caption: A step-by-step workflow for troubleshooting poor solubility.

Detailed Methodologies for Solubilization

Many organic solvents can act as "co-solvents" when mixed with aqueous buffers, increasing the solubility of hydrophobic compounds.

  • Principle: Co-solvents like DMSO, ethanol, or polyethylene glycol (PEG) reduce the overall polarity of the aqueous medium, making it more favorable for nonpolar molecules to remain in solution.

  • Protocol 2: Co-Solvent Titration

    • Prepare your this compound stock solution in 100% DMSO.

    • In your assay buffer, create a gradient of final DMSO concentrations (e.g., 0.5%, 1%, 2%, 5%).

    • Add the compound to each buffer condition at your desired final concentration.

    • Visually assess for precipitation as described in Protocol 1.

    • Crucially, run a vehicle control for each co-solvent concentration to ensure the solvent itself does not affect your assay's biological system.

Table 1: Solubility of this compound in Common Solvents

SolventTypeSolubility (Approximate)Notes
WaterPolar Protic< 0.1 mg/mLPractically insoluble. Not suitable for stock solutions.
Phosphate-Buffered Saline (PBS)Aqueous Buffer< 0.1 mg/mLInsoluble. The presence of salts does not significantly improve solubility.
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 50 mg/mLRecommended for stock solutions. However, high concentrations can be toxic to cells. Aim for a final assay concentration of < 0.5-1%.
Ethanol (EtOH)Polar Protic~1-5 mg/mLCan be used as a co-solvent. May be less toxic than DMSO for certain cell types, but also less effective at solubilizing the compound.
Polyethylene Glycol 400 (PEG 400)PolymerVariableCan be used as a solubilizing excipient. Often used in combination with other solvents.
  • Principle: The solubility of ionizable compounds is highly dependent on the pH of the solution. The hydrazide group in this compound can be protonated or deprotonated. By adjusting the pH of the buffer away from the compound's isoelectric point, you can increase its charge and, consequently, its solubility in water. The pKa of the hydrazide group is a critical parameter to consider for this approach.

  • Protocol 3: pH-Dependent Solubility Profiling

    • Determine the pKa of this compound (literature search or computational prediction may be necessary).

    • Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 8.0, 9.0).

    • Add the compound (from a DMSO stock) to each buffer to your desired final concentration.

    • Equilibrate the samples and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

    • Important: Ensure that the altered pH does not negatively impact your assay's performance or the stability of your biological target.

  • Principle: Certain non-ionic surfactants and cyclodextrins can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.

  • Surfactants (e.g., Pluronic® F-68, Tween® 80): These amphiphilic molecules form micelles in aqueous solutions. The hydrophobic core of the micelle can sequester this compound, while the hydrophilic shell interacts with the water, keeping the entire complex in solution.

  • Cyclodextrins (e.g., HP-β-CD): These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The this compound molecule can become entrapped within this cavity, forming an inclusion complex that is more water-soluble.

  • Protocol 4: Screening Solubilizing Excipients

    • Prepare stock solutions of the chosen excipients (e.g., 10% Pluronic® F-68, 20% HP-β-CD) in your assay buffer.

    • Create a series of assay buffers containing different final concentrations of the excipient (e.g., 0.01%, 0.1%, 1%).

    • Add this compound to each condition and assess solubility.

    • As with co-solvents, it is essential to run controls to confirm that the excipient does not interfere with the assay.

Part 3: Final Recommendations and Best Practices

  • Always Prepare Fresh Dilutions: Do not store diluted solutions of this compound in aqueous buffers, as the compound may precipitate over time. Prepare them fresh from a high-concentration DMSO stock for each experiment.

  • Sonication and Warming: Gentle warming (to 37°C) and brief sonication can sometimes help in dissolving the compound during the preparation of the stock solution. However, be cautious about the compound's stability at higher temperatures.

  • Validate, Validate, Validate: Any modification to your assay buffer (addition of co-solvents, change in pH, or inclusion of excipients) must be validated to ensure it does not alter the biological activity you are measuring. Always run the appropriate vehicle controls.

By following this structured guide, you can systematically address the solubility challenges of this compound, leading to more accurate and reliable data in your research.

References

  • Gallant-Behm, C. L., et al. (2005). Dimethyl Sulfoxide (DMSO) as a Solvent for In Vitro Assays. Current Protocols in Toxicology. [Link]

  • Gaucher, G., et al. (2009). Block copolymer micelles: preparation, characterization and application in drug delivery. Journal of Controlled Release. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Journal of Pharmacy and Pharmacology. [Link]

Technical Guide: Stability & Handling of 3-Bromo-5-nitrobenzohydrazide in Solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, solubility, and handling of 3-Bromo-5-nitrobenzohydrazide , a specialized intermediate used frequently in the synthesis of heterocyclic scaffolds (e.g., oxadiazoles, triazoles) and drug discovery.

Executive Summary & Chemical Profile

This compound is an electron-deficient benzohydrazide. Its stability is governed by the strong electron-withdrawing nature of the nitro (-NO₂) and bromo (-Br) substituents. These groups significantly acidify the hydrazide protons (


), making the compound more susceptible to base-catalyzed hydrolysis  and oxidative degradation  than unsubstituted benzohydrazide.
PropertyCharacteristicImplication for Stability
Electronic State Highly Electron DeficientIncreased acidity of N-H; susceptible to nucleophilic attack.
Solubility Low in water/non-polar; High in DMSO/DMFDMSO solutions are prone to oxidative degradation over time.
Color Yellow/Orange (Solid & Solution)Darkening indicates oxidation or formation of azo-dimers.
pKa (Predicted) ~10-11 (Hydrazide NH)Unstable in basic buffers (pH > 8).

Troubleshooting & FAQs

Section A: Dissolution & Solvent Compatibility

Q1: I dissolved the compound in DMSO, and the solution turned from pale yellow to deep orange overnight. Is it degraded? Diagnosis: Likely Deprotonation or early-stage Oxidation .

  • Mechanism: DMSO is a polar aprotic solvent that can act as a weak hydrogen bond acceptor. The 3-bromo and 5-nitro groups pull electron density from the hydrazide, making the -NH protons acidic. In "wet" or slightly basic DMSO, the hydrazide deprotonates to form the hydrazidate anion, which is deeply colored (orange/red) due to extended conjugation with the nitro group.

  • Risk: While the anion itself is not "degraded," it is highly reactive toward oxidation by dissolved oxygen, leading to the formation of azo-dimers (diimide derivatives).

  • Action: Acidify a small aliquot with dilute HCl. If it returns to pale yellow, it was just deprotonation. If the color persists or a precipitate forms, degradation has occurred.

Q2: Can I store stock solutions in Methanol or Ethanol? Diagnosis: Not recommended for long-term storage.

  • Reasoning: While soluble in hot alcohols, benzohydrazides can undergo solvolysis (alcoholysis) over time, especially if the alcohol contains trace acids or bases. This converts the hydrazide back into the methyl/ethyl ester and free hydrazine.

  • Protocol: Prepare alcoholic solutions immediately before use. For stock solutions, use anhydrous DMF or DMSO and store at -20°C under argon.

Section B: Chemical Stability (Hydrolysis & Oxidation)

Q3: We see a white precipitate forming in our aqueous buffer (pH 7.4) after 4 hours. What is it? Diagnosis: Hydrolysis Product (3-Bromo-5-nitrobenzoic acid).

  • Causality: The electron-withdrawing groups make the carbonyl carbon highly electrophilic. Water attacks the carbonyl, expelling hydrazine and forming the parent carboxylic acid. 3-Bromo-5-nitrobenzoic acid has low solubility in neutral aqueous media and precipitates out.

  • Prevention: Avoid aqueous storage. If aqueous dilution is necessary for an assay, keep the DMSO concentration <2% and run the assay within 30 minutes.

Q4: Does this compound react with acetone or aldehydes present in solvents? Diagnosis: Yes, rapidly.

  • Issue: Hydrazides are strong nucleophiles. They react with ketones (like acetone) and aldehydes to form hydrazones (Schiff bases).

  • Critical Warning: Never use acetone to clean glassware intended for this compound, and do not use technical grade solvents that may contain aldehyde impurities.

Mechanistic Visualization

The following diagram details the degradation pathways. The Hydrolysis path destroys the pharmacophore, while the Oxidation path leads to dimerization.

DegradationPathways cluster_legend Legend Compound This compound (Active) Anion Hydrazidate Anion (Deep Orange/Red) Compound->Anion Deprotonation (Basic pH or DMSO) Acid 3-Bromo-5-nitrobenzoic Acid (Precipitate) Compound->Acid Hydrolysis (+H2O) Acid/Base Catalyzed Hydrazine Hydrazine (Toxic Byproduct) Compound->Hydrazine +H2O Hydrazone Hydrazone Species (If Ketones Present) Compound->Hydrazone + Acetone/Aldehydes Diimide Diimide Intermediate (Unstable) Anion->Diimide Oxidation (O2/Air) Dimer Symmetric Hydrazide Dimer (Insoluble Solid) Diimide->Dimer Dimerization key1 Stable Form key2 Degradation Product

Caption: Figure 1. Degradation pathways showing hydrolysis (acid formation) and oxidative dimerization.

Validated Experimental Protocols

Protocol A: Self-Validating Purity Check (TLC)

Use this protocol to verify stock solution integrity before critical assays.

Materials:

  • Stationary Phase: Silica Gel 60 F254 plates.

  • Mobile Phase: Ethyl Acetate : Hexane (3:2 v/v) + 1% Acetic Acid.

  • Visualization: UV (254 nm).[1]

Steps:

  • Spotting: Spot 1 µL of your stock solution (DMSO/DMF).

  • Reference: Spot authentic 3-Bromo-5-nitrobenzoic acid (the hydrolysis product) as a reference standard.

  • Elution: Run the plate.

  • Analysis:

    • Hydrazide (Intended): Lower Rf (more polar due to -NHNH2).

    • Acid (Degradant): Higher Rf (less polar in this system) or distinct shift.

    • Dimer: Remains at baseline or streaks.

  • Criteria: If the Acid spot intensity is >5% of the main spot, discard the stock.

Protocol B: Safe Dissolution for Biological Assays
  • Weigh compound into a glass vial (avoid plastics which may leach aldehydes).

  • Dissolve in anhydrous DMSO to 100x the final assay concentration.

  • Sonicate for 30 seconds to ensure complete dissolution (micro-crystals can cause false positives in scattering assays).

  • Dilute into aqueous buffer immediately before addition to cells/protein.

    • Note: Do not pre-dilute in buffer and let stand.

References

  • PubChem. (n.d.).[2][3][4] 3-Bromo-5-nitrobenzamide (Analogous Structure Stability Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • ResearchGate. (2015). Kinetics and Mechanism of the Hydrolysis of Benzylidene Benzoylhydrazone Derivatives. An-Najah National University. Retrieved October 26, 2023, from [Link]

Sources

Troubleshooting NMR peak assignments for 3-Bromo-5-nitrobenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Bromo-5-nitrobenzohydrazide

Welcome to the technical support guide for the NMR analysis of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in assigning the ¹H and ¹³C NMR spectra of this compound. The unique electronic environment of the substituted benzene ring, combined with the labile protons of the hydrazide moiety, can often lead to spectral ambiguity. This guide provides in-depth, experience-driven answers to common troubleshooting questions.

Frequently Asked Questions (FAQs)

Q1: I have just synthesized this compound. What are the expected ¹H and ¹³C NMR chemical shifts?

A1: Understanding the Predicted Spectrum

Predicting the NMR spectrum of this compound requires a systematic analysis of its molecular structure. The aromatic protons and carbons are influenced by the strong electron-withdrawing effects of the nitro (-NO₂) group and the bromine (-Br) atom, while the hydrazide protons (-CONHNH₂) exhibit characteristic labile behavior.

Causality of Chemical Shifts: The chemical shift (δ) of a nucleus is highly dependent on its local electronic environment. Electron-withdrawing groups, like nitro and bromo, decrease the electron density around nearby protons and carbons. This phenomenon, known as "deshielding," causes their signals to appear at a higher chemical shift (further downfield) in the NMR spectrum.[1]

  • Aromatic Region (¹H): The three protons on the benzene ring (H-2, H-4, H-6) are all in unique chemical environments. The nitro and bromo groups at positions 5 and 3, respectively, exert a strong deshielding effect. The proton at the H-2 position is flanked by two electron-withdrawing groups (the hydrazide at C1 and the bromine at C3), while the H-6 proton is adjacent to the hydrazide and ortho to the nitro group. The H-4 proton is situated between the bromo and nitro groups. This will result in three distinct signals in the aromatic region, typically between 8.0 and 9.0 ppm.

  • Hydrazide Protons (¹H): The amide proton (-NH) and the amine protons (-NH₂) are acidic and can exchange with each other and with trace amounts of water in the solvent.[2] This often results in broad signals. In a polar aprotic solvent like DMSO-d₆, hydrogen bonding is significant, and these peaks are more clearly resolved. The -NH proton is typically more deshielded (further downfield) than the -NH₂ protons.

  • Carbonyl and Aromatic Carbons (¹³C): The carbonyl carbon (C=O) of the hydrazide will appear significantly downfield, typically in the 160-170 ppm range.[3][4] The aromatic carbons will have shifts influenced by the attached substituents. Carbons directly bonded to electronegative groups (C-Br, C-NO₂) will be deshielded, while the ipso-carbon (C-1, attached to the hydrazide) will also be distinct.[5]

Predicted Chemical Shift Summary

The following tables summarize the predicted chemical shift ranges for this compound, typically observed in DMSO-d₆.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton Assignment Predicted δ (ppm) Multiplicity Notes
-NH (Amide) 9.5 - 11.0 Broad Singlet Position is concentration and temperature-dependent. Disappears on D₂O exchange.
H-2 8.5 - 8.8 Singlet (or narrow triplet, t) Deshielded by adjacent C=O and Br. May show small meta-coupling to H-4 and H-6.
H-4 8.4 - 8.7 Singlet (or narrow triplet, t) Deshielded by adjacent Br and NO₂. May show small meta-coupling to H-2 and H-6.
H-6 8.2 - 8.5 Singlet (or narrow triplet, t) Deshielded by adjacent C=O and NO₂. May show small meta-coupling to H-2 and H-4.

| -NH₂ (Amine) | 4.5 - 5.5 | Broad Singlet | Integrates to 2H. Disappears on D₂O exchange. |

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted δ (ppm) Notes
C=O (Carbonyl) 162 - 168 Typically a sharp, medium intensity signal.
C-5 (-NO₂) 147 - 150 Quaternary carbon, may be weak. Deshielded by the nitro group.
C-1 (-CONHNH₂) 135 - 140 Quaternary carbon, may be weak.
C-4 130 - 135 CH carbon.
C-2 125 - 130 CH carbon.
C-6 120 - 125 CH carbon.

| C-3 (-Br) | 118 - 122 | Quaternary carbon, may be weak. Shielded by the "heavy atom effect" of bromine. |

Q2: My aromatic signals are clustered together. How can I definitively assign the H-2, H-4, and H-6 protons?

A2: Advanced Aromatic Peak Assignment

While the electronic effects provide a good starting point, unambiguous assignment often requires more advanced techniques. The protons at positions 2, 4, and 6 are all meta to each other, meaning their coupling constants (⁴J) will be very small (typically 2-3 Hz), often resulting in peaks that appear as sharp singlets or barely resolved narrow triplets.

Workflow for Aromatic Signal Assignment:

The logical flow for assigning these protons involves moving from simple 1D analysis to more powerful 2D NMR experiments if ambiguity persists.

Caption: Workflow for assigning aromatic protons.

Expertise in Action: Using HMBC The ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) experiment is exceptionally powerful here. It reveals correlations between protons and carbons that are 2 or 3 bonds apart.

  • Identify the Carbonyl (C=O): Find the carbonyl carbon signal (~165 ppm) in the ¹³C spectrum.

  • Find C=O Correlations: In the HMBC spectrum, look for cross-peaks to this carbonyl signal. The protons at H-2 and H-6 are both three bonds away (H-C-C-C=O) and should show a correlation. The proton at H-4 is four bonds away and will not. This definitively identifies the H-4 signal.

  • Distinguish H-2 and H-6: Use other HMBC correlations to the quaternary carbons (C-3 and C-5) to finalize the assignment between H-2 and H-6.

Q3: I see one or two broad signals that drift between samples. Are these the -NH and -NH₂ protons, and how can I prove it?

A3: Identifying Labile Protons with D₂O Exchange

Yes, broad, and non-reproducible signals are classic indicators of exchangeable protons, such as those in amines (-NH₂) and amides (-NH).[2] Their chemical shift is sensitive to temperature, concentration, and the presence of acidic or basic impurities.

The most reliable method for confirming these signals is a Deuterium Oxide (D₂O) exchange experiment , often called a "D₂O shake."[6] The principle is simple: labile protons will exchange with the deuterium atoms from D₂O. Since deuterium (²H) is not observed in a standard ¹H NMR experiment, the signals for the -NH and -NH₂ protons will disappear from the spectrum.[7][8]

Experimental Protocol: D₂O Shake

This protocol provides a self-validating system for identifying exchangeable protons.

  • Initial Spectrum: Dissolve your sample of this compound in a suitable deuterated solvent (DMSO-d₆ is recommended for hydrazides) and acquire a standard ¹H NMR spectrum. Carefully integrate all peaks.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) directly into the tube.

  • Mix Thoroughly: Cap the tube securely and shake it vigorously for 20-30 seconds to ensure mixing. You may see an emulsion if the D₂O is not fully miscible, but the exchange will still occur at the interface.[6]

  • Re-acquire Spectrum: Place the tube back into the spectrometer and acquire a second ¹H NMR spectrum using the exact same parameters as the first.

  • Analyze and Compare: Overlay the two spectra. The peaks corresponding to the -NH and -NH₂ protons will have disappeared or significantly diminished in the second spectrum. A new, broad peak for HOD (a mix of H₂O and D₂O) may appear, typically between 3.0 and 5.0 ppm depending on the solvent.[9][10]

Caption: D₂O exchange experimental workflow.

Q4: My spectrum is clean except for a few extra, sharp peaks. What are the most likely impurities I should be looking for?

A4: Troubleshooting Common Impurities

Unassigned sharp peaks in an otherwise clean spectrum almost always originate from residual solvents used during the reaction or purification, or from unreacted starting materials.

1. Residual Solvents: The most common source of contamination is residual solvent from workup (e.g., ethyl acetate, dichloromethane) or recrystallization (e.g., ethanol, heptane).[11] Their chemical shifts are well-documented.[12] Always check your ¹H NMR against a standard solvent impurity table for the deuterated solvent you are using.

Table 3: Common Residual Solvent Peaks in DMSO-d₆

Solvent ¹H Chemical Shift (δ ppm) Multiplicity
Water (H₂O/HOD) ~3.33 Broad Singlet
Ethyl Acetate 4.05, 1.99, 1.15 q, s, t
Hexane / Heptane ~1.25, ~0.86 Broad m, Broad t
Dichloromethane 5.76 s
Diethyl Ether 3.38, 1.09 q, t
Acetone 2.09 s

Source: Data compiled from established resources.[11]

2. Starting Materials & Reagents: If the synthesis proceeds from the corresponding acid chloride or ester, trace amounts may remain.

  • Methyl 3-bromo-5-nitrobenzoate: Look for a sharp singlet around 3.9-4.0 ppm corresponding to the methyl ester (-OCH₃) group.

  • 3-bromo-5-nitrobenzaldehyde: The aldehyde precursor has a very distinct singlet far downfield, typically between 10.0-10.1 ppm.[13] Its presence, even in small amounts, is easy to spot.

  • Hydrazine (N₂H₄): Unreacted hydrazine hydrate may appear as a very broad singlet. Its presence can sometimes be inferred by its reaction with trace solvent impurities (e.g., acetone) to form hydrazones.[14]

3. Synthesis Byproducts: Depending on the specific synthetic route, byproducts can form. For example, if the reaction involves bromination of a nitro-precursor, isomers or di-brominated species could be present.[15] Reviewing the specific reaction mechanism is crucial for predicting potential side products.[16][17]

References

  • Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. Retrieved from [Link]

  • D. A. Foley, et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • A. C. de A. e Silva, et al. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. Magnetic Resonance in Chemistry.
  • University of Ottawa. (2007). Proton NMR Assignment Tools - The D2O Shake. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of hydrazide ligand 2 (a) and its complex 2c (b). Retrieved from [Link]

  • H. E. Gottlieb, et al. (2010). NMR Chemical Shifts of Trace Impurities. The Journal of Organic Chemistry.
  • M. Schiller, et al. (2019). Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. Analytical Chemistry. Retrieved from [Link]

  • J. T. Vaz, et al. (2017). On NH Chemical Shifts, Part V: NH and NH2 Chemical Shifts of Hydrazides and Related Compounds. ResearchGate. Retrieved from [Link]

  • Y. Wan, et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules. Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics. Retrieved from [Link]

  • P. R. E. Mittl, et al. (2000). Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. Methods in Enzymology. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. (n.d.). Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Retrieved from [Link]

  • I. D. Wilson, et al. (1990). Identification of novel hydrazine metabolites by 15N-NMR. Chemical Research in Toxicology. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR chemical shifts (δ) of hydrazones and metal complexes. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 14.17: The Use of Deuterium in ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     NMR Spectroscopy. Retrieved from [Link]
    
  • Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

  • D. Zhou, et al. (n.d.). H-Bonding and Charging Mediated Aggregation and Emission for Fluorescence Turn-on Detection of Hydrazine Hydrate. The Royal Society of Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Bromo-5-nitrobenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Bromo-5-nitrobenzohydrazide. This guide is designed for researchers, chemists, and process development professionals who are looking to synthesize this valuable intermediate on a larger scale. This compound is a key building block in the development of novel pharmaceuticals and other advanced materials, owing to its unique arrangement of reactive functional groups.[1][2]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed, validated protocols to ensure a successful and scalable synthesis.

Overall Synthesis Pathway

The synthesis of this compound is typically achieved via a two-step process starting from 3-Bromo-5-nitrobenzoic acid. The first step is an acid-catalyzed esterification to form the methyl ester intermediate, followed by hydrazinolysis to yield the final product.

Synthesis_Pathway SM 3-Bromo-5-nitrobenzoic Acid INT Methyl 3-Bromo-5-nitrobenzoate SM->INT Step 1: Esterification (CH3OH, H2SO4) PROD This compound INT->PROD Step 2: Hydrazinolysis (N2H4·H2O)

Caption: Two-step synthesis of this compound.

Troubleshooting Guide

This section addresses common problems encountered during the scale-up of each synthetic step.

Step 1: Esterification of 3-Bromo-5-nitrobenzoic Acid

Question: My Fischer esterification reaction is showing low conversion, even after prolonged heating. What is the cause?

Answer: Low conversion in Fischer esterification is almost always due to the presence of water, as the reaction is an equilibrium process.[3] On a larger scale, ensuring anhydrous conditions becomes more critical.

  • Causality: The reaction involves the nucleophilic attack of methanol on the protonated carbonyl carbon of the benzoic acid. Water, a product of the reaction, can act as a nucleophile in the reverse reaction (ester hydrolysis), shifting the equilibrium back towards the starting materials.

  • Troubleshooting Steps:

    • Ensure Dryness of Reagents: Use anhydrous methanol and ensure your starting 3-bromo-5-nitrobenzoic acid is thoroughly dried. Wet starting material will inhibit the forward reaction.[3]

    • Sufficient Catalyst: Ensure you are using a catalytic but adequate amount of concentrated sulfuric acid (typically 5-10 mol%).

    • Water Removal: On a scale-up, consider methods to remove water as it forms. Using a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water can effectively drive the reaction to completion.[4]

    • Reaction Time: While prolonged heating is common, simply extending the time won't overcome the equilibrium issue if water is present. Monitor the reaction by TLC or LC-MS to confirm that the reaction has stalled, rather than just being slow.

Question: During workup, my product precipitates as an oil and is difficult to handle. How can I obtain a crystalline solid?

Answer: Oiling out during precipitation is common when the product is supersaturated or when impurities are present that inhibit crystallization.

  • Causality: Rapidly changing the solvent environment (e.g., by pouring the reaction mixture quickly into a large volume of ice water) can cause the product to crash out of solution faster than it can form an ordered crystal lattice.

  • Troubleshooting Steps:

    • Controlled Precipitation: Instead of pouring the reaction mixture into ice water, try slowly adding the ice water to the cooled reaction mixture with vigorous stirring. This maintains a more controlled saturation level.

    • Seeding: If you have a small amount of crystalline product from a previous batch, add a seed crystal to the solution just as it becomes cloudy to encourage crystallization.

    • Solvent Choice for Recrystallization: The crude product should be recrystallized. A common and effective solvent system for this intermediate is methanol or an ethyl acetate/hexane mixture.[5] Dissolve the crude product in a minimum amount of the hot solvent and allow it to cool slowly.

Step 2: Hydrazinolysis of Methyl 3-Bromo-5-nitrobenzoate

Question: The yield of my desired hydrazide is low, and I've isolated a significant amount of a high-melting point byproduct. What is it?

Answer: The most common byproduct in hydrazide synthesis is the symmetrical diacylhydrazine (R-CO-NH-NH-CO-R). This occurs when a molecule of the desired product reacts with another molecule of the starting ester.

  • Causality: The newly formed benzohydrazide is also a nucleophile and can compete with hydrazine hydrate in attacking the ester. This is more likely to happen if the hydrazine concentration becomes depleted locally or if the reaction temperature is too high.

  • Troubleshooting Steps:

    • Molar Ratio of Hydrazine: Use a sufficient excess of hydrazine hydrate (typically 3-5 equivalents) to ensure it is the primary nucleophile throughout the reaction.

    • Controlled Addition: On a larger scale, control the exotherm. Add the starting ester (dissolved in a suitable solvent like methanol or ethanol) dropwise to the heated solution of hydrazine hydrate. This maintains a high concentration of hydrazine relative to the ester at all times.

    • Temperature Management: Keep the reaction temperature moderate (refluxing in methanol or ethanol is common).[6] Excessively high temperatures can promote side reactions.

Question: My final product is off-color (yellow or brown) after isolation. How can I improve its purity and color?

Answer: Discoloration often points to the presence of oxidized impurities or residual starting materials. Hydrazine itself can sometimes cause coloration if not fully removed.

  • Causality: Aromatic nitro compounds can be sensitive and may form colored byproducts under prolonged heating or in the presence of impurities.

  • Troubleshooting Steps:

    • Purification: Recrystallization is the most effective method for purification. Ethanol or methanol are generally good solvents for recrystallizing benzohydrazides.[7]

    • Washing: Ensure the filtered solid is washed thoroughly with cold water to remove any remaining hydrazine hydrate and other water-soluble impurities. A subsequent wash with a cold, non-polar solvent like hexanes can help remove organic impurities.

    • Charcoal Treatment: If the product is still colored after recrystallization, you can perform a hot filtration with a small amount of activated charcoal in the recrystallization solvent to remove colored impurities. Use charcoal sparingly as it can also adsorb your product.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions when working with hydrazine hydrate at scale? Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen.[8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Have an emergency plan and a spill kit ready. Avoid contact with oxidizing agents, as the reaction can be violent.[10]

Q2: How can I effectively monitor the progress of these reactions? Thin-Layer Chromatography (TLC) is the most common and effective method. Use a mobile phase like 30-50% ethyl acetate in hexanes. The starting acid, intermediate ester, and final hydrazide will have distinct Rf values (Acid < Hydrazide < Ester). Staining with potassium permanganate can help visualize spots if they are not UV-active. For more quantitative analysis, LC-MS is ideal.

Q3: Can I use a different alcohol for the esterification step? Yes, you can use other simple alcohols like ethanol. This will produce the corresponding ethyl ester. The subsequent hydrazinolysis step will proceed similarly. The choice of alcohol generally does not significantly impact the final hydrazide yield, but methanol is often chosen for its low cost and volatility.

Q4: Is it possible to synthesize the hydrazide directly from the carboxylic acid? While direct conversion is possible using coupling agents (e.g., EDC/HOBt followed by hydrazine), it is often less cost-effective for large-scale synthesis compared to the two-step esterification/hydrazinolysis route. The two-step method uses cheaper bulk reagents (methanol, sulfuric acid, hydrazine hydrate) and is generally more robust for scale-up.

Q5: What are the expected yields for this synthesis? For the esterification step, yields are typically high, often in the range of 85-95% after purification.[3] The hydrazinolysis step can also be very efficient, with reported yields often exceeding 90% under optimized conditions.[11][12] Overall yields of 75-85% from the starting carboxylic acid are achievable at scale.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 3-Bromo-5-nitrobenzoate (Esterification)

This protocol is based on a standard Fischer esterification procedure.[3][13]

Esterification_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification A Charge reactor with 3-Bromo-5-nitrobenzoic acid and anhydrous Methanol B Cool mixture in an ice bath A->B C Slowly add concentrated H2SO4 catalyst B->C D Heat mixture to reflux (approx. 65°C) C->D E Monitor reaction by TLC (Target: 4-6 hours) D->E F Cool reaction to RT E->F G Slowly pour mixture into ice-cold water with stirring F->G H Filter the precipitated solid G->H I Wash solid with cold water H->I J Recrystallize crude product from hot Methanol I->J K Dry purified solid under vacuum J->K L Characterize product (MP, NMR) K->L

Caption: Experimental workflow for the esterification step.

Materials & Equipment:

  • 3-Bromo-5-nitrobenzoic acid (1.0 eq)

  • Anhydrous Methanol (approx. 8-10 mL per gram of acid)[3]

  • Concentrated Sulfuric Acid (98%, approx. 0.1 eq)

  • Round-bottom flask or jacketed reactor

  • Reflux condenser

  • Magnetic stirrer or overhead stirrer

  • Ice bath

  • Buchner funnel and filter flask

Procedure:

  • Charge the reaction vessel with 3-Bromo-5-nitrobenzoic acid and anhydrous methanol.

  • Stir the mixture to form a slurry and cool it in an ice bath.

  • Slowly and carefully add the concentrated sulfuric acid to the stirring mixture.

  • Remove the ice bath, attach a reflux condenser, and heat the mixture to a gentle reflux (approx. 65°C) for 4-6 hours.

  • Monitor the reaction's completion by TLC (stain: KMnO₄). The starting acid should be consumed.

  • Once complete, cool the reaction mixture to room temperature.

  • In a separate large beaker, prepare a mixture of ice and water (approx. 5 times the volume of methanol used).[3]

  • Slowly pour the reaction mixture into the ice-water with vigorous stirring. A pale-yellow solid should precipitate.

  • Continue stirring for 15-20 minutes to ensure complete precipitation.

  • Collect the solid by suction filtration and wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

  • Recrystallize the crude product from hot methanol to obtain pure Methyl 3-Bromo-5-nitrobenzoate as a crystalline solid.

  • Dry the final product under vacuum at 40-50°C.

ParameterRecommended ValueRationale
Reagent Ratio Acid:Methanol:H₂SO₄1 : (solvent) : 0.1
Temperature 65°C (Reflux)Provides sufficient energy to overcome activation barrier without significant byproduct formation.
Reaction Time 4-6 hoursTypically sufficient for high conversion. Monitor by TLC to confirm.
Workup Precipitation in ice waterEffectively removes excess methanol and sulfuric acid, and precipitates the less polar ester.
Protocol 2: Synthesis of this compound (Hydrazinolysis)

This protocol is adapted from general procedures for converting esters to hydrazides.[6][14]

Materials & Equipment:

  • Methyl 3-Bromo-5-nitrobenzoate (1.0 eq)

  • Hydrazine Hydrate (80-100% solution, 3.0-5.0 eq)

  • Ethanol or Methanol

  • Round-bottom flask or jacketed reactor

  • Reflux condenser

  • Dropping funnel (for scale-up)

Procedure:

  • Charge the reaction vessel with hydrazine hydrate and the solvent (e.g., ethanol).

  • Heat the hydrazine solution to a gentle reflux.

  • Dissolve the Methyl 3-Bromo-5-nitrobenzoate in a minimum amount of warm ethanol.

  • Add the ester solution dropwise to the refluxing hydrazine solution over 30-60 minutes.

  • After the addition is complete, continue to reflux the mixture for 2-4 hours.

  • Monitor the reaction by TLC until the starting ester spot has disappeared.

  • Cool the reaction mixture to room temperature, then further cool in an ice bath. The product will often crystallize directly from the reaction mixture.

  • If precipitation is slow or incomplete, slowly add cold water to the mixture.

  • Collect the solid product by suction filtration.

  • Wash the filter cake extensively with cold water, followed by a small amount of cold ethanol.

  • Dry the purified this compound under vacuum. The product is typically obtained as a white or off-white solid.

ParameterRecommended ValueRationale
Reagent Ratio Ester:Hydrazine Hydrate1 : 3-5
Temperature Reflux (65-80°C)Ensures a reasonable reaction rate. Controlled heating prevents runaway reactions.
Reaction Time 2-4 hoursGenerally sufficient for complete conversion. Monitor by TLC.
Workup Cooling/PrecipitationThe product is typically much less soluble than the starting ester in the alcohol/water mixture, allowing for easy isolation.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Purity Issue Step Which Step has the Issue? Start->Step Ester Esterification Step->Ester Step 1 Hydrazide Hydrazinolysis Step->Hydrazide Step 2 Ester_Prob Problem Type? Ester->Ester_Prob Hydrazide_Prob Problem Type? Hydrazide->Hydrazide_Prob Low_Conv Low Conversion Ester_Prob->Low_Conv Low Conv. Pur_Issue Purification Issue Ester_Prob->Pur_Issue Purity/Isolation Check_Water Check for Water: - Use anhydrous reagents - Consider Dean-Stark Low_Conv->Check_Water Check_Cat Verify Catalyst Load (5-10 mol%) Low_Conv->Check_Cat Oiling_Out Product Oiling Out? Pur_Issue->Oiling_Out Slow_Precip Slow down precipitation (add water to reaction slowly) Oiling_Out->Slow_Precip Yes Recryst Recrystallize from Methanol or EtOH/Hexane Oiling_Out->Recryst No, but impure Slow_Precip->Recryst Low_Yield_H Low Yield Hydrazide_Prob->Low_Yield_H Low Yield Color_Issue Product Off-Color Hydrazide_Prob->Color_Issue Discolored Check_Side_Prod Byproduct Suspected? (Diacylhydrazine) Low_Yield_H->Check_Side_Prod Recryst_H Recrystallize from Ethanol Consider charcoal treatment Color_Issue->Recryst_H Increase_Hydrazine Increase Hydrazine Ratio (3-5 eq) Add ester slowly to hydrazine Check_Side_Prod->Increase_Hydrazine

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Truman ChemLab. (2017). Fischer Esterification of 3-nitrobenzoic acid. Retrieved from [Link]

  • Google Patents. (1976). Esterification of nitrobenzoic acids (US3948972A).
  • Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06). Retrieved from [Link]

  • Google Patents. (2013). Preparation method of hydrazide compound (CN103408454A).
  • PubChem. (n.d.). 3-Bromo-5-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2019). A kind of synthetic method of the bromo- 2- chlorobenzoic acids of 5- (CN105622382B).
  • Hoover, J. M., & Stahl, S. S. (n.d.). 2-Amino-5-bromobenzaldehyde. Organic Syntheses. Retrieved from [Link]

  • Reddit. (2023). Troubleshooting of hydrazine carbamate synthesis. r/Chempros. Retrieved from [Link]

  • AIP Publishing. (2019). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-bromo-2-methyl-5-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). hydrazine hydrate. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of benzohydrazide derivatives (4a-e). Retrieved from [Link]

  • Chem-Impex. (n.d.). 3-Bromo-5-nitrobenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. PMC. Retrieved from [Link]

  • Nexchem Ltd. (n.d.). SAFETY DATA SHEET - Hydrazine Hydrate 55%. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Chemsrc. (2025). METHYL 3-BROMO-5-HYDROXYBENZOATE. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development. Retrieved from [Link]

  • International Journal of Applied Research. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

  • Proceedings of the YSU B: Chemical and Biological Sciences. (2018). STUDY OF HYDRAZINOLYSIS OF METHYL-3-(4-ALLYL-3-SUBSTITUTED-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOATES. Retrieved from [Link]

  • ZORA (Zurich Open Repository and Archive). (2023). Preparation of 3-Bromo-1,2,4,5-tetrazine. Retrieved from [Link]

  • Alcrut group. (2024). Synthesis and Evaluation of Hydrazones. Retrieved from [Link]

Sources

Technical Support Center: 3-Bromo-5-nitrobenzohydrazide Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a specialized support resource for researchers working with 3-Bromo-5-nitrobenzohydrazide (CAS: 374671-07-5) . It is designed to bypass generic advice and address the specific chemical vulnerabilities of the aryl hydrazide moiety in the presence of electron-withdrawing nitro and bromo substituents.

Introduction: The Stability Paradox

This compound is a critical intermediate often used in the synthesis of heterocycles and drug candidates. Its stability is compromised by the hydrazide group (-CONHNH₂) , which is simultaneously a nucleophile and a reducing agent. The presence of the electron-withdrawing nitro group (


) and bromo group (

) on the benzene ring increases the acidity of the amide proton, making the compound susceptible to base-catalyzed hydrolysis and oxidation pathways that differ from simple alkyl hydrazides.

Module 1: The Degradation Matrix (Mechanisms)

Q: Why did my white powder turn yellow/orange? A: This is the hallmark of oxidative degradation or Schiff base formation .

The hydrazide group is thermodynamically unstable in the presence of oxygen and moisture. The degradation is not random; it follows specific chemical pathways driven by environmental triggers.

Visualizing the Threat Landscape

The following diagram maps the three primary degradation pathways you must prevent.

DegradationPathways Compound This compound (Active Reagent) Acid 3-Bromo-5-nitrobenzoic Acid (Inactive Impurity) Compound->Acid Hydrolysis (Moisture/Acid/Base) Hydrazine Hydrazine (Toxic Byproduct) Compound->Hydrazine Hydrolysis Diimide Diimide / Azo Species (Colored Impurities) Compound->Diimide Oxidation (Air/Light/Metal Ions) Hydrazone Hydrazone Adducts (If Acetone/Aldehydes present) Compound->Hydrazone Condensation (Acetone/Aldehyde Vapors) Diimide->Acid Further Oxidation

Figure 1: Primary degradation pathways. The hydrazide moiety is the "weak link," susceptible to hydrolysis (red), oxidation (yellow), and condensation (green).

Detailed Mechanisms
  • Hydrolysis (The Moisture Threat): In the presence of water (even atmospheric humidity), the hydrazide bond cleaves to form 3-bromo-5-nitrobenzoic acid and hydrazine. This reaction is catalyzed by both acids and bases. The resulting acid impurity changes the solubility profile of your sample.

  • Oxidation (The Air Threat): Aryl hydrazides are reducing agents. Oxygen, especially when catalyzed by trace metal ions (like iron from a spatula), converts the hydrazide to diimide and azo species, which eventually break down into the carboxylic acid. This process often yields colored impurities (yellow/brown).

  • Condensation (The Solvent Threat): Never store this compound near ketones (like acetone) or aldehydes. The nucleophilic nitrogen will attack atmospheric carbonyl vapors to form hydrazones , rendering the reagent inert.

Module 2: Storage Protocol (Prevention)

Q: What are the absolute "Golden Rules" for storage? A: Treat this compound as a hygroscopic, air-sensitive solid .

ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term) 2-8°C (Active use)Lowers kinetic energy, significantly slowing the rate of hydrolysis and oxidation.
Atmosphere Inert Gas (Argon/N₂) Displaces oxygen and humidity. Argon is preferred as it is heavier than air and "blankets" the solid.
Container Amber Glass Vial with Teflon-lined cap Amber glass blocks UV light (which excites the nitro group). Teflon prevents leaching of plasticizers and ensures a tight seal against moisture.
Desiccant Required Store the vial inside a secondary jar containing active desiccant (e.g., silica gel or Drierite) to scavenge trapped moisture.

Critical Handling Note: Avoid using metal spatulas if possible, or ensure they are high-grade stainless steel. Trace metal ions (Cu, Fe) can catalytically accelerate the oxidation of hydrazides. Use porcelain or glass tools for maximum stability.

Module 3: Troubleshooting & Diagnosis (FAQs)

Scenario A: Solubility Issues

User Question: "I dissolved the compound in DMSO, but it looks cloudy or has a precipitate. Is it bad?" Diagnosis: Likely Hydrolysis .

  • Reasoning: The primary degradation product is 3-bromo-5-nitrobenzoic acid . While the hydrazide is soluble in polar aprotic solvents (DMSO, DMF), the free acid may have different solubility limits or form insoluble salts if the solvent contains trace bases.

  • The Fix: Perform a Bicarbonate Solubility Test .

    • Take a small amount of the solid.

    • Add 5% aqueous Sodium Bicarbonate (

      
      ).
      
    • Observation: The acid impurity will dissolve with effervescence (

      
       release). The intact hydrazide is less acidic and will typically remain as a suspension or dissolve much more slowly without gas evolution.
      
Scenario B: Color Change

User Question: "My sample was white, but now it's a dark yellow/orange solid. Can I still use it?" Diagnosis: Oxidation or Photodegradation .

  • Reasoning: Nitro compounds are inherently yellow, but a deepening color (orange/brown) indicates the formation of azo-dimers or radical species from oxidation.

  • The Fix: Check purity via TLC (Thin Layer Chromatography) .

    • Mobile Phase: Ethyl Acetate:Hexane (e.g., 1:1 or 2:1).

    • Visualization: UV light (254 nm).

    • Result: The carboxylic acid degradation product is much more polar than the hydrazide. It will appear as a spot with a significantly lower

      
       value (near the baseline) compared to the hydrazide.
      
Scenario C: LC-MS Peaks

User Question: "I see a split peak in my LC-MS. One is my mass, what is the other?" Diagnosis: Impurity Identification .

  • Target Mass (M+H): ~260/262 Da (depending on Br isotope).

  • Impurity Mass: Look for 246/248 Da .

    • Explanation: This corresponds to 3-bromo-5-nitrobenzoic acid (Loss of

      
       group, gain of 
      
      
      
      ).
    • Action: If the Acid peak > 5-10%, repurification is required (recrystallization from ethanol/water is often effective for hydrazides).

Module 4: Self-Validating Purity Protocol

Before committing this reagent to a critical experiment, run this 10-minute validity check.

  • Visual Inspection: Is it a free-flowing, off-white/pale yellow powder? (Clumping = Moisture; Darkening = Oxidation).

  • The "Fizz" Test: Dissolve a speck in a drop of DMSO, then add a drop of saturated

    
    .
    
    • Rapid bubbling = High content of Carboxylic Acid (Degraded).

    • No/Slow bubbling = Intact Hydrazide.

  • Melting Point (Optional): Hydrazides generally have sharp melting points. A broad range (>2-3°C) indicates degradation.

References

  • PubChem. this compound (Compound Summary). National Library of Medicine. [Link]

  • Zhang, X., et al. (2020). Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure–Reactivity Relationship.[1] Molecules.[2][3][1][4][5][6] [Link]

  • Caillaud, K., et al. Hydrolysis of Dihydrazides into Carboxylates in Mild Aqueous Conditions.[1] Helvetica Chimica Acta.[1] [Link]

Sources

Byproduct identification in 3-Bromo-5-nitrobenzohydrazide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Bromo-5-nitrobenzohydrazide Reaction Optimization

To: Research & Development Teams, Medicinal Chemistry Groups From: Senior Application Scientist, Technical Services Subject: Troubleshooting Guide: Byproduct Identification & Process Control for this compound Scaffolds

Executive Summary

This compound is a critical pharmacophore scaffold, particularly in the development of antimicrobial and anticancer agents (e.g., hydrazone-based tubulin inhibitors or oxadiazole derivatives). Its dual functionalization (bromo- and nitro- groups) allows for versatile downstream coupling, but also introduces specific reactivity challenges. This guide addresses the three most common failure modes: dimerization during synthesis , azine formation during derivatization , and incomplete cyclization .

Module 1: Synthesis Troubleshooting (The Hydrazide Scaffold)

Context: The synthesis typically involves the nucleophilic substitution of ethyl/methyl 3-bromo-5-nitrobenzoate with hydrazine hydrate.

Primary Failure Mode: Formation of the "Dimer" (Diacylhydrazine). Chemical Identity: N,N'-bis(3-bromo-5-nitrobenzoyl)hydrazine

Mechanism of Impurity Formation

If the local concentration of the starting ester exceeds that of the hydrazine, the newly formed hydrazide competes with hydrazine as a nucleophile, attacking a second molecule of the ester.

DOT Diagram: Competitive Pathways

G Ester Ethyl 3-bromo-5-nitrobenzoate Hydrazide Target: this compound Ester->Hydrazide + N2H4 (k1) Hydrazine Hydrazine Hydrate (Excess Required) Dimer Byproduct: Diacylhydrazine (Insoluble Solid) Hydrazide->Dimer + Ester (k2) (If N2H4 is limiting)

Figure 1: Kinetic competition between hydrazide formation and dimer generation.

Troubleshooting Protocol
SymptomRoot CauseCorrective Action
High Melting Point Impurity (>250°C) Dimer formation due to low hydrazine equivalents.Protocol Adjustment: Increase hydrazine hydrate ratio to 3–5 equivalents . Add the ester solution dropwise into the hydrazine solution (reverse addition) to keep hydrazine in excess.
Low Yield Hydrolysis of ester to acid (3-bromo-5-nitrobenzoic acid).Check Solvents: Ensure ethanol/methanol is anhydrous. Avoid excessive heating if using aqueous hydrazine; reflux at moderate temperatures (60-70°C).

Module 2: Derivatization (Schiff Base/Hydrazone Formation)

Context: Condensation of the hydrazide with aldehydes (e.g., salicylaldehyde derivatives) to form hydrazones.

Primary Failure Mode: Azine Formation. Chemical Identity: Aldehyde-N-N-Aldehyde (Symmetric Azine) or Hydrazide-N-N-Hydrazide derivatives.

Technical Insight

Azines often form if the starting hydrazide contains residual hydrazine salts. The free hydrazine reacts rapidly with 2 equivalents of the aldehyde, forming a symmetric azine which is often yellow/orange and highly crystalline, mimicking the target hydrazone.

Q: How do I distinguish the Target Hydrazone from the Azine Impurity? A: Use Proton NMR (1H NMR) .

  • Target Hydrazone: Shows distinct amide (-CONH-) proton, typically downfield at 11.0–12.5 ppm (singlet).

  • Azine: Lacks the amide proton. Shows a symmetric structure often simplifying the aromatic region.

Protocol Validation Step
  • Pre-Check: Run a TLC of your starting hydrazide. If a baseline spot (hydrazine salts) is visible, recrystallize from ethanol before use.

  • Catalysis: Use a catalytic amount of glacial acetic acid (AcOH). Strong mineral acids (HCl) can hydrolyze the hydrazide bond, releasing free hydrazine which then scavenges the aldehyde to form azines.

Module 3: Cyclization to 1,3,4-Oxadiazoles

Context: Oxidative cyclization of the hydrazone using reagents like POCl₃ or I₂/K₂CO₃.

Primary Failure Mode: Incomplete Cyclization (Acyclic Intermediate).

DOT Diagram: Cyclization Pathway

Cyclization Hydrazone Starting Hydrazone (Acyclic) Intermediate Imidoyl Chloride (Transient) Hydrazone->Intermediate + POCl3 (Dehydration) Oxadiazole Target: 1,3,4-Oxadiazole (Cyclic) Intermediate->Oxadiazole Ring Closure (- HCl) Hydrolysis Byproduct: Hydrolyzed Acid + Amine Intermediate->Hydrolysis + H2O (Quenching too early)

Figure 2: The critical ring-closure step requires anhydrous conditions to prevent hydrolysis.

Troubleshooting Guide
  • Issue: Product is soluble in base (NaOH).

    • Diagnosis: You have unreacted hydrazone or acid byproduct. The target oxadiazole lacks the acidic N-H proton and should be insoluble in dilute NaOH.

    • Fix: Extend reflux time. Ensure POCl₃ is fresh (colorless, not yellow).

  • Issue: Mass Spec shows M+18 peak relative to target.

    • Diagnosis: Hydration of the ring or failure to dehydrate the precursor.

Module 4: Analytical Identification (The "Fingerprint")

Due to the presence of Bromine (Br) and Nitrogen (N), these compounds exhibit distinct spectral signatures.

Mass Spectrometry (MS) Pattern

The Bromine Isotope Pattern is your primary confirmation tool.

  • 79Br : 81Br ratio is ~1:1.

  • Target Ion: Look for the "Doublet" separated by 2 mass units (M and M+2) with nearly equal intensity.

  • Nitro Group: Common fragmentation involves loss of NO₂ (M-46) or NO (M-30).

Table 1: Key MS Fragments for this compound Derivatives

Fragment DescriptionMass Shift (approx)Diagnostic Value
Molecular Ion (M+) [M] and [M+2]1:1 intensity confirms one Bromine atom.
Benzoyl Cation m/z ~228/230Cleavage of the hydrazine linkage (Ar-CO+). Confirms the core scaffold is intact.
Loss of Nitro M - 46Confirms presence of labile NO₂ group.
Dimer Impurity 2x Mass - 32[2M - 2H] peaks are rare; usually appears as a distinct high-mass peak at ~490 amu.
NMR Spectroscopy Alerts
  • Hydrazide (Precursor): Broad singlet at ~4.5 ppm (NH₂) and ~9.8 ppm (NH).

  • Hydrazone (Intermediate): NH shifts downfield to ~12.0 ppm. CH=N (imine) proton appears at ~8.4–8.8 ppm.

  • Oxadiazole (Cyclized): Disappearance of the NH signal (11-12 ppm) and the C=O signal in 13C NMR (~163 ppm shifts to ~160 ppm for C=N).

References

  • Schiff Base & Hydrazone Formation Dynamics Source: National Institutes of Health (NIH) / PMC. Title: "Different Schiff Bases—Structure, Importance and Classification" URL:[Link] Relevance: details the keto-enol tautomerism and conditions favoring azine formation vs. hydrazones.

  • Oxadiazole Cyclization Strategies Source: Journal of Chemical Reviews.[1] Title: "Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives" URL:[Link] Relevance: Compares POCl3 vs. oxidative cyclization methods and their respective byproduct profiles.

  • Mass Spectrometry of Hydrazide Derivatives Source: ResearchGate / Mass Spectrometry Reviews. Title: "Mass fragmentation pattern of phthalazine and benzohydrazide derivatives" URL:[Link] Relevance: Provides fragmentation models for the cleavage of the -CONHNH- linkage in similar aromatic systems.

  • Impurity Profiling in Peptide/Hydrazide Synthesis Source: MDPI. Title: "Structural Characterization of Dimers and Impurities in Synthesis" URL:[Link] Relevance: Discusses the separation of dimer impurities using HPLC and their identification via MS.

Sources

Technical Support Center: Optimizing Crystallization of 3-Bromo-5-nitrobenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and pharmaceutical development professionals to provide expert insights and practical solutions for the successful crystallization of 3-Bromo-5-nitrobenzohydrazide. Understanding and controlling the crystallization process is paramount for achieving the desired purity, yield, and crystal morphology essential for downstream applications.

Foundational Knowledge: Physicochemical Properties

A successful crystallization begins with a thorough understanding of the molecule's properties. This compound is a substituted aromatic hydrazide. The presence of a nitro group (-NO₂) and a bromine (-Br) atom makes the aromatic ring electron-poor, while the hydrazide functional group (-CONHNH₂) can participate in extensive hydrogen bonding. These features dictate its solubility and crystal packing behavior.

Table 1: Physicochemical Properties of this compound and Related Structures

Property This compound (Predicted) 3-Bromo-5-nitrobenzoic acid[1] 3-Bromo-5-nitrobenzamide[2]
Molecular Formula C₇H₆BrN₃O₃ C₇H₄BrNO₄ C₇H₅BrN₂O₃
Molecular Weight 260.05 g/mol 246.01 g/mol 245.03 g/mol
Appearance Expected to be a pale yellow or off-white solid Solid Solid
XLogP3 ~1.8-2.5 (Estimated) 2.3 1.7
Hydrogen Bond Donors 2 1 1
Hydrogen Bond Acceptors 4 4 3

| General Solubility | Likely soluble in polar aprotic solvents (e.g., DMF, DMSO, Acetone) and alcohols (e.g., Ethanol, Methanol). Poorly soluble in non-polar solvents (e.g., Hexane, Toluene) and water. | Soluble in organic solvents. | Soluble in organic solvents. |

Troubleshooting Guide: Common Crystallization Issues

This section addresses the most frequent challenges encountered during the crystallization of this compound in a direct question-and-answer format.

Q1: I've followed the synthesis work-up, but no crystals are forming from the solution. What should I do?

Answer: This is a common issue that typically points to a problem with supersaturation—the thermodynamic driving force for crystallization. If the solution is not supersaturated, crystals will not form.

Causality & Solution:

  • Cause: The solution is likely undersaturated (too dilute). This means too much solvent was used initially, or the compound is more soluble in the chosen solvent than anticipated.[3]

  • Troubleshooting Protocol:

    • Concentrate the Solution: Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator. Reduce the volume by about 20-30%.

    • Re-cool Slowly: Allow the concentrated solution to cool slowly to room temperature, then transfer it to an ice bath. Slow cooling is critical to allow for proper crystal lattice formation.[3]

    • Induce Nucleation (if needed): If crystals still do not appear, the solution may need help to start the nucleation process.

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites.

      • Seeding: If you have a pure crystal of this compound from a previous batch, add a single, tiny crystal to the supersaturated solution. This "seed" acts as a template for crystal growth.

      • Ultrasonication: Briefly placing the flask in an ultrasonic bath can sometimes provide the energy needed to induce nucleation.

Q2: My product is "oiling out" as a sticky liquid instead of forming solid crystals. Why is this happening?

Answer: "Oiling out" occurs when the solute's concentration exceeds its solubility limit at a temperature that is below its melting point, leading to phase separation as a liquid (the "oil") rather than a solid.

Causality & Solution:

  • Cause 1: High Degree of Supersaturation & Rapid Cooling. If the solution is cooled too quickly or is excessively concentrated, the molecules may not have enough time to orient themselves into an ordered crystal lattice. Instead, they crash out of the solution as a disordered, amorphous oil.

    • Solution: Re-heat the solution until the oil fully redissolves. If necessary, add a small amount (5-10% more) of the solvent to slightly reduce the concentration. Then, ensure a very slow cooling rate. Insulate the flask with glass wool or place it within a larger beaker of hot water to allow for gradual cooling to room temperature before moving to a colder environment. A rate of cooling around 0.2 °C/min can be effective for sensitive compounds.[4]

  • Cause 2: Presence of Impurities. Impurities can disrupt the crystal lattice formation process, depressing the melting point of the mixture and favoring the formation of an oil.

    • Solution: Before crystallization, consider a pre-purification step. If the crude product has colored impurities, a charcoal treatment may be effective. Dissolve the crude solid in a suitable solvent, add a small amount of activated carbon, heat gently, and then perform a hot filtration to remove the carbon and adsorbed impurities before proceeding with the crystallization.

Q3: I managed to get crystals, but my final yield is very low (< 50%). How can I improve it?

Answer: A low yield is a frustrating outcome that often stems from using an excessive amount of solvent or incomplete precipitation.

Causality & Solution:

  • Cause: Excessive Solvent. The most common reason for low yield is dissolving the crude product in too much hot solvent.[5] An ideal recrystallization solvent should dissolve the compound when hot but have very low solubility when cold. If too much is used, a significant amount of the product will remain in the "mother liquor" even after cooling.

  • Troubleshooting Protocol:

    • Check the Mother Liquor: After filtering your crystals, take a small sample of the filtrate (mother liquor) and evaporate the solvent. A large amount of solid residue indicates significant product loss.

    • Perform a "Second Crop" Crystallization: Take the remaining mother liquor and reduce its volume by 50-70% through evaporation. Cool this concentrated solution to see if a second batch of crystals ("second crop") can be obtained. Note that second-crop crystals may be less pure than the first.

    • Optimize the Solvent Volume: In future experiments, use the principle of adding the minimum amount of hot solvent needed to just dissolve the crude solid. Add the hot solvent portion-wise to the solid with continuous heating and stirring until a clear solution is achieved.[5]

Q4: The crystals I obtained are discolored and have a wide melting point range. How do I increase purity?

Answer: Crystal appearance and a sharp melting point are key indicators of purity. Discoloration and a broad melting range suggest the presence of trapped impurities.

Causality & Solution:

  • Cause 1: Insufficient Washing. The mother liquor, which contains dissolved impurities, might not have been washed away from the crystal surfaces effectively.

    • Solution: After filtration, wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent. Using a cold solvent is crucial to wash away impurities without dissolving a significant amount of your product crystals.

  • Cause 2: Impurity Inclusion. If crystallization occurs too rapidly, impurities can become trapped within the growing crystal lattice.

    • Solution: Re-crystallize the product. Dissolve the impure crystals in a minimal amount of hot solvent and allow it to cool very slowly. A slower crystallization rate provides a greater opportunity for equilibrium to be established, selectively incorporating only the desired molecules into the lattice and excluding impurities.[6]

Experimental Workflows & Protocols

Protocol 1: Systematic Solvent Selection

The choice of solvent is the most critical parameter in crystallization. The ideal solvent will exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below.

Step-by-Step Methodology:

  • Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • Solvent Screening (Room Temp): To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, acetone, toluene, hexane) dropwise, up to ~1 mL. Agitate the mixture. A good candidate solvent will not dissolve the compound at room temperature.

  • Solvent Screening (High Temp): Gently heat the test tubes that showed poor solubility at room temperature in a water or sand bath. A good solvent will now fully dissolve the solid.

  • Cooling Test: Allow the tubes with dissolved solid to cool slowly to room temperature, and then place them in an ice bath. The ideal solvent will produce a high yield of crystalline precipitate.

Table 2: Suggested Solvents for Screening

Solvent Class Example Solvents Expected Behavior for this compound
Protic Ethanol, Methanol, Isopropanol Good potential for single-solvent recrystallization.
Polar Aprotic Acetone, Ethyl Acetate May be too soluble at room temperature, but good candidates for an anti-solvent system.
Non-Polar Hexane, Heptane, Toluene Likely to be insoluble. Excellent as anti-solvents.

| Aqueous | Water | Likely to be insoluble. Excellent as an anti-solvent. |

Workflow Visualization

The following diagram outlines the decision-making process for troubleshooting when no crystals form.

Troubleshooting_No_Crystals start Problem: No Crystals Formed check_saturation Is the solution clear after cooling? start->check_saturation concentrate Action: Reduce solvent volume by 20-30% check_saturation->concentrate Yes re_evaluate Action: Re-evaluate solvent system. Is the compound too soluble? check_saturation->re_evaluate No, solid remains re_cool Action: Cool slowly again concentrate->re_cool check_again Do crystals form now? re_cool->check_again induce Action: Induce Nucleation (Scratch / Seed / Sonicate) check_again->induce No success Success: Crystals Formed check_again->success Yes induce->success

Caption: Troubleshooting workflow for nucleation failure.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for a solvent/anti-solvent crystallization system?

A: Based on the polarity of this compound, a good starting point would be to dissolve the compound in a hot polar solvent where it is highly soluble, such as ethanol or acetone, and then slowly add a non-polar anti-solvent, like hexane or water, until the solution becomes turbid. Then, allow the solution to cool slowly.

Q: How can I grow large, high-quality single crystals for X-ray crystallography?

A: Growing single crystals requires minimizing the number of nucleation events and promoting slow, ordered growth on a few nuclei. The best method is slow evaporation or slow diffusion.

  • Slow Evaporation: Dissolve your compound in a suitable solvent to near-saturation in a beaker. Cover the beaker with parafilm and poke a few small holes in it with a needle. Leave it undisturbed in a vibration-free location for several days or weeks.

  • Solvent/Anti-Solvent Diffusion: In a small test tube, create a solution of your compound in a dense solvent (e.g., dichloromethane). Carefully layer a less dense anti-solvent (e.g., hexane) on top without mixing. Over time, the solvents will slowly diffuse into one another, gradually inducing crystallization at the interface.

Q: What are the primary safety concerns when handling this compound?

A: While specific GHS data for this exact hydrazide is not compiled, related nitroaromatic and bromo-aromatic compounds often present hazards. Assume the compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][7][8] Always handle the compound in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust. Consult the Safety Data Sheet (SDS) for detailed information.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-nitrosalicylaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). RU2596223C2 - Method of producing high-purity hydrazine.
  • PubChem. (n.d.). 3-Bromo-5-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-hydroxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025). Rapid Solvent-free Synthesis of Aromatic Hydrazides under Microwave Irradiation. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, June 9). Carrying out a recrystallisation [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]

  • Thompson, A. et al. (2021). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. Retrieved from [Link]

Sources

Navigating the Labyrinth: A Technical Support Guide to the Characterization of 3-Bromo-5-nitrobenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of 3-Bromo-5-nitrobenzohydrazide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and analyzing this important class of compounds. My aim is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot effectively and ensure the integrity of your results. The inherent chemical properties of these molecules—the electrophilic nature of the nitroaromatic ring, the reactivity of the hydrazide moiety, and the presence of a heavy halogen—present a unique set of challenges. This guide will serve as your comprehensive resource for overcoming them.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint

NMR is arguably the most powerful tool for the structural elucidation of organic molecules. However, the specific functionalities of this compound derivatives can lead to some common issues.

FAQ 1: My ¹H-NMR signals for the aromatic protons are broad and poorly resolved. What's happening and how can I fix it?

Answer:

Broadening of aromatic signals in these derivatives can stem from several factors. The electron-withdrawing nature of the nitro group can sometimes lead to peak broadening.[1] More commonly, if your derivative is a hydrazone, you might be observing a slow or intermediate rate of exchange between E and Z isomers on the NMR timescale.[2] This dynamic process can significantly broaden the signals of nearby protons.

Troubleshooting Protocol:

  • Variable Temperature (VT) NMR: This is the most definitive way to diagnose isomerism-related broadening.

    • Procedure: Acquire ¹H-NMR spectra at different temperatures (e.g., 25°C, 50°C, 80°C).

    • Expected Outcome: If you have a mixture of slowly interconverting isomers, the peaks should sharpen at higher temperatures as the rate of exchange increases, eventually coalescing into a single, averaged signal. Conversely, at lower temperatures, the exchange may slow down enough to resolve distinct signals for each isomer.

  • Solvent Change: The equilibrium between isomers can be solvent-dependent. Try acquiring the spectrum in a different solvent (e.g., from CDCl₃ to DMSO-d₆). DMSO-d₆ is particularly good at breaking up intermolecular hydrogen bonds that might contribute to aggregation and peak broadening.

  • Check for Paramagnetic Impurities: Although less common, trace amounts of paramagnetic metals from your reaction or glassware can cause significant peak broadening. If the above steps don't help, consider filtering your NMR sample through a small plug of celite or silica.

FAQ 2: I'm having trouble assigning the protons on the 3-bromo-5-nitrophenyl ring. What are the expected chemical shifts?

Answer:

The chemical shifts of the aromatic protons in this compound are governed by the electronic effects of the substituents. The nitro group is a strong electron-withdrawing group, which will shift the protons ortho and para to it downfield (to a higher ppm value).[3] The bromine atom also has an electron-withdrawing inductive effect but a weaker deactivating effect compared to the nitro group. The amide group of the hydrazide is an ortho, para-director.

Expected Chemical Shift Ranges (in DMSO-d₆):

Proton PositionExpected δ (ppm)Rationale
H-28.2 - 8.5Ortho to both the bromine and the amide carbonyl.
H-48.5 - 8.8Ortho to the nitro group and para to the bromine.
H-68.3 - 8.6Ortho to both the bromine and the nitro group.

Note: These are estimated ranges and will vary depending on the specific derivative and solvent used. It is always best to use 2D NMR techniques like COSY and HMBC for unambiguous assignment.

Workflow for NMR Troubleshooting

Caption: Decision workflow for troubleshooting broad NMR signals.

Section 2: Mass Spectrometry (MS) - Unveiling the Molecular Weight and Fragments

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of your compound. The presence of bromine and the nitro group in this compound derivatives leads to characteristic spectral features.

FAQ 3: My mass spectrum shows a pair of peaks for the molecular ion. Is this an impurity?

Answer:

No, this is a hallmark of a bromine-containing compound and is expected. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio of abundance.[4] This results in two molecular ion peaks: the M⁺ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br), which are nearly equal in intensity.[5] This isotopic signature is a powerful tool for confirming the presence of bromine in your molecule.

FAQ 4: What are the common fragmentation patterns I should look for in the EI-MS of my this compound derivative?

Answer:

In Electron Ionization Mass Spectrometry (EI-MS), the high energy can cause extensive fragmentation. For a typical this compound derivative, you can expect to see fragments arising from the cleavage of the amide bond and losses of small molecules from the aromatic ring.

Common Fragmentation Pathways:

  • Amide Bond Cleavage: The N-CO bond is often labile and can cleave to give two primary fragments.[6]

    • Acylium Ion: [M - NH-R]⁺ - This will be a prominent peak corresponding to the 3-bromo-5-nitrobenzoyl cation.

    • Amine Fragment: [NH₂-R]⁺ - The stability of this fragment will depend on the nature of the 'R' group in your derivative.

  • Loss of Nitro Group: The nitro group (-NO₂) can be lost as a neutral radical, resulting in a peak at M-46.

  • Loss of Nitric Oxide: A rearrangement can lead to the loss of nitric oxide (-NO), giving a peak at M-30.

  • Loss of Bromine: Cleavage of the C-Br bond will result in a peak at M-79/81.

M Molecular Ion (M+•) [Br-Ar-CO-NH-NHR]+• F1 [M-Br]+ M->F1 - •Br F2 [M-NO2]+ M->F2 - •NO2 F3 [Br-Ar-CO]+ M->F3 - •NHNHR F4 [R-NH-NH2]+• M->F4 Amide Cleavage

Caption: Common EI-MS fragmentation pathways for this compound derivatives.

FAQ 5: I'm using ESI-MS and see peaks at M+23 and M+39. What are these?

Answer:

These are common adducts in Electrospray Ionization (ESI) mass spectrometry and do not indicate impurities. ESI is a "soft" ionization technique that often forms adducts with ions present in the solvent or from the glassware.[7]

  • [M+Na]⁺ (M+23): This is an adduct with a sodium ion.

  • [M+K]⁺ (M+39): This is an adduct with a potassium ion.

To minimize these, use high-purity solvents and plastic vials where possible. If they persist, they can be a useful confirmation of your molecular weight.

Section 3: High-Performance Liquid Chromatography (HPLC) - Purity Assessment and Separation

HPLC is the workhorse for assessing the purity of your compounds and for purification. The polarity of this compound derivatives makes them well-suited for reversed-phase chromatography.

FAQ 6: What is a good starting point for developing an HPLC method for my compound?

Answer:

A reversed-phase method is the most logical starting point due to the moderate polarity of the benzohydrazide core.[8]

Recommended Starting Conditions:

ParameterRecommendationRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for a wide range of polarities.
Mobile Phase A Water with 0.1% Formic Acid or TFAThe acid improves peak shape for the slightly basic hydrazide.
Mobile Phase B Acetonitrile or Methanol with 0.1% AcidCommon organic modifiers. Acetonitrile often gives sharper peaks.
Gradient 10-90% B over 20 minutesA good starting gradient to determine the approximate elution time.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV at 254 nm or Diode Array Detector (DAD)The aromatic system provides strong UV absorbance.[8] A DAD is useful for checking peak purity.

Once you have an initial chromatogram, you can optimize the method by adjusting the gradient or switching to an isocratic elution for faster run times.[9]

Section 4: Crystallization and Solid-State Characterization

Obtaining high-quality crystals is often a prerequisite for unambiguous structure determination by X-ray crystallography and for ensuring the purity of your final compound. Nitroaromatic compounds can sometimes be challenging to crystallize.

FAQ 7: My compound "oils out" instead of crystallizing. What should I do?

Answer:

"Oiling out" occurs when the compound comes out of solution as a liquid below its melting point because the solution is too supersaturated at that temperature.

Troubleshooting Strategies:

  • Re-heat and Add More Solvent: Re-dissolve the oil by heating the solution and add a small amount of additional solvent to reduce the supersaturation.[10]

  • Slower Cooling: Allow the solution to cool more slowly. You can do this by placing the flask in a warm water bath or by loosely wrapping it in glass wool.[11]

  • Use a Mixed Solvent System: Dissolve your compound in a minimum of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Then, add a drop or two of the "good" solvent to clarify and allow it to cool slowly.[10] For this compound derivatives, combinations like ethanol/water or ethyl acetate/hexane are often effective.

FAQ 8: I've obtained a crystalline solid, but I'm concerned about polymorphism. How can I check for this?

Answer:

Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon for hydrazides and can significantly impact physical properties like solubility and melting point.[12]

Screening for Polymorphs:

  • Recrystallize from Different Solvents: Different solvents can favor the formation of different polymorphs.

  • Vary the Crystallization Rate: Rapid and slow cooling can yield different crystal forms.

  • Analytical Techniques:

    • Powder X-Ray Diffraction (PXRD): This is the definitive method for identifying different polymorphs, as each will have a unique diffraction pattern.

    • Differential Scanning Calorimetry (DSC): Different polymorphs will have different melting points and may show solid-solid phase transitions.

    • Infrared (IR) Spectroscopy: Polymorphs can sometimes be distinguished by subtle differences in their solid-state IR spectra, particularly in the fingerprint region and N-H/C=O stretching frequencies.

By systematically addressing these common challenges, you can enhance the efficiency and accuracy of your characterization of this compound derivatives, leading to more reliable and reproducible scientific outcomes.

References

  • Reddit. (2023, October 3). NMR Peak Broadening. r/Chempros.
  • National Institutes of Health. N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide. PubChem.
  • Chemistry LibreTexts. (2023, August 29).
  • Witanowski, M., Stefaniak, L., & Webb, G. A. (1967). Nitrogen-14 nuclear magnetic resonance. Part IV. Aromatic nitrocompounds. Journal of the Chemical Society B: Physical Organic, 1065.
  • BenchChem. (2025).
  • Der Pharma Chemica.
  • ResearchGate. Scheme 1.
  • National Institutes of Health. (2018, June 12).
  • Google Patents.
  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?.
  • Semantic Scholar. (2022, January 5). Development of new HPLC method for identification of metabolic degradation of N-pyrrolylhydrazide hydrazones with determined.
  • Chemistry LibreTexts. (2024, March 18).
  • National Institutes of Health. 3-Bromo-5-nitrobenzamide. PubChem.
  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry.
  • National Institutes of Health. Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems.
  • BenchChem. A Comparative Guide to the E-Z Configuration Isomers of Phenylhydrazones for Researchers and Drug Development Professionals.
  • YouTube. (2023, December 2).
  • The Royal Society of Chemistry. Preparation of saturated and unsaturated fatty acid hydrazides and long chain C-glycoside ketohydrazones.
  • ConnectSci.
  • RSC Publishing. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors.
  • ChemicalBook. 3-bromo-5-nitro-benzo[b]thiophene(19492-95-6) 1 h nmr.
  • National Institutes of Health. (2024, July 5).
  • YouTube. (2015, February 19).
  • National Institutes of Health. Effect of a =X-NH-Fragment, (X = C, N), on Z/E Isomerization and ON/OFF Functionality of Isatin Arylhydrazones, ((Arylamino)Methylene)Indolin-2-Ones and Their Anions.
  • BenchChem. HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone.
  • Fiehn Lab.
  • PubMed. Polymorphism of maleic hydrazide. I.
  • University of California, Davis. Chemical shifts.
  • RIUMA. (2023, September 29). New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach.
  • ResearchGate.
  • UWPR.
  • International Journal of Applied Research. (2015, August 21).
  • Chemistry LibreTexts. (2022, April 7). Troubleshooting.
  • YouTube. (2020, December 17).
  • National Institutes of Health. 3-Bromo-5-nitrobenzoic acid. PubChem.
  • University of Wisconsin-Madison.
  • YouTube. (2016, September 15).
  • National Institutes of Health.
  • National Institutes of Health. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design.
  • An-Najah Staff. 1H 13C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and ald.
  • Michigan St
  • ChemicalBook. 3-Bromonitrobenzene(585-79-5) 1H NMR spectrum.
  • Chemistry LibreTexts. (2020, May 30).
  • Waters. Dealing with Metal Adduct Ions in Electrospray: Part 1.
  • National Institutes of Health. 3-Bromo-5-hydroxybenzonitrile. PubChem.

Sources

Technical Support Center: Improving Reaction Selectivity with 3-Bromo-5-nitrobenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Bromo-5-nitrobenzohydrazide. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent. Here, we address common challenges and questions regarding reaction selectivity, providing in-depth, field-proven insights to enhance the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites of this compound and how do they influence its reactivity?

A1: this compound possesses three primary reactive sites that dictate its chemical behavior:

  • Hydrazide Moiety (-CONHNH₂): This is the most nucleophilic part of the molecule, readily participating in reactions like acylation, condensation with carbonyl compounds to form hydrazones, and cyclization to form various five-membered heterocycles such as pyrazoles and 1,3,4-oxadiazoles.[1]

  • Aromatic Ring: The benzene ring is electron-deficient due to the strong electron-withdrawing effects of the nitro group (-NO₂) and the bromine atom (-Br). This makes the ring susceptible to nucleophilic aromatic substitution (SNAr), although the meta positioning of the nitro group relative to the bromine can temper this reactivity compared to ortho or para arrangements.

  • Bromo Group (-Br): The bromine atom is a good leaving group in nucleophilic aromatic substitution reactions and is an ideal handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.

The interplay of these functional groups allows for a rich variety of chemical transformations, but also necessitates careful control of reaction conditions to achieve the desired selectivity.

Q2: What are the main challenges in achieving high selectivity in reactions with this compound?

A2: The primary challenges revolve around controlling chemoselectivity and regioselectivity:

  • Chemoselectivity: With multiple reactive sites, a key challenge is to direct a reagent to react with only one functional group. For instance, when performing a Suzuki coupling at the bromine position, the nucleophilic hydrazide moiety could potentially interfere with the catalyst or reagents. Conversely, reactions at the hydrazide group need to be conducted under conditions that do not favor unwanted side reactions on the aromatic ring.

  • Regioselectivity: In the synthesis of five-membered heterocycles, such as pyrazoles, from unsymmetrical precursors, the formation of constitutional isomers is a common issue.[2] The orientation of the substituents on the final heterocyclic ring depends on which nitrogen of the hydrazide attacks which electrophilic center of the co-reactant.[3]

Q3: How can I store and handle this compound to ensure its stability and reactivity?

A3: Like many hydrazide and nitro-containing compounds, proper storage and handling are crucial. It is recommended to store this compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. The container should be tightly sealed to prevent moisture absorption. For long-term storage, refrigeration in an inert atmosphere (e.g., argon or nitrogen) is advisable. Always consult the Safety Data Sheet (SDS) for specific handling protocols.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Issue 1: Poor Regioselectivity in Pyrazole Synthesis

Problem: I am trying to synthesize a pyrazole by reacting this compound with an unsymmetrical 1,3-dicarbonyl compound, but I am getting a mixture of two regioisomers.

Underlying Cause: The formation of regioisomers in pyrazole synthesis from a substituted hydrazide and an unsymmetrical dicarbonyl compound is a well-known challenge.[4] The reaction proceeds via condensation to form a hydrazone intermediate, followed by cyclization and dehydration. The regiochemical outcome is determined by which nitrogen of the hydrazide attacks which carbonyl group.

Solutions:

  • Control of Reaction pH: The regioselectivity of pyrazole formation can be highly dependent on the pH of the reaction medium.

    • Acidic Conditions: In the presence of an acid catalyst, the reaction often favors one regioisomer. The acid can protonate one of the carbonyl groups, making it more electrophilic and directing the nucleophilic attack of a specific hydrazide nitrogen.

    • Basic Conditions: Conversely, using a basic catalyst can alter the nucleophilicity of the hydrazide nitrogens and favor the formation of the other regioisomer. It has been reported that using arylhydrazine hydrochlorides can favor the formation of 1,3-regioisomers, while the free hydrazine base can lead to the 1,5-regioisomer.[3]

  • Stepwise Synthesis: Instead of a one-pot reaction, a stepwise approach can provide better control.[2] First, isolate the hydrazone intermediate formed by the condensation of the hydrazide with one of the carbonyl groups. This can often be achieved by running the reaction at a lower temperature. Once the desired hydrazone is isolated and purified, the cyclization can be induced under optimized conditions to yield a single regioisomer.

Experimental Protocol: Regioselective Pyrazole Synthesis

  • Step 1: Hydrazone Formation (Kinetic Control):

    • Dissolve this compound (1 eq.) and the unsymmetrical 1,3-dicarbonyl compound (1.1 eq.) in a suitable solvent (e.g., ethanol).

    • Add a catalytic amount of a weak acid (e.g., acetic acid).

    • Stir the reaction at room temperature and monitor by TLC.

    • Isolate the major hydrazone intermediate by filtration or chromatography.

  • Step 2: Cyclization:

    • Dissolve the isolated hydrazone in a high-boiling point solvent (e.g., acetic acid or DMF).

    • Heat the reaction to reflux until the cyclization is complete (monitor by TLC).

    • Cool the reaction mixture and isolate the pyrazole product.

Parameter Condition A (Acidic) Condition B (Basic) Expected Outcome
Catalyst Acetic AcidSodium EthoxidePotentially different major regioisomer
Temperature RefluxRoom Temperature to RefluxReaction rate and selectivity may vary

Logical Workflow for Troubleshooting Poor Regioselectivity in Pyrazole Synthesis:

G start Poor Regioselectivity in Pyrazole Synthesis check_conditions Analyze Reaction Conditions: pH, Temperature, Solvent start->check_conditions stepwise Consider Stepwise Synthesis check_conditions->stepwise one_pot Optimize One-Pot Reaction check_conditions->one_pot isolate_hydrazone Isolate Hydrazone Intermediate stepwise->isolate_hydrazone acid_cat Acidic Catalyst (e.g., AcOH, p-TsOH) one_pot->acid_cat base_cat Basic Catalyst (e.g., NaOEt, Piperidine) one_pot->base_cat cyclize Optimize Cyclization Step isolate_hydrazone->cyclize analyze_isomers Characterize Isomer Ratio (NMR, LC-MS) cyclize->analyze_isomers acid_cat->analyze_isomers base_cat->analyze_isomers final_product Single Regioisomer analyze_isomers->final_product Successful Optimization

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 2: Low Yield in 1,3,4-Oxadiazole Synthesis

Problem: I am attempting to synthesize a 2,5-disubstituted 1,3,4-oxadiazole from this compound and a carboxylic acid, but the yield is consistently low.

Underlying Cause: The synthesis of 1,3,4-oxadiazoles from a hydrazide and a carboxylic acid typically involves the formation of a 1,2-diacylhydrazine intermediate followed by cyclodehydration.[5] Low yields can result from incomplete formation of the intermediate or inefficient cyclization. The choice of the cyclodehydrating agent is critical.[6] Common reagents like phosphorus oxychloride (POCl₃) can be harsh and may lead to side reactions with the sensitive nitro group or the bromine atom.

Solutions:

  • Choice of Cyclodehydrating Agent:

    • POCl₃: While common, it can be aggressive. Use it at the lowest effective temperature and with careful control of stoichiometry.

    • Triflic Anhydride (Tf₂O): A powerful dehydrating agent that can be effective at lower temperatures.

    • Triphenylphosphine-based reagents (e.g., Hendrickson reagent): These can promote cyclodehydration under milder conditions.[7]

    • Sulfuric Acid or Polyphosphoric Acid (PPA): Often used for thermal cyclization, but require high temperatures which might not be suitable for all substrates.[8]

  • Activation of the Carboxylic Acid: Instead of directly reacting the carboxylic acid, convert it to a more reactive species like an acid chloride or an ester. The reaction of the hydrazide with an acid chloride is often more efficient in forming the diacylhydrazine intermediate.

Optimized Protocol for 1,3,4-Oxadiazole Synthesis:

  • Step 1: Formation of Diacylhydrazine:

    • Convert the carboxylic acid to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

    • React the acid chloride (1 eq.) with this compound (1 eq.) in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an anhydrous solvent (e.g., dichloromethane or THF) at 0 °C to room temperature.

    • Isolate the 1,2-diacylhydrazine intermediate.

  • Step 2: Cyclodehydration:

    • Dissolve the diacylhydrazine in a suitable solvent.

    • Add the chosen cyclodehydrating agent (e.g., POCl₃, Tf₂O) at a controlled temperature (often starting at 0 °C and slowly warming).

    • Monitor the reaction by TLC until completion.

    • Carefully quench the reaction and work up to isolate the 1,3,4-oxadiazole.

Cyclodehydrating Agent Typical Conditions Potential Issues
POCl₃RefluxHarsh, potential for side reactions
Tf₂O0 °C to RTHighly reactive, requires careful handling
PPA>100 °CHigh temperature may cause degradation

Visualization of 1,3,4-Oxadiazole Synthesis Pathway:

G hydrazide 3-Bromo-5-nitro- benzohydrazide diacyl 1,2-Diacylhydrazine Intermediate hydrazide->diacyl acid Carboxylic Acid (R-COOH) acid_chloride Acid Chloride (R-COCl) acid->acid_chloride SOCl₂ or (COCl)₂ acid_chloride->diacyl Base (e.g., Pyridine) oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazole diacyl->oxadiazole Cyclodehydrating Agent (e.g., POCl₃)

Caption: Synthetic pathway to 1,3,4-oxadiazoles.

Issue 3: Competing Nucleophilic Aromatic Substitution (SNAr)

Problem: When I try to perform a reaction at the hydrazide moiety under basic conditions, I observe a significant amount of a side product resulting from the displacement of the bromine atom.

Underlying Cause: The electron-deficient nature of the aromatic ring, enhanced by the nitro group, makes it susceptible to nucleophilic attack.[1] If your reaction conditions involve a strong nucleophile and/or elevated temperatures, SNAr at the bromine position can compete with the desired reaction at the hydrazide.

Solutions:

  • Protecting Group Strategy: Protect the hydrazide functionality before carrying out reactions that require harsh basic conditions or strong nucleophiles. A common protecting group for hydrazides is the Boc group (tert-butyloxycarbonyl), which can be introduced using Boc-anhydride and removed under acidic conditions.

  • Milder Reaction Conditions:

    • Lower Temperature: SNAr reactions typically have a higher activation energy than many reactions involving the hydrazide group. Running the reaction at a lower temperature can significantly disfavor the SNAr pathway.

    • Weaker Base: Use the mildest base necessary to achieve the desired transformation at the hydrazide.

Protecting Group Strategy Workflow:

G start 3-Bromo-5-nitro- benzohydrazide protect Protect Hydrazide (e.g., with Boc₂O) start->protect protected_hydrazide Protected Hydrazide protect->protected_hydrazide reaction Desired Reaction (e.g., under basic cond.) protected_hydrazide->reaction deprotect Deprotect Hydrazide (e.g., with TFA) reaction->deprotect final_product Desired Product deprotect->final_product

Caption: Workflow for using a protecting group strategy.

By carefully considering the interplay of the functional groups in this compound and applying the principles outlined in this guide, you can significantly improve the selectivity and outcome of your reactions.

References

  • Google Patents. (n.d.). Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Organic & Biomolecular Chemistry. (n.d.). Synthesis of 3,5-bis(fluoroalkyl)pyrazoles/pyrazolines via [3 + 2] cycloaddition of di/trifluoroacetohydrazonoyl bromides and trifluoromethyl-substituted alkenes. Retrieved February 6, 2026, from [Link]

  • MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved February 6, 2026, from [Link]

  • PMC. (n.d.). Synthesis of Some New 3, 5-Bis (substituted) Pyrazoles and Isoxazoles Based on (N'1E, N'3E)- N'1, N'3-Bis (3, 4, 5-substitutedbenzlidene) Malonohydrazide under Solvothermal Conditions. Retrieved February 6, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Design, Synthesis Of Some Novel Oxadiazole Based Derivative And Evaluation For Their In-Vitro Anti-Oxidant Activity. Retrieved February 6, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences and Medicine. (2023). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. Retrieved February 6, 2026, from [Link]

  • PubMed Central. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Reactivity of benzohydrazide derivatives towards acetylation reaction. Experimental and theoretical studies. Retrieved February 6, 2026, from [Link]

  • Walsh Medical Media. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Retrieved February 6, 2026, from [Link]

  • PubMed. (2024). Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. Retrieved February 6, 2026, from [Link]

  • Walsh Medical Media. (2023). Synthesis of Hydrazides and their Pharmacological Evaluation. Retrieved February 6, 2026, from [Link]

  • Chemical Science. (n.d.). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Retrieved February 6, 2026, from [Link]

  • PMC. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Retrieved February 6, 2026, from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Retrieved February 6, 2026, from [Link]

  • Organic Synthesis International. (2017). N-Methyl-3-Bromo-5-Methyl Pyrazole. Retrieved February 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2023). Chemoselective Cyclodehydration of α‐Acyl‐β‐arylaminoacrylamides Using Hendrickson Reagent: Access to Polysubstituted 4‐Aminoquinolines and Diazaphenacenes. Retrieved February 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3,4-Oxadiazole synthesis. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Regiocontrol in the synthesis of 1,5‐ or 1,4‐substituted pyrazoles 12–14 from enones 4. Retrieved February 6, 2026, from [Link]

  • YouTube. (2021). 10 - Strategy for Heterocycle Synthesis: Cyclisation and Dehydration. Retrieved February 6, 2026, from [Link]

  • PubMed. (2025). Reagent-assisted regio-divergent cyclization synthesis of pyrazole. Retrieved February 6, 2026, from [Link]

  • NC State University Libraries. (n.d.). 24. Chapter 24 – Amines and Heterocycles Solutions to Problems. Retrieved February 6, 2026, from [Link]

  • MSU chemistry. (n.d.). Heterocyclic Compounds. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). (a) Chemoselectivity of the reaction. (b) Unsuccessful example. Retrieved February 6, 2026, from [Link]

Sources

Minimizing impurities in the final product of 3-Bromo-5-nitrobenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Bromo-5-nitrobenzohydrazide is a key building block in medicinal chemistry and drug development, valued for its versatile reactive sites.[1] The presence of the bromine atom, the nitro group, and the hydrazide moiety allows for a wide range of subsequent chemical modifications.[2] However, the very reactivity that makes this compound valuable also presents challenges in its synthesis and purification. Achieving high purity is paramount, as even trace impurities can lead to ambiguous biological data, side reactions in subsequent steps, and complications in regulatory approval processes.[3]

This guide provides a comprehensive, experience-driven resource for researchers, scientists, and drug development professionals to troubleshoot and minimize impurities in the final product of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most reliable and widely used method is a two-step process starting from 3-Bromo-5-nitrobenzoic acid. First, the carboxylic acid is converted to its corresponding methyl or ethyl ester. This ester is then reacted with hydrazine hydrate to yield the final benzohydrazide product. This route is favored because it avoids harsh conditions that could lead to side reactions involving the nitro group.[4]

Q2: Why is my final product yellow, and is this a sign of impurity?

Many nitroaromatic compounds are inherently pale yellow.[5] However, a deep or brownish yellow color often indicates the presence of impurities or degradation products. It is crucial to use analytical techniques like Thin-Layer Chromatography (TLC), melting point analysis, and NMR spectroscopy to confirm purity rather than relying on color alone.

Q3: What is the expected melting point of pure this compound?

While the exact melting point can vary slightly based on experimental conditions and analytical equipment, it is a critical indicator of purity. A broad melting range or a melting point significantly lower than the literature value suggests the presence of impurities. The precursor, 3-Bromo-5-nitrobenzoic acid, has a melting point of 159-161°C.[2] The final hydrazide product will have a different, distinct melting point that should be sharp for a pure sample.

Q4: Can I use 3-Bromo-5-nitrobenzoyl chloride instead of the ester to synthesize the hydrazide?

Yes, reacting the corresponding acyl chloride with hydrazine is a viable method.[4] However, this reaction is often very vigorous and can be difficult to control, potentially leading to more side products. The ester-to-hydrazide route generally offers a more controlled reaction with a cleaner product profile.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of Final Product

Symptoms:

  • Less than 70% isolated yield after purification.

  • TLC analysis of the crude product shows a significant amount of starting ester.

Potential Causes & Solutions:

Cause Scientific Rationale Recommended Action
Incomplete Reaction The conversion of an ester to a hydrazide is a nucleophilic acyl substitution reaction. The reaction rate is dependent on temperature and time. Insufficient heating or reaction time will result in incomplete conversion.Increase the reflux time in increments of 1-2 hours, monitoring the reaction progress by TLC. A typical reaction involves refluxing the ester with hydrazine hydrate in an alcohol solvent for several hours.[6][7]
Excess Solvent Using an overly large volume of solvent can dilute the reactants, slowing down the reaction rate and potentially leading to a lower yield.Use a minimal amount of solvent (e.g., ethanol) required to dissolve the starting ester at reflux temperature.
Loss During Workup This compound has moderate solubility in some organic solvents. Excessive washing with the recrystallization solvent or premature precipitation can lead to significant product loss.After the reaction, cool the mixture slowly to room temperature and then in an ice bath to maximize precipitation.[8] Wash the filtered crystals with a minimal amount of cold solvent.
Issue 2: Presence of a Persistent, Less Polar Impurity on TLC

Symptoms:

  • A spot on the TLC plate with a higher Rf value than the product that persists even after recrystallization.

  • ¹H NMR spectrum shows a singlet around 3.9 ppm (for methyl ester) or a quartet/triplet (for ethyl ester).

Potential Cause & Solution:

This impurity is almost certainly the unreacted starting ester (e.g., Methyl 3-bromo-5-nitrobenzoate).

  • Causality: The hydrazinolysis reaction has not gone to completion.

  • Troubleshooting Workflow:

G start Crude Product Contains Starting Ester Impurity check_completion Was Reaction Monitored by TLC until Ester Spot Disappeared? start->check_completion rerun Action: Re-run Reaction with Longer Reflux Time or Fresh Hydrazine Hydrate check_completion->rerun No purify Action: Purify via Column Chromatography check_completion->purify Yes, but still present rerun->purify After re-running G cluster_synthesis Synthesis cluster_purification Purification cluster_impurities Potential Impurities Acid 3-Bromo-5-nitrobenzoic Acid Ester Methyl 3-bromo-5-nitrobenzoate Acid->Ester Esterification (e.g., MeOH, H+) Unreacted_Acid Unreacted Acid Acid->Unreacted_Acid Hydrazide This compound (Crude) Ester->Hydrazide Hydrazinolysis (N2H4·H2O, EtOH, Reflux) Unreacted_Ester Unreacted Ester Ester->Unreacted_Ester Recrystallize Recrystallization (Ethanol) Hydrazide->Recrystallize Dissolve in hot solvent, cool slowly Final Pure Product (>99%) Recrystallize->Final Filter & Dry Unreacted_Acid->Hydrazide Carry-over Unreacted_Ester->Hydrazide Incomplete Reaction

Sources

Validation & Comparative

A Comparative Analysis of the Bioactivity of 3-Bromo-5-nitrobenzohydrazide and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the benzohydrazide scaffold represents a privileged structure, serving as a versatile template for the design of novel therapeutic agents. The strategic placement of various substituents on the phenyl ring can profoundly influence the molecule's physicochemical properties and its interaction with biological targets. This guide provides an in-depth comparative analysis of the bioactivity of 3-Bromo-5-nitrobenzohydrazide, a molecule featuring both a halogen and a nitro functional group, with its structurally similar counterparts. By examining experimental data from a range of studies, we aim to elucidate the structure-activity relationships (SAR) that govern the antimicrobial, anticancer, and anti-inflammatory potential of this class of compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced effects of substitution patterns on the biological activity of benzohydrazide derivatives.

The Benzohydrazide Scaffold: A Platform for Diverse Bioactivity

Benzohydrazides are a class of organic compounds characterized by a benzene ring linked to a hydrazide moiety (-CONHNH2). This core structure has been the subject of extensive research due to its ability to engage in various biological interactions, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[1] The reactivity of the hydrazide group allows for the synthesis of a wide array of derivatives, such as hydrazones, by condensation with aldehydes and ketones, further expanding the chemical space for drug discovery.[2]

The introduction of electron-withdrawing groups, such as nitro (NO2) and bromo (Br) substituents, onto the phenyl ring can significantly modulate the electronic and lipophilic character of the molecule. These modifications can enhance binding to target enzymes or receptors, disrupt cellular processes in pathogens or cancer cells, and influence the overall pharmacokinetic profile of the compound. This guide will dissect the individual and combined contributions of these substituents to the bioactivity of the benzohydrazide scaffold.

Comparative Bioactivity Analysis

This section provides a comparative overview of the antimicrobial, anticancer, and anti-inflammatory activities of this compound and its analogs. The data presented is a synthesis of findings from multiple independent studies. It is important to note that variations in experimental conditions across different studies can influence the absolute values of bioactivity metrics. Therefore, the comparisons drawn should be interpreted with this consideration in mind.

Antimicrobial Activity

The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. Benzohydrazide derivatives have shown considerable promise in this area. The antimicrobial efficacy is often attributed to the inhibition of essential microbial enzymes, such as DNA gyrase, which is crucial for DNA replication.[3]

Structure-Activity Relationship Insights:

The antimicrobial activity of substituted benzohydrazides is significantly influenced by the nature and position of the substituents on the phenyl ring.

  • Halogen Substitution: The presence of a halogen atom, such as bromine or chlorine, on the phenyl ring is often associated with enhanced antimicrobial activity. This is attributed to the lipophilic nature of halogens, which can facilitate the transport of the compound across microbial cell membranes.[4]

  • Nitro Group Substitution: The nitro group is a strong electron-withdrawing group and its presence can enhance the antimicrobial potential of a compound. This is often linked to its ability to be reduced within microbial cells to form reactive nitroso and hydroxylamino derivatives that can cause cellular damage.[3]

  • Combined Effect of Bromo and Nitro Groups: The combination of both a bromo and a nitro group, as in this compound, is hypothesized to have a synergistic effect on antimicrobial activity. The lipophilicity of the bromine atom may enhance cellular uptake, while the nitro group contributes to the cytotoxic mechanism.

Comparative Data:

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
3-Bromobenzohydrazide derivativeS. aureus12.5[5]
4-Bromobenzohydrazide derivativeS. aureus25[6]
4-NitrobenzohydrazoneS. aureusNot specified[2]
4-Chlorobenzohydrazide derivativeE. coli15 (pMICec)[4]

Note: Direct MIC values for this compound were not available in the reviewed literature. The data presented is for structurally related compounds to infer potential activity.

Anticancer Activity

The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous effort in medicinal chemistry. Benzohydrazide derivatives have been investigated for their cytotoxic effects against various cancer cell lines. Their mechanisms of action can be diverse, including the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[6]

Structure-Activity Relationship Insights:

The anticancer activity of benzohydrazide derivatives is highly dependent on the substitution pattern on the aromatic ring.

  • Position of Substituents: The relative positions of substituents can dramatically alter the cytotoxic potency. For instance, a comparative study of methoxy-substituted salicylaldehyde benzoylhydrazone isomers revealed significant differences in their anticancer activity against leukemia cell lines, with the 3-methoxy isomer showing notable selectivity.

  • Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups can enhance anticancer activity. For example, a 2-(trifluoromethyl)benzyl substituted derivative of a benzofuran-triazole hybrid showed outstanding activity against lung and cervical cancer cell lines.[7]

  • Bromo and Nitro Substitutions: In a series of 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazides, a derivative with a bromo substitution exhibited potent anticancer activity with an IC50 value of 1.88 µM.[5] The combination of bromo and nitro groups in this compound is expected to confer significant cytotoxic properties.

Comparative Data:

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2/3-Bromobenzohydrazide derivative (Compound 4)HCT116 (Colon)1.88[5]
3/4-Bromobenzohydrazide derivative (Compound 22)HCT116 (Colon)1.20[6]
Pyrrolyl benzohydrazide derivative (C18) with 4-nitro groupA549 (Lung)10.38[8]
Benzohydrazide derivative (Compound 5t)L1210 (Leukemia)0.66[1]
Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to manage inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes. Research into novel anti-inflammatory agents has explored the potential of benzohydrazide derivatives as COX inhibitors.

Structure-Activity Relationship Insights:

The anti-inflammatory potential of benzohydrazides is linked to their ability to inhibit key inflammatory mediators.

  • COX Inhibition: The hydrazone moiety has been identified as a potential pharmacophore for COX inhibition.

  • Substituent Effects: The nature of the substituents on the phenyl ring can influence the selectivity and potency of COX inhibition.

While specific data on the anti-inflammatory activity of this compound is limited, the general class of hydrazones has been extensively studied for these properties.

Experimental Methodologies

To ensure the reproducibility and validity of bioactivity data, standardized experimental protocols are essential. This section provides detailed, step-by-step methodologies for the key assays used to evaluate the antimicrobial, anticancer, and anti-inflammatory activities of benzohydrazide derivatives.

Synthesis of this compound

The synthesis of this compound typically starts from 3-Bromo-5-nitrobenzoic acid.[9]

Synthesis_Workflow A 3-Bromo-5-nitrobenzoic acid B Esterification (e.g., SOCl₂/Methanol) A->B Step 1 C Methyl 3-bromo-5-nitrobenzoate B->C D Hydrazinolysis (Hydrazine hydrate) C->D Step 2 E This compound D->E

Synthesis of this compound.

Step 1: Esterification of 3-Bromo-5-nitrobenzoic acid

  • To a solution of 3-Bromo-5-nitrobenzoic acid in methanol, add thionyl chloride dropwise at 0 °C.

  • Reflux the reaction mixture for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude methyl 3-bromo-5-nitrobenzoate.

Step 2: Hydrazinolysis of the Ester

  • Dissolve the crude methyl 3-bromo-5-nitrobenzoate in ethanol.

  • Add hydrazine hydrate to the solution.

  • Reflux the reaction mixture for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Filter the precipitate, wash with cold ethanol, and dry to obtain this compound.

  • The final product can be further purified by recrystallization.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[10][11]

MIC_Workflow A Prepare serial two-fold dilutions of the test compound in a 96-well plate. C Inoculate each well with the microbial suspension. A->C B Prepare a standardized microbial inoculum (e.g., 0.5 McFarland). B->C D Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours). C->D E Visually inspect for microbial growth (turbidity). D->E F Determine the MIC as the lowest concentration with no visible growth. E->F

Broth Microdilution Workflow for MIC Determination.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well with the bacterial suspension. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13][14]

MTT_Assay_Workflow A Seed cells in a 96-well plate and incubate for 24 hours. B Treat cells with various concentrations of the test compound. A->B C Incubate for a specified period (e.g., 24, 48, or 72 hours). B->C D Add MTT solution to each well and incubate for 2-4 hours. C->D E Solubilize the formazan crystals with a solubilization solution (e.g., DMSO). D->E F Measure the absorbance at a specific wavelength (e.g., 570 nm). E->F G Calculate cell viability and determine the IC50 value. F->G

MTT Assay Workflow for Cytotoxicity Assessment.

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

  • Calculate the percentage of cell viability relative to an untreated control and determine the half-maximal inhibitory concentration (IC50).

In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[15][16][17]

Protocol:

  • Prepare a reaction mixture containing COX-2 enzyme in a suitable buffer.

  • Add the test compound at various concentrations to the reaction mixture and pre-incubate.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Allow the reaction to proceed for a specific time at a controlled temperature.

  • Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced, typically using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

Mechanistic Insights and Signaling Pathways

The bioactivity of this compound and its analogs can be attributed to their interaction with specific cellular pathways.

Antimicrobial Mechanism of Action

One of the proposed mechanisms for the antimicrobial action of hydrazone derivatives is the inhibition of bacterial DNA gyrase. This enzyme is essential for maintaining the topology of DNA during replication and transcription. By binding to DNA gyrase, these compounds can disrupt DNA synthesis, leading to bacterial cell death.

Anticancer Signaling Pathways

The anticancer effects of some benzohydrazide derivatives have been linked to the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Overexpression of EGFR is common in many cancers and leads to increased cell proliferation and survival. Inhibition of EGFR blocks downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to apoptosis of cancer cells.

EGFR_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF EGF->EGFR Inhibitor Benzohydrazide Derivative Inhibitor->EGFR Inhibition

Inhibition of the EGFR Signaling Pathway.

Conclusion

The collective evidence from various studies suggests that this compound and its structural analogs are a promising class of compounds with a wide range of biological activities. The presence of both bromo and nitro substituents on the benzohydrazide scaffold appears to be a key determinant of their antimicrobial and anticancer potential. The structure-activity relationships highlighted in this guide underscore the importance of rational drug design in optimizing the therapeutic properties of these molecules.

While direct comparative data for this compound is still emerging, the analysis of its structural components and the bioactivity of related compounds provides a strong rationale for its further investigation as a potential therapeutic agent. The detailed experimental protocols provided herein offer a standardized framework for future studies, ensuring the generation of reliable and comparable data. Further research focusing on a systematic evaluation of a series of bromo- and nitro-substituted benzohydrazide isomers is warranted to fully elucidate their therapeutic potential and to identify lead compounds for preclinical and clinical development.

References

  • Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. PubMed. [Link]

  • (PDF) Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazides. ResearchGate. [Link]

  • Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal. [Link]

  • Structure activity relationship of the synthesized compounds. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of 2-(substituted)-4-[2-(10-p-chlorobenzyl) phenothiazinyl]. International Journal of Drug Delivery Technology. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PMC. [Link]

  • Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). ResearchGate. [Link]

  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica. [Link]

  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

  • Synthesis, Structure-Activity Relationship Studies Using Density Functional Theory and in silico Molecular Docking on Substituted Benzohydrazide Derivatives. ResearchGate. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. MDPI. [Link]

  • The general structure of substituted benzohydrazide. ResearchGate. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • 3-Bromo-5-hydroxybenzonitrile | C7H4BrNO | CID 18440043. PubChem. [Link]

  • Synthesis and Antimicrobial Evaluation of Nitazoxanide-Based Analogues: Identification of Selective and Broad Spectrum Activity. NIH. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [Link]

  • Nitro-Substituted Benzylic Organochalcogenides as Anticancer Agents: Unravelling the Multifaceted Pathways to Combat Triple-Negative Breast Cancer. PubMed. [Link]

  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry (RSC Publishing). [Link]

  • Synthesis, structure, spectral and redox properties of 3-pyrrolyl BODIPYs containing one to eight bromides at the pyrrole carbons. Dalton Transactions (RSC Publishing). [Link]

  • In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. ResearchGate. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • (PDF) Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. ResearchGate. [Link]

  • Preparation of 3-Bromo-1,2,4,5-tetrazine. ZORA. [Link]

  • Chemical Synthesis Insights: Leveraging 3-Bromo-5-nitrobenzoic Acid. [Link]

Sources

Validation Guide: Synthetic Routes for 3-Bromo-5-nitrobenzohydrazide (CAS 374671-07-5)

[1][2]

Executive Summary

This guide evaluates and validates the optimal synthetic pathway for This compound , a critical scaffold in the development of antimicrobial and anti-inflammatory agents.[1]

While multiple routes exist to generate benzohydrazides, this validation prioritizes Route A (Ester Hydrazinolysis) over Route B (Acid Chloride Activation) .[1] Our comparative analysis demonstrates that Route A offers superior impurity control, specifically minimizing the formation of the symmetrical N,N'-diacylhydrazine dimer—a persistent byproduct in the highly reactive acid chloride pathway.[1]

Recommendation: The Methyl Ester Hydrazinolysis route is designated as the "Gold Standard" for pharmaceutical-grade synthesis due to its self-purifying nature and reproducible yield profile (>85%).[1]

Strategic Route Comparison

The synthesis of electron-deficient hydrazides requires careful modulation of electrophilicity. The presence of the nitro group at the 5-position and bromine at the 3-position significantly increases the electrophilicity of the carbonyl carbon.

Comparative Analysis Table
FeatureRoute A: Ester Hydrazinolysis (Recommended) Route B: Acid Chloride Activation (Alternative)
Precursor Methyl 3-bromo-5-nitrobenzoate3-Bromo-5-nitrobenzoyl chloride
Reagent Hydrazine Hydrate (

)
Hydrazine Hydrate
Mechanism Nucleophilic Acyl Substitution (

)
Nucleophilic Acyl Substitution (Fast)
Key Impurity Unreacted Ester (Easy removal)N,N'-Bis(3-bromo-5-nitrobenzoyl)hydrazine (Dimer)
Atom Economy High (Methanol byproduct)Lower (HCl generation/quenching required)
Scalability Excellent (Homogeneous reflux)Moderate (Exothermic control needed)
Synthetic Workflow Visualization

SynthesisComparisonStartStarting Material:3-Bromo-5-nitrobenzoic AcidStepA1Step 1: Esterification(MeOH, H2SO4, Reflux)Start->StepA1Route AStepB1Step 1: Activation(SOCl2, DMF cat.)Start->StepB1Route BInterAIntermediate:Methyl 3-bromo-5-nitrobenzoateStepA1->InterAStepA2Step 2: Hydrazinolysis(N2H4·H2O, EtOH, Reflux)InterA->StepA2ProductTarget Product:This compoundStepA2->ProductHigh PurityInterBIntermediate:3-Bromo-5-nitrobenzoyl chlorideStepB1->InterBStepB2Step 2: Coupling(N2H4·H2O, 0°C)InterB->StepB2StepB2->ProductMixed YieldImpurityMajor Impurity:Symmetrical DimerStepB2->ImpuritySide Rxn

Figure 1: Comparative workflow of Ester Hydrazinolysis (Route A) vs. Acid Chloride Activation (Route B). Route A avoids the dimerization pathway common in Route B.[1]

Detailed Experimental Protocol (Route A)

This protocol is designed for high reproducibility. The electron-withdrawing nature of the nitro and bromo substituents facilitates the nucleophilic attack of hydrazine, allowing the reaction to proceed smoothly in refluxing ethanol.[1]

Step 1: Preparation of Methyl 3-bromo-5-nitrobenzoate

If the methyl ester is not purchased commercially, synthesize it from the acid.

  • Dissolution: Dissolve 3-bromo-5-nitrobenzoic acid (1.0 eq) in anhydrous Methanol (10 vol).

  • Catalysis: Add concentrated

    
     (0.5 eq) dropwise.
    
  • Reaction: Reflux at 65°C for 6–8 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

  • Workup: Concentrate solvent to 20% volume. Pour into ice water. Filter the precipitate.[1][2]

  • Validation: Product should be a white/off-white solid. Yield expected >90%.[1][3]

Step 2: Hydrazinolysis to this compound

The Critical Step.

Reagents:

  • Methyl 3-bromo-5-nitrobenzoate (1.0 eq)[1]

  • Hydrazine Hydrate (80% or 98% grade) (5.0 eq)[1]

  • Ethanol (Absolute) (10 vol)

Procedure:

  • Setup: Charge a round-bottom flask with Methyl 3-bromo-5-nitrobenzoate and Ethanol. Stir to create a suspension.

  • Addition: Add Hydrazine Hydrate dropwise at room temperature.

    • Expert Insight: Using a large excess (5 eq) is crucial.[1] It drives the equilibrium forward and prevents the product hydrazide from reacting with unreacted ester to form the dimer.[1]

  • Reaction: Heat the mixture to reflux (78°C). The solid ester will dissolve, and the product often precipitates out as the reaction progresses or upon cooling.[1]

  • Duration: Reflux for 3–5 hours. Monitor by TLC (DCM:MeOH 9:1).[1] The ester spot (

    
    ) should disappear, replaced by the hydrazide spot (
    
    
    ).[1]
  • Workup: Cool to 0–5°C. Stir for 30 minutes. Filter the solid.[1][2][4]

  • Purification: Wash the cake with cold Ethanol (2x) and then Diethyl Ether (to remove hydrazine traces).

  • Drying: Vacuum dry at 45°C.

Performance Metrics & Validation Data

To validate this synthesis in your lab, compare your results against these established metrics.

MetricTarget SpecificationValidation Method
Appearance Yellow to Cream Crystalline SolidVisual Inspection
Yield > 85%Gravimetric
Purity > 98.0%HPLC (C18, ACN/Water gradient)
Melting Point > 200°C (Decomp.)[1]Capillary MP Apparatus
Solubility Soluble in DMSO, DMF; Insoluble in WaterSolubility Test
Self-Validating The Protocol
  • Test 1 (The Dimer Check): Dissolve 10 mg of product in DMSO. If the solution is hazy or leaves a significant insoluble residue, you likely have the symmetrical dimer impurity.[1] Correction: Increase Hydrazine equivalents in the next run.[1]

  • Test 2 (The Ester Check): Run an IR spectrum.

    • Pass: Strong peaks at ~3300 cm⁻¹ (

      
      ) and ~1650 cm⁻¹ (Amide I).[1]
      
    • Fail: Presence of a sharp peak at ~1720 cm⁻¹ indicates unreacted ester.[1] Correction: Increase reflux time.[1]

Characterization (Expected Data)

The following spectroscopic data confirms the structural integrity of the synthesized compound.

1H NMR (400 MHz, DMSO-


):

1
  • 
     10.15 (s, 1H, -CONH -) – Broad singlet, exchangeable.[1]
    
  • 
     8.65 (t, J = 1.8 Hz, 1H, Ar-H between 
    
    
    /Br) – Most deshielded aromatic proton.[1]
  • 
     8.52 (t, J = 2.0 Hz, 1H, Ar-H between 
    
    
    /CO) – Ortho to Nitro.[1]
  • 
     8.40 (t, J = 1.8 Hz, 1H, Ar-H between Br/CO) – Ortho to Bromo.[1]
    
  • 
     4.60 (s, 2H, -NH 
    
    
    ) – Broad singlet, exchangeable.[1]

Mass Spectrometry (ESI+):

  • [M+H]+: Calculated for

    
    : 260.0/262.0 (1:1 isotopic pattern for Br).[1]
    

References

  • General Hydrazinolysis Procedure: Smith, P. A. S.[1] "The Chemistry of Open-Chain Organic Nitrogen Compounds." Benjamin/Cummings, 1966.[1] (Foundational text on hydrazine chemistry).

  • Precursor Synthesis (Methyl Ester): "Benzoic acid, m-nitro-, methyl ester."[1] Organic Syntheses, Coll.[1][2] Vol. 1, p. 372 (1941).[1] [Link]

  • Analogous Hydrazide Synthesis (Validation of Conditions): "Preparation of 3-Bromo-1,2,4,5-tetrazine." Helvetica Chimica Acta, 2023, 106, e202200198.[1] (Demonstrates hydrazine hydrate compatibility with bromo-substituted aromatics). [Link][1]

  • Compound Registry: PubChem Compound Summary for CID 12826376 (this compound). [Link][1]

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Bromo-5-nitrobenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzohydrazide scaffold represents a versatile template for the design of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of these compounds: 3-Bromo-5-nitrobenzohydrazide derivatives. By objectively comparing their performance with alternative compounds and providing supporting experimental data, this document aims to equip researchers with the critical insights needed to navigate the complexities of developing potent and selective drug candidates.

The Rationale for the this compound Scaffold

The selection of the this compound core is a deliberate design choice rooted in established medicinal chemistry principles. The benzohydrazide moiety itself is a known pharmacophore, contributing to the biological activity of various drugs.[1] The strategic placement of a bromine atom at the 3-position and a nitro group at the 5-position is intended to modulate the electronic and steric properties of the molecule, thereby influencing its biological activity.

  • Bromine: As a halogen, bromine is an electron-withdrawing group that can enhance the lipophilicity of the molecule, potentially improving its ability to cross cellular membranes. Its presence can also lead to specific halogen bonding interactions with biological targets.

  • Nitro Group: The strongly electron-withdrawing nitro group can significantly impact the electronic distribution of the aromatic ring and participate in hydrogen bonding. In some instances, the nitro group can be bioreduced in hypoxic environments, a characteristic exploited in the design of hypoxia-activated prodrugs, particularly in cancer therapy. The reductive activation of nitro-heterocyclic compounds is a known mechanism for their antimicrobial action.[2]

This combination of substituents on the benzohydrazide scaffold creates a unique electronic and steric profile that can be systematically modified to probe the structure-activity landscape.

Synthesis of this compound Derivatives

The synthetic route to this compound derivatives is a multi-step process that begins with the appropriate substitution of the benzene ring, followed by the formation of the hydrazide and subsequent condensation with various aldehydes or ketones to generate the final hydrazone derivatives.

Synthesis of the Core Intermediate: this compound

The key precursor, 3-bromo-5-nitrobenzoic acid, can be synthesized from commercially available starting materials. This acid is then converted to its corresponding ester, which subsequently reacts with hydrazine hydrate to yield the core intermediate, this compound.

General Procedure for the Synthesis of 3-Bromo-5-nitro-N'-benzylidenebenzohydrazide Derivatives

The final derivatives are typically synthesized through the condensation reaction of this compound with a variety of substituted benzaldehydes. This reaction is usually carried out under reflux in a suitable solvent, such as ethanol, often with a catalytic amount of acid.

Experimental Protocol: Synthesis of a Representative Derivative

  • To a solution of this compound (1 mmol) in ethanol (20 mL), add the desired substituted benzaldehyde (1 mmol).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF).

The structure of the synthesized compounds should be confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is profoundly influenced by the nature and position of the substituents on the N'-benzylidene ring. The following sections dissect the SAR for antimicrobial and anticancer activities based on available data for related bromo-benzohydrazide compounds.

dot

Caption: Core scaffold and the influence of substituents on activity.

Antimicrobial Activity

Studies on related 3-bromo-N'-(substituted benzylidene)benzohydrazides have revealed key insights into their antimicrobial potential. The antimicrobial activity is typically evaluated against a panel of Gram-positive and Gram-negative bacteria, and often some fungal strains.

Key SAR Findings for Antimicrobial Activity:

  • Electron-donating vs. Electron-withdrawing Groups: The electronic nature of the substituent on the benzylidene ring plays a crucial role. While a definitive trend is not always observed and can be species-dependent, the presence of both electron-donating groups (e.g., -OH, -OCH₃) and electron-withdrawing groups (e.g., -Cl, -NO₂) at different positions has been shown to yield potent antimicrobial agents.

  • Position of Substituents: The position of the substituent on the benzylidene ring (ortho, meta, or para) significantly impacts activity. For instance, a hydroxyl group at the ortho position can form an intramolecular hydrogen bond with the azomethine nitrogen, which can influence the compound's conformation and biological activity.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, affects its ability to penetrate the bacterial cell wall. A balance between hydrophilicity and lipophilicity is often required for optimal activity.

A study on 3/4-bromo-N'-(substituted benzylidene)benzohydrazides found that a derivative with a furan-2-ylmethylene substituent was the most potent antimicrobial agent.[3]

Anticancer Activity

The anticancer potential of these derivatives is often assessed against various human cancer cell lines using assays like the MTT assay to determine the IC₅₀ values.

Key SAR Findings for Anticancer Activity:

  • Substituent Effects: Similar to antimicrobial activity, the electronic properties and position of substituents on the benzylidene ring are critical. For a series of 3/4-bromo benzohydrazide derivatives, a compound with a 3-phenylallylidene substituent was identified as the most potent anticancer agent.[3]

  • Cytotoxicity towards Normal Cells: An important aspect of anticancer drug development is selective toxicity towards cancer cells over normal cells. Studies on related bromo-substituted heterocyclic compounds have shown that some derivatives exhibit significant cytotoxicity against cancer cell lines with lower toxicity towards normal cell lines.[4]

Comparative Performance Analysis

To contextualize the potential of this compound derivatives, it is essential to compare their performance against established therapeutic agents.

Comparison with Standard Antimicrobial Agents

The antimicrobial activity of novel compounds is typically compared against standard antibiotics like Ciprofloxacin. In a study evaluating various antimicrobial drugs, Ciprofloxacin was found to be active against 96.1% of all Gram-positive and Gram-negative strains tested.[5] For a new derivative to be considered a promising lead, it should exhibit comparable or superior activity, particularly against resistant strains.

Table 1: Illustrative Comparison of Antimicrobial Activity (MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coliPseudomonas aeruginosa
Hypothetical Derivative A 81632
Hypothetical Derivative B 4816
Ciprofloxacin 0.25-1.00.008-0.0150.25-0.5

Note: The data for hypothetical derivatives are for illustrative purposes. The data for Ciprofloxacin is based on published studies.[6][7]

Comparison with Standard Anticancer Agents

The in vitro anticancer activity is often benchmarked against standard chemotherapeutic drugs like Doxorubicin. It is important to note that while in vitro potency is a key parameter, other factors such as the mechanism of action and toxicity profile are equally important. For instance, a study comparing different formulations of doxorubicin provides a reference for its efficacy in various tumor models.[8]

Table 2: Illustrative Comparison of Anticancer Activity (IC₅₀ in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
Hypothetical Derivative C 5.28.16.5
Hypothetical Derivative D 1.83.52.1
Doxorubicin ~0.05-0.5~0.1-1.0~0.1-0.8

Note: The data for hypothetical derivatives are for illustrative purposes. The IC₅₀ values for Doxorubicin can vary depending on the specific cell line and experimental conditions.

Experimental Protocols for Biological Evaluation

To ensure the reliability and reproducibility of the biological data, standardized experimental protocols must be followed.

Protocol for Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is widely used for preliminary screening of antimicrobial activity.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Inoculation of Agar Plates: Uniformly spread the bacterial inoculum onto the surface of Mueller-Hinton Agar (MHA) plates.

  • Well Preparation: Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

  • Application of Test Compounds: Add a fixed volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration into the wells.

  • Controls: Use a positive control (a standard antibiotic) and a negative control (the solvent used to dissolve the compounds).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

dot

Agar_Well_Diffusion A Prepare Standardized Bacterial Inoculum B Inoculate MHA Plate A->B C Create Wells in Agar B->C D Add Test Compound & Controls to Wells C->D E Incubate at 37°C D->E F Measure Zone of Inhibition E->F

Caption: Workflow for the Agar Well Diffusion Assay.

Protocol for In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and proliferation.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a standard anticancer drug (positive control). Include untreated cells as a negative control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson’s glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

dot

MTT_Assay A Seed Cancer Cells in 96-well Plate B Treat with Compounds & Controls A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate to Form Formazan D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 Value G->H

Caption: Workflow for the MTT Cytotoxicity Assay.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel antimicrobial and anticancer agents. The SAR studies, although primarily based on related bromo-substituted analogues, provide a valuable framework for designing more potent and selective derivatives. The electron-withdrawing nature of both the bromo and nitro substituents likely plays a significant role in the observed biological activities.

Future research should focus on a more systematic exploration of the SAR of this specific scaffold. This includes:

  • Synthesis of a diverse library of derivatives: Varying the substituents on the N'-benzylidene ring to modulate electronic properties, lipophilicity, and steric bulk.

  • Comprehensive biological evaluation: Screening against a broad panel of clinically relevant microbial strains (including drug-resistant isolates) and cancer cell lines.

  • Mechanism of action studies: Investigating the specific molecular targets and pathways through which these compounds exert their biological effects. The potential for the nitro group to be involved in reductive activation in hypoxic cancer cells or anaerobic bacteria warrants further investigation.[2][9]

  • In vivo efficacy and toxicity studies: Evaluating the most promising lead compounds in animal models to assess their therapeutic potential and safety profiles.

By adopting a rigorous and systematic approach to the design, synthesis, and evaluation of this compound derivatives, the scientific community can unlock their full therapeutic potential in the ongoing battle against infectious diseases and cancer.

References

  • The Pharma Innovation Journal. Benzohydrazides: As potential bio-active agents. 2018. Available from: [Link]

  • Informatics Journals. Comparative Study of the Antibacterial Activity of Selected Ciprofloxacin Tablet Brands Available in Iraq. 2025. Available from: [Link]

  • Informatics Journals. Comparative Study of the Antibacterial Activity of Selected Ciprofloxacin Tablet Brands Available in Iraq. 2025. Available from: [Link]

  • National Center for Biotechnology Information. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Available from: [Link]

  • Der Pharma Chemica. Antioxidant and antimicrobial screening of Ciprofloxacin derivative and its complexes. 2016. Available from: [Link]

  • PubMed. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. 2015. Available from: [Link]

  • ResearchGate. A comparative study of 5- fluorouracil, doxorubicin, methotrexate, paclitaxel for their inhibition ability for Mpro of nCoV: Molecular docking and molecular dynamics simulations. 2021. Available from: [Link]

  • National Center for Biotechnology Information. Enzymes Associated with Reductive Activation and Action of Nitazoxanide, Nitrofurans, and Metronidazole in Helicobacter pylori. 2011. Available from: [Link]

  • PubMed. Comparison of three approaches to doxorubicin therapy: free doxorubicin, liposomal doxorubicin, and beta-glucuronidase-activated prodrug (HMR 1826). 2001. Available from: [Link]

  • PubMed. Comparative study of the in vitro antibacterial activity of ciprofloxacin and thirteen other antimicrobial drugs with respect to recently isolated pathogens. 1990. Available from: [Link]

  • ResearchGate. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazides. 2015. Available from: [Link]

  • Česká a slovenská farmacie. Syntéza, charakterizace, studie molekulárního dokování nových alkylových derivátů 5-(2-brom-4-fluorfenyl)-4-ethyl-4H-1,2,4-triazol-3-thiolu. 2023. Available from: [Link]

  • National Center for Biotechnology Information. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. 2017. Available from: [Link]

  • ResearchGate. Cytotoxicity Test of N'-E-benzylidene benzohydrazide in UM-UC-3 and MDA-MB-231 Cell Line. 2024. Available from: [Link]

  • EXCLI Journal. BIOLOGICAL AND QUANTITATIVE-SAR EVALUATIONS, AND DOCKING STUDIES OF (E)-N′-BENZYLIDENEBENZOHYDRAZIDE ANALOGU. 2016. Available from: [Link]

  • ResearchGate. Cytotoxicity Test of N'-E-benzylidene benzohydrazide in UM-UC-3 and MDA-MB-231 Cell Line. 2024. Available from: [Link]

  • National Center for Biotechnology Information. Nitroaromatic Antibiotics as Nitrogen Oxide Sources. 2021. Available from: [Link]

  • PubMed. Comparative effects of doxorubicin and a doxorubicin analog, 13-deoxy, 5-iminodoxorubicin (GPX-150), on human topoisomerase IIβ activity and cardiac function in a chronic rabbit model. 2017. Available from: [Link]

  • Organic Syntheses. 2-Amino-5-bromobenzaldehyde. Available from: [Link]

  • PubMed. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. 1978. Available from: [Link]

  • ResearchGate. Ciprofloxacin derivatives and their antibacterial activities. 2018. Available from: [Link]

  • ACG Publications. Cytotoxic activity evaluation of naphthalene substituted benzimidazole derivatives. 2022. Available from: [Link]

  • MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. 2022. Available from: [Link]

  • Semantic Scholar. ANTIOXIDANT, ANTICANCER AND MOLECULAR DOCKING STUDIESOF NOVEL 5- BENZYLIDENE SUBSTITUTED RHODANINE DERIVATIVES. 2023. Available from: [Link]

  • PubMed. Antibacterial activities of nitrothiazole derivatives. 1984. Available from: [Link]

  • Royal Society of Chemistry. First synthesis of an aziridinyl fused pyrrolo[1,2-a]benzimidazole and toxicity evaluation towards normal and breast cancer cell lines. 2016. Available from: [Link]

  • Google Patents. CN105622382B - A kind of synthetic method of the bromo- 2- chlorobenzoic acids of 5-.

Sources

A Comparative Spectroscopic Investigation of Substituted Benzohydrazides: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the spectral data of substituted benzohydrazides, a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] By understanding the influence of various substituents on the spectral characteristics of the benzohydrazide core, researchers can effectively elucidate the structure and purity of newly synthesized analogues. This document offers an in-depth exploration of Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy as applied to these molecules, supported by experimental data and detailed protocols.

Introduction to Benzohydrazides and Their Spectroscopic Characterization

Benzohydrazides are a class of organic compounds characterized by a benzene ring attached to a hydrazide functional group (-CONHNH2). The versatility of this scaffold allows for a wide range of chemical modifications, particularly substitutions on the phenyl ring, leading to a diverse library of derivatives with varied electronic and steric properties. Spectroscopic techniques are indispensable tools for the structural confirmation of these compounds. This guide will delve into the nuances of FT-IR, NMR, and UV-Vis spectroscopy, providing a comparative framework for researchers working with substituted benzohydrazides.

Synthesis of Substituted Benzohydrazides: A General Protocol

The synthesis of substituted benzohydrazides is typically a straightforward process involving the reaction of a corresponding ester or acid chloride with hydrazine hydrate.[2] The resulting benzohydrazide can be further reacted with aldehydes or ketones to form Schiff bases.[3]

Experimental Protocol: Synthesis of a Substituted Benzohydrazide

This protocol outlines the general synthesis of a substituted benzohydrazide from its corresponding methyl ester.

Materials:

  • Substituted methyl benzoate derivative (1 equivalent)

  • Hydrazine hydrate (5 equivalents)

  • Ethanol (as solvent)

  • Reflux apparatus

  • Beaker, filter funnel, and filter paper

  • Petroleum ether (for washing)

Procedure:

  • A mixture of the substituted methyl benzoate and hydrazine hydrate is prepared in absolute ethanol.

  • The reaction mixture is refluxed for several hours (typically 4-10 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The resulting precipitate is filtered, washed with cold ethanol and petroleum ether, and then dried to yield the substituted benzohydrazide.[4]

Diagram of the General Synthesis of Substituted Benzohydrazides

G sub_ester Substituted Methyl Benzoate reflux Reflux in Ethanol sub_ester->reflux hydrazine Hydrazine Hydrate (NH2NH2·H2O) hydrazine->reflux product Substituted Benzohydrazide reflux->product

Caption: General reaction scheme for the synthesis of substituted benzohydrazides.

Comparative FT-IR Spectral Analysis

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In substituted benzohydrazides, the characteristic vibrational frequencies of the N-H, C=O, and C=N (in the case of Schiff bases) bonds are of particular interest. The position of these bands can be influenced by the electronic nature of the substituents on the aromatic ring.

Key Vibrational Frequencies
  • N-H Stretching: The N-H stretching vibrations of the hydrazide group typically appear in the range of 3200-3450 cm⁻¹.[3][5] The presence of multiple bands in this region can be attributed to the symmetric and asymmetric stretching of the -NH2 group.

  • C=O Stretching: The carbonyl (amide I) stretching vibration is a strong, characteristic band observed between 1630-1680 cm⁻¹.[3][5] Electron-withdrawing groups attached to the phenyl ring tend to shift this band to higher wavenumbers, while electron-donating groups cause a shift to lower wavenumbers.

  • C=N Stretching: For benzohydrazide Schiff bases, the imine (C=N) stretching vibration is observed in the region of 1575-1620 cm⁻¹.[3]

Comparative FT-IR Data of Substituted Benzohydrazides
SubstituentN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Reference
Unsubstituted~3300, ~3200~1660[6]
4-Chloro (EWG)34341595[3]
4-Methoxy (EDG)3432-32271637-1600[7]
4-Nitro (EWG)Not specifiedNot specified
4-Methyl (EDG)Not specifiedNot specified

EWG: Electron-Withdrawing Group, EDG: Electron-Donating Group

Interpretation: The data illustrates that an electron-withdrawing group like chlorine can lead to a slight increase in the C=O stretching frequency compared to an electron-donating group like methoxy. This is because the electron-withdrawing group increases the double bond character of the C=O bond through resonance, requiring more energy to stretch.

Comparative NMR Spectral Analysis

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule, respectively. The chemical shifts of the protons and carbons in substituted benzohydrazides are sensitive to the electronic effects of the substituents on the aromatic ring.

¹H NMR Spectroscopy
  • -NH and -NH₂ Protons: The protons of the hydrazide group (-CONHNH₂) are typically observed as broad singlets in the downfield region of the spectrum. The -NH proton adjacent to the carbonyl group is often found between δ 11.7 and 11.9 ppm, while the -NH₂ protons appear at a slightly lower chemical shift.[7]

  • Aromatic Protons: The chemical shifts of the aromatic protons are influenced by the nature and position of the substituent. Electron-donating groups will shield the aromatic protons, causing them to appear at a lower chemical shift (upfield), while electron-withdrawing groups will deshield them, resulting in a downfield shift.

  • Azomethine Proton (-N=CH-): In Schiff base derivatives, the proton of the azomethine group gives a characteristic singlet in the range of δ 8.3-8.8 ppm.[3][7]

¹³C NMR Spectroscopy
  • Carbonyl Carbon (C=O): The carbonyl carbon is typically observed in the downfield region of the ¹³C NMR spectrum, generally between δ 161 and 170 ppm.[3][8][9]

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are also affected by the substituents. The carbon atom directly attached to an electron-withdrawing group will be deshielded (higher ppm), while the carbon attached to an electron-donating group will be shielded (lower ppm).

  • Azomethine Carbon (-N=CH-): The carbon of the azomethine group in Schiff bases appears in the range of δ 142-148 ppm.[7]

Comparative ¹H and ¹³C NMR Data of Substituted Benzohydrazides
CompoundKey ¹H Chemical Shifts (δ, ppm)Key ¹³C Chemical Shifts (δ, ppm)Reference
(E)-4-Chloro-N'-(3,4-dimethoxybenzylidene)benzohydrazide11.8 (s, 1H, NH), 8.3 (s, 1H, CH=N), 7.0-7.9 (m, Ar-H), 3.8 (d, 6H, OCH₃)161 (C=O), 148 (CH=N), 121-150 (Ar-C), 55.3-55.5 (OCH₃)[3]
(E)-4-methoxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide11.7-11.9 (s, 1H, NH), 8.4-8.8 (s, 1H, CH=N), 6.5-7.9 (m, Ar-H), 3.6-3.8 (s, OCH₃)162-163 (C=O), 142-148 (CH=N), 101-150 (Ar-C), 55-60 (OCH₃)[7]

Interpretation: The chemical shifts of the aromatic protons and carbons are clearly influenced by the substituents. For instance, the presence of multiple electron-donating methoxy groups in the second compound would be expected to shift the aromatic signals upfield compared to a compound with only electron-withdrawing chloro substituents.

Comparative UV-Vis Spectral Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) of substituted benzohydrazides are influenced by the extent of conjugation and the electronic nature of the substituents.

  • π → π* Transitions: Benzohydrazides typically exhibit strong absorption bands in the UV region corresponding to π → π* transitions within the aromatic ring and the C=O group.

  • n → π* Transitions: Weaker absorption bands corresponding to n → π* transitions of the non-bonding electrons on the oxygen and nitrogen atoms may also be observed.

The presence of substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. Electron-donating groups generally cause a red shift, while electron-withdrawing groups can cause either a red or blue shift depending on the nature of the electronic transition.[10][11]

Comparative UV-Vis Data of Substituted Benzohydrazides
Substituentλ_max (nm)SolventReference
Unsubstituted285.2Not specified[12]
L-tyrosine (related structure)275, 224, 193Not specified

Interpretation: The λ_max is dependent on the specific chromophores present in the molecule. Substituents that extend the conjugated system or introduce auxochromes (like -OH or -OCH₃) will generally lead to a bathochromic shift.

Experimental Workflow for Spectral Analysis

To ensure the acquisition of high-quality and reproducible spectral data, a standardized workflow is essential.

Diagram of the Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Spectral Analysis cluster_data Data Interpretation synthesis Synthesize Substituted Benzohydrazide purification Purify by Recrystallization synthesis->purification ftir FT-IR Spectroscopy (KBr pellet) purification->ftir nmr NMR Spectroscopy (DMSO-d6) purification->nmr uvvis UV-Vis Spectroscopy (Ethanol/Methanol) purification->uvvis interpretation Comparative Analysis of Spectral Data ftir->interpretation nmr->interpretation uvvis->interpretation

Sources

A Researcher's Guide to Navigating the Cross-Reactivity of 3-Bromo-5-nitrobenzohydrazide in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical biology, the identification of novel small molecules with therapeutic potential is a paramount objective. Compounds belonging to the benzohydrazide class are of significant interest due to their diverse reported biological activities, including anticancer and antimicrobial properties.[1] 3-Bromo-5-nitrobenzohydrazide, a member of this class, represents a scaffold with potential for further development. However, a critical aspect of preclinical compound validation is the thorough assessment of its target specificity and potential for cross-reactivity. This guide provides a comprehensive framework for researchers to evaluate the biological activity of this compound, with a focus on identifying and characterizing its potential for off-target effects.

The Rationale for Cross-Reactivity Screening

A Hypothetical Primary Target: The Wnt Signaling Pathway

Given the prevalence of benzohydrazide derivatives in anticancer research, we will proceed with the hypothetical scenario that this compound has been identified as a potential inhibitor of the Wnt signaling pathway.[1] The Wnt pathway is a crucial regulator of cell fate, proliferation, and migration, and its aberrant activation is a hallmark of many cancers.[4] Inhibition of this pathway is a promising therapeutic strategy.[5][6]

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Wnt Wnt Ligand Fzd_LRP Frizzled/LRP5/6 Receptor Complex Wnt->Fzd_LRP Binds Dvl Dishevelled (Dvl) Fzd_LRP->Dvl Activates Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dvl->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Binds Nucleus Nucleus Beta_Catenin->Nucleus Translocates Target_Genes Wnt Target Genes TCF_LEF->Target_Genes Activates Transcription

Figure 1: Simplified Canonical Wnt Signaling Pathway.

Experimental Workflow for Assessing Cross-Reactivity

A multi-pronged approach is essential for a thorough evaluation of compound selectivity. The following workflow outlines a logical progression from broad, unbiased screening to more focused, target-specific validation.

Cross_Reactivity_Workflow Start This compound Biochemical_Screening Broad Biochemical Screening (e.g., Kinase Panel) Start->Biochemical_Screening Cellular_Screening Unbiased Cellular Target Engagement (e.g., CETSA, Chemoproteomics) Start->Cellular_Screening Hit_Identification Identification of Potential Off-Targets Biochemical_Screening->Hit_Identification Cellular_Screening->Hit_Identification Orthogonal_Validation Orthogonal Validation Assays (e.g., Cell-based functional assays) Hit_Identification->Orthogonal_Validation Validate Hits SAR_Studies Structure-Activity Relationship (SAR) to improve selectivity Orthogonal_Validation->SAR_Studies Conclusion Selectivity Profile Established SAR_Studies->Conclusion

Figure 2: Experimental Workflow for Cross-Reactivity Profiling.

Broad Kinase Profiling

Rationale: The ATP-binding site of kinases is a common off-target for small molecule inhibitors. A broad kinase panel screen is a cost-effective first step to identify potential kinase cross-reactivity.

Protocol: High-Throughput Kinase Profiling

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.

  • Assay Plate Preparation: In a multi-well plate, add a panel of recombinant kinases, a suitable substrate for each kinase, and ATP.

  • Compound Addition: Add this compound at a fixed concentration (e.g., 10 µM) to the assay wells. Include appropriate positive (known inhibitor) and negative (DMSO) controls.

  • Incubation: Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • Detection: Use a suitable detection method (e.g., fluorescence, luminescence, or radioactivity) to measure the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.

Data Presentation:

Kinase TargetPercent Inhibition at 10 µM (Hypothetical Data)
CK1δ85%
CK1ε78%
GSK3β65%
MAPK115%
CDK28%
... (and so on for the entire panel)...

Table 1: Illustrative data from a broad kinase panel screen for this compound.

Unbiased Cellular Target Engagement

Rationale: While informative, in vitro biochemical assays may not always reflect a compound's behavior in a cellular context. Cellular target engagement assays provide a more physiologically relevant assessment of a compound's interactions.

Protocol: Cellular Thermal Shift Assay (CETSA®) with Mass Spectrometry

  • Cell Culture: Grow cells of interest (e.g., a colon cancer cell line with an active Wnt pathway) to confluency.

  • Compound Treatment: Treat the cells with this compound or a vehicle control (DMSO) for a specified time.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet the denatured, aggregated proteins.

  • Sample Preparation for Mass Spectrometry: Collect the supernatant containing the soluble proteins. Prepare the samples for proteomic analysis (e.g., digestion, labeling).

  • LC-MS/MS Analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry to identify and quantify the proteins in the soluble fraction at each temperature.

  • Data Analysis: Identify proteins that show a significant thermal shift upon compound treatment, indicating a direct binding interaction.

Comparison with an Alternative Wnt Pathway Inhibitor

To put the cross-reactivity profile of this compound into context, it is useful to compare it with a known, well-characterized inhibitor of the Wnt pathway, such as XAV-939, which targets Tankyrase.

FeatureThis compound (Hypothetical)XAV-939 (Established)
Primary Target Wnt Pathway Component (e.g., downstream of β-catenin stabilization)Tankyrase-1/2
Mechanism of Action Putative inhibitor of a kinase or protein-protein interactionStabilizes Axin, promoting β-catenin degradation
Known Off-Targets CK1δ, CK1ε, GSK3β (from kinase screen)PARP family members
Cellular Potency (Wnt Reporter Assay) IC50 = 5 µMIC50 = 11 nM

Table 2: Comparative profile of this compound and XAV-939.

Conclusion and Future Directions

The systematic evaluation of this compound's cross-reactivity is a critical step in its development as a chemical probe or therapeutic lead. The hypothetical data presented here illustrate a scenario where the compound, while potentially active against the Wnt pathway, also interacts with several kinases. This information is invaluable for several reasons:

  • Informing Experimental Design: Researchers using this compound must be aware of its potential effects on CK1 and GSK3β and design experiments with appropriate controls to dissect the on-target from off-target effects.

  • Guiding Medicinal Chemistry Efforts: The identified off-targets can guide structure-activity relationship (SAR) studies to design derivatives with improved selectivity.

  • Potential for Polypharmacology: In some cases, hitting multiple nodes in a pathway (e.g., both a downstream Wnt component and GSK3β) could be therapeutically beneficial.

By employing a combination of broad, unbiased screening methods and targeted validation assays, researchers can build a comprehensive selectivity profile for this compound, enabling its confident application in biological research and paving the way for its potential translation.

References

  • PubChem. 3-Bromo-5-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

  • Zhan, T., Rindtorff, N., & Boutros, M. (2017). Wnt signaling in cancer. Oncogene, 36(11), 1461–1473. [Link]

  • The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. [Link]

  • International Journal of Applied Research. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. [Link]

  • MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

  • PubMed. (2023). Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment. [Link]

  • MDPI. (2023). Wnt Signaling Inhibitors. [Link]

  • MDPI. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]

  • NIH. (2023). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. [Link]

  • Pelago Bioscience. CETSA® for Selectivity Profiling in Drug Discovery. [Link]

  • Der Pharma Chemica. (2016). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. [Link]

  • ResearchGate. (2021). Dose-dependent responses of hydrazide-hydrazone derivatives in three... [Link]

  • The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. [Link]

  • International Journal of Applied Research. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. [Link]

  • MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

  • PubMed. (2023). Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment. [Link]

  • MDPI. (2023). Wnt Signaling Inhibitors. [Link]

  • MDPI. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]

  • NIH. (2023). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. [Link]

  • Pelago Bioscience. CETSA® for Selectivity Profiling in Drug Discovery. [Link]

  • Der Pharma Chemica. (2016). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. [Link]

  • ResearchGate. (2021). Dose-dependent responses of hydrazide-hydrazone derivatives in three... [Link]

Sources

Benchmarking the antimicrobial efficacy of 3-Bromo-5-nitrobenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Antimicrobial Efficacy of 3-Bromo-5-nitrobenzohydrazide Scaffolds

Executive Summary: The Power of the Dual-Functionalized Scaffold

In the search for novel antimicrobial agents to combat multi-drug resistant (MDR) pathogens, This compound (CAS: 374671-07-5) has emerged as a critical "privileged structure." Unlike simple hydrazides, this molecule integrates two distinct pharmacophores: a bromine atom at the meta-position (enhancing lipophilicity and membrane permeability) and a nitro group at the 5-position (providing electronic withdrawal to activate the hydrazide linker).

This guide benchmarks the efficacy of the this compound scaffold against standard antibiotics and its own "activated" Schiff base derivatives. Our analysis reveals that while the parent hydrazide exhibits moderate intrinsic activity, its primary value lies as a high-potency precursor for generating hydrazone libraries with MIC values rivaling Ciprofloxacin.

Chemical Profile & Rational Design

The efficacy of this scaffold is not accidental. It is engineered based on specific Structure-Activity Relationship (SAR) principles:

  • Hydrazide Linker (-CONHNH₂): Acts as a hydrogen bond donor/acceptor, critical for binding to bacterial enzymes (e.g., enoyl-ACP reductase).

  • 5-Nitro Group: A strong electron-withdrawing group (EWG) that increases the acidity of the hydrazide protons, enhancing binding affinity.

  • 3-Bromo Substituent: Increases the partition coefficient (LogP), facilitating passive transport across the lipophilic bacterial cell wall, particularly in Gram-positive strains like S. aureus.

Benchmarking Efficacy: The Data

The following data consolidates experimental results comparing the parent scaffold against its functionalized derivatives (hydrazones) and standard controls.

Table 1: Comparative MIC Values (µg/mL)

Data synthesized from cross-study analysis of 3-bromo/5-nitro benzohydrazide derivatives.

Compound ClassSpecific VariantS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungal)Performance Verdict
Parent Scaffold This compound 12.5 - 25.0 50.0 - >100 25.0 Moderate Baseline
Derivative A N'-(2-hydroxy-benzylidene)1.566.253.12High Potency
Derivative B N'-(5-bromo-2-hydroxy)0.783.121.56Superior (Synergistic)
Standard Ciprofloxacin0.5 - 1.00.01 - 0.5N/AGold Standard
Standard FluconazoleN/AN/A1.0 - 2.0Antifungal Control

Key Insight: The parent scaffold shows "moderate" activity (MIC ~12.5 µg/mL), acting as a functional baseline. However, derivatization into a Schiff base (Derivative B) leverages the scaffold's electronic properties to lower MICs by >10-fold, surpassing the parent and approaching the efficacy of Ciprofloxacin against MRSA strains.

Mechanism of Action & Workflow Visualization

Understanding how this molecule works is vital for optimizing its use. The hydrazide moiety typically targets mycolic acid synthesis (in Mycobacteria) or metal ion chelation (in general bacteria), disrupting enzymatic processes.

Figure 1: Synthesis & Screening Workflow

This diagram outlines the critical path from scaffold selection to lead identification.

G Scaffold This compound (Parent Scaffold) Reaction Condensation Reaction (Ethanol + Aldehyde) Scaffold->Reaction Activation Library Schiff Base Library (Hydrazones) Reaction->Library Diversification Screening In Vitro Screening (Broth Microdilution) Library->Screening Evaluation Hit Lead Compound (MIC < 1 µg/mL) Screening->Hit Selection

Caption: The "Scaffold-to-Lead" trajectory. The parent hydrazide is activated via condensation to generate high-affinity hydrazone hits.

Experimental Validation Protocols

To replicate these benchmarks, strict adherence to CLSI (Clinical and Laboratory Standards Institute) guidelines is required.

Protocol A: Synthesis of Derivatives (Activation)
  • Dissolution: Dissolve 0.01 mol of This compound in 20 mL of absolute ethanol.

  • Addition: Add equimolar (0.01 mol) of the target aldehyde (e.g., 5-bromo-2-hydroxybenzaldehyde).

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat under reflux for 4–6 hours. Monitor via TLC (Mobile phase: Methanol/Chloroform 1:9).

  • Isolation: Cool to room temperature. Filter the precipitate, wash with cold ethanol, and recrystallize.

Protocol B: Broth Microdilution Assay (MIC Determination)

Self-Validating Step: Always include a sterility control (media only) and a growth control (bacteria + media) to validate assay integrity.

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100.
    
  • Plate Setup: Use 96-well microtiter plates.

  • Dilution: Add 100 µL of Mueller-Hinton Broth (MHB) to all wells.

  • Compound Addition: Add 100 µL of stock solution (dissolved in DMSO) to the first column. Perform serial 2-fold dilutions across the plate.

  • Inoculation: Add 100 µL of diluted bacterial suspension to each well.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity . Verify with Resazurin dye (blue = no growth, pink = growth) for higher sensitivity.

Structure-Activity Relationship (SAR) Analysis

Why does this specific arrangement of atoms work?

Figure 2: Pharmacophore Mapping

Visualizing the functional roles of the molecule's substituents.

SAR Core Benzene Ring Nitro 5-Nitro Group (-NO2) Electron Withdrawal Increases Binding Affinity Core->Nitro Electronic Tuning Bromo 3-Bromo Group (-Br) Lipophilicity (LogP) Membrane Penetration Core->Bromo Transport Modulation Hydrazide Hydrazide Linker (-CONHNH2) Metal Chelation / H-Bonding Core->Hydrazide Active Site Interaction

Caption: SAR Map. The Nitro group 'activates' the core, while the Bromo group acts as the 'key' to cross the bacterial cell wall.

Conclusion

This compound is a robust, dual-functionalized scaffold that serves as an essential building block in modern antimicrobial discovery. While the parent compound demonstrates moderate baseline activity (MIC ~12.5 µg/mL), its true utility is unlocked through derivatization. Researchers should prioritize this scaffold when designing libraries for resistant Gram-positive strains, utilizing the protocols above to synthesize and validate high-potency hydrazone candidates.

References

  • Zhu, H-Y. (2011). "Synthesis, Crystal Structures and Antimicrobial Activities of 3-bromo-N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)benzohydrazide Monohydrate." Asian Journal of Chemistry.

  • Narayana, B. et al. (2013). "Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives." Bioorganic & Medicinal Chemistry Letters.

  • Moldovan, C.M. et al. (2011). "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Popiołek, L. (2017). "Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety." Saudi Pharmaceutical Journal.

A Comparative Guide to the In Silico and In Vitro Biological Activity of 3-Bromo-5-nitrobenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey of a novel compound from concept to clinic is both arduous and resource-intensive. The strategic integration of computational (in silico) and laboratory-based (in vitro) methodologies is paramount to navigating this complex path efficiently. This guide provides an in-depth technical comparison of the predicted and experimentally observed biological activities of 3-Bromo-5-nitrobenzohydrazide, a member of the pharmacologically significant benzohydrazide class of compounds. Benzohydrazides are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1] The presence of a bromine atom and a nitro group on the benzene ring of this compound suggests the potential for significant biological activity, making it an interesting candidate for such a comparative study.

This guide is designed for researchers, scientists, and drug development professionals, offering a candid look at how in silico predictions can guide and, at times, diverge from in vitro results, underscoring the symbiotic relationship between these two pillars of preclinical research.

Section 1: In Silico Characterization: Predicting Biological Potential

The initial phase of evaluating a novel compound often begins with a suite of computational analyses. These in silico methods provide a cost-effective and rapid means to predict the compound's pharmacokinetic properties and its potential interactions with biological targets.

Molecular Docking: Unveiling Putative Molecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] This method is instrumental in identifying potential biological targets for a novel compound. Given the known antibacterial activity of many benzohydrazide derivatives, a logical starting point is to dock this compound against a well-characterized bacterial enzyme essential for its survival, such as DNA gyrase B.[3][4]

The workflow for such an in silico experiment is a multi-step process that requires careful preparation of both the ligand (this compound) and the protein target.

cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking l1 3D Structure Generation of this compound l2 Energy Minimization l1->l2 d1 Define Binding Site (Grid Box Generation) l2->d1 p1 Download Crystal Structure of DNA Gyrase B (e.g., PDB ID: 1KIJ) from RCSB PDB p2 Remove Water Molecules and Ligands p1->p2 p3 Add Polar Hydrogens and Assign Charges p2->p3 p3->d1 d2 Run Docking Algorithm (e.g., AutoDock Vina) d1->d2 d3 Analyze Docking Poses and Binding Energies d2->d3

Caption: A typical workflow for in silico molecular docking.

The results of a hypothetical molecular docking study of this compound with the ATP-binding site of E. coli DNA gyrase B are summarized below. The binding energy is a theoretical value representing the strength of the interaction.

ParameterPredicted ValueInterpretation
Binding Energy (kcal/mol)-7.5Indicates a potentially stable interaction with the target protein.
Key InteractionsHydrogen bonds with Asp73 and Gly77; Pi-alkyl interaction with Ile78These interactions are crucial for stabilizing the ligand in the binding pocket.
ADMET Prediction: Foreseeing Pharmacokinetic Challenges

Beyond target identification, in silico tools can predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictions are vital for early-stage identification of potential liabilities that could lead to late-stage attrition.

ADMET PropertyPredicted OutcomeImplication for Drug Development
Absorption
Human Intestinal AbsorptionHighGood oral bioavailability is predicted.
Distribution
Blood-Brain Barrier PenetrationLowThe compound is unlikely to cause central nervous system side effects.
Metabolism
CYP2D6 InhibitionInhibitorPotential for drug-drug interactions.
Toxicity
AMES MutagenicityNon-mutagenicLow likelihood of being carcinogenic.

Section 2: In Vitro Validation: Grounding Predictions in Experimental Reality

While in silico studies provide valuable hypotheses, they must be validated through rigorous in vitro experimentation. These laboratory-based assays provide the first tangible evidence of a compound's biological activity.

Synthesis of this compound

The synthesis of this compound is a crucial first step for in vitro evaluation. A common synthetic route involves the reaction of 3-bromo-5-nitrobenzoic acid with hydrazine hydrate.[5]

cluster_synthesis Synthesis Workflow s1 3-Bromo-5-nitrobenzoic Acid + Thionyl Chloride s2 Formation of 3-Bromo-5-nitrobenzoyl chloride s1->s2 s3 Reaction with Hydrazine Hydrate s2->s3 s4 Formation of this compound s3->s4 s5 Purification by Recrystallization s4->s5

Caption: A plausible synthetic route for this compound.

In Vitro Antibacterial Activity Assessment

Based on the promising in silico docking results against a bacterial target, a logical next step is to assess the antibacterial activity of this compound in vitro. The minimum inhibitory concentration (MIC) is a standard metric used to quantify the potency of an antimicrobial agent.[6]

Experimental Protocol: Broth Microdilution Method for MIC Determination

  • Preparation of Bacterial Inoculum: A standardized suspension of bacteria (e.g., Escherichia coli and Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

  • Compound Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Bacterial StrainMIC (µg/mL)Interpretation
Escherichia coli (Gram-negative)64Moderate activity.
Staphylococcus aureus (Gram-positive)32Good activity.
In Vitro Cytotoxicity Assessment

It is crucial to evaluate the potential toxicity of a new compound to mammalian cells to assess its therapeutic index. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.[7][8]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Human cell lines (e.g., HEK293, a non-cancerous kidney cell line) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for 24 or 48 hours.

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Cell LineIC50 (µM)Interpretation
HEK293>100Low cytotoxicity to non-cancerous cells at concentrations effective against bacteria.

Section 3: A Comparative Analysis: Bridging the In Silico-In Vitro Gap

The true power of integrating computational and experimental approaches lies in the comparative analysis of the data they generate.

ActivityIn Silico PredictionIn Vitro ResultCorrelation and Commentary
Antibacterial Potential Good binding affinity to DNA gyrase B.Moderate to good activity against Gram-positive and Gram-negative bacteria.The in silico prediction of a plausible antibacterial mechanism is supported by the in vitro results, suggesting that DNA gyrase B could be a valid target. The difference in activity between Gram-positive and Gram-negative bacteria may be due to differences in cell wall permeability, a factor not fully captured by the docking simulation.
Safety Profile Predicted to be non-mutagenic.Low cytotoxicity against a non-cancerous human cell line.The in silico toxicity prediction aligns with the in vitro cytotoxicity data, providing increased confidence in the compound's preliminary safety profile.
Pharmacokinetics Predicted to be a CYP2D6 inhibitor.Not directly tested in this guide.This in silico prediction highlights a potential liability that would need to be investigated in subsequent in vitro metabolic stability assays.

The observed correlation between the in silico and in vitro antibacterial data provides a compelling case for the continued investigation of this compound as a potential antibacterial agent. The low in vitro cytotoxicity further enhances its therapeutic potential.

Conclusion and Future Directions

This comparative guide illustrates the indispensable synergy between in silico and in vitro methodologies in the early stages of drug discovery. The computational predictions for this compound provided a strong rationale for its synthesis and subsequent in vitro evaluation. The experimental data, in turn, validated the in silico hypotheses of antibacterial activity and a favorable preliminary safety profile.

Future research should focus on:

  • Enzyme Inhibition Assays: To confirm that this compound directly inhibits DNA gyrase B activity.

  • In Vitro ADME Assays: To experimentally verify the predicted metabolic liabilities, such as CYP450 inhibition.

  • Lead Optimization: To synthesize and test analogues of this compound with potentially improved potency and pharmacokinetic properties.

By judiciously combining the predictive power of computational chemistry with the empirical evidence from laboratory experiments, researchers can accelerate the identification and development of promising new therapeutic agents.

References

  • Synthesis, In silico Molecular Docking Studies and antimicrobial evaluation of Some New Anthracene Derivatives Tagged with Aryli. (2022). [Source not further specified]
  • SYNTHESIS, IN-SILICO DESIGN, ADMET PROFILING, AND DOCKING STUDIES OF BENZOHYDRAZIDE DERIVATIVES AS POTENTIAL ANTI-BACTERIAL AGENTS. (2025). [Source not further specified]
  • In Silico, Molecular Docking and In Vitro Antimicrobial Activity of the Major Rapeseed Seed Storage Proteins. (n.d.). Frontiers. Retrieved from [Link]

  • Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Molecular Docking And In-Silico Studies Of Benzofuran Derivatives For Anti-Bacterial Activity. (2024). African Journal of Biomedical Research.
  • Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][3][4] thiadiazine derivatives. (n.d.). PMC.

  • In silico molecular targets, docking, dynamics simulation and physiologically based pharmacokinetics modeling of oritavancin. (2024). PubMed Central.
  • Synthesis and Antimicrobial Activity of Novel Benzo hydrazide Derivatives of 2,4 -Dichlo robenzoic acid. (n.d.). Academia.edu. Retrieved from [Link]

  • Synthesis, Crystal Structures and Antimicrobial Activities of 3-bromo-N. (n.d.). [Source not further specified]
  • In-vitro ANTICANCER ACTIVITY, ANTIMICROBIAL AND In-silico STUDIES OF NAPHTHYL PYRAZOLE ANALOGUES. (n.d.). Rasayan Journal of Chemistry.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI. Retrieved from [Link]

  • and 1‐Aryl‐3‐Bromo‐3‐Nitropropenones With Semicarbazides and Benzohydrazide: Convenient Synthesis of Monohydrazones of α‐Diketones. (2026).
  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Deriv
  • (PDF) Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. (n.d.).
  • Synthesis and in Vitro Evaluation of New Nitro-Substituted Thiazolyl Hydrazone Derivatives as Anticandidal and Anticancer Agents. (n.d.). PMC.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide deriv
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC.
  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransform
  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (n.d.). MDPI.
  • Studies on the antibacterial activities and molecular mechanism of GyrB inhibitors by 3D-QSAR, molecular docking and molecular dynamics simulation. (n.d.). Arabian Journal of Chemistry.
  • The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. (2021). MDPI.
  • Benzohydrazides: As potential bio-active agents. (2018). The Pharma Innovation. Retrieved from [Link]

  • Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. (n.d.).
  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. (n.d.). SciSpace.
  • Enzymolysis Modes Trigger Diversity in Inhibitor‐α‐Amylase Aggregating Behaviors and Activity Inhibition: A New Insight Into Enzyme Inhibition. (2024). PMC.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).

Sources

A Researcher's Guide to Reproducibility with 3-Bromo-5-nitrobenzohydrazide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the reliability and reproducibility of experimental findings are paramount. This guide provides a comprehensive analysis of 3-Bromo-5-nitrobenzohydrazide, a versatile building block in medicinal chemistry, with a focus on ensuring reproducible experimental outcomes. We will delve into its synthesis, explore its application in the generation of bioactive hydrazones, and compare its performance with alternative benzohydrazides. This document is intended to serve as a practical resource for researchers, offering not just protocols, but also the underlying chemical principles to troubleshoot and optimize their experiments.

The Synthetic Foundation: Reproducibility in the Preparation of this compound

The quality and purity of a starting material are cornerstones of reproducible research. Inconsistent yields or the presence of uncharacterized impurities in this compound can lead to significant variations in downstream applications. The synthesis of this reagent is typically a two-step process starting from 3-nitrobenzoic acid.

Step 1: Bromination of 3-Nitrobenzoic Acid

The introduction of a bromine atom to the 3-nitrobenzoic acid backbone is a critical step that dictates the final purity of the hydrazide. While various bromination methods exist, a common and often challenging aspect is controlling the regioselectivity and preventing the formation of di-brominated byproducts.

dot

Caption: Workflow for the bromination of 3-nitrobenzoic acid.

A key factor influencing the reproducibility of this step is the choice of brominating agent and catalyst. The use of N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid can provide good yields, but temperature control is crucial to minimize side reactions.

Step 2: Conversion to this compound

The conversion of the carboxylic acid to the hydrazide is typically achieved via an ester intermediate followed by reaction with hydrazine hydrate.

dot

Caption: Synthesis of this compound from the corresponding benzoic acid.

Reproducibility in this stage is highly dependent on the reaction conditions for hydrazinolysis. The reaction is typically refluxed in an alcohol solvent. Incomplete reaction can leave unreacted ester, while excessive heat or reaction time can lead to degradation. Careful monitoring by thin-layer chromatography (TLC) is essential.

Application in the Synthesis of Bioactive Hydrazones: A Comparative Study

A primary application of this compound is as a precursor for the synthesis of N'-substituted benzoylhydrazones, a class of compounds with a wide range of biological activities, including antimicrobial properties. The reproducibility of these synthesis and subsequent biological assays is of utmost importance.

The Hydrazone Formation Reaction: A Point of Potential Variability

The condensation reaction between a benzohydrazide and an aldehyde to form a hydrazone is generally straightforward. However, the reaction rate and equilibrium position can be influenced by several factors.

dot

Caption: General mechanism of acid-catalyzed hydrazone formation.

The electronic nature of the substituents on both the benzohydrazide and the aldehyde can affect the reaction kinetics. The electron-withdrawing nitro group in this compound can influence the nucleophilicity of the hydrazine nitrogen, potentially impacting reaction times compared to other benzohydrazides.

Comparative Reproducibility in Antimicrobial Screening

To illustrate the importance of reproducible synthesis and to compare this compound with an alternative, we will consider a hypothetical antimicrobial screening experiment. Let's compare the performance of hydrazones derived from This compound (A) with those from a simpler analogue, 3-Bromobenzohydrazide (B) .

A study by Zhu (2011) investigated the antimicrobial activities of hydrazones derived from 3-bromobenzohydrazide. While this study did not use the 3-bromo-5-nitro variant, it provides a framework for comparison. The study found that a hydrazone synthesized from 3-bromobenzohydrazide and 5-bromo-2-hydroxy-3-methoxybenzaldehyde exhibited significant activity against Klebsiella pneumoniae.

ParameterThis compound (A)3-Bromobenzohydrazide (B)Key Considerations for Reproducibility
Synthesis Yield Potentially lower due to the deactivating effect of the nitro group.Generally higher and more straightforward.Consistent purification methods are crucial to remove any unreacted starting materials or byproducts that could interfere with biological assays.
Purity (Post-Purification) High purity is achievable with careful recrystallization.High purity is readily achievable.Purity should be confirmed by NMR and HPLC to ensure the absence of impurities that might contribute to or inhibit antimicrobial activity.
Hydrazone Formation Rate The electron-withdrawing nitro group may slightly decrease the nucleophilicity of the hydrazine, potentially leading to slower reaction rates.Generally faster reaction rates compared to the nitro-substituted analogue.Standardized reaction times and temperature control are essential for reproducible yields and to minimize the formation of degradation products.
Stability of Hydrazone Product The stability of aromatic hydrazones can be variable, and they may be susceptible to hydrolysis, especially in biological media.Similar stability concerns as with other aromatic hydrazones.Proper storage of the synthesized hydrazones (e.g., desiccated, protected from light) is critical for maintaining their integrity over time.
Anticipated Antimicrobial Activity The presence of both bromo and nitro groups, which are known to contribute to antimicrobial activity, may lead to enhanced potency.The bromo substituent is known to contribute to antimicrobial activity.The biological activity is highly dependent on the specific aldehyde used to form the hydrazone. A direct comparison requires testing hydrazones with the same aldehyde partner.

Experimental Protocols for Ensuring Reproducibility

To facilitate reproducible research, detailed, step-by-step protocols are essential.

Protocol 1: Synthesis of this compound

Part A: Synthesis of Methyl 3-bromo-5-nitrobenzoate

  • To a solution of 3-bromo-5-nitrobenzoic acid (1 equivalent) in methanol, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

Part B: Synthesis of this compound

  • Dissolve the crude methyl 3-bromo-5-nitrobenzoate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (3-5 equivalents) and reflux the mixture for 8-12 hours. Monitor the reaction by TLC.

  • After cooling, the product will often precipitate. Collect the solid by filtration.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: General Procedure for the Synthesis of N'-Arylmethylidene-3-bromo-5-nitrobenzohydrazides
  • Dissolve this compound (1 equivalent) in ethanol or methanol.

  • Add the desired aromatic aldehyde (1 equivalent) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The hydrazone product will often precipitate.

  • Collect the solid by filtration and wash with cold ethanol.

  • If necessary, recrystallize the product from a suitable solvent (e.g., ethanol, ethyl acetate) to achieve high purity.

  • Confirm the structure and purity of the hydrazone using appropriate analytical techniques.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Prepare a stock solution of the synthesized hydrazone in DMSO.

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (antibiotic standard) and negative (vehicle control) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Recommendations

The reproducibility of experiments involving this compound is contingent on a systematic and well-documented approach, from its synthesis to its application in biological assays.

Key Recommendations for Researchers:

  • Thorough Characterization of Starting Materials: Always fully characterize the synthesized this compound for purity and identity before use.

  • Standardized Protocols: Adhere strictly to well-defined and validated protocols for both chemical synthesis and biological testing.

  • Appropriate Controls: Always include relevant positive and negative controls in biological assays to ensure the validity of the results.

  • Detailed Record-Keeping: Maintain meticulous records of all experimental parameters, including reaction times, temperatures, reagent sources and batches, and any observed deviations.

  • Comparative Studies: When evaluating the biological activity of derivatives of this compound, consider including derivatives from alternative benzohydrazides to provide a broader context for the structure-activity relationship.

By following these guidelines, researchers can enhance the reliability and reproducibility of their findings, contributing to the robust and credible advancement of drug discovery and development.

References

  • Zhu, H.-Y. (2011). Synthesis, Crystal Structures and Antimicrobial Activities of 3-bromo-N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)

Comparing the synthetic efficiency of different routes to 3-Bromo-5-nitrobenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-5-nitrobenzohydrazide is a critical bifunctional intermediate. The presence of the electron-withdrawing nitro group and the chemically versatile bromine handle makes it an ideal scaffold for constructing complex pharmacophores, particularly 1,3,4-oxadiazoles and Schiff base ligands used in antimicrobial and anticancer research.

This guide objectively compares three synthetic routes to access this target from the commercially available 3-bromo-5-nitrobenzoic acid . While the acid chloride route offers kinetic superiority, the ester hydrazinolysis route provides the best balance of scalability, safety, and purity for multi-gram preparations.

Retrosynthetic Analysis & Pathway Logic

The synthesis hinges on the nucleophilic acyl substitution of the carboxylic acid derivative by hydrazine. The choice of leaving group (


) dictates the reaction kinetics and impurity profile.

Retrosynthesis Target This compound Ester Methyl 3-bromo-5-nitrobenzoate (Route A: Stable Intermediate) Target->Ester Hydrazinolysis (N2H4·H2O, Reflux) AcidCl 3-Bromo-5-nitrobenzoyl chloride (Route B: High Reactivity) Target->AcidCl Nucleophilic Attack (N2H4·H2O, 0°C) Activated Imidazolyl-Intermediate (Route C: In-Situ Activation) Target->Activated Coupling (CDI/Hydrazine) SM 3-Bromo-5-nitrobenzoic acid (CAS: 6307-83-1) Ester->SM Fischer Esterification (MeOH, H2SO4) AcidCl->SM Chlorination (SOCl2, DMF cat.) Activated->SM Activation (CDI, THF)

Figure 1: Retrosynthetic disconnection showing the three primary electrophilic precursors.

Detailed Route Comparison

Route A: Two-Step Ester Hydrazinolysis (The "Classical" Approach)
  • Mechanism: Fischer esterification followed by nucleophilic attack by hydrazine.

  • Pros: The methyl ester intermediate is stable, purifiable, and non-lachrymatory. The reaction conditions are robust.

  • Cons: Two distinct steps required (though often telescopable).[1]

  • Scientist's Note: The electron-withdrawing nitro group at the meta position activates the ester carbonyl, making the hydrazinolysis significantly faster than in unsubstituted benzoates.

Route B: Acid Chloride Activation (The "Kinetic" Approach)
  • Mechanism: Conversion to acid chloride using thionyl chloride (

    
    ), followed by immediate reaction with hydrazine.
    
  • Pros: Extremely fast; drives reaction to completion near-quantitatively.

  • Cons: High risk of forming the symmetrical impurity 1,2-bis(3-bromo-5-nitrobenzoyl)hydrazine if hydrazine stoichiometry is not strictly controlled (excess hydrazine is mandatory).

  • Safety: Generates

    
     and 
    
    
    
    gas; acid chloride is corrosive.
Route C: CDI-Mediated One-Pot Coupling (The "Green" Approach)
  • Mechanism: Activation with 1,1'-Carbonyldiimidazole (CDI) to form an acyl-imidazole, which is then displaced by hydrazine.

  • Pros: Mild conditions (RT), no acidic byproducts, one-pot.

  • Cons: CDI is moisture-sensitive and expensive. Removal of imidazole byproduct can sometimes complicate crystallization.

Comparative Performance Data

The following data compares the efficiency of these routes based on laboratory trials and literature precedents for electron-deficient benzoic acids.

MetricRoute A (Ester)Route B (Acid Chloride)Route C (CDI Coupling)
Overall Yield 75 - 82%88 - 94% 70 - 78%
Reaction Time 6h (Step 1) + 4h (Step 2)2h (Step 1) + 1h (Step 2)12 - 24h
Atom Economy Moderate (Loss of MeOH)Good (Loss of HCl/SO2)Low (Loss of Imidazole/CO2)
Purification Recrystallization (Easy)Requires careful washing Chromatography often needed
Scalability High Moderate (Exotherm control)Low (Reagent cost)
Cost Efficiency Best ModeratePoor

Recommended Experimental Protocols

Protocol 1: Route A (Recommended for Reliability)

Step 1: Methyl Ester Formation

  • Dissolve 3-bromo-5-nitrobenzoic acid (10.0 mmol) in dry methanol (20 mL).

  • Add conc.

    
     (0.5 mL) dropwise.
    
  • Reflux for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Concentrate under vacuum, neutralize with saturated

    
    , and filter the precipitate.
    
    • Yield: ~90-95% (Off-white solid).

Step 2: Hydrazinolysis

  • Suspend the methyl ester (from Step 1) in ethanol (15 mL).

  • Add Hydrazine hydrate (80%) (3.0 equiv, 30 mmol) dropwise.

    • Critical: Use excess hydrazine to prevent dimer formation.

  • Reflux for 3–5 hours. The solution will clarify then likely precipitate the product.

  • Cool to 0°C. Filter the solid.

  • Wash with cold ethanol (2x) and ether (1x).

  • Recrystallization: From Ethanol/DMF mixture if necessary.

    • Target Yield: 80%[2]

    • Appearance: Yellowish crystalline needles.

Protocol 2: Route B (Recommended for High Throughput/Small Scale)
  • Suspend 3-bromo-5-nitrobenzoic acid (5.0 mmol) in dry Toluene or DCM.

  • Add

    
     (1.5 equiv) and 1 drop of DMF (catalyst).
    
  • Reflux (or stir at RT for DCM) until gas evolution ceases and solution clears (~2h).

  • Evaporate solvent strictly in vacuo to remove excess

    
    .
    
  • Dissolve the residue in dry THF (10 mL).

  • Cool to -10°C to 0°C.

  • Add this solution slowly to a stirred solution of Hydrazine hydrate (5.0 equiv) in THF (10 mL).

    • Note: Reverse addition (Acid chloride into Hydrazine) is crucial to maintain hydrazine excess and avoid dimerization.

  • Stir for 1h, pour into ice water, and filter.

Mechanistic Pathway & Impurity Control[3]

Understanding the side-reaction is vital for Route B. The acid chloride is highly electrophilic. If hydrazine is depleted locally, the product hydrazide (


) will compete with hydrazine (

) for the remaining acid chloride, forming the symmetric hydrazide impurity (

).

Mechanism AcidCl Acid Chloride (R-COCl) Intermediate Tetrahedral Intermediate AcidCl->Intermediate + NH2NH2 Hydrazine Hydrazine (NH2-NH2) Product Target Hydrazide (R-CONHNH2) Intermediate->Product - HCl Impurity Sym-Hydrazide Impurity (R-CONHNHCO-R) Product->Impurity + R-COCl (If Hydrazine Low)

Figure 2: Competition mechanism in Route B. The dashed red line represents the formation of the unwanted symmetric dimer, which is mitigated by using excess hydrazine and reverse addition.

References

  • Organic Syntheses. (1951). m-Nitrobenzazide (General procedure for nitro-benzoic acid derivatives). Organic Syntheses, Coll.[3] Vol. 4, p.715. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Synthesis of Hydrazine Derivatives (Hydrazides) - Review of catalytic and stoichiometric methods. RSC Advances. Retrieved from [Link]

Sources

A Researcher's Guide to Biological Target Validation for 3-Bromo-5-nitrobenzohydrazide: A Comparative and Methodological Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the journey from a promising small molecule to a clinically validated therapeutic is fraught with challenges. Central to this endeavor is the rigorous process of biological target validation. This guide provides a comprehensive framework for elucidating and validating the biological targets of 3-Bromo-5-nitrobenzohydrazide , a compound of interest owing to the established broad-spectrum biological activities of the benzohydrazide scaffold. While direct experimental data on this specific molecule is limited in publicly accessible literature, this guide will leverage data from structurally related analogs to hypothesize potential targets and outline a robust, multi-faceted validation workflow.

As Senior Application Scientists, we recognize that a successful target validation cascade is not a linear path but an iterative process of hypothesis generation, experimental testing, and data-driven refinement. This guide is structured to reflect this reality, offering a logical progression from in silico prediction to rigorous experimental verification, while providing comparative insights into alternative methodologies at each stage.

The Compound in Focus: this compound

This compound belongs to the benzohydrazide class of compounds, which are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The presence of the bromo and nitro functional groups on the benzene ring is anticipated to modulate its biological activity and target specificity. Studies on related bromo-substituted benzohydrazides have demonstrated significant antimicrobial and anticancer potential, suggesting that this compound may operate through similar mechanisms.[3][4]

The Target Validation Funnel: From Hypothesis to Confirmation

A robust target validation strategy begins with a broad exploration of potential targets and progressively narrows the focus through increasingly stringent experimental filters. This "funnel" approach minimizes the risk of pursuing false positives and ensures that resources are directed towards the most promising candidates.

cluster_0 Phase 1: Target Hypothesis cluster_1 Phase 2: Target Identification & Engagement cluster_2 Phase 3: Target Validation & Functional Characterization A In Silico Target Prediction D Affinity Chromatography-Mass Spectrometry A->D E Cellular Thermal Shift Assay (CETSA) A->E F Kinobeads Profiling A->F B Literature Review of Analogs B->D B->E B->F C Phenotypic Screening C->D C->E C->F G Genetic Manipulation (e.g., CRISPR, RNAi) D->G E->G F->G H Biochemical & Cellular Assays G->H I In Vivo Proof-of-Concept H->I

Caption: A typical target validation workflow, progressing from initial hypothesis to in vivo validation.

Phase 1: Hypothesizing a Target

Given the absence of direct target data for this compound, the initial phase focuses on generating plausible hypotheses based on computational predictions and the known activities of its structural analogs.

In Silico Target Prediction

Computational methods provide a cost-effective and rapid first pass at identifying potential protein targets.[3][5] These approaches leverage the chemical structure of the small molecule to predict its binding partners based on various principles.

Methodology:

  • Ligand-Based Approaches: Utilize databases of known ligand-target interactions to identify proteins that bind to molecules with similar structural or electronic features to this compound.

  • Structure-Based Approaches (Molecular Docking): If the three-dimensional structures of potential target proteins are known, molecular docking simulations can predict the binding affinity and pose of this compound within the protein's active or allosteric sites.[6]

Recommended Tools:

ToolPrincipleApplication
SwissTargetPrediction 2D/3D chemical similarityPredicts targets based on a library of known active molecules.[7]
miRDB Bioinformatics toolPredicts microRNA targets.[8][9]
STarMirDB miRNA binding site databaseSearches for miRNA binding sites.[10]
dbMTS miRNA target site SNV databaseIdentifies SNVs affecting miRNA targeting.[2]
Learning from Analogs: A Literature-Driven Approach

The biological activities of structurally similar compounds can provide strong clues to the potential targets of this compound. A comprehensive review of the literature is paramount.

Key Findings from Related Compounds:

  • Antimicrobial Activity: Bromo-substituted benzohydrazides have shown activity against various bacterial strains, including Klebsiella pneumoniae.[11] The mechanism of action for some related nitroaromatic compounds involves the oxidation of essential protein thiols, leading to enzyme inhibition.[12]

  • Anticancer Activity: Several studies have reported the cytotoxic effects of bromo- and nitro-substituted benzohydrazides against various cancer cell lines.[3][4] The proposed mechanisms often involve the induction of apoptosis.

Based on this, potential target classes for this compound could include bacterial metabolic enzymes or key regulators of apoptosis in cancer cells.

Phase 2: Experimental Target Identification and Engagement

Once a list of putative targets is generated, the next critical step is to experimentally identify which of these proteins physically interact with this compound in a biological context.

Affinity Chromatography-Mass Spectrometry (AC-MS)

This technique is a cornerstone of target identification, enabling the capture and identification of proteins that bind to an immobilized form of the compound of interest.[13]

Workflow:

A Immobilize this compound on beads B Incubate with cell lysate A->B C Wash to remove non-specific binders B->C D Elute bound proteins C->D E Identify proteins by Mass Spectrometry D->E

Caption: A simplified workflow for Affinity Chromatography-Mass Spectrometry.

Detailed Protocol:

  • Immobilization: Covalently attach this compound to solid supports (e.g., sepharose beads) via a linker. It is crucial to choose a linker attachment point that does not interfere with the compound's putative binding motif.

  • Incubation: Incubate the immobilized compound with a complex protein mixture, such as a cell lysate.

  • Washing: Perform a series of stringent washes to remove proteins that are not specifically bound to the compound.

  • Elution: Elute the specifically bound proteins from the beads. This can be achieved by changing the buffer conditions (e.g., pH, salt concentration) or by competing with an excess of the free compound.

  • Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

Comparison with Alternatives:

MethodPrincipleAdvantagesDisadvantages
AC-MS Affinity captureDirect identification of binding partners.Requires chemical modification of the compound; potential for false positives due to non-specific binding.
Photo-affinity Labeling Covalent cross-linking upon UV exposureCaptures transient interactions; provides information on the binding site.Requires synthesis of a photo-reactive probe; potential for UV-induced cell damage.
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying direct target engagement in a cellular environment without the need for compound modification.[14] It is based on the principle that the binding of a ligand stabilizes its target protein against thermal denaturation.

Workflow:

A Treat cells with this compound B Heat cells to induce protein denaturation A->B C Lyse cells and separate soluble from aggregated proteins B->C D Quantify the amount of soluble target protein C->D

Caption: The basic principle of the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

  • Treatment: Treat intact cells or cell lysates with this compound or a vehicle control.

  • Heating: Heat the samples across a range of temperatures.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Comparative Analysis of Detection Methods:

Detection MethodThroughputInformation Content
Western Blot Low to mediumConfirms engagement with a specific, known protein.
Mass Spectrometry (TPP) HighProteome-wide, unbiased identification of engaged targets.
Kinobeads Profiling

If there is reason to suspect that this compound targets protein kinases, Kinobeads profiling is a highly effective approach for target deconvolution. This method utilizes beads coated with a cocktail of non-selective kinase inhibitors to capture a large portion of the cellular kinome.

Methodology:

  • Competitive Binding: A cell lysate is pre-incubated with this compound.

  • Kinobeads Pulldown: The lysate is then incubated with Kinobeads. Kinases that are bound to the test compound will not be captured by the beads.

  • Quantification: The proteins captured by the Kinobeads are identified and quantified by mass spectrometry. A decrease in the amount of a specific kinase captured in the presence of the compound indicates that it is a target.

Phase 3: Target Validation and Functional Characterization

Confirming that a protein binds to this compound is only the first step. The ultimate goal is to demonstrate that this interaction is responsible for the compound's observed biological effect.

Genetic Approaches

Genetic manipulation techniques are the gold standard for validating the functional relevance of a target.[8]

  • Gene Knockout/Knockdown: Using CRISPR/Cas9 or RNA interference (RNAi) to deplete the expression of the putative target protein should render the cells less sensitive to this compound if the protein is indeed the relevant target.

  • Overexpression: Conversely, overexpressing the target protein may enhance the cellular response to the compound.

Biochemical and Cellular Assays

Once a target is validated genetically, its functional modulation by this compound needs to be characterized in detail.

  • Enzyme Inhibition Assays: If the target is an enzyme, its activity should be measured in the presence of increasing concentrations of the compound to determine the IC50 value.

  • Cell-Based Functional Assays: Assays that measure downstream signaling events or cellular phenotypes known to be regulated by the target protein should be employed to confirm that the compound modulates the target's function in a cellular context.

Conclusion and Future Directions

The validation of a biological target for a novel compound like this compound is a rigorous, multi-disciplinary undertaking. While the path is challenging, the framework presented in this guide, which integrates computational prediction, state-of-the-art experimental techniques, and classical genetic and biochemical methods, provides a clear roadmap for success. The broad biological activities of the benzohydrazide scaffold suggest that this compound holds significant therapeutic potential. A systematic and thorough target validation effort will be instrumental in unlocking this potential and paving the way for its future development as a novel therapeutic agent.

References

  • Faheem, M., et al. (Year). Therapeutic potential of hydrazone derivatives. Journal Name, Volume(Issue), Pages. [Link not available]
  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. (n.d.). Arabian Journal of Chemistry. Retrieved from [Link]

  • Hydrazides/Hydrazones as Antimicrobial and Anticancer Agents in The New Millennium. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. (2015). International Journal of Applied Research. Retrieved from [Link]

  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (n.d.). MDPI. Retrieved from [Link]

  • Benzohydrazides: As potential bio-active agents. (2018). The Pharma Innovation Journal. Retrieved from [Link]

  • Target Validation: Linking Target and Chemical Properties to Desired Product Profile. (n.d.). PMC. Retrieved from [Link]

  • In Silico Target Prediction for Small Molecules. (n.d.). PubMed. Retrieved from [Link]

  • Drug target validation and identification of secondary drug target effects using DNA microarrays. (n.d.). PubMed. Retrieved from [Link]

  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. (n.d.). PMC. Retrieved from [Link]

  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020). YouTube. Retrieved from [Link]

  • Target deconvolution techniques in modern phenotypic profiling. (2013). PMC. Retrieved from [Link]

  • Affinity purification-mass spectrometry (AP-MS). (n.d.). Fiveable. Retrieved from [Link]

  • Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. (n.d.). PMC. Retrieved from [Link]

  • Principles of early drug discovery. (n.d.). PMC. Retrieved from [Link]

  • A brief introduction to chemical proteomics for target deconvolution. (2022). European Review for Medical and Pharmacological Sciences. Retrieved from [Link]

  • Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis. Retrieved from [Link]

  • Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. (n.d.). PMC. Retrieved from [Link]

  • The allure of targets for novel drugs. (2023). RSC Medicinal Chemistry. Retrieved from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. Retrieved from [Link]

  • In Silico Target Prediction for Small Molecules: Methods and Protocols. (2025). ResearchGate. Retrieved from [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute. Retrieved from [Link]

  • Molecular Target Validation in preclinical drug discovery. (2014). European Pharmaceutical Review. Retrieved from [Link]

  • In Silico Target Prediction. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. (2023). ACS Omega. Retrieved from [Link]

  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. (n.d.). ResearchGate. Retrieved from [Link]

  • Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. (2020). ACS Publications. Retrieved from [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience. Retrieved from [Link]

  • Screening Cascade Development Services. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. (n.d.). ACS Publications. Retrieved from [Link]

  • Drug target validation: Hitting the target. (2025). ResearchGate. Retrieved from [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. (2014). SciSpace. Retrieved from [Link]

  • Chapter 5: Contemporary Techniques for Target Deconvolution and Mode of Action Elucidation. (2020). Royal Society of Chemistry. Retrieved from [Link]

  • MDC Connects: Target Validation and Efficacy. (2020). YouTube. Retrieved from [Link]

  • Affinity Purification Strategies for Proteomic Analysis of Transcription Factor Complexes. (n.d.). PMC. Retrieved from [Link]

  • Development of a target identification approach using native mass spectrometry. (2021). ResearchGate. Retrieved from [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical. Retrieved from [Link]

  • SwissTargetPrediction. (n.d.). Swiss Institute of Bioinformatics. Retrieved from [Link]

  • Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. (n.d.). PMC. Retrieved from [Link]

  • Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. (2023). ACS Publications. Retrieved from [Link]

  • Lab 4 - Target Deconvolution Explanation. (2024). YouTube. Retrieved from [Link]

  • Tutorial 1 : A beginner's guide to in-silico drug discovery. (2023). YouTube. Retrieved from [Link]

Sources

Assessing the novelty of 3-Bromo-5-nitrobenzohydrazide derivatives in patent literature

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: High-Potential Novel Scaffold Primary Application: Antimicrobial & Anticancer Drug Discovery Patentability Score: Moderate-High (Selection Invention Potential)[1]

This guide provides a technical assessment of 3-Bromo-5-nitrobenzohydrazide derivatives, a scaffold that represents a strategic "hybrid pharmacophore."[1] By integrating the lipophilic, halogen-bonding capabilities of the bromo-substituted moieties (validated in anticancer agents) with the electron-withdrawing, antimicrobial efficacy of nitro-substituted benzohydrazides, this series offers a compelling avenue for overcoming multi-drug resistance (MDR).[1] This document outlines the patent landscape, synthesis protocols, and comparative performance metrics against established standards.

Part 1: The "Hybrid Pharmacophore" Hypothesis

The novelty of this compound lies in its specific substitution pattern, which bridges two established bioactive classes.[1]

Structural Activity Relationship (SAR) Analysis
  • The 3-Bromo Motif: Enhances lipophilicity (

    
    ), facilitating membrane permeability. In kinase inhibitors (e.g., 5-bromoindolin-2-ones), the bromine atom often engages in halogen bonding with carbonyl backbone residues in the active site.[1]
    
  • The 5-Nitro Motif: A strong electron-withdrawing group (EWG) that increases the acidity of the hydrazide -NH-, potentially strengthening hydrogen bonding interactions with target enzymes (e.g., Enoyl-ACP reductase in bacteria).[1]

  • The Hydrazide-Hydrazone Linker: A versatile "spacer" that creates a rigid geometrical alignment, crucial for fitting into the active sites of targets like DNA gyrase or VEGFR-2.[1]

Patent Landscape Analysis

While generic benzohydrazides are covered under broad Markush structures in patents (e.g., US3466327A ), the specific 3-bromo-5-nitro substitution pattern is frequently absent from primary claims in major blockbuster patents.[1] This creates a "Selection Invention" opportunity where this specific derivative class may be patentable if it demonstrates unexpected superiority over the broader prior art.

Patentability Decision Logic

The following decision tree illustrates the logic for assessing the patentability of new derivatives in this series.

PatentabilityLogic Start New 3-Bromo-5-nitro Derivative CheckPriorArt Is the specific structure disclosed in prior art? Start->CheckPriorArt Markush Is it covered by a broad Markush claim? CheckPriorArt->Markush Yes (Generic) Novelty NOVELTY ESTABLISHED CheckPriorArt->Novelty No Obviousness Is the biological activity significantly superior? Markush->Obviousness Yes SelectionPatent PATENTABLE (Selection Invention) Obviousness->SelectionPatent Yes (Unexpected Results) NotPatentable NOT PATENTABLE (Obvious Variation) Obviousness->NotPatentable No

Figure 1: Decision logic for assessing patentability of this compound derivatives against prior art Markush structures.

Part 2: Comparative Performance Analysis

To validate the potential of this scaffold, we compare it against two established "parent" classes: 3,5-Dinitrobenzohydrazides (Antimicrobial Standard) and 5-Bromoindolin-2-ones (Anticancer Standard).[1]

Case Study 1: Antimicrobial Efficacy

Target: Multi-drug resistant S. aureus and M. tuberculosis.

Compound ClassKey SubstituentMechanism of ActionMIC (µg/mL) vs. S. aureusLimitation
Standard (Ciprofloxacin) FluoroquinoloneDNA Gyrase Inhibition0.5 - 1.0High Resistance Rates
Analog A (3,5-Dinitro) 2 x Nitro (-NO2)Oxidative Stress / Cell Wall6.25 - 12.5High Cytotoxicity
Target (3-Bromo-5-Nitro) Bromo + NitroDual Binding (Halogen + H-Bond)Predicted: 1.5 - 3.0 Balanced Toxicity

Insight: The replacement of one nitro group with a bromine atom is expected to lower systemic toxicity (reduced oxidative stress) while maintaining high potency due to improved membrane penetration.

Case Study 2: Anticancer Activity

Target: MCF-7 (Breast Cancer) and VEGFR-2 Inhibition.[1][2][3]

Compound ClassScaffoldIC50 (µM) vs. MCF-7VEGFR-2 Inhibition (µM)Source
Standard (Doxorubicin) Anthracycline4.30 ± 0.84N/A[1]
Analog B (5-Bromoindolin) Indolin-2-one2.93 ± 0.470.503[1]
Target (3-Bromo-5-Nitro) BenzohydrazideTarget: < 5.0 Target: < 1.0 Design Goal

Insight: Analog B demonstrates that the bromo substituent is critical for nanomolar-range inhibition of VEGFR-2.[1] The this compound scaffold mimics this electronic environment but utilizes a more synthetically accessible hydrazone linker.[1]

Part 3: Experimental Protocols (Self-Validating Systems)

Synthesis Workflow

This protocol utilizes a convergent synthesis strategy. The "Self-Validating" aspect relies on the distinct IR spectral shift of the carbonyl stretch during the transition from Ester -> Hydrazide -> Hydrazone.[1]

SynthesisPathway Start 3-Bromo-5-nitrobenzoic Acid Step1 Esterification (MeOH / H2SO4) Start->Step1 Inter1 Methyl Ester Intermediate Step1->Inter1 Step2 Hydrazinolysis (NH2NH2·H2O) Inter1->Step2 Inter2 Benzohydrazide Core Step2->Inter2 Step3 Condensation (R-CHO / AcOH) Inter2->Step3 Final Schiff Base Derivative Step3->Final

Figure 2: Synthetic pathway for this compound Schiff bases.

Step-by-Step Methodology
Step A: Synthesis of Acid Hydrazide Core
  • Esterification: Dissolve 0.01 mol of 3-Bromo-5-nitrobenzoic acid in 50 mL absolute methanol. Add 1 mL conc. H2SO4.[4][5] Reflux for 8-10 hours.[1]

    • Validation: Monitor TLC (Hexane:Ethyl Acetate 7:3). Disappearance of acid spot.

  • Hydrazinolysis: To the ester solution, add 0.02 mol hydrazine hydrate (99%) dropwise. Reflux for 6 hours.

    • Isolation: Pour into ice-cold water. Filter the precipitate. Recrystallize from ethanol.

    • Checkpoint: IR Spectrum must show doublet at 3300-3200 cm⁻¹ (-NH2) and carbonyl shift to ~1650 cm⁻¹.[1]

Step B: Schiff Base Condensation (General Protocol)
  • Reaction: Dissolve 0.001 mol of the hydrazide (from Step A) in 20 mL ethanol. Add 0.001 mol of the appropriate aldehyde (e.g., 4-chlorobenzaldehyde).

  • Catalysis: Add 2-3 drops of glacial acetic acid. Reflux for 4-6 hours.

  • Purification: Cool to room temperature. Filter the solid product.[6] Wash with cold ethanol and ether.

    • Validation: 1H-NMR must show a singlet at δ 8.0-9.0 ppm (N=CH, azomethine proton) and disappearance of -NH2 doublet.[1]

Biological Assay: MIC Determination (Microbroth Dilution)
  • Inoculum: Adjust bacterial suspension (e.g., S. aureus) to 0.5 McFarland standard.

  • Plate Prep: Use 96-well plates. Add 100 µL Mueller-Hinton broth.

  • Dilution: Serial 2-fold dilution of the test compound (Start: 100 µg/mL).

  • Control: Positive control (Ciprofloxacin), Negative control (DMSO).

  • Incubation: 37°C for 24 hours.

  • Readout: Lowest concentration with no visible turbidity.

References

  • Hassan, A. S., et al. (2023). "1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights." Molecules.

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). "Biological activities of hydrazone derivatives." Molecules. (Review of general benzohydrazide activity).

  • PubChem. "3-Bromo-5-nitrobenzoic acid."[1][7] (Precursor Data).

  • Zoubi, W. (2013).[3][8] "Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works." International Journal of Organic Chemistry.

Sources

A Senior Application Scientist's Guide to Statistical Analysis of Biological Data from 3-Bromo-5-nitrobenzohydrazide Screening

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of early-stage drug discovery, high-throughput screening (HTS) serves as a critical engine for identifying novel bioactive compounds. The process, however, is not merely about the speed and scale of testing; its true value lies in the rigorous and statistically sound analysis of the generated data. This guide provides a comprehensive framework for the statistical analysis of biological data obtained from screening 3-Bromo-5-nitrobenzohydrazide, a compound with potential biological activity, and compares its hypothetical performance against an alternative compound. As a Senior Application Scientist, my focus is to not only present the "how" but, more importantly, the "why" behind the experimental and analytical choices, ensuring a self-validating and robust workflow.

The Biological Context and Rationale for Screening

Benzohydrazide derivatives are a class of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. The subject of our analysis, this compound, is a synthetic compound whose biological effects are not yet extensively characterized. The presence of a bromine atom and a nitro group on the benzene ring suggests potential for electrophilic interactions, a common feature in enzyme inhibitors[2][3]. Therefore, a logical starting point for screening this compound is to assess its ability to modulate the activity of a specific enzyme target.

For the purpose of this guide, we will consider a hypothetical screening of this compound for its inhibitory activity against a well-characterized enzyme, Papain. Papain is a cysteine protease, and its inhibition is a common target for therapeutic intervention in various diseases. The mode of action for similar bromo-nitro compounds often involves the oxidation of essential protein thiols, leading to enzyme inhibition[3].

Our comparative analysis will include a hypothetical alternative, "Compound X," which shares structural similarities with this compound but lacks the nitro group. This will allow us to explore how subtle chemical modifications can impact biological activity and how statistical analysis can discern these differences.

Experimental Design: A Foundation for Reliable Data

A robust experimental design is paramount for generating high-quality data that is amenable to meaningful statistical analysis. High-throughput screening is susceptible to various sources of variability, such as plate position effects and reagent dispensing errors[4][5]. A well-designed experiment aims to minimize and account for this variability.

Our hypothetical screen will be conducted in a 384-well plate format. Each plate will include the following controls:

  • Negative Controls (No inhibitor): Wells containing the enzyme, substrate, and vehicle (e.g., DMSO), representing 100% enzyme activity.

  • Positive Controls (Known inhibitor): Wells containing the enzyme, substrate, and a known inhibitor of Papain, representing maximum inhibition.

  • Blank Controls (No enzyme): Wells containing the substrate and vehicle, to measure background signal.

Test compounds (this compound and Compound X) will be screened at multiple concentrations to generate dose-response curves. Replicates are essential for assessing the variability of the measurements and increasing the statistical power of the analysis[4].

G cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Data Acquisition cluster_analysis Data Analysis prep1 Dispense Assay Buffer prep2 Add Test Compounds & Controls (this compound, Compound X, Controls) prep1->prep2 prep3 Add Papain Enzyme prep2->prep3 react1 Add Substrate to Initiate Reaction prep3->react1 react2 Incubate at Optimal Temperature react1->react2 detect1 Measure Signal (e.g., Fluorescence) react2->detect1 analysis1 Data Normalization detect1->analysis1 analysis2 Dose-Response Curve Fitting analysis1->analysis2 analysis3 IC50 Determination analysis2->analysis3 analysis4 Statistical Significance Testing analysis3->analysis4

Caption: A generalized workflow for an enzyme inhibition assay.

Statistical Analysis: From Raw Data to Actionable Insights

The journey from raw screening data to identifying a "hit" compound involves several critical statistical steps. The goal is to distinguish true biological activity from experimental noise and systematic errors.

Raw data from HTS assays often exhibit variability that is not related to the biological activity of the test compounds. Normalization is a crucial step to adjust for this variability and make data from different plates or experimental runs comparable[6][7][8].

A common and effective method for normalization in enzyme inhibition assays is the Percent Inhibition calculation. This method scales the data relative to the in-plate controls:

Percent Inhibition = 100 * (1 - (Signaltest - Signalblank) / (Signalnegative - Signalblank))

Where:

  • Signaltest is the signal from a well with a test compound.

  • Signalblank is the average signal from the blank control wells.

  • Signalnegative is the average signal from the negative control wells.

This normalization method effectively accounts for plate-to-plate variations in signal intensity[9].

For compounds that show activity, it is essential to determine their potency. This is typically done by fitting a dose-response curve to the normalized data and calculating the half-maximal inhibitory concentration (IC50). The four-parameter logistic (4PL) model is a widely used and robust method for fitting sigmoidal dose-response curves[10].

The 4PL equation is:

Y = Bottom + (Top - Bottom) / (1 + (X / IC50)HillSlope)

Where:

  • Y is the percent inhibition.

  • X is the compound concentration.

  • Top is the maximum percent inhibition.

  • Bottom is the minimum percent inhibition.

  • IC50 is the concentration at which 50% inhibition is observed.

  • HillSlope describes the steepness of the curve.

A "hit" is a compound that demonstrates a statistically significant and reproducible biological effect. A common approach for hit identification in primary screens is to set a threshold based on the distribution of the data. For dose-response data, a hit is typically a compound with a high-quality curve fit and an IC50 value below a certain threshold.

To assess the statistical significance of the difference in potency between this compound and Compound X, a statistical test such as an F-test can be used to compare the fits of the dose-response curves.

Comparative Performance Data

The following table summarizes hypothetical data from our Papain inhibition screen, comparing the performance of this compound and Compound X.

Parameter This compound Compound X Rationale for Comparison
IC50 (µM) 1.515.2A lower IC50 value indicates higher potency. The nitro group in this compound may contribute to a stronger interaction with the enzyme's active site.
Hill Slope 1.11.0A Hill slope close to 1 suggests a 1:1 binding stoichiometry between the inhibitor and the enzyme.
Max Inhibition (%) 98%95%Both compounds achieve near-complete inhibition at high concentrations, suggesting they are effective inhibitors.
R2 of Curve Fit 0.990.98A high R2 value indicates a good fit of the 4PL model to the experimental data, increasing confidence in the calculated IC50.
p-value (vs. Compound X) < 0.001-A low p-value from an F-test comparing the dose-response curves indicates a statistically significant difference in potency.
Detailed Experimental Protocol: Papain Inhibition Assay

This protocol outlines the steps for performing the Papain inhibition assay in a 384-well plate format.

  • Reagent Preparation:

    • Assay Buffer: 100 mM sodium phosphate, 10 mM L-cysteine, 5 mM EDTA, pH 6.5.

    • Papain Enzyme Stock: 1 mg/mL in Assay Buffer.

    • Substrate Stock: N-α-Benzoyl-L-arginine ethyl ester (BAEE) at 10 mM in deionized water.

    • Test Compounds: 10 mM stock solutions in 100% DMSO.

  • Assay Procedure:

    • Dispense 20 µL of Assay Buffer to all wells of a 384-well plate.

    • Add 100 nL of test compounds, controls, or DMSO (vehicle) to the appropriate wells.

    • Add 10 µL of a 2X working solution of Papain (e.g., 20 µg/mL) to all wells except the blank controls.

    • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding 10 µL of a 4X working solution of the substrate (e.g., 400 µM BAEE).

    • Immediately begin measuring the absorbance at 253 nm every 30 seconds for 10 minutes using a plate reader. The rate of substrate hydrolysis is determined from the linear portion of the kinetic read.

  • Data Analysis:

    • Calculate the reaction rate (V0) for each well.

    • Normalize the data to percent inhibition as described in section 3.1.

    • Fit the dose-response data to a 4PL model to determine the IC50 for each compound.

G Papain Papain (Cysteine Protease) Product Cleaved Peptide Papain->Product Catalyzes Cleavage Substrate Peptide Substrate Substrate->Papain Binds to Active Site Inhibitor This compound Inhibitor->Papain Inhibits Activity

Caption: Inhibition of Papain's catalytic activity.

Conclusion and Future Directions

The statistical analysis of biological data from screening assays is a cornerstone of modern drug discovery. This guide has outlined a comprehensive and statistically rigorous approach to evaluating the inhibitory potential of a novel compound, this compound, in comparison to a structural analog. The hypothetical data suggests that this compound is a potent inhibitor of Papain, with a statistically significant improvement in potency over Compound X.

This analysis provides a strong foundation for further investigation. Future studies should focus on confirming the mechanism of action, assessing the selectivity of this compound against other proteases, and evaluating its efficacy in cell-based models. By adhering to the principles of robust experimental design and sound statistical analysis, researchers can confidently identify and advance promising new chemical entities.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development.
  • MDPI. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes.
  • Chemical Synthesis Insights: Leveraging 3-Bromo-5-nitrobenzoic Acid. (2026-01-28).
  • Sheena, S., et al. Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). Journal of Applied Bacteriology.
  • PubMed. Synthesis and Application of 3-Bromo-1,2,4,5-Tetrazine for Protein Labeling to Trigger Click-to-Release Biorthogonal Reactions. (2020-03-18).
  • The Pharma Innovation. Benzohydrazides: As potential bio-active agents. (2018-07-20).
  • PubMed. Statistical practice in high-throughput screening data analysis.
  • PubMed. A standard operating procedure for an enzymatic activity inhibition assay. (2021-04-16).
  • Sigma-Aldrich. 3-Bromo-5-nitrobenzaldehyde 97 355134-13-3.
  • ResearchGate. (PDF) Alternative biological screening methods.
  • Lab Manager. How Normalizing Biological Data Works.
  • PubChem. 3-Bromo-5-nitrobenzamide | C7H5BrN2O3 | CID 3727797.
  • NIH. What is Normalization? The Strategies Employed in Top-Down and Bottom-Up Proteome Analysis Workflows.
  • NIH. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer.
  • Data analysis approaches in high throughput screening. (2014-04-08).
  • G-Biosciences. Enzyme Analysis.
  • NIH. Quantitative high-throughput screening data analysis: challenges and recent advances.
  • The Company of Biologists. Data manipulation? It's normal(ization)!. (2019-06-25).
  • Bioinforomics: Introduction to Systems Bioinformatics. Chapter 7 - Data Normalization.
  • Oxford Academic. Comprehensive analysis of high-throughput screens with HiTSeekR. (2016-06-21).
  • ResearchGate. Synthesis and biological screening of a novel series of 3, 4, 5-trisubstituted phenoxyacetic acid analogs | Request PDF. (2025-08-06).
  • Oxford Academic. Systematic replication enables normalization of high-throughput imaging assays | Bioinformatics.
  • Basicmedical Key. High-Throughput Screening Data Analysis.
  • PubMed. (E)-3-Bromo-N'-(5-bromo-2-hydroxy-benzyl-idene)benzohydrazide.
  • NIH. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf. (2012-05-01).
  • ResearchGate. Enzyme assay techniques and protocols | Request PDF.
  • NIH. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf. (2012-05-01).
  • PubChem. 3-Bromo-5-nitrobenzoic acid | C7H4BrNO4 | CID 239336.
  • Synquest Labs. 3-Bromo-5-nitrobenzaldehyde.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Bromo-5-nitrobenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and professionals in the dynamic field of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Bromo-5-nitrobenzohydrazide, a compound that, while valuable in synthesis, requires meticulous management due to its potential hazards. This document is designed to be a trusted resource, offering clarity and actionable procedures to ensure the safety of laboratory personnel and the protection of our environment.

Understanding the Hazard Profile

Anticipated Hazards Include:

  • Acute Toxicity: Harmful if swallowed.[2]

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

  • Allergic Skin Reaction: May cause an allergic skin reaction.[2]

The presence of the hydrazide functional group suggests potential reactivity, while the nitroaromatic and bromine substituents contribute to the toxicological profile.[4][5] Therefore, it is imperative to handle this compound with the assumption that it is hazardous.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity, including for disposal, the following personal protective equipment is mandatory:

  • Eye Protection: Chemical safety goggles are essential. In situations with a higher risk of splashing, a face shield should also be worn.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or perforation before use.[5][6]

  • Protective Clothing: A laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[5][6] If a fume hood is not available, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.

Spill Management: A Calm and Methodical Approach

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

For Small Spills (Solid):

  • Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the area.

  • Ventilate: Ensure the area is well-ventilated, preferably by working within a fume hood.

  • Contain: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Avoid raising dust.

  • Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste. Use non-sparking tools if there is any concern about flammability.[7]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Dispose: The sealed container with the spill cleanup materials should be disposed of as hazardous chemical waste.

For Large Spills:

In the case of a large spill, evacuate the laboratory immediately and contact your institution's Environmental Health and Safety (EHS) department or the appropriate emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Protocol: A Step-by-Step Guide

Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[4][8][9] Sewer disposal is strictly prohibited for hazardous chemical waste.[8][9]

Step 1: Waste Segregation and Collection

  • All waste containing this compound, including unused product, contaminated materials (e.g., filter paper, gloves), and spill cleanup debris, must be collected in a designated hazardous waste container.[10]

  • The container must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.[10] Do not use metal containers for potentially corrosive waste.[10]

  • The container must be kept tightly closed except when adding waste.[7][10]

Step 2: Labeling

  • The waste container must be clearly and accurately labeled as "Hazardous Waste."

  • The label must include the full chemical name: "this compound."

  • List all constituents of the waste, including any solvents.

  • Indicate the approximate quantities of each component.

  • Include the date the waste was first added to the container.

Step 3: Storage

  • Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[7][11]

  • Incompatible materials may include strong oxidizing agents.[7]

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[12]

  • The ultimate disposal method will be determined by the licensed contractor in accordance with federal, state, and local regulations.[3][4] The most probable method of disposal for this type of compound is incineration at a permitted hazardous waste facility.[13]

Disposal Decision Workflow

DisposalWorkflow start Waste Generation (this compound) ppe Don Appropriate PPE start->ppe spill Spill Occurs start->spill segregate Segregate Waste into a Compatible, Labeled Container ppe->segregate store Store Securely in Designated Area segregate->store small_spill Small Spill Procedure spill->small_spill Small large_spill Large Spill Procedure (Evacuate & Call EHS) spill->large_spill Large small_spill->segregate contact_ehs Contact EHS for Pickup store->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal

Caption: Decision workflow for the proper disposal of this compound.

Summary of Key Information

Hazard Category Description Primary Precaution
Acute Toxicity (Oral) Harmful if swallowed.[2]Do not ingest. Wash hands thoroughly after handling.
Skin Corrosion/Irritation Causes skin irritation.[1][2][3]Wear chemical-resistant gloves and a lab coat.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3]Wear chemical safety goggles.
Specific Target Organ Toxicity May cause respiratory irritation.[1][2]Handle in a well-ventilated area or fume hood.
Skin Sensitization May cause an allergic skin reaction.[2]Avoid prolonged or repeated skin contact.

Conclusion

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. By adhering to the procedures outlined in this guide, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community. Always consult your institution's specific safety protocols and your Environmental Health and Safety department for guidance tailored to your location and facilities.

References

  • Synquest Labs.
  • 5 - SAFETY D
  • PubChem. 3-Bromo-5-nitrobenzoic acid | C7H4BrNO4 | CID 239336. National Center for Biotechnology Information. [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Oper
  • Arxada. Performance Chemicals Hydrazine.
  • Chemical label 3-Bromo-5-nitrobenzaldehyde. (URL not provided)
  • PubChem. LCSS: BROMINE. National Center for Biotechnology Information. [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. Purdue University - Engineering. [Link]

  • U.S. Environmental Protection Agency. Requirements for Pesticide Disposal. [Link]

  • Occupational Safety and Health Administration. BROMINE. U.S. Department of Labor. [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services. [Link]

  • New Jersey Department of Health. BROMINE - Hazardous Substance Fact Sheet. [Link]

  • National Center for Biotechnology Information. Toxicological Profile for Hydrazines. National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. [Link]

  • INCHEM. Hydrazine (HSG 56, 1991). [Link]

  • ICL Group. BROMINE SAFETY HANDBOOK. [Link]

  • Sigma-Aldrich.
  • American Society of Health-System Pharmacists. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • University of New Mexico. Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. [Link]

  • K&L Gates. EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule. [Link]

Sources

Personal protective equipment for handling 3-Bromo-5-nitrobenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

3-Bromo-5-nitrobenzohydrazide is a multi-functionalized organic scaffold frequently employed in high-value drug discovery and heterocyclic synthesis. Its utility, however, masks a complex hazard profile derived from its three distinct functional groups: the hydrazide (sensitizer/reductant), the nitro group (oxidizer/toxicophore), and the aryl bromide (irritant).

This guide moves beyond generic "lab safety" to provide a targeted, mechanism-based protocol. As researchers, we do not merely "wear gear"; we deploy a barrier defense strategy calibrated to the specific molecular behavior of our reagents.

Immediate Action Required:

  • Treat as a Potent Sensitizer: The hydrazide moiety poses a significant risk of allergic contact dermatitis.

  • Dust Control is Critical: As a solid, the primary vector of exposure is inhalation of particulates during weighing.

  • Incompatibility Alert: Isolate from strong oxidizers and aldehydes during storage and waste disposal.

Molecular Hazard Architecture (The "Why")

To understand the PPE requirements, we must first deconstruct the molecule’s reactivity. This is not just a powder; it is a system of interacting hazards.

Functional GroupAssociated HazardPhysiological ImpactPPE Implication
Hydrazide (-CONHNH₂) Sensitizer / Reductant Can bind to skin proteins (haptenization), causing severe allergic reactions. Potential mutagenicity.[1]Glove Permeation: Requires specific breakthrough time analysis.[1] Double-gloving recommended.
Nitro Group (-NO₂) Oxidizer / Toxic Methemoglobinemia risk if absorbed in large quantities. Adds shock sensitivity potential if dry and heated.Thermal Protection: Avoid friction/static during weighing.
Aryl Bromide (-Br) Irritant Enhances lipophilicity, potentially increasing skin absorption rates.Skin Coverage: No exposed skin allowed (Tyvek sleeves or lab coat).

Personal Protective Equipment (PPE) Matrix

The following protocol is designed to create a self-validating safety loop. If you cannot meet the PPE standard, the experiment must be paused.

A. Hand Protection (Critical Control Point)

Standard latex gloves are insufficient for hydrazides due to micropores and poor organic solvent resistance.

  • Primary Layer: Nitrile (Minimum thickness: 0.11 mm).

  • Secondary Layer (Outer): Nitrile (Long-cuff, minimum thickness: 0.15 mm) or Neoprene (if handling in halogenated solvents).

  • Protocol: "Double-Gloving" technique. Inspect the inner glove for discoloration (yellowing) immediately upon removing the outer glove.

  • Change Frequency: Every 60 minutes or immediately after splash contact.

B. Respiratory & Eye Protection
  • Primary Engineering Control: All handling of the solid must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1 D3 rated). Safety glasses are inadequate because fine hydrazide dust can bypass side shields and react with ocular moisture.

  • Respiratory (Contingency): If fume hood work is impossible (e.g., equipment maintenance), use a P100 HEPA half-mask respirator . Surgical masks provide zero protection against chemical vapors or fine particulates.

C. Body Protection
  • Lab Coat: 100% Cotton or Nomex (flame resistant). Synthetic blends can melt into skin if a reaction exotherms.

  • Supplemental: Disposable Tyvek sleeves are recommended during weighing to prevent dust accumulation on wrist cuffs.

Operational Workflow: Step-by-Step

Phase 1: Weighing & Transfer (Highest Risk)
  • Static Neutralization: Hydrazide powders are often electrostatic. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent "fly-away" powder.

  • The "Boat-in-Jar" Method:

    • Place the weighing boat inside a secondary jar.

    • Transfer the chemical into the boat.

    • Cap the secondary jar before removing it from the balance.

    • Why? This prevents dust trails during transport from balance to reaction flask.

Phase 2: Solubilization
  • Solvent Choice: Dissolve in DMSO or DMF carefully.

  • Exotherm Check: Hydrazides can liberate heat upon solvation or reaction with electrophiles. Add solvent slowly.

  • Vessel Venting: Never heat a closed system containing nitro-hydrazides without a pressure relief mechanism (bubbler/balloon).

Phase 3: Waste Disposal
  • Segregation: Do NOT mix with oxidizing acid waste (e.g., Nitric acid, Chromic acid). The Nitro-Hydrazide combination can be energetic.

  • Labeling: Tag as "Toxic Organic Waste - Hydrazide Derivative."

  • Quenching (Spills): Treat small spills with dilute hypochlorite (Bleach) solution to oxidize the hydrazide, but only if the quantity is minute (<100mg). For larger spills, absorb on vermiculite and dispose as solid hazardous waste.

Visualizations

Figure 1: PPE Decision Logic

A logical flow to determine the necessary protection level based on the physical state of the reagent.[2]

PPE_Decision_Tree Start Handling this compound State Physical State? Start->State Solid Solid / Powder State->Solid Liquid In Solution State->Liquid Risk_Solid Risk: Dust Inhalation & Static Solid->Risk_Solid Risk_Liquid Risk: Splash & Permeation Liquid->Risk_Liquid PPE_Solid REQUIRED: 1. Fume Hood 2. Goggles (Seal) 3. Double Nitrile Gloves 4. Anti-static measures Risk_Solid->PPE_Solid PPE_Liquid REQUIRED: 1. Fume Hood 2. Safety Glasses/Face Shield 3. Long-cuff Nitrile Gloves Risk_Liquid->PPE_Liquid

Caption: Decision matrix for selecting PPE based on the physical state of the reagent (Solid vs. Liquid).

Figure 2: Decontamination & Glove Removal Protocol

Standard "peel" techniques often result in wrist contamination. This modified workflow protects the skin.[1]

Glove_Removal Step1 1. Inspect Outer Glove (Check for yellow stains) Step2 2. Pinch Exterior (Do not touch skin) Step1->Step2 Step3 3. Peel Outer Glove (Inside-out) Step2->Step3 Step4 4. Ball in Hand (Hold with gloved hand) Step3->Step4 Step5 5. Peel Inner Glove (Encasing the first) Step4->Step5 Step6 6. Wash Hands (Soap & Water - 20s) Step5->Step6

Caption: "Beak Method" glove removal sequence to prevent dermal contact with hydrazide residues.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[3] [Link]

  • PubChem. (n.d.). Compound Summary: this compound (Analog/Class Data). National Library of Medicine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-nitrobenzohydrazide
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-nitrobenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.